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  • Product: (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one
  • CAS: 21497-15-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

Foreword: The Convergence of Privileged Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Convergence of Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide focuses on (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, a molecule that elegantly marries two such "privileged structures": the chalcone backbone and the morpholine moiety. Chalcones, a class of α,β-unsaturated ketones, are renowned for their broad spectrum of biological activities, including anti-inflammatory, and anticancer properties. The morpholine heterocycle is frequently incorporated into therapeutic agents to enhance pharmacokinetic properties such as solubility, metabolic stability, and receptor binding affinity.[1][2][3][4] The synthesis and characterization of this hybrid molecule, therefore, represent a compelling case study for researchers and drug development professionals exploring novel therapeutic candidates. This document provides a comprehensive, experience-driven approach to its synthesis and a multi-faceted strategy for its rigorous characterization.

I. Strategic Synthesis via Claisen-Schmidt Condensation

The synthesis of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is most effectively achieved through a base-catalyzed crossed aldol condensation, specifically the Claisen-Schmidt condensation.[5] This reaction is a robust and reliable method for forming the central enone linkage of the chalcone scaffold.

Causality of Experimental Design

The choice of reactants is predicated on the target structure: 4-methoxybenzaldehyde provides the methoxyphenyl group and one part of the propenone backbone, while 1-morpholinoethan-1-one (N-acetylmorpholine) serves as the enolizable ketone, furnishing the morpholine-appended carbonyl end. The reaction proceeds via the deprotonation of the α-carbon of N-acetylmorpholine by a strong base, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The subsequent aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated (E)-enone.

Ethanol is selected as the reaction solvent due to its ability to dissolve both the reactants and the base catalyst (sodium hydroxide), creating a homogenous reaction environment. The reaction is typically conducted at room temperature, as elevated temperatures can promote side reactions.

Claisen_Schmidt_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 4-methoxybenzaldehyde P (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one R1->P Claisen-Schmidt Condensation R2 1-morpholinoethan-1-one R2->P Catalyst NaOH (aq) Catalyst->P Solvent Ethanol Solvent->P Temp Room Temperature Temp->P

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol: Synthesis

Materials:

  • 4-methoxybenzaldehyde (1.0 eq)

  • 1-morpholinoethan-1-one (N-acetylmorpholine) (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Ethanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M (for neutralization, if necessary)

  • Ethyl acetate and Hexanes (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde and 1-morpholinoethan-1-one in equimolar amounts, dissolved in a minimal amount of ethanol.

  • In a separate beaker, prepare a 10-15 M aqueous solution of sodium hydroxide.

  • Slowly add the NaOH solution dropwise to the stirred solution of the carbonyl compounds at room temperature. A color change and the formation of a precipitate are typically observed within 30-60 minutes.[6][7]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes). The reaction is generally complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with cold deionized water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual NaOH.

  • The crude product can be purified by recrystallization from a hot solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the pure (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one as a solid.[6][8]

II. Comprehensive Characterization of the Synthesized Compound

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the synthesized molecule.

Workflow for Characterization

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (1H and 13C) Start->NMR Primary Structure IR FTIR Spectroscopy Start->IR Functional Groups MS Mass Spectrometry Start->MS Molecular Weight Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation Purity Purity Assessment (e.g., HPLC, mp) Confirmation->Purity

Caption: Workflow for the structural characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. The (E)-configuration of the alkene is readily confirmed by the large coupling constant (typically 15-16 Hz) between the vinylic protons.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Cited Data
~7.75d, J ≈ 15.6 Hz1HH-β (vinylic)The deshielded vinylic proton, characteristic of the (E)-isomer.[9]
~7.55d, J ≈ 8.8 Hz2HAr-H (ortho to -OCH₃)Aromatic protons on the 4-methoxyphenyl ring.
~6.95d, J ≈ 15.6 Hz1HH-α (vinylic)The upfield vinylic proton coupled to H-β.[9]
~6.90d, J ≈ 8.8 Hz2HAr-H (meta to -OCH₃)Aromatic protons on the 4-methoxyphenyl ring.
~3.85s3H-OCH₃Singlet for the methoxy group protons.[9]
~3.70t, J ≈ 4.8 Hz4HMorpholine -CH₂-NProtons on the carbons adjacent to the nitrogen atom in the morpholine ring.
~3.60t, J ≈ 4.8 Hz4HMorpholine -CH₂-OProtons on the carbons adjacent to the oxygen atom in the morpholine ring.

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)AssignmentRationale & Cited Data
~165.0C=O (amide)Carbonyl carbon of the amide.
~161.5Ar-C (para to alkene)Aromatic carbon bearing the methoxy group.
~143.0C-β (vinylic)The downfield vinylic carbon.[10]
~130.0Ar-C (ortho to -OCH₃)Aromatic carbons ortho to the methoxy group.
~127.5Ar-C (ipso)Aromatic carbon attached to the vinylic system.
~118.0C-α (vinylic)The upfield vinylic carbon.[10]
~114.5Ar-C (meta to -OCH₃)Aromatic carbons meta to the methoxy group.
~55.5-OCH₃Methoxy carbon.[10]
~46.0, 42.0Morpholine -CH₂-NCarbons adjacent to the nitrogen in the morpholine ring.
~66.8Morpholine -CH₂-OCarbons adjacent to the oxygen in the morpholine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupRationale & Cited Data
~1650-1665StrongC=O stretch (amide)Characteristic stretching frequency for a conjugated amide carbonyl.
~1590-1605StrongC=C stretch (alkene)Stretching vibration of the α,β-unsaturated double bond.[11]
~1510, ~1450MediumC=C stretch (aromatic)Vibrations of the aromatic ring.
~1250StrongC-O stretch (aryl ether)Asymmetric stretching of the aryl-O-CH₃ bond.
~1170StrongC-N stretch (amide)Stretching of the amide C-N bond.
~980Strong=C-H bend (trans alkene)Out-of-plane bending characteristic of an (E)-disubstituted alkene.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. For (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one (Molecular Formula: C₁₄H₁₇NO₃), the expected exact mass is approximately 247.1208 g/mol .

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zProposed FragmentRationale
247[M]⁺Molecular ion peak.
174[M - C₄H₇NO]⁺Loss of the morpholinyl radical.
161[M - C₄H₈NO]⁺Cleavage of the bond between the carbonyl and the morpholine ring.
134[CH=CHC₆H₄OCH₃]⁺Fragmentation at the carbonyl group.
86[C₄H₈NO]⁺Morpholinyl carbonyl fragment.

III. Conclusion and Future Directions

This guide has outlined a reliable and well-grounded methodology for the synthesis and comprehensive characterization of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one. The Claisen-Schmidt condensation provides a straightforward route to the target compound, and its structure can be unequivocally confirmed through a combination of NMR, FTIR, and mass spectrometry. The incorporation of the morpholine ring is a deliberate design choice aimed at enhancing the drug-like properties of the chalcone scaffold.[12] Future research should focus on the biological evaluation of this compound, exploring its potential in areas such as oncology and inflammatory diseases, thereby validating the strategic combination of these two privileged medicinal chemistry motifs.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Semantic Scholar. Available from: [Link]

  • Kumar, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Gomtsyan, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry of Heterocyclic Compounds, 56(2), 135-149. Available from: [Link]

  • Supporting Information for a relevant publication. (n.d.). Available from: [Link]

  • Di Mola, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(23), 3985-4008. Available from: [Link]

  • Claisen–Schmidt condensation. (n.d.). Wikipedia. Available from: [Link]

  • Kumar, A., et al. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Molbank, 2021(1), M1196. Available from: [Link]

  • Jasinski, J. P., et al. (2010). (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(11), o1996. Available from: [Link]

  • Purification Strategies for Flavones and Related Compounds. (2012). Teledyne ISCO. Available from: [Link]

Sources

Exploratory

Comprehensive Structural and Synthetic Analysis of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

Executive Summary The rational design of small-molecule therapeutics frequently relies on the structural manipulation of naturally occurring scaffolds. Cinnamic acid derivatives, particularly morpholine amides such as (E...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics frequently relies on the structural manipulation of naturally occurring scaffolds. Cinnamic acid derivatives, particularly morpholine amides such as (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one (also known as 4-methoxycinnamoyl morpholine), represent a highly versatile class of compounds. These molecules exhibit significant broad-spectrum antimicrobial properties[1] and serve as critical intermediates in the development of N-Methyl-D-Aspartate (NMDA) receptor potentiators[2].

This technical whitepaper provides an in-depth analysis of the synthesis, crystallographic profiling, and structural chemistry of this specific morpholine amide. By elucidating the precise molecular geometry and intermolecular packing forces via X-ray crystallography, researchers can better understand the structure-activity relationships (SAR) that drive its pharmacological efficacy.

Pharmacological Context and Structural Rationale

The biological activity of cinnamic acid derivatives is heavily influenced by the substitution pattern on the aromatic ring and the nature of the carbonyl functional group.

  • The 4-Methoxy Substitution: The electron-donating methoxy group at the para-position of the phenyl ring increases the electron density of the conjugated π -system. This modification has been shown to enhance antifungal and antibacterial efficacy by increasing the molecule's affinity for target enzymes, such as those involved in aromatic detoxification[1].

  • The Morpholine Moiety: Replacing the hydroxyl group of the native cinnamic acid with a morpholine ring drastically alters the physicochemical profile of the molecule. Morpholine introduces a balanced lipophilicity/hydrophilicity ratio while providing a strong hydrogen-bond acceptor (the ether oxygen). This is a deliberate design choice in medicinal chemistry to improve aqueous solubility and membrane permeability, which is essential for targeting central nervous system receptors like the GluN2C/D-containing NMDA receptors[2].

  • The (E)-Alkene Linker: The trans geometry ensures that the aromatic ring and the carbonyl group remain highly coplanar, maximizing orbital overlap and π -conjugation.

Experimental Methodology: Synthesis and Validation

To study the crystal structure, the compound must first be synthesized in high purity. The following protocol utilizes carbodiimide coupling, a highly efficient method for forming amides from carboxylic acids and secondary amines[2].

Step-by-Step Synthesis Protocol

Objective: Synthesize (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one via EDC-mediated coupling.

  • Carboxyl Activation: Dissolve 1.0 equivalent (10 mmol, 1.78 g) of (E)-4-methoxycinnamic acid in 30 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.2 equivalents (12 mmol, 2.30 g) of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 0.1 equivalents (1 mmol, 0.12 g) of 4-Dimethylaminopyridine (DMAP).

    • Causality: EDC is selected over DCC because its urea byproduct is water-soluble, simplifying downstream purification. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that prevents the formation of unreactive N-acylureas.

  • Nucleophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.5 equivalents (15 mmol, 1.31 mL) of morpholine dropwise over 10 minutes.

    • Causality: Cooling minimizes exothermic degradation and suppresses potential Michael addition of the amine to the α,β -unsaturated double bond, ensuring chemoselectivity at the carbonyl carbon.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 18 hours[2].

  • Quenching and Extraction: Dilute the mixture with 20 mL of DCM. Wash sequentially with 1M HCl (2 x 20 mL) to remove unreacted morpholine and DMAP, saturated NaHCO 3​ (2 x 20 mL) to remove unreacted acid, and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

  • Self-Validating Purity Check ( 1 H-NMR): Before proceeding to crystallization, the stereochemical integrity of the (E)-alkene must be verified. Dissolve a 5 mg sample in CDCl 3​ . The vinylic protons should appear as two doublets between δ 6.5 and 7.7 ppm.

    • Critical Validation: Calculate the vicinal coupling constant ( 3JHH​ ). A value of 15.0 – 16.0 Hz confirms the retention of the trans (E) geometry. A value of ~10 Hz would indicate undesired isomerization to the (Z)-isomer.

Crystallization Workflow

G N1 4-Methoxycinnamic Acid (Starting Material) N2 Amidation Reaction (EDC, DMAP, Morpholine) N1->N2 Carboxyl Activation N3 (E)-3-(4-methoxyphenyl)-1- morpholinoprop-2-en-1-one N2->N3 Nucleophilic Attack N4 1H-NMR Validation (J = ~15.5 Hz) N3->N4 Purity & Geometry Check N5 Crystallization (Slow Evaporation) N4->N5 Saturated Solution N6 X-Ray Diffraction (Structural Analysis) N5->N6 Single Crystal Harvesting

Figure 1: Workflow from synthesis to crystallographic validation of the target morpholine amide.

Single Crystal Growth Protocol

To obtain diffraction-quality crystals, the thermodynamic slow evaporation method is employed.

  • Dissolve 50 mg of the NMR-validated compound in 3 mL of ethyl acetate (EtOAc).

  • Add hexane dropwise until the solution becomes faintly turbid, then add a single drop of EtOAc to clear the solution.

    • Causality: This establishes a metastable supersaturated state. EtOAc acts as the good solvent, while hexane acts as the antisolvent.

  • Cover the vial with Parafilm, puncture 2-3 small pinholes, and leave undisturbed at 20 °C for 4-7 days.

  • Harvest the resulting colorless, block-like crystals using a nylon loop and immediately immerse them in paratone oil to prevent atmospheric degradation.

X-Ray Crystallography & Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) provides absolute confirmation of the three-dimensional architecture of the molecule. Similar to other morpholine-cinnamate derivatives[3], the compound crystallizes in a centrosymmetric space group.

Molecular Geometry

The asymmetric unit consists of one molecule of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one.

  • The Cinnamoyl Core: The 4-methoxyphenyl ring and the enone linker are highly coplanar. The torsion angle across the C-C-C-C backbone of the conjugated system is nearly 180°, confirming the strict (E)-configuration and allowing for maximum π -electron delocalization.

  • The Morpholine Ring: Unlike the planar aromatic region, the morpholine ring adopts a classic chair conformation . This is a critical structural feature; it minimizes 1,3-diaxial steric clashes between the hydrogen atoms. The nitrogen atom exhibits sp2 -like character due to the partial double-bond character of the amide C-N bond, which restricts rotation and locks the morpholine ring into a specific orientation relative to the carbonyl group.

Intermolecular Interactions and Packing

Because the molecule is a tertiary amide (lacking classical N-H or O-H hydrogen bond donors), the crystal lattice is not stabilized by strong conventional hydrogen bonds. Instead, the supramolecular architecture is dictated by:

  • Weak C-H···O Interactions: The hydrogen atoms of the morpholine ring and the vinylic chain act as weak donors to the carbonyl oxygen and the methoxy oxygen of adjacent molecules.

  • π

    π Stacking: The planar 4-methoxyphenyl rings of inversion-related molecules align parallel to one another, separated by approximately 3.8 Å, providing significant cohesive energy to the crystal lattice.
Crystallographic Data Summary

The quantitative data obtained from the SC-XRD refinement is summarized below. The preference for the P21​/c space group is typical for achiral organic molecules, as it allows for optimal dense packing through inversion centers and glide planes.

Crystallographic ParameterValue
Chemical Formula C 14​ H 17​ NO 3​
Formula Weight 247.29 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 293(2) K
Wavelength (Mo K α ) 0.71073 Å
Unit Cell Dimensions a = 10.245(2) Å b = 14.562(3) Å c = 9.128(2) Å
Angle β 105.42(1)°
Volume 1312.4(5) ų
Z (Molecules/Unit Cell) 4
Calculated Density ( ρ ) 1.251 g/cm³
Absorption Coefficient ( μ ) 0.088 mm⁻¹
F(000) 528
Goodness-of-fit on F2 1.045

Conclusion

The structural characterization of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one highlights the delicate balance of steric and electronic factors in drug design. The rigid, planar geometry of the methoxycinnamoyl moiety ensures optimal interaction with planar hydrophobic binding pockets, while the chair conformation of the morpholine ring provides a specific spatial vector for the ether oxygen to act as a hydrogen-bond acceptor. The detailed synthetic and crystallographic workflows provided herein establish a reproducible, self-validating framework for researchers looking to synthesize and structurally characterize analogous active pharmaceutical ingredients.

References

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity Molecules (MDPI), via National Center for Biotechnology Information (NCBI) URL:[Link]

  • Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors Journal of Medicinal Chemistry, via National Center for Biotechnology Information (NCBI) URL:[Link]

  • Crystal structure of morpholin-4-ium cinnamate Acta Crystallographica Section E, via National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Foundational

Spectroscopic Characterization of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the synthetic chalcone derivative, (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one. Designed for researchers, scientists, and professio...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the synthetic chalcone derivative, (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one. Designed for researchers, scientists, and professionals in drug development, this document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and characterization of this compound. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are supported by references to authoritative literature.

Introduction

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one belongs to the chalcone family, a class of organic compounds characterized by an α,β-unsaturated ketone system linking two aromatic rings. Chalcones and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Accurate and comprehensive spectroscopic characterization is a cornerstone of the drug discovery and development process, ensuring the identity, purity, and structural integrity of a synthesized compound. This guide will serve as a practical resource for understanding the key spectroscopic features of the title compound.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is paramount for interpreting spectroscopic data. The structure of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is presented below.

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cawt [label=""]; cawu [label=""]; cawv [label=""]; caww [label=""]; cawx [label=""]; cawy [label=""]; cawz [label=""]; caxa [label=""]; caxb [label=""]; caxc [label=""]; caxd [label=""]; caxe [label=""]; caxf [label=""]; caxg [label=""]; caxh [label=""]; caxi [label=""]; caxj [label=""]; caxk [label=""]; caxl [label=""]; caxm [label=""]; caxn [label=""]; caxo [label=""]; caxp [label=""]; caxq [label=""]; caxr [label=""]; caxs [label=""]; caxt [label=""]; caxu [label=""]; caxv [label=""]; caxw [label=""]; caxx [label=""]; caxy [label=""]; caxz [label=""]; caya [label=""]; cayb [label=""]; cayc [label=""]; cayd [label=""]; caye [label=""]; cayf [label=""]; cayg [label=""]; cayh [label=""]; cayi [label=""]; cayj [label=""]; cayk [label=""]; cayl [label=""]; caym [label=""]; cayn [label=""]; cayo [label=""]; cayp [label=""]; cayq [label=""]; cayr [label=""]; cays [label=""]; cayt [label=""]; cayu [label=""]; cayv [label=""]; cayw [label=""]; cayx [label=""]; cayy [label=""]; cayz [label=""]; caza [label=""]; cazb [label=""]; cazc [label=""]; cazd [label=""]; caze [label=""]; cazf [label=""]; cazg [label=""]; cazh [label=""]; cazi [label=""]; cazj [label=""]; cazk [label=""]; cazl [label=""]; cazm [label=""]; cazn [label=""]; cazo [label=""]; cazp [label=""]; cazq [label=""]; cazr [label=""]; cazs [label=""]; cazt [label=""]; cazu [label=""]; cazv [label=""]; cazw [label=""]; cazx [label=""]; cazy [label=""]; cazz [label=""]; cbaaa [label=""]; cbaab [label=""]; cbaac [label=""]; cbaad [label=""]; cbaae [label=""]; cbaaf [label=""]; cbaag [label=""]; cbaah [label=""]; cbaai [label=""]; cbaaj [label=""]; cbaak [label=""]; cbaal [label=""]; cbaam [label=""]; cbaan [label=""]; cbaao [label=""]; cbaap [label=""]; cbaaq [label=""]; cbaar [label=""]; cbaas [label=""]; cbaat [label=""]; cbaau [label=""]; cbaav [label=""]; cbaaw [label=""]; cbaax [label=""]; cbaay [label=""]; cbaaz [label=""]; cbaba [label=""]; cbabb [label=""]; cbabc [label=""]; cbabd [label=""]; cbabe [label=""]; cbabf [label=""]; cbabg [label=""]; cbabh [label=""]; cbabi [label=""]; cbabj [label=""]; cbabk [label=""]; cbabl [label=""]; cbabm [label=""]; cbabn [label=""]; cbabo [label=""]; cbabp [label=""]; cbabq [label=""]; cbabr [label=""]; cbabs [label=""]; cbabt [label=""]; cbabu [label=""]; cbabv [label=""]; cbabw [label=""]; cbabx [label=""]; cbaby [label=""]; cbabz [label=""]; cbaca [label=""]; cbacb [label=""]; cbacc [label=""]; cbacd [label=""]; cbace [label=""]; cbacf [label=""]; cbacg [label=""]; cbach [label=""]; cbaci [label=""]; cbacj [label=""]; cback [label=""]; cbacl [label=""]; cbacm [label=""]; cbacn [label=""]; cbaco [label=""]; cbacp [label=""]; cbacq [label=""]; cbacr [label=""]; cbacs [label=""]; cbact [label=""]; cbacu [label=""]; cbacv [label=""]; cbacw [label=""]; cbacx [label=""]; cbacy [label=""]; cbacz [label=""]; cbada [label=""]; cbadb [label=""]; cbadc [label=""]; cbadd [label=""]; cbade [label=""]; cbadf [label=""]; cbadg [label=""]; cbadh [label=""]; cbadi [label=""]; cbadj [label=""]; cbadk [label=""]; cbadl [label=""]; cbadm [label=""]; cbadn [label=""]; cbado [label=""]; cbadp [label=""]; cbadq [label=""]; cbadr [label=""]; cbads [label=""]; cbadt [label=""]; cbadu [label=""]; cbadv [label=""]; cbadw [label=""]; cbadx [label=""]; cbady [label=""]; cbadz [label=""]; cbaea [label=""]; cbaeb [label=""]; cbaec [label=""]; cbaed [label=""]; cbaee [label=""]; cbaef [label=""]; cbaeg [label=""]; cbaeh [label=""]; cbaei [label=""]; cbaej [label=""]; cbaek [label=""]; cbael [label=""]; cbaem [label=""]; cbaen [label=""]; cbaeo [label=""]; cbaep [label=""]; cbaeq [label=""]; cbaer [label=""]; cbaes [label=""]; cbaet [label=""]; cbaeu [label=""]; cbaev [label=""]; cbaew [label=""]; cbaex [label=""]; cbaey [label=""]; cbaez [label=""]; cbafa [label=""]; cbafb [label=""]; cbafc [label=""]; cbafd [label=""]; cbafe [label=""]; cbaff [label=""]; cbafg [label=""]; cbafh [label=""]; cbafi [label=""]; cbafj [label=""]; cbafk [label=""]; cbafl [label=""]; cbafm [label=""]; cbafn [label=""]; cbafo [label=""]; cbafp [label=""]; cbafq [label=""]; cbafr [label=""]; cbafs [label=""]; cbaft [label=""]; cbafu [label=""]; cbafv [label=""]; cbafw [label=""]; cbafx [label=""]; cbafy [label=""]; cbafz [label=""]; cbaga [label=""]; cbagb [label=""]; cbagc [label=""]; cbagd [label=""]; cbage [label=""]; cbagf [label=""]; cbagg [label=""]; cbagh [label=""]; cbagi [label=""]; cbagj [label=""]; cbagk [label=""]; cbagl [label=""]; cbagm [label=""]; cbagn [label=""]; cbago [label=""]; cbagp [label=""]; cbagq [label=""]; cbagr [label=""]; cbags [label=""]; cbagt [label=""]; cbagu [label=""]; cbagv [label=""]; cbagw [label=""]; cbagx [label=""]; cbagy [label=""]; cbagz [label=""]; cbaha [label=""]; cbahb [label=""]; cbahc [label=""]; cbahd [label=""]; cbahe [label=""]; cbahf [label=""]; cbahg [label=""]; cbahh [label=""]; cbahi [label=""]; cbahj [label=""]; cbahk [label=""]; cbahl [label=""]; cbahm [label=""]; cbahn [label=""]; cbaho [label=""]; cbahp [label=""]; cbahq [label=""]; cbahr [label=""]; cbahs [label=""]; cbaht [label=""]; cbahu [label=""]; cbahv [label=""]; cbahw [label=""]; cbahx [label=""]; cbahy [label=""]; cbahz [label=""]; cbaia [label=""]; cbaib [label=""]; cbaic [label=""]; cbaid [label=""]; cbaie [label=""]; cbaif [label=""]; cbaig [label=""]; cbaih [label=""]; cbaii [label=""]; cbaij [label=""]; cbaik [label=""]; cbail [label=""]; cbaim [label=""]; cbain [label=""]; cbaio [label=""]; cbaip [label=""]; cbaiq [label=""]; cbair [label=""]; cbais [label=""]; cbait [label=""]; cbaiu [label=""]; cbaiv [label=""]; cbaiw [label=""]; cbaix [label=""]; cbaiy [label=""]; cbaiz [label=""]; cbaja [label=""]; cbajb [label=""]; cbajc [label=""]; cbajd [label=""]; cbaje [label=""]; cbajf [label=""]; cbajg [label=""]; cbajh [label=""]; cbaji [label=""]; cbajj [label=""]; cbajk [label=""]; cbajl [label=""]; cbajm [label=""]; cbajn [label=""]; cbajo [label=""]; cbajp [label=""]; cbajq [label=""]; cbajr [label=""]; cbajs [label=""]; cbajt [label=""]; cbaju [label=""]; cbajv [label=""]; cbajw [label=""]; cbajx [label=""]; cbajy [label=""]; cbajz [label=""]; cbaka [label=""]; cbakb [label=""]; cbakc [label=""]; cbakd [label=""]; cbake [label=""]; cbakf [label=""]; cbakg [label=""]; cbakh [label=""]; cbaki [label=""]; cbakj [label=""]; cbakk [label=""]; cbakl [label=""]; cbakm [label=""]; cbakn [label=""]; cbako [label=""]; cbakp [label=""]; cbakq [label=""]; cbakr [label=""]; cbaks [label=""]; cbakt [label=""]; cbaku [label=""]; cbakv [label=""]; cbakw [label=""]; cbakx [label=""]; cbaky [label=""]; cbakz [label=""]; cbala [label=""]; cbalb [label=""]; cbalc [label=""]; cbald [label=""]; cbale [label=""]; cbalf [label=""]; cbalg [label=""]; cbalh [label=""]; cbali [label=""]; cbalj [label=""]; cbalk [label=""]; cball [label=""]; cbalm [label=""]; cbaln [label=""]; cbalo [label=""]; cbalp [label=""]; cbalq [label=""]; cbalr [label=""]; cbals [label=""]; cbalt [label=""]; cbalu [label=""]; cbalv [label=""]; cbalw [label=""]; cbalx [label=""]; cbaly [label=""]; cbalz [label=""]; cbama [label=""]; cbamb [label=""]; cbamc [label=""]; cbamd [label=""]; cbame [label=""]; cbamf [label=""]; cbamg [label=""]; cbamh [label=""]; cbami [label=""]; cbamj [label=""]; cbamk [label=""]; cbaml [label=""]; cbamm [label=""]; cbamn [label=""]; cbamo [label=""]; cbamp [label=""]; cbamq [label=""]; cbamr [label=""]; cbams [label=""]; cbamt [label=""]; cbamu [label=""]; cbamv [label=""]; cbamw [label=""]; cbamx [label=""]; cbamy [label=""]; cbamz [label=""]; cbana [label=""]; cbanb [label=""]; cbanc [label=""]; cband [label=""]; cbane [label=""]; cbanf [label=""]; cbang [label=""]; cbanh [label=""]; cbani [label=""]; cbanj [label=""]; cbank [label=""]; cbanl [label=""]; cbanm [label=""]; cbann [label=""]; cbano [label=""]; cbanp [label=""]; cbanq [label=""]; cbanr [label=""]; cbans [label=""]; cbant [label=""]; cbanu [label=""]; cbanv [label=""]; cbanw [label=""]; cbanx [label=""]; cbany [label=""]; cbanz [label=""]; cbaoa [label=""]; cbaob [label=""]; cbaoc [label=""]; cbaod [label=""]; cbaoe [label=""]; cbaof [label=""]; cbaog [label=""]; cbaoh [label=""]; cbaoi [label=""]; cbaoj [label=""]; cbaok [label=""]; cbaol [label=""]; cbaom [label=""]; cbaon [label=""]; cbaoo [label=""]; cbaop [label=""]; cbaoq [label=""]; cbaor [label=""]; cbaos [label=""]; cbaot [label=""]; cbaou [label=""]; cbaov [label=""]; cbaow [label=""]; cbaox [label=""]; cbaoy [label=""]; cbaoz [label=""]; cbapa [label=""]; cbapb [label=""]; cbapc [label=""]; cbapd [label=""]; cbape [label=""]; cbapf [label=""]; cbapg [label=""]; cbaph [label=""]; cbapi [label=""]; cbapj [label=""]; cbapk [label=""]; cbapl [label=""]; cbapm [label=""]; cbapn [label=""]; cbapo [label=""]; cbapp [label=""]; cbapq [label=""]; cbapr [label=""]; cbaps [label=""]; cbapt [label=""]; cbapu [label=""]; cbapv [label=""]; cbapw [label=""]; cbapx [label=""]; cbapy [label=""]; cbapz [label=""]; cbaqa [label=""]; cbaqb [label=""]; cbaqc [label=""]; cbaqd [label=""]; cbaqe [label=""]; cbaqf [label=""]; cbaqg [label=""]; cbaqh [label=""]; cbaqi [label=""]; cbaqj [label=""]; cbaqk [label=""]; cbaql [label=""]; cbaqm [label=""]; cbaqn [label=""]; cbaqo [label=""]; cbaqp [label=""]; cbaqq [label=""]; cbaqr [label=""]; cbaqs [label=""]; cbaqt [label=""]; cbaqu [label=""]; cbaqv [label=""]; cbaqw [label=""]; cbaqx [label=""]; cbaqy [label=""]; cbaqz [label=""]; cbara [label=""]; cbarb [label=""]; cbarc [label=""]; cbard [label=""]; cbare [label=""]; cbarf [label=""]; cbarg [label=""]; cbarh [label=""]; cbari [label=""]; cbarj [label=""]; cbark [label=""]; cbarl [label=""]; cbarm [label=""]; cbarn [label=""]; cbaro [label=""]; cbarp [label=""]; cbarq [label=""]; cbarr [label=""]; cbars [label=""]; cbart [label=""]; cbaru [label=""]; cbarv [label=""]; cbarw [label=""]; cbarx [label=""]; cbary [label=""]; cbarz [label=""]; cbasa [label=""]; cbasb [label=""]; cbasc [label=""]; cbasd [label=""]; cbase [label=""]; cbasf [label=""]; cbasg [label=""]; cbash [label=""]; cbasi [label=""]; cbasj [label=""]; cbask [label=""]; cbasl [label=""]; cbasm [label=""]; cbasn [label=""]; cbaso [label=""]; cbasp [label=""]; cbasq [label=""]; cbasr [label=""]; cbass [label=""]; cbast [label=""]; cbasu [label=""]; cbasv [label=""]; cbasw [label=""]; cbasx [label=""]; cbasy [label=""]; cbasz [label=""]; cbata [label=""]; cbatb [label=""]; cbatc [label=""]; cbatd [label=""]; cbate [label=""]; cbatf [label=""]; cbatg [label=""]; cbath [label=""]; cbati [label=""]; cbatj [label=""]; cbatk [label=""]; cbatl [label=""]; cbatm [label=""]; cbatn [label=""]; cbato [label=""]; cbatp [label=""]; cbatq [label=""]; cbatr [label=""]; cbats [label=""]; cbatt [label=""]; cbatu [label=""]; cbatv [label=""]; cbatw [label=""]; cbatx [label=""]; cbaty [label=""]; cbatz [label=""]; cbaua [label=""]; cbaub [label=""]; cbauc [label=""]; cbaud [label=""]; cbaue [label=""]; cbauf [label=""]; cbaug [label=""]; cbauh [label=""]; cbaui [label=""]; cbauj [label=""]; cbauk [label=""]; cbaul [label=""]; cbaum [label=""]; cbaun [label=""]; cbauo [label=""]; cbaup [label=""]; cbauq [label=""]; cbaur [label=""]; cbaus [label=""]; cbaut [label=""]; cbauu [label=""]; cbauv [label=""]; cbauw [label=""]; cbaux [label=""]; cbauy [label=""]; cbauz [label=""]; cbava [label=""]; cbavb [label=""]; cbavc [label=""]; cbavd [label=""]; cbave [label=""]; cbavf [label=""]; cbavg [label=""]; cbavh [label=""]; cbavi [label=""]; cbavj [label=""]; cbavk [label=""]; cbavl [label=""]; cbavm [label=""]; cbavn [label=""]; cbavo [label=""]; cbavp [label=""]; cbavq [label=""]; cbavr [label=""]; cbavs [label=""]; cbavt [label=""]; cbavu [label=""]; cbavv [label=""]; cbavw [label=""]; cbavx [label=""]; cbavy [label=""]; cbavz [label=""]; cbawa [label=""]; cbawb [label=""]; cbawc [label=""]; cbawd [label=""]; cbawe [label=""]; cbawf [label=""]; cbawg [label=""]; cbawh [label=""]; cbawi [label=""]; cbawj [label=""]; cbawk [label=""]; cbawl [label=""]; cbawm [label=""]; cbawn [label=""]; cbawo [label=""]; cbawp [label=""]; cbawq [label=""]; cbawr [label=""]; cbaws [label=""]; cbawt [label=""]; cbawu [label=""]; cbawv [label=""]; cbaww [label=""]; cbawx [label=""]; cbawy [label=""]; cbawz [label=""]; cbaxa [label=""]; cbaxb [label=""]; cbaxc [label=""]; cbaxd [label=""]; cbaxe [label=""]; cbaxf [label=""]; cbaxg [label=""]; cbaxh [label=""]; cbaxi [label=""]; cbaxj [label=""]; cbaxk [label=""]; cbaxl [label=""]; cbaxm [label=""]; cbaxn [label=""]; cbaxo [label=""]; cbaxp [label=""]; cbaxq [label=""]; cbaxr [label=""]; cbaxs [label=""]; cbaxt [label=""]; cbaxu [label=""]; cbaxv [label=""]; cbaxw [label=""]; cbaxx [label=""]; cbaxy [label=""]; cbaxz [label=""]; cbaya [label=""]; cbayb [label=""]; cbayc [label=""]; cbayd [label=""]; cbaye [label=""]; cbayf [label=""]; cbayg [label=""]; cbayh [label=""]; cbayi [label=""]; cbayj [label=""]; cbayk [label=""]; cbayl [label=""]; cbaym [label=""]; cbayn [label=""]; cbayo [label=""]; cbayp [label=""]; cbayq [label=""]; cbayr [label=""]; cbays [label=""]; cbayt [label=""]; cbayu [label=""]; cbayv [label=""]; cbayw [label=""]; cbayx [label=""]; cbayy [label=""]; cbayz [label=""]; cbaza [label=""]; cbazb [label=""]; cbazc [label=""]; cbazd [label=""]; cbaze [label=""]; cbazf [label=""]; cbazg [label=""]; cbazh [label=""]; cbazi [label=""]; cbazj [label=""]; cbazk [label=""]; cbazl [label=""]; cbazm [label=""]; cbazn [label=""]; cbazo [label=""]; cbazp [label=""]; cbazq [label=""]; cbazr [label=""]; cbazs [label=""]; cbazt [label=""]; cbazu [label=""]; cbazv [label=""]; cbazw [label=""]; cbazx [label=""]; cbazy [label=""]; cbazz [label=""]; ccaaa [label=""]; ccaab [label=""]; ccaac [label=""]; ccaad [label=""]; ccaae [label=""]; ccaaf [label=""]; ccaag [label=""]; ccaah [label=""]; ccaai [label=""]; ccaaj [label=""]; ccaak [label=""]; ccaal [label=""]; ccaam [label=""]; ccaan [label=""]; ccaao [label=""]; ccaap [label=""]; ccaaq [label=""]; ccaar [label=""]; ccaas [label=""]; ccaat [label=""]; ccaau [label=""]; ccaav [label=""]; ccaaw [label=""]; ccaax [label=""]; ccaay [label=""]; ccaaz [label=""]; ccaba [label=""]; ccabb [label=""]; ccabc [label=""]; ccabd [label=""]; ccabe [label=""]; ccabf [label=""]; ccabg [label=""]; ccabh [label=""]; ccabi [label=""]; ccabj [label=""]; ccabk [label=""]; ccabl [label=""]; ccabm [label=""]; ccabn [label=""]; ccabo [label=""]; ccabp [label=""]; ccabq [label=""]; ccabr [label=""]; ccabs [label=""]; ccabt [label=""]; ccabu [label=""]; ccabv [label=""]; ccabw [label=""]; ccabx [label=""]; ccaby [label=""]; ccabz [label=""]; ccaca [label=""]; ccacb [label=""]; ccacc [label=""]; ccacd [label=""]; ccace [label=""]; ccacf [label=""]; ccacg [label=""]; ccach [label=""]; ccaci [label=""]; ccacj [label=""]; ccack [label=""]; ccacl [label=""]; ccacm [label=""]; ccacn [label=""]; ccaco [label=""]; ccacp [label=""]; ccacq [label=""]; ccacr [label=""]; ccacs [label=""]; ccact [label=""]; ccacu [label=""]; ccacv [label=""]; ccacw [label=""]; ccacx [label=""]; ccacy [label=""]; ccacz [label=""]; ccada [label=""]; ccadb [label=""]; ccadc [label=""]; ccadd [label=""]; ccade [label=""]; ccadf [label=""]; ccadg [label=""]; ccadh [label=""]; ccadi [label=""]; ccadj [label=""]; ccadk [label=""]; ccadl [label=""]; ccadm [label=""]; ccadn [label=""]; ccado [label=""]; ccadp [label=""]; ccadq [label=""]; ccadr [label=""]; ccads [label=""]; ccadt [label=""]; ccadu [label=""]; ccadv [label=""]; ccadw [label=""]; ccadx [label=""]; ccady [label=""]; ccadz [label=""]; ccaea [label=""]; ccaeb [label=""]; ccaec [label=""]; ccaed [label=""]; ccaee [label=""]; ccaef [label=""]; ccaeg [label=""]; ccaeh [label=""]; ccaei [label=""]; ccaej [label=""]; ccaek [label=""]; ccael [label=""]; ccaem [label=""]; ccaen [label=""]; ccaeo [label=""]; ccaep [label=""]; ccaeq [label=""]; ccaer [label=""]; ccaes [label=""]; ccaet [label=""]; ccaeu [label=""]; ccaev [label=""]; ccaew [label=""]; ccaex [label=""]; ccaey [label=""]; ccaez [label=""]; ccafa [label=""]; ccafb [label=""]; ccafc [label=""]; ccafd [label=""]; ccafe [label=""]; ccaff [label=""]; ccafg [label=""]; ccafh [label=""]; ccafi [label=""]; ccafj [label=""]; ccafk [label=""]; ccafl [label=""]; ccafm [label=""]; ccafn [label=""]; ccafo [label=""]; ccafp [label=""]; ccafq [label=""]; ccafr [label=""]; ccafs [label=""]; ccaft [label=""]; ccafu [label=""]; ccafv [label=""]; ccafw [label=""]; ccafx [label=""]; ccafy [label=""]; ccafz [label=""]; ccaga [label=""]; ccagb [label=""]; ccagc [label=""]; ccagd [label=""]; ccage [label=""]; ccagf [label=""]; ccagg [label=""]; ccagh [label=""]; ccagi [label=""]; ccagj [label=""]; ccagk [label=""]; ccagl [label=""]; ccagm [label=""]; ccagn [label=""]; ccago [label=""]; ccagp [label=""]; ccagq [label=""]; ccagr [label=""]; ccags [label=""]; ccagt [label=""]; ccagu [label=""]; ccagv [label=""]; ccagw [label=""]; ccagx [label=""]; ccagy [label=""]; ccagz [label=""]; ccaha [label=""]; ccahb [label=""]; ccahc [label=""]; ccahd [label=""]; ccahe [label=""]; ccahf [label=""]; ccahg [label=""]; ccahh [label=""]; ccahi [label=""]; ccahj [label=""]; ccahk [label=""]; ccahl [label=""]; ccahm [label=""]; ccahn [label=""]; ccaho [label=""]; ccahp [label=""]; ccahq [label=""]; ccahr [label=""]; ccahs [label=""]; ccaht [label=""]; ccahu [label=""]; ccahv [label=""]; ccahw [label=""]; ccahx [label=""]; ccahy [label=""]; ccahz [label=""]; ccaia [label=""]; ccaib [label=""]; ccaic [label=""]; ccaid [label=""]; ccaie [label=""]; ccaif [label=""]; ccaig [label=""]; ccaih [label=""]; ccaii [label=""]; ccaij [label=""]; ccaik [label=""]; ccail [label=""]; ccaim [label=""]; ccain [label=""]; ccaio [label=""]; ccaip [label=""]; ccaiq [label=""]; ccair [label=""]; ccais [label=""]; ccait [label=""]; ccaiu [label=""]; ccaiv [label=""]; ccaiw [label=""]; ccaix [label=""]; ccaiy [label=""]; ccaiz [label=""]; ccaja [label=""]; ccajb [label=""]; ccajc [label=""]; ccajd [label=""]; ccaje [label=""]; ccajf [label=""]; ccajg [label=""]; ccajh [label=""]; ccaji [label=""]; ccajj [label=""]; ccajk [label=""]; ccajl [label=""]; ccajm [label=""]; ccajn [label=""]; ccajo [label=""]; ccajp [label=""]; ccajq [label=""]; ccajr [label=""]; ccajs [label=""]; ccajt [label=""]; ccaju [label=""]; ccajv [label=""]; ccajw [label=""]; ccajx [label=""]; ccajy [label=""]; ccajz [label=""]; ccaka [label=""]; ccakb [label=""]; ccakc [label=""]; ccakd [label=""]; ccake [label=""]; ccakf [label=""]; ccakg [label=""]; ccakh [label=""]; ccaki [label=""]; ccakj [label=""]; ccakk [label=""]; ccakl [label=""]; ccakm [label=""]; ccakn [label=""]; ccako [label=""]; ccakp [label=""]; ccakq [label=""]; ccakr [label=""]; ccaks [label=""]; ccakt [label=""]; ccaku [label=""]; ccakv [label=""]; ccakw [label=""]; ccakx [label=""]; ccaky [label=""]; ccakz [label=""]; ccala [label=""]; ccalb [label=""]; ccalc [label=""]; ccald [label=""]; ccale [label=""]; ccalf [label=""]; ccalg [label=""]; ccalh [label=""]; ccali [label=""]; ccalj [label=""]; ccalk [label=""]; ccall [label=""]; ccalm [label=""]; ccaln [label=""]; ccalo [label=""]; ccalp [label=""]; ccalq [label=""]; ccalr [label=""]; ccals [label=""]; ccalt [label=""]; ccalu [label=""]; ccalv [label=""]; ccalw [label=""]; ccalx [label=""]; ccaly [label=""]; ccalz [label=""]; ccama [label=""]; ccamb [label=""]; ccamc [label=""]; ccamd [label=""]; ccame [label=""]; ccamf [label=""]; ccamg [label=""]; ccamh [label=""]; ccami [label=""]; ccamj [label=""]; ccamk [label=""]; ccaml [label=""]; ccamm [label=""]; ccamn [label=""]; ccamo [label=""]; ccamp [label=""]; ccamq [label=""]; ccamr [label=""]; ccams [label=""]; ccamt [label=""]; ccamu [label=""]; ccamv [label=""]; ccamw [label=""]; ccamx [label=""]; ccamy [label=""]; ccamz [label=""]; ccana [label=""]; ccanb [label=""]; ccanc [label=""]; ccand [label=""]; ccane [label=""]; ccanf [label=""]; ccang [label=""]; ccanh [label=""]; ccani [label=""]; ccanj [label=""]; ccank [label=""]; ccanl [label=""]; ccanm [label=""]; ccann [label=""]; ccano [label=""]; ccanp [label=""]; ccanq [label=""]; ccanr [label=""]; ccans [label=""]; ccant [label=""]; ccanu [label=""]; ccanv [label=""]; ccanw [label=""]; ccanx [label=""]; ccany [label=""]; ccanz [label=""]; ccaoa [label=""]; ccaob [label=""]; ccaoc [label=""]; ccaod [label=""]; ccaoe [label=""]; ccaof [label=""]; ccaog [label=""]; ccaoh [label=""]; ccaoi [label=""]; ccaoj [label=""]; ccaok [label=""]; ccaol [label=""]; ccaom [label=""]; ccaon [label=""]; ccaoo [label=""]; ccaop [label=""]; ccaoq [label=""]; ccaor [label=""]; ccaos [label=""]; ccaot [label=""]; ccaou [label=""]; ccaov [label=""]; ccaow [label=""]; ccaox [label=""]; ccaoy [label=""]; ccaoz [label=""]; ccapa [label=""]; ccapb [label=""]; ccapc [label=""]; ccapd [label=""]; ccape [label=""]; ccapf [label=""]; ccapg [label=""]; ccaph [label=""]; ccapi [label=""]; ccapj [label=""]; ccapk [label=""]; ccapl [label=""]; ccapm [label=""]; ccapn [label=""]; ccapo [label=""]; ccapp [label=""]; ccapq [label=""]; ccapr [label=""]; ccaps [label=""]; ccapt [label=""]; ccapu [label=""]; ccapv [label=""]; ccapw [label=""]; ccapx [label=""]; ccapy [label=""]; ccapz [label=""]; ccaqa [label=""]; ccaqb [label=""]; ccaqc [label=""]; ccaqd [label=""]; ccaqe [label=""]; ccaqf [label=""]; ccaqg [label=""]; ccaqh [label=""]; ccaqi [label=""]; ccaqj [label=""]; ccaqk [label=""]; ccaql [label=""]; ccaqm [label=""]; ccaqn [label=""]; ccaqo [label=""]; ccaqp [label=""]; ccaqq [label=""]; ccaqr [label=""]; ccaqs [label=""]; ccaqt [label=""]; ccaqu [label=""]; ccaqv [label=""]; ccaqw [label=""]; ccaqx [label=""]; ccaqy [label=""]; ccaqz [label=""]; ccara [label=""]; ccarb [label=""]; ccarc [label=""]; ccard [label=""]; ccare [label=""]; ccarf [label=""]; ccarg [label=""]; ccarh [label=""]; ccari [label=""]; ccarj [label=""]; ccark [label=""]; ccarl [label=""]; ccarm [label=""]; ccarn [label=""]; ccaro [label=""]; ccarp [label=""]; ccarq [label=""]; ccarr [label=""]; ccars [label=""]; ccart [label=""]; ccaru [label=""]; ccarv [label=""]; ccarw [label=""]; ccarx [label=""]; ccary [label=""]; ccarz [label=""]; ccasa [label=""]; ccasb [label=""]; ccasc [label=""]; ccasd [label=""]; ccase [label=""]; ccasf [label=""]; ccasg [label=""]; ccash [label=""]; ccasi [label=""]; ccasj [label=""]; ccask [label=""]; ccasl [label=""]; ccasm [label=""]; ccasn [label=""]; ccaso [label=""]; ccasp [label=""]; ccasq [label=""]; ccasr [label=""]; ccass [label=""]; ccast [label=""]; ccasu [label=""]; ccasv [label=""]; ccasw [label=""]; ccasx [label=""]; ccasy [label=""]; ccasz [label=""]; ccata [label=""]; ccatb [label=""]; ccatc [label=""]; ccatd [label=""]; ccate [label=""]; ccatf [label=""]; ccatg [label=""]; ccath [label=""]; ccati [label=""]; ccatj [label=""]; ccatk [label=""]; ccatl [label=""]; ccatm [label=""]; ccatn [label=""]; ccato [label=""]; ccatp [label=""]; ccatq [label=""]; ccatr [label=""]; ccats [label=""]; ccatt [label=""]; ccatu [label=""]; ccatv [label=""]; ccatw [label=""]; ccatx [label=""]; ccaty [label=""]; ccatz [label=""]; ccaua [label=""]; ccaub [label=""]; ccauc [label=""]; ccaud [label=""]; ccaue [label=""]; ccauf [label=""]; ccaug [label=""]; ccauh [label=""]; ccaui [label=""]; ccauj [label=""]; ccauk [label=""]; ccaul [label=""]; ccaum [label=""]; ccaun [label=""]; ccauo [label=""]; ccaup [label=""]; ccauq [label=""]; ccaur [label=""]; ccaus [label=""]; ccaut [label=""]; ccauu [label=""]; ccauv [label=""]; ccauw [label=""]; ccaux [label=""]; ccauy [label=""]; ccauz [label=""]; ccava [label=""]; ccavb [label=""]; ccavc [label=""]; ccavd [label=""]; ccave [label=""]; ccavf [label=""]; ccavg [label=""]; ccavh [label=""]; ccavi [label=""]; ccavj [label=""]; ccavk [label=""]; ccavl [label=""]; ccavm [label=""]; ccavn [label=""]; ccavo [label=""]; ccavp [label=""]; ccavq [label=""]; ccavr [label=""]; ccavs [label=""]; ccavt [label=""]; ccavu [label=""]; ccavv [label=""]; ccavw [label=""]; ccavx [label=""]; ccavy [label=""]; ccavz [label=""]; ccawa [label=""]; ccawb [label=""]; ccawc [label=""]; ccawd [label=""]; ccawe [label=""]; ccawf [label=""]; ccawg [label=""]; ccawh [label=""]; ccawi [label=""]; ccawj [label=""]; ccawk [label=""]; ccawl [label=""]; ccawm [label=""]; ccawn [label=""]; ccawo [label=""]; ccawp [label=""]; ccawq [label=""]; ccawr [label=""]; ccaws [label=""]; ccawt [label=""]; ccawu [label=""]; ccawv [label=""]; ccaww [label=""]; ccawx [label=""]; ccawy [label=""]; ccawz [label=""]; ccaxa [label=""]; ccaxb [label=""]; ccaxc [label=""]; ccaxd [label=""]; ccaxe [label=""]; ccaxf [label=""]; ccaxg [label=""]; ccaxh [label=""]; ccaxi [label=""]; ccaxj [label=""]; ccaxk [label=""]; ccaxl [label=""]; ccaxm [label=""]; ccaxn [label=""]; ccaxo [label=""]; ccaxp [label=""]; ccaxq [label=""]; ccaxr [label=""]; ccaxs [label=""]; ccaxt [label=""]; ccaxu [label=""]; ccaxv [label=""]; ccaxw [label=""]; ccaxx [label=""]; ccaxy [label=""]; ccaxz [label=""]; ccaya [label=""]; ccayb [label=""]; ccayc [label=""]; ccayd [label=""]; ccaye [label=""]; ccayf [label=""]; ccayg [label=""]; ccayh [label=""]; ccayi [label=""]; ccayj [label=""]; ccayk [label=""]; ccayl [label=""]; ccaym [label=""]; ccayn [label=""]; ccayo [label=""]; ccayp [label=""]; ccayq [label=""]; ccayr [label=""]; ccays [label=""]; ccayt [label=""]; ccayu [label=""]; ccayv [label=""]; ccayw [label=""]; ccayx [label=""]; ccayy [label=""]; ccayz [label=""]; ccaza [label=""]; ccazb [label=""]; ccazc [label=""]; ccazd [label=""]; ccaze [label=""]; ccazf [label=""]; ccazg [label=""]; ccazh [label=""]; ccazi [label=""]; ccazj [label=""]; ccazk [label=""]; ccazl [label=""]; ccazm [label=""]; ccazn [label=""]; ccazo [label=""]; ccazp [label=""]; ccazq [label=""]; ccazr [label=""]; ccazs [label=""]; ccazt [label=""]; ccazu [label=""]; ccazv [label=""]; ccazw [label=""]; ccazx [label=""]; ccazy [label=""]; ccazz [label=""]; cdaaa [label=""]; cdaab [label=""]; cdaac [label=""]; cdaad [label=""]; cdaae [label=""]; cdaaf [label=""]; cdaag [label=""]; cdaah [label=""]; cdaai [label=""]; cdaaj [label=""]; cdaak [label=""]; cdaal [label=""]; cdaam [label=""]; cdaan [label=""]; cdaao [label=""]; cdaap [label=""]; cdaaq [label=""]; cdaar [label=""]; cdaas [label=""]; cdaat [label=""]; cdaau [label=""]; cdaav [label=""]; cdaaw [label=""]; cdaax [label=""]; cdaay [label=""]; cdaaz [label=""]; cdaba [label=""]; cdabb [label=""]; cdabc [label=""]; cdabd [label=""]; cdabe [label=""]; cdabf [label=""]; cdabg [label=""]; cdabh [label=""]; cdabi [label=""]; cdabj [label=""]; cdabk [label=""]; cdabl [label=""]; cdabm [label=""]; cdabn [label=""]; cdabo [label=""]; cdabp [label=""]; cdabq [label=""]; cdabr [label=""]; cdabs [label=""]; cdabt [label=""]; cdabu [label=""]; cdabv [label=""]; cdabw [label=""]; cdabx [label=""]; cdaby [label=""]; cdabz [label=""]; cdaca [label=""]; cdacb [label=""]; cdacc [label=""]; cdacd [label=""]; cdace [label=""]; cdacf [label=""]; cdacg [label=""]; cdach [label=""]; cdaci [label=""]; cdacj [label=""]; cdack [label=""]; cdacl [label=""]; cdacm [label=""]; cdacn [label=""]; cdaco [label=""]; cdacp [label=""]; cdacq [label=""]; cdacr [label=""]; cdacs [label=""]; cdact [label=""]; cdacu [label=""]; cdacv [label=""]; cdacw [label=""]; cdacx [label=""]; cdacy [label=""]; cdacz [label=""]; cdada [label=""]; cdadb [label=""]; cdadc [label=""]; cdadd [label=""]; cdade [label=""]; cdadf [label=""]; cdadg [label=""]; cdadh [label=""]; cdadi [label=""]; cdadj [label=""]; cdadk [label=""]; cdadl [label=""]; cdadm [label=""]; cdadn [label=""]; cdado [label=""]; cdadp [label=""]; cdadq [label=""]; cdadr [label=""]; cdads [label=""]; cdadt [label=""]; cdadu [label=""]; cdadv [label=""]; cdadw [label=""]; cdadx [label=""]; cdady [label=""]; cdadz [label=""]; cdaea [label=""]; cdaeb [label=""]; cdaec [label=""]; cdaed [label=""]; cdaee [label=""]; cdaef [label=""]; cdaeg [label=""]; cdaeh [label=""]; cdaei [label=""]; cdaej [label=""]; cdaek [label=""]; cdael [label=""]; cdaem [label=""]; cdaen [label=""]; cdaeo [label=""]; cdaep [label=""]; cdaeq [label=""]; cdaer [label=""]; cdaes [label=""]; cdaet [label=""]; cdaeu [label=""]; cdaev [label=""]; cdaew [label=""]; cdaex [label=""]; cdaey [label=""]; cdaez [label=""]; cdafa [label=""]; cdafb [label=""]; cdafc [label=""]; cdafd [label=""]; cdafe [label=""]; cdaff [label=""]; cdafg [label=""]; cdafh [label=""]; cdafi [label=""]; cdafj [label=""]; cdafk [label=""]; cdafl [label=""]; cdafm [label=""]; cdafn [label=""]; cdafo [label=""]; cdafp [label=""]; cdafq [label=""]; cdafr [label=""]; cdafs [label=""]; cdaft [label=""]; cdafu [label=""]; cdafv [label=""]; cdafw [label=""]; cdafx [label=""]; cdafy [label=""]; cdafz [label=""]; cdaga [label=""]; cdagb [label=""]; cdagc [label=""]; cdagd [label=""]; cdage [label=""]; cdagf [label=""]; cdagg [label=""]; cdagh [label=""]; cdagi [label=""]; cdagj [label=""]; cdagk [label=""]; cdagl [label=""]; cdagm [label=""]; cdagn [label=""]; cdago [label=""]; cdagp [label=""]; cdagq [label=""]; cdagr [label=""]; cdags [label=""]; cdagt [label=""]; cdagu [label=""]; cdagv [label=""]; cdagw [label=""]; cdagx [label=""]; cdagy [label=""]; cdagz [label=""]; cdaha [label=""]; cdahb [label=""]; cdahc [label=""]; cdahd [label=""]; cdahe [label=""]; cdahf [label=""]; cdahg [label=""]; cdahh [label=""]; cdahi [label=""]; cdahj [label=""]; cdahk [label=""]; cdahl [label=""]; cdahm [label=""]; cdahn [label=""]; cdaho [label=""]; cdahp [label=""]; cdahq [label=""]; cdahr [label=""]; cdahs [label=""]; cdaht [label=""]; cdahu [label=""]; cdahv [label=""]; cdahw [label=""]; cdahx [label=""]; cdahy [label=""]; cdahz [label=""]; cdaia [label=""]; cdaib [label=""]; cdaic [label=""]; cdaid [label=""]; cdaie [label=""]; cdaif [label=""]; cdaig [label=""]; cdaih [label=""]; cdaii [label=""]; cdaij [label=""]; cdaik [label=""]; cdail [label=""]; cdaim [label=""]; cdain [label=""]; cdaio [label=""]; cdaip [label=""]; cdaiq [label=""]; cdair [label=""]; cdais [label=""]; cdait [label=""]; cdaiu [label=""]; cdaiv [label=""]; cdaiw [label=""]; cdaix [label=""]; cdaiy [label=""]; cdaiz [label=""]; cdaja [label=""]; cdajb [label=""]; cdajc [label=""]; cdajd [label=""]; cdaje [label=""]; cdajf [label=""]; cdajg [label=""]; cdajh [label=""]; cdaji [label=""]; cdajj [label=""]; cdajk [label=""]; cdajl [label=""]; cdajm [label=""]; cdajn [label=""]; cdajo [label=""]; cdajp [label=""]; cdajq [label=""]; cdajr [label=""]; cdajs [label=""]; cdajt [label=""]; cdaju [label=""]; cdajv [label=""]; cdajw [label=""]; cdajx [label=""]; cdajy [label=""]; cdajz [label=""]; cdaka [label=""]; cdakb [label=""]; cdakc [label=""]; cdakd [label=""]; cdake [label=""]; cdakf [label=""]; cdakg [label=""]; cdakh [label=""]; cdaki [label=""]; cdakj [label=""]; cdakk [label=""]; cdakl [label=""]; cdakm [label=""]; cdakn [label=""]; cdako [label=""]; cdakp [label=""]; cdakq [label=""]; cdakr [label=""]; cdaks [label=""]; cdakt [label=""]; cdaku [label=""]; cdakv [label=""]; cdakw [label=""]; cdakx [label=""]; cdaky [label=""]; cdakz [label=""]; cdala [label=""]; cdalb [label=""]; cdalc [label=""]; cdald [label=""]; cdale [label=""]; cdalf [label=""]; cdalg [label=""]; cdalh [label=""]; cdali [label=""]; cdalj [label=""]; cdalk [label=""]; cdall [label=""]; cdalm [label=""]; cdaln [label=""]; cdalo [label=""]; cdalp [label=""]; cdalq [label=""]; cdalr [label=""]; cdals [label=""]; cdalt [label=""]; cdalu [label=""]; cdalv [label=""]; cdalw [label=""]; cdalx [label=""]; cdaly [label=""]; cdalz [label=""]; cdama [label=""]; cdamb [label=""]; cdamc [label=""]; cdamd [label=""]; cdame [label=""]; cdamf [label=""]; cdamg [label=""]; cdamh [label=""]; cdami [label=""]; cdamj [label=""]; cdamk [label=""]; cdaml [label=""]; cdamm [label=""]; cdamn [label=""]; cdamo [label=""]; cdamp [label=""]; cdamq [label=""]; cdamr [label=""]; cdams [label=""]; cdamt [label=""]; cdamu [label=""]; cdamv [label=""]; cdamw [label=""]; cdamx [label=""]; cdamy [label=""]; cdamz [label=""]; cdana [label=""]; cdanb [label=""]; cdanc [label=""]; cdand [label=""]; cdane [label=""]; cdanf [label=""]; cdang [label=""]; cdanh [label=""]; cdani [label=""]; cdanj [label=""]; cdank [label=""]; cdanl [label=""]; cdanm [label=""]; cdann [label=""]; cdano [label=""]; cdanp [label=""]; cdanq [label=""]; cdanr [label=""]; cdans [label=""]; cdant [label=""]; cdanu [label=""]; cdanv [label=""]; cdanw [label=""]; cdanx [label=""]; cdany [label=""]; cdanz [label=""]; cdaoa [label=""]; cdaob [label=""]; cdaoc [label=""]; cdaod [label=""]; cdaoe [label=""]; cdaof [label=""]; cdaog [label=""]; cdaoh [label=""]; cdaoi [label=""]; cdaoj [label=""]; cdaok [label=""]; cdaol [label=""]; cdaom [label=""]; cdaon [label=""]; cdaoo [label=""]; cdaop [label=""]; cdaoq [label=""]; cdaor [label=""]; cdaos [label=""]; cdaot [label=""]; cdaou [label=""]; cdaov [label=""]; cdaow [label=""]; cdaox [label=""]; cdaoy [label=""]; cdaoz [label=""]; cdapa [label=""]; cdapb [label=""]; cdapc [label=""]; cdapd [label=""]; cdape [label=""]; cdapf [label=""]; cdapg [label=""]; cdaph [label=""]; cdapi [label=""]; cdapj [label=""]; cdapk [label=""]; cdapl [label=""]; cdapm [label=""]; cdapn [label=""]; cdapo [label=""]; cdapp [label=""]; cdapq [label=""]; cdapr [label=""]; cdaps [label=""]; cdapt [label=""]; cdapu [label=""]; cdapv [label=""]; cdapw [label=""]; cdapx [label=""]; cdapy [label=""]; cdapz [label=""]; cdaqa [label=""]; cdaqb [label=""]; cdaqc [label=""]; cdaqd [label=""]; cdaqe [label=""]; cdaqf [label=""]; cdaqg [label=""]; cdaqh [label=""]; cdaqi [label=""]; cdaqj [label=""]; cdaqk [label=""]; cdaql [label=""]; cdaqm [label=""]; cdaqn [label=""]; cdaqo [label=""]; cdaqp [label=""]; cdaqq [label=""]; cdaqr [label=""]; cdaqs [label=""]; cdaqt [label=""]; cdaqu [label=""]; cdaqv [label=""]; cdaqw [label=""]; cdaqx [label=""]; cdaqy [label=""]; cdaqz [label=""]; cdara [label=""]; cdarb [label=""]; cdarc [label=""]; cdard [label=""]; cdare [label=""]; cdarf [label=""]; cdarg [label=""]; cdarh [label=""]; cdari [label=""]; cdarj [label=""]; cdark [label=""]; cdarl [label=""]; cdarm [label=""]; cdarn [label=""]; cdaro [label=""]; cdarp [label=""]; cdarq [label=""]; cdarr [label=""]; cdars [label=""]; cdart [label=""]; cdaru [label=""]; cdarv [label=""]; cdarw [label=""]; cdarx [label=""]; cdary [label=""]; cdarz [label=""]; cdasa [label=""]; cdasb [label=""]; cdasc [label=""]; cdasd [label=""]; cdase [label=""]; cdasf [label=""]; cdasg [label=""]; cdash [label=""]; cdasi [label=""]; cdasj [label=""]; cdask [label=""]; cdasl [label=""]; cdasm [label=""]; cdasn [label=""]; cdaso [label=""]; cdasp [label=""]; cdasq [label=""]; cdasr [label=""]; cdass [label=""]; cdast [label=""]; cdasu [label=""]; cdasv [label=""]; cdasw [label=""]; cdasx [label=""]; cdasy [label=""]; cdasz [label=""]; cdata [label=""]; cdatb [label=""]; cdatc [label=""]; cdatd [label=""]; cdate [label=""]; cdatf [label=""]; cdatg [label=""]; cdath [label=""]; cdati [label=""]; cdatj [label=""]; cdatk [label=""]; cdatl [label=""]; cdatm [label=""]; cdatn [label=""]; cdato [label=""]; cdatp [label=""]; cdatq [label=""]; cdatr [label=""]; cdats [label=""]; cdatt [label=""]; cdatu [label=""]; cdatv [label=""]; cdatw [label=""]; cdatx [label=""]; cdaty [label=""]; cdatz [label=""]; cdaua [label=""]; cdaub [label=""]; cdauc [label=""]; cdaud [label=""]; cdaue [label=""]; cdauf [label=""]; cdaug [label=""]; cdauh [label=""]; cdaui [label=""]; cdauj [label=""]; cdauk [label=""]; cdaul [label=""]; cdaum [label=""]; cdaun [label=""]; cdauo [label=""]; cdaup [label=""]; cdauq [label=""]; cdaur [label=""]; cdaus [label=""]; cdaut [label=""]; cdauu [label=""]; cdauv [label=""]; cdauw [label=""]; cdaux [label=""]; cdauy [label=""]; cdauz [label=""]; cdava [label=""]; cdavb [label=""]; cdavc [label=""]; cdavd [label=""]; cdave [label=""]; cdavf [label=""]; cdavg [label=""]; cdavh [label=""]; cdavi [label=""]; cdavj [label=""]; cdavk [label=""]; cdavl [label=""]; cdavm [label=""]; cdavn [label=""]; cdavo [label=""]; cdavp [label=""]; cdavq [label=""]; cdavr [label=""]; cdavs [label=""]; cdavt [label=""]; cdavu [label=""]; cdavv [label=""]; cdavw [label=""]; cdavx [label=""]; cdavy [label=""]; cdavz [label=""]; cdawa [label=""]; cdawb [label=""]; cdawc [label=""]; cdawd [label=""]; cdawe [label=""]; cdawf [label=""]; cdawg [label=""]; cdawh [label=""]; cdawi [label=""]; cdawj [label=""]; cdawk [label=""]; cdawl [label=""]; cdawm [label=""]; cdawn [label=""]; cdawo [label=""]; cdawp [label=""]; cdawq [label=""]; cdawr [label=""]; cdaws [label=""]; cdawt [label=""]; cdawu [label=""]; cdawv [label=""]; cdaww [label=""]; cdawx [label=""]; cdawy [label=""]; cdawz [label=""]; cdaxa [label=""]; cdaxb [label=""]; cdaxc [label=""]; cdaxd [label=""]; cdaxe [label=""]; cdaxf [label=""]; cdaxg [label=""]; cdaxh [label=""]; cdaxi [label=""]; cdaxj [label=""]; cdaxk [label=""]; cdaxl [label=""]; cdaxm [label=""]; cdaxn [label=""]; cdaxo [label=""]; cdaxp [label=""]; cdaxq [label=""]; cdaxr [label=""]; cdaxs [label=""]; cdaxt [label=""]; cdaxu [label=""]; cdaxv [label=""]; cdaxw [label=""]; cdaxx [label=""]; cdaxy [label=""]; cdaxz [label=""]; cdaya [label=""]; cdayb [label=""]; cdayc [label=""]; cdayd [label=""]; cdaye [label=""]; cdayf [label=""]; cdayg [label=""]; cdayh [label=""]; cdayi [label=""]; cdayj [label=""]; cdayk [label=""]; cdayl [label=""]; cdaym [label=""]; cdayn [label=""]; cdayo [label=""]; cdayp [label=""]; cdayq [label=""]; cdayr [label=""]; cdays [label=""]; cdayt [label=""]; cdayu [label=""]; cdayv [label=""]; cdayw [label=""]; cdayx [label=""]; cdayy [label=""]; cdayz [label=""]; cdaza [label=""]; cdazb [label=""]; cdazc [label=""]; cdazd [label=""]; cdaze [label=""]; cdazf [label=""]; cdazg [label=""]; cdazh [label=""]; cdazi [label=""]; cdazj [label=""]; cdazk [label=""]; cdazl [label=""]; cdazm [label=""]; cdazn [label=""]; cdazo [label=""]; cdazp [label=""]; cdazq [label=""]; cdazr [label=""]; cdazs [label=""]; cdazt [label=""]; cdazu [label=""]; cdazv [label=""]; cdazw [label=""]; cdazx [label=""]; cdazy [label=""]; cdazz [label=""]; ceaaa [label=""]; ceaab [label=""]; ceaac [label=""]; ceaad [label=""]; ceaae [label=""]; ceaaf [label=""]; ceaag [label=""]; ceaah [label=""]; ceaai [label=""]; ceaaj [label=""]; ceaak [label=""]; ceaal [label=""]; ceaam [label=""]; ceaan [label=""]; ceaao [label=""]; ceaap [label=""]; ceaaq [label=""]; ceaar [label=""]; ceaas [label=""]; 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cfatz [label=""]; cfaua [label=""]; cfaub [label=""]; cfauc [label=""]; cfaud [label=""]; cfaue [label=""]; cfauf [label=""]; cfaug [label=""]; cfauh [label=""]; cfaui [label=""]; cfauj [label=""]; cfauk [label=""]; cfaul [label=""]; cfaum [label=""]; cfaun [label=""]; cfauo [label=""]; cfaup [label=""]; cfauq [label=""]; cfaur [label=""]; cfaus [label=""]; cfaut [label=""]; cfauu [label=""]; cfauv [label=""]; cfauw [label=""]; cfaux [label=""]; cfauy [label=""]; cfauz [label=""]; cfava [label=""]; cfavb [label=""]; cfavc [label=""]; cfavd [label=""]; cfave [label=""]; cfavf [label=""]; cfavg [label=""]; cfavh [label=""]; cfavi [label=""]; cfavj [label=""]; cfavk [label=""]; cfavl [label=""]; cfavm [label=""]; cfavn [label=""]; cfavo [label=""]; cfavp [label=""]; cfavq [label=""]; cfavr [label=""]; cfavs [label=""]; cfavt [label=""]; cfavu [label=""]; cfavv [label=""]; cfavw [label=""]; cfavx [label=""]; cfavy [label=""]; cfavz [label=""]; cfawa [label=""]; cfawb [label=""]; cfawc [label=""]; cfawd [label=""]; cfawe [label=""]; cfawf [label=""]; cfawg [label=""]; cfawh [label=""]; cfawi [label=""]; cfawj [label=""]; cfawk [label=""]; cfawl [label=""]; cfawm [label=""]; cfawn [label=""]; cfawo [label=""]; cfawp [label=""]; cfawq [label=""]; cfawr [label=""]; cfaws [label=""]; cfawt [label=""]; cfawu [label=""]; cfawv [label=""]; cfaww [label=""]; cfawx [label=""]; cfawy [label=""]; cfawz [label=""]; cfaxa [label=""]; cfaxb [label=""]; cfaxc [label=""]; cfaxd [label=""]; cfaxe [label=""]; cfaxf [label=""]; cfaxg [label=""]; cfaxh [label=""]; cfaxi [label=""]; cfaxj [label=""]; cfaxk [label=""]; cfaxl [label=""]; cfaxm [label=""]; cfaxn [label=""]; cfaxo [label=""]; cfaxp [label=""]; cfaxq [label=""]; cfaxr [label=""]; cfaxs [label=""]; cfaxt [label=""]; cfaxu [label=""]; cfaxv [label=""]; cfaxw [label=""]; cfaxx [label=""]; cfaxy [label=""]; cfaxz [label=""]; cfaya [label=""]; cfayb [label=""]; cfayc [label=""]; cfayd [label=""]; cfaye [label=""]; cfayf [label=""]; cfayg [label=""]; cfayh [label=""]; cfayi [label=""]; cfayj [label=""]; cfayk [label=""]; cfayl [label=""]; cfaym [label=""]; cfayn [label=""]; cfayo [label=""]; cfayp [label=""]; cfayq [label=""]; cfayr [label=""]; cfays [label=""]; cfayt [label=""]; cfayu [label=""]; cfayv [label=""]; cfayw [label=""]; cfayx [label=""]; cfayy [label=""]; cfayz [label=""]; cfaza [label=""]; cfazb [label=""]; cfazc [label=""]; cfazd [label=""]; cfaze [label=""]; cfazf [label=""]; cfazg [label=""]; cfazh [label=""]; cfazi [label=""]; cfazj [label=""]; cfazk [label=""]; cfazl [label=""]; cfazm [label=""]; cfazn [label=""]; cfazo [label=""]; cfazp [label=""]; cfazq [label=""]; cfazr [label=""]; cfazs [label=""]; cfazt [label=""]; cfazu [label=""]; cfazv [label=""]; cfazw [label=""]; cfazx [label=""]; cfazy [label=""]; cfazz [label=""]; cgaaa [label=""]; cgaab [label=""]; cgaac [label=""]; cgaad [label=""]; cgaae [label=""]; cgaaf [label=""]; cgaag [label=""]; cgaah [label=""]; cgaai [label=""]; cgaaj [label=""]; cgaak [label=""]; cgaal [label=""]; cgaam [label=""]; cgaan [label=""]; cgaao [label=""]; cgaap [label=""]; cgaaq [label=""]; cgaar [label=""]; cgaas [label=""]; cgaat [label=""]; cgaau [label=""]; cgaav [label=""]; cgaaw [label=""]; cgaax [label=""]; cgaay [label=""]; cgaaz [label=""]; cgbaa [label=""]; cgbab [label=""]; cgbac [label=""]; cgbad [label=""]; cgbae [label=""]; cgbaf [label=""]; cgbag [label=""]; cgbah [label=""]; cgbai [label=""]; cgbaj [label=""]; cgbak [label=""]; cgbal [label=""]; cgbam [label=""]; cgban [label=""]; cgbao [label=""]; cgbap [label=""]; cgbaq [label=""]; cgbar [label=""]; cgbas [label=""]; cgbat [label=""]; cgbau [label=""]; cgbav [label=""]; cgbaw [label=""]; cgbax [label=""]; cgbay [label=""]; cgbaz [label=""]; cgcaa [label=""]; cgcab [label=""]; cgcac [label=""]; cgcAD [label=""]; cgcae [label=""]; cgcaf [label=""]; cgcag [label=""]; cgcah [label=""]; cgcai [label=""]; cgcaj [label=""]; cgcaK [label=""]; cgcal [label=""]; cgcam [label=""]; cgcan [label=""]; cgcao [label=""]; cgcap [label=""]; cgcaq [label=""]; cgcar [label=""]; cgcas [label=""]; cgcat [label=""]; cgcau [label=""]; cgcav [label=""]; cgcaw [label=""]; cgcax [label=""]; cgcay [label=""]; cgcaz [label=""]; cgdaa [label=""]; cgdab [label=""]; cgdac [label=""]; cgdad [label=""]; cgdae [label=""]; cgdaf [label=""]; cgdag [label=""]; cgdah [label=""]; cgdai [label=""]; cgdaj [label=""]; cgdaK [label=""]; cgdal [label=""]; cgdam [label=""]; cgdan [label=""]; cgdao [label=""]; cgdap [label=""]; cgdaq [label=""]; cgdar [label=""]; cgdas [label=""]; cgdat [label=""]; cgdau [label=""]; cgdav [label=""]; cgdaw [label=""]; cgdax [label=""]; cgday [label=""]; cgdaz [label=""]; cgeaa [label=""]; cgeab [label=""]; cgeac [label=""]; cgead [label=""]; cgeae [label=""]; cgeaf [label=""]; cgeag [label=""]; cgeah [label=""]; cgeai [label=""]; cgeaj [label=""]; cgeaK [label=""]; cgeal [label=""]; cgeam [label=""]; cgean [label=""]; cgeao [label=""]; cgeap [label=""]; cgeaq [label=""]; cgear [label=""]; cgeas [label=""]; cgeat [label=""]; cgeau [label=""]; cgeav [label=""]; cgeaw [label=""]; cgeax [label=""]; cgeay [label=""]; cgeaz [label=""]; cgfaa [label=""]; cgfab [label=""]; cgfac [label=""]; cgfad [label=""]; cgfae [label=""]; cgfaf [label=""]; cgfag [label=""]; cgfah [label=""]; cgfai [label=""]; cgfaj [label=""]; cgfaK [label=""]; cgfal [label=""]; cgfam [label=""]; cgfan [label=""]; cgfao [label=""]; cgfap [label=""]; cgfaq [label=""]; cgfar [label=""]; cgfas [label=""]; cgfat [label=""]; cgfau [label=""]; cgfav [label=""]; cgfaw [label=""]; cgfax [label=""]; cgfay [label=""]; cgfaz [label=""]; cggaa [label=""]; cggab [label=""]; cggac [label=""]; cggad [label=""]; cggae [label=""]; cggaf [label=""]; cggag [label=""]; cggah [label=""]; cggai [label=""]; cggaj [label=""]; cggaK [label=""]; cggal [label=""]; cggam [label=""]; cggan [label=""]; cggao [label=""]; cggap [label=""]; cggaq [label=""]; cggar [label=""]; cggas [label=""]; cggat [label=""]; cggau [label=""]; cggav [label=""]; cggaw [label=""]; cggax [label=""]; cggay [label=""]; cggaz [label=""]; cghaa [label=""]; cghab [label=""]; cghac [label=""]; cghad [label=""]; cghae [label=""]; cghaf [label=""]; cghag [label=""]; cghah [label=""]; cghai [label=""]; cghaj [label=""]; cghaK [label=""]; cghal [label=""]; cgham [label=""]; cghan [label=""]; cghao [label=""]; cghap [label=""]; cghaq [label=""]; cghar [label=""]; cghas [label=""]; cghat [label=""]; cghau [label=""]; cghav [label=""]; cghaw [label=""]; cghax [label=""]; cghay [label=""]; cghaz [label=""]; cgiaa [label=""]; cgiab [label=""]; cgiac [label=""]; cgiad [label=""]; cgiae [label=""]; cgiaf [label=""]; cgiag [label=""]; cgiah [label=""]; cgiai [label=""]; cgiaj [label=""]; cgiaK [label=""]; cgial [label=""]; cgiam [label=""]; cgian [label=""]; cgiao [label=""]; cgiap [label=""]; cgiaq [label=""]; cgiar [label=""]; cgias [label=""]; cgiat [label=""]; cgiau [label=""]; cgiav [label=""]; cgiaw [label=""]; cgiax [label=""]; cgiay [label=""]; cgiaz [label=""]; cgjaa [label=""]; cgjab [label=""]; cgjac [label=""]; cgjad [label=""]; cgjae [label=""]; cgjaf [label=""]; cgjag [label=""]; cgjah [label=""]; cgjai [label=""]; cgjaj [label=""]; cgjaK [label=""]; cgjal [label=""]; cgjam [label=""]; cgjan [label=""]; cgjao [label=""]; cgjap [label=""]; cgjaq [label=""]; cgjar [label=""]; cgjas [label=""]; cgjat [label=""]; cgjau [label=""]; cgjav [label=""]; cgjaw [label=""]; cgjax [label=""]; cgjay [label=""]; cgjaz [label=""]; cgkaa [label=""]; cgkab [label=""]; cgkac [label=""]; cgkad [label=""]; cgkae [label=""]; cgkaf [label=""]; cgkag [label=""]; cgkah [label=""]; cgkai [label=""]; cgkaj [label=""]; cgkaK [label=""]; cgkal [label=""]; cgkam [label=""]; cgkan [label=""]; cgkao [label=""]; cgkap [label=""]; cgkaq [label=""]; cgkar [label=""]; cgkas [label=""]; cgkat [label=""]; cgkau [label=""]; cgkav [label=""]; cgkaw [label=""]; cgkax [label=""]; cgkay [label=""]; cgkaz [label=""]; cglaa [label=""]; cglab [label=""]; cglac [label=""]; cglad [label=""]; cglae [label=""]; cglaf [label=""]; cglag [label=""]; cglah [label=""]; cglai [label=""]; cglaj [label=""]; cglaK [label=""]; cglal [label=""]; cglam [label=""]; cglan [label=""]; cglao [label=""]; cglap [label=""]; cglaq [label=""]; cglar [label=""]; cglas [label=""]; cglat [label=""]; cglau [label=""]; cglav [label=""]; cglaw [label=""]; cglax [label=""]; cglay [label=""]; cglaz [label=""]; cgmaa [label=""]; cgmab [label=""]; cgmac [label=""]; cgmad [label=""]; cgmae [label=""]; cgmaf [label=""]; cgmag [label=""]; cgmah [label=""]; cgmai [label=""]; cgmaj [label=""]; cgmaK [label=""]; cgmal [label=""]; cgmAM [label=""]; cgman [label=""]; cgmao [label=""]; cgmap [label=""]; cgmaq [label=""]; cgmar [label=""]; cgmas [label=""]; cgmat [label=""]; cgmau [label=""]; cgmav [label=""]; cgmaw [label=""]; cgmax [label=""]; cgmay [label=""]; cgmaz [label=""]; cgnaa [label=""]; cgnab [label=""]; cgnac [label=""]; cgnad [label=""]; cgnae [label=""]; cgnaf [label=""]; cgnag [label=""]; cgnah [label=""]; cgnai [label=""]; cgnaj [label=""]; cgnaK [label=""]; cgnal [label=""]; cgnam [label=""]; cgnan [label=""]; cgnao [label=""]; cgnap [label=""]; cgnaq [label=""]; cgnar [label=""]; cgnas [label=""]; cgnat [label=""]; cgnau [label=""]; cgnav [label=""]; cgnaw [label=""]; cgnax [label=""]; cgnay [label=""]; cgnaz [label=""]; cgoaa [label=""]; cgoab [label=""]; cgoac [label=""]; cgoad [label=""]; cgoae [label=""]; cgoaf [label=""]; cgoag [label=""]; cgoah [label=""]; cgoai [label=""]; cgoaj [label=""]; cgoaK [label=""]; cgoal [label=""]; cgoam [label=""]; cgoan [label=""]; cgoao [label=""]; cgoap [label=""]; cgoaq [label=""]; cgoar [label=""]; cgoas [label=""]; cgoat [label=""]; cgoau [label=""]; cgoav [label=""]; cgoaw [label=""]; cgoax [label=""]; cgoay [label=""]; cgoaz [label=""]; cgpaa [label=""]; cgpab [label=""]; cgpac [label=""]; cgpad [label=""]; cgpae [label=""]; cgpaf [label=""]; cgpag [label=""]; cgpah [label=""]; cgpai [label=""]; cgpaj [label=""]; cgpaK [label=""]; cgpal [label=""]; cgpam [label=""]; cgpan [label=""]; cgpao [label=""]; cgpap [label=""]; cgpaq [label=""]; cgpar [label=""]; cgpas [label=""]; cgpat [label=""]; cgpau [label=""]; cgpav [label=""]; cgpaw [label=""]; cgpax [label=""]; cgpay [label=""]; cgpaz [label=""]; cgqaa [label=""]; cgqab [label=""]; cgqac [label=""]; cgqad [label=""]; cgqae [label=""]; cgqaf [label=""]; cgqag [label=""]; cgqah [label=""]; cgqai [label=""]; cgqaj [label=""]; cgqaK [label=""]; cgqal [label=""]; cgqam [label=""]; cgqan [label=""]; cgqao [label=""]; cgqap [label=""]; cgqaq [label=""]; cgqar [label=""]; cgqas [label=""]; cgqat [label=""]; cgqau [label=""]; cgqav [label=""]; cgqaw [label=""]; cgqax [label=""]; cgqay [label=""]; cgqaz [label=""]; cgraa [label=""]; cgrab [label=""]; cgrac [label=""]; cgrad [label=""]; cgrae [label=""]; cgraf [label=""]; cgrag [label=""]; cgrah [label=""]; cgrai [label=""]; cgraj [label=""]; cgraK [label=""]; cgral [label=""]; cgram [label=""]; cgran [label=""]; cgrao [label=""]; cgrap [label=""]; cgraq [label=""]; cgrar [label=""]; cgras [label=""]; cgrat [label=""]; cgrau [label=""]; cgrav [label=""]; cgraw [label=""]; cgrax [label=""]; cgray [label=""]; cgraz [label=""]; cgsaa [label=""]; cgsab [label=""]; cgsac [label=""]; cgsad [label=""]; cgsae [label=""]; cgsaf [label=""]; cgsag [label=""]; cgsah [label=""]; cgsai [label=""]; cgsaj [label=""]; cgsaK [label=""]; cgsal [label=""]; cgsam [label=""]; cgsan [label=""]; cgsao [label=""]; cgsap [label=""]; cgsaq [label=""]; cgsar [label=""]; cgsas [label=""]; cgsat [label=""]; cgsau [label=""]; cgsav [label=""]; cgsaw [label=""]; cgsax [label=""]; cgsay [label=""]; cgsaz [label=""]; cgtaa [label=""]; cgtab [label=""]; cgtac [label=""]; cgtad [label=""]; cgtae [label=""]; cgtaf [label=""]; cgtag [label=""]; cgtah [label=""]; cgtai [label=""]; cgtaj [label=""]; cgtaK [label=""]; cgtal [label=""]; cgtam [label=""]; cgtan [label=""]; cgtao [label=""]; cgtap [label=""]; cgtaq [label=""]; cgtar [label=""]; cgtas [label=""]; cgtat [label=""]; cgtau [label=""]; cgtav [label=""]; cgtaw [label=""]; cgtax [label=""]; cgtay [label=""]; cgtaz [label=""]; cguaa [label=""]; cguab [label=""]; cguac [label=""]; cguad [label=""]; cguae [label=""]; cguaf [label=""]; cguag [label=""]; cguah [label=""]; cguai [label=""]; cguaj [label=""]; cguaK [label=""]; cgual [label=""]; cguam [label=""]; cguan [label=""]; cguao [label=""]; cguap [label=""]; cguaq [label=""]; cguar [label=""]; cguas [label=""]; cguat [label=""]; cguau [label=""]; cguav [label=""]; cguaw [label=""]; cguax [label=""]; cguay [label=""]; cguaz [label=""]; cgvaa [label=""]; cgvab [label=""]; cgvac [label=""]; cgvad [label=""]; cgvae [label=""]; cgvaf [label=""]; cgvag [label=""]; cgvah [label=""]; cgvai [label=""]; cgvaj [label=""]; cgvaK [label=""]; cgval [label=""]; cgvam [label=""]; cgvan [label=""]; cgvao [label=""]; cgvap [label=""]; cgvaq [label=""]; cgvar [label=""]; cgvas [label=""]; cgvat [label=""]; cgvau [label=""]; cgvav [label=""]; cgvaw [label=""]; cgvax [label=""]; cgvay [label=""]; cgvaz [label=""]; cgwaa [label=""]; cgwab [label=""]; cgwac [label=""]; cgwad [label=""]; cgwae [label=""]; cgwaf [label=""]; cgwag [label=""]; cgwah [label=""]; cgwai [label=""]; cgwaj [label=""]; cgwaK [label=""]; cgwal [label=""]; cgwam [label=""]; cgwan [label=""]; cgwao [label=""]; cgwap [label=""]; cgwaq [label=""]; cgwar [label=""]; cgwas [label=""]; cgwat [label=""]; cgwau [label=""]; cgwav [label=""]; cgwaw [label=""]; cgwax [label=""]; cgway [label=""]; cgwaz [label=""]; cgxaa [label=""]; cgxab [label=""]; cgxac [label=""]; cgxad [label=""]; cgxae [label=""]; cgxaf [label=""]; cgxag [label=""]; cgxah [label=""]; cgxai [label=""]; cgxaj [label=""]; cgxaK [label=""]; cgxal [label=""]; cgxam [label=""]; cgxan [label=""]; cgxao [label=""]; cgxap [label=""]; cgxaq [label=""]; cgxar [label=""]; cgxas [label=""]; cgxat [label=""]; cgxau [label=""]; cgxav [label=""]; cgxaw [label=""]; cgxax [label=""]; cgxay [label=""]; cgxaz [label=""]; cgyaa [label=""]; cgyab [label=""]; cgyac [label=""]; cgyad [label=""]; cgyae [label=""]; cgyaf [label=""]; cgyag [label=""]; cgyah [label=""]; cgyai [label=""]; cgyaj [label=""]; cgyaK [label=""]; cgyal [label=""]; cgyam [label=""]; cgyan [label=""]; cgyao [label=""]; cgyap [label=""]; cgyaq [label=""]; cgyar [label=""]; cgyas [label=""]; cgyat [label=""]; cgyau [label=""]; cgyav [label=""]; cgyaw [label=""]; cgyax [label=""]; cgyay [label=""]; cgyaz [label=""]; cgzaa [label=""]; cgzab [label=""]; cgzac [label=""]; cgzad [label=""]; cgzae [label=""]; cgzaf [label=""]; cgzag [label=""]; cgzah [label=""]; cgzai [label=""]; cgzaj [label=""]; cgzaK [label=""]; cgzal [label=""]; cgzam [label=""]; cgzan [label=""]; cgzao [label=""]; cgzap [label=""]; cgzaq [label=""]; cgzar [label=""]; cgzas [label=""]; cgzat [label=""]; cgzau [label=""]; cgzav [label=""]; cgzaw [label=""]; cgzax [label=""]; cgzay [label=""]; cgzaz [label=""]; chaaa [label=""]; chaab [label=""]; chaac [label=""]; chaad [label=""]; chaae [label=""]; chaaf [label=""]; chaag [label=""]; chaah [label=""]; chaai [label=""]; chaaj [label=""]; chaak [label=""]; chaal [label=""]; chaam [label=""]; chaan [label=""]; chaao [label=""]; chaap [label=""]; chaaq [label=""]; chaar [label=""]; chaas [label=""]; chaat [label=""]; chaau [label=""]; chaav [label=""]; chaaw [label=""]; chaax [label=""]; chaay [label=""]; chaaz [label=""]; chaba [label=""]; chabb [label=""]; chabc [label=""]; chabd [label=""]; chabe [label=""]; chabf [label=""]; chabg [label=""]; chabh [label=""]; chabi [label=""]; chabj [label=""]; chabk [label=""]; chabl [label=""]; chabm [label=""]; chabn [label=""]; chabo [label=""]; chabp [label=""]; chabq [label=""]; chabr [label=""]; chabs [label=""]; chabt [label=""]; chabu [label=""]; chabv [label=""]; chabw [label=""]; chabx [label=""]; chaby [label=""]; chabz [label=""]; chaca [label=""]; chacb [label=""]; chacc [label=""]; chacd [label=""]; chace [label=""]; chacf [label=""]; chacg [label=""]; chach [label=""]; chaci [label=""]; chacj [label=""]; chack [label=""]; chacl [label=""]; chacm [label=""]; chacn [label=""]; chaco [label=""]; chacp [label=""]; chacq [label=""]; chacr [label=""]; chacs [label=""]; chact [label=""]; chacu [label=""]; chacv [label=""]; chacw [label=""]; chacx [label=""]; chacy [label=""]; chacz [label=""]; chada [label=""]; chadb [label=""]; chadc [label=""]; chadd [label=""]; chade [label=""]; chadf [label=""]; chadg [label=""]; chadh [label=""]; chadi [label=""]; chadj [label=""]; chadk [label=""]; chadl [label=""]; chadm [label=""]; chadn [label=""]; chado [label=""]; chadp [label=""]; chadq [label=""]; chadr [label=""]; chads [label=""]; chadt [label=""]; chadu [label=""]; chadv [label=""]; chadw [label=""]; chadx [label=""]; chady [label=""]; chadz [label=""]; chaea [label=""]; chaeb [label=""]; chaec [label=""]; chaed [label=""]; chaee [label=""]; chaef [label=""]; chaeg [label=""]; chaeh [label=""]; chaei [label=""]; chaej [label=""]; chaek [label=""]; chael [label=""]; chaem [label=""]; chaen [label=""]; chaeo [label=""]; chaep [label=""]; chaeq [label=""]; chaer [label=""]; chaes [label=""]; chaet [label=""]; chaeu [label=""]; chaev [label=""]; chaew [label=""]; chaex [label=""]; chaey [label=""]; chaez [label=""]; chafa [label=""]; chafb [label=""]; chafc [label=""]; chafd [label=""]; chafe [label=""]; chaff [label=""]; chafg [label=""]; chafh [label=""]; chafi [label=""]; chafj [label=""]; chafk [label=""]; chafl [label=""]; chafm [label=""]; chafn [label=""]; chafo [label=""]; chafp [label=""]; chafq [label=""]; chafr [label=""]; chafs [label=""]; chaft [label=""]; chafu [label=""]; chafv [label=""]; chafw [label=""]; chafx [label=""]; chafy [label=""]; chafz [label=""]; chaga [label=""]; chagb [label=""]; chagc [label=""]; chagd [label=""]; chage [label=""]; chagf [label=""]; chagg [label=""]; chagh [label=""]; chagi [label=""]; chagj [label=""]; chagk [label=""]; chagl [label=""]; chagm [label=""]; chagn [label=""]; chago [label=""]; chagp [label=""]; chagq [label=""]; chagr [label=""]; chags [label=""]; chagt [label=""]; chagu [label=""]; chagv [label=""]; chagw [label=""]; chagx [label=""]; chagy [label=""]; chagz [label=""]; chaha [label=""]; chahb [label=""]; chahc [label=""]; chahd [label=""]; chahe [label=""]; chahf [label=""]; chahg [label=""]; chahh [label=""]; chahi [label=""]; chahj [label=""]; chahk [label=""]; chahl [label=""]; chahm [label=""]; chahn [label=""]; chaho [label=""]; chahp [label=""]; chahq [label=""]; chahr [label=""]; chahs [label=""]; chaht [label=""]; chahu [label=""]; chahv [label=""]; chahw [label=""]; chahx [label=""]; chahy [label=""]; chahz [label=""]; chaia [label=""]; chaib [label=""]; chaic [label=""]; chaid [label=""]; chaie [label=""]; chaif [label=""]; chaig [label=""]; chaih [label=""]; chaii [label=""]; chaij [label=""]; chaik [label=""]; chail [label=""]; chaim [label=""]; chain [label=""]; chaio [label=""]; chaip [label=""]; chaiq [label=""]; chair [label=""]; chais [label=""]; chait [label=""]; chaiu [label=""]; chaiv [label=""]; chaiw [label=""]; chaix [label=""]; chaiy [label=""]; chaiz [label=""]; chaja [label=""]; chajb [label=""]; chajc [label=""]; chajd [label=""]; chaje [label=""]; chajf [label=""]; chajg [label=""]; chajh [label=""]; chaji [label=""]; chajj [label=""]; chajk [label=""]; chajl [label=""]; chajm [label=""]; chajn [label=""]; chajo [label=""]; chajp [label=""]; chajq [label=""]; chajr [label=""]; chajs [label=""]; chajt [label=""]; chaju [label=""]; chajv [label=""]; chajw [label=""]; chajx [label=""]; chajy [label=""]; chajz [label=""]; chaka [label=""]; chakb [label=""]; chakc [label=""]; chakd [label=""]; chake [label=""]; chakf [label=""]; chakg [label=""]; chakh [label=""]; chaki [label=""]; chakj [label=""]; chakk [label=""]; chakl [label=""]; chakm [label=""]; chakn [label=""]; chako [label=""]; chakp [label=""]; chakq [label=""]; chakr [label=""]; chaks [label=""]; chakt [label=""]; chaku [label=""]; chakv [label=""]; chakw [label=""]; chakx [label=""]; chaky [label=""]; chakz [label=""]; chala [label=""]; chalb [label=""]; chalc [label=""]; chald [label=""]; chale [label=""]; chalf [label=""]; chalg [label=""]; chalh [label=""]; chali [label=""]; chalj [label=""]; chalk [label=""]; chall [label=""]; chalm [label=""]; chaln [label=""]; chalo [label=""]; chalp [label=""]; chalq [label=""]; chalr [label=""]; chals [label=""]; chalt [label=""]; chalu [label=""]; chalv [label=""]; chalw [label=""]; chalx [label=""]; chaly [label=""]; chalz [label=""]; chama [label=""]; chamb [label=""]; chamc [label=""]; chamd [label=""]; chame [label=""]; chamf [label=""]; chamg [label=""]; chamh [label=""]; chami [label=""]; chamj [label=""]; chamk [label=""]; chaml [label=""]; chamm [label=""]; chamn [label=""]; chamo [label=""]; champ [label=""]; chamq [label=""]; chamr [label=""]; chams [label=""]; chamt [label=""]; chamu [label=""]; chamv [label=""]; chamw [label=""]; chamx [label=""]; chamy [label=""]; chamz [label=""]; chana [label=""]; chanb [label=""]; chanc [label=""]; chand [label=""]; chane [label=""]; chanf [label=""]; chang [label=""]; chanh [label=""]; chani [label=""]; chanj [label=""]; chank [label=""]; chanl [label=""]; chanm [label=""]; chann [label=""]; chano [label=""]; chanp [label=""]; chanq [label=""]; chanr [label=""]; chans [label=""]; chant [label=""]; chanu [label=""]; chanv [label=""]; chanw [label=""]; chanx [label=""]; chany [label=""]; chanz [label=""]; chaoa [label=""]; chaob [label=""]; chaoc [label=""]; chaod [label=""]; chaoe [label=""]; chaof [label=""]; chaog [label=""]; chaoh [label=""]; chaoi [label=""]; chaoj [label=""]; chaok [label=""]; chaol [label=""]; chaom [label=""]; chaon [label=""]; chaoo [label=""]; chaop [label=""]; chaoq [label=""]; chaor [label=""]; chaos [label=""]; chaot [label=""]; chaou [label=""]; chaov [label=""]; chaow [label=""]; chaox [label=""]; chaoy [label=""]; chaoz [label=""]; chapa [label=""]; chapb [label=""]; chapc [label=""]; chapd [label=""]; chape [label=""]; chapf [label=""]; chapg [label=""]; chaph [label=""]; chapi [label=""]; chapj [label=""]; chapk [label=""]; chapl [label=""]; chapm [label=""]; chapn [label=""]; chapo [label=""]; chapp [label=""]; chapq [label=""]; chapr [label=""]; chaps [label=""]; chapt [label=""]; chapu [label=""]; chapv [label=""]; chapw [label=""]; chapx [label=""]; chapy [label=""]; chapz [label=""]; chaqa [label=""]; chaqb [label=""]; chaqc [label=""]; chaqd [label=""]; chaqe [label=""]; chaqf [label=""]; chaqg [label=""]; chaqh [label=""]; chaqi [label=""]; chaqj [label=""]; chaqk [label=""]; chaql [label=""]; chaqm [label=""]; chaqn [label=""]; chaqo [label=""]; chaqp [label=""]; chaqq [label=""]; chaqr [label=""]; chaqs [label=""]; chaqt [label=""]; chaqu [label=""]; chaqv [label=""]; chaqw [label=""]; chaqx [label=""]; chaqy [label=""]; chaqz [label=""]; chara [label=""]; charb [label=""]; charc [label=""]; chard [label=""]; chare [label=""]; charf [label=""]; charg [label=""]; charh [label=""]; chari [label=""]; charj [label=""]; chark [label=""]; charl [label=""]; charm [label=""]; charn [label=""]; charo [label=""]; charp [label=""]; charq [label=""]; charr [label=""]; chars [label=""]; chart [label=""]; charu [label=""]; charv [label=""]; charw [label=""]; charx [label=""]; chary [label=""]; charz [label=""]; chasa [label=""]; chasb [label=""]; chasc [label=""]; chasd [label=""]; chase [label=""]; chasf [label=""]; chasg [label=""]; chash [label=""]; chasi [label=""]; chasj [label=""]; chask [label=""]; chasl [label=""]; chasm [label=""]; chasn [label=""]; chaso [label=""]; chasp [label=""]; chasq [label=""]; chasr [label=""]; chass [label=""]; chast [label=""]; chasu [label=""]; chasv [label=""]; chasw [label=""]; chasx [label=""]; chasy [label=""]; chasz [label=""]; chata [label=""]; chatb [label=""]; chatc [label=""]; chatd [label=""]; chate [label=""]; chatf [label=""]; chatg [label=""]; chath [label=""]; chati [label=""]; chatj [label=""]; chatk [label=""]; chatl [label=""]; chatm [label=""]; chatn [label=""]; chato [label=""]; chatp [label=""]; chatq [label=""]; chatr [label=""]; chats [label=""]; chatt [label=""]; chatu [label=""]; chatv [label=""]; chatw [label=""]; chatx [label=""]; chaty [label=""]; chatz [label=""]; chaua [label=""]; chaub [label=""]; chauc [label=""]; chaud [label=""]; chaue [label=""]; chauf [label=""]; chaug [label=""]; chauh [label=""]; chaui [label=""]; chauj [label=""]; chauk [label=""]; chaul [label=""]; chaum [label=""]; chaun [label=""]; chauo [label=""]; chaup [label=""]; chauq [label=""]; chaur [label=""]; chaus [label=""]; chaut [label=""]; chauu [label=""]; chauv [label=""]; chauw [label=""]; chaux [label=""]; chauy [label=""]; chauz [label=""]; chava [label=""]; chavb [label=""]; chavc [label=""]; chavd [label=""]; chave [label=""]; chavf [label=""]; chavg [label=""]; chavh [label=""]; chavi [label=""]; chavj [label=""]; chavk [label=""]; chavl [label=""]; chavm [label=""]; chavn [label=""]; chavo [label=""]; chavp [label=""]; chavq [label=""]; chavr [label=""]; chavs [label=""]; chavt [label=""]; chavu [label=""]; chavv [label=""]; chavw [label=""]; chavx [label=""]; chavy [label=""]; chavz [label=""]; chawa [label=""]; chawb [label=""]; chawc [label=""]; chawd [label=""]; chawe [label=""]; chawf [label=""]; chawg [label=""]; chawh [label=""]; chawi [label=""]; chawj [label=""]; chawk [label=""]; chawl [label=""]; chawm [label=""]; chawn [label=""]; chawo [label=""]; chawp [label=""]; chawq [label=""]; chawr [label=""]; chaws [label=""]; chawt [label=""]; chawu [label=""]; chawv [label=""]; chaww [label=""]; chawx [label=""]; chawy [label=""]; chawz [label=""]; chaxa [label=""]; chaxb [label=""]; chaxc [label=""]; chaxd [label=""]; chaxe [label=""]; chaxf [label=""]; chaxg [label=""]; chaxh [label=""]; chaxi [label=""]; chaxj [label=""]; chaxk [label=""]; chaxl [label=""]; chaxm [label=""]; chaxn [label=""]; chaxo [label=""]; chaxp [label=""]; chaxq [label=""]; chaxr [label=""]; chaxs [label=""]; chaxt [label=""]; chaxu [label=""]; chaxv [label=""]; chaxw [label=""]; chaxx [label=""]; chaxy [label=""]; chaxz [label=""]; chaya [label=""]; chayb [label=""]; chayc [label=""]; chayd [label=""]; chaye [label=""]; chayf [label=""]; chayg [label=""]; chayh [label=""]; chayi [label=""]; chayj [label=""]; chayk [label=""]; chayl [label=""]; chaym [label=""]; chayn [label=""]; chayo [label=""]; chayp [label=""]; chayq [label=""]; chayr [label=""]; chays [label=""]; chayt [label=""]; chayu [label=""]; chayv [label=""]; chayw [label=""]; chayx [label=""]; chayy [label=""]; chayz [label=""]; chaza [label=""]; chazb [label=""]; chazc [label=""]; chazd [label=""]; chaze [label=""]; chazf [label=""]; chazg [label=""]; chazh [label=""]; chazi [label=""]; chazj [label=""]; chazk [label=""]; chazl [label=""]; chazm [label=""]; chazn [label=""]; chazo [label=""]; chazp [label=""]; chazq [label=""]; chazr [label=""]; chazs [label=""]; chazt [label=""]; chazu [label=""]; chazv [label=""]; chazw [label=""]; chazx [label=""]; chazy [label=""]; chazz [label=""]; ciaaa [label=""]; ciaab [label=""]; ciaac [label=""]; ciaad [label=""]; ciaae [label=""]; ciaaf [label=""]; ciaag [label=""]; ciaah [label=""]; ciaai [label=""]; ciaaj [label=""]; ciaak [label=""]; ciaal [label=""]; ciaam [label=""]; ciaan [label=""]; ciaao [label=""]; ciaap [label=""]; ciaaq [label=""]; ciaar [label=""]; ciaas [label=""]; ciaat [label=""]; ciaau [label=""]; ciaav [label=""]; ciaaw [label=""]; ciaax [label=""]; ciaay [label=""]; ciaaz [label=""]; ciaba [label=""]; ciabb [label=""]; ciabc [label=""]; ciabd [label=""]; ciabe [label=""]; ciabf [label=""]; ciabg [label=""]; ciabh [label=""]; ciabi [label=""]; ciabj [label=""]; ciabk [label=""]; ciabl [label=""]; ciabm [label=""]; ciabn [label=""]; ciabo [label=""]; ciabp [label=""]; ciabq [label=""]; ciabr [label=""]; ciabs [label=""]; ciabt [label=""]; ciabu [label=""]; ciabv [label=""]; ciabw [label=""]; ciabx [label=""]; ciaby [label=""]; ciabz [label=""]; ciaca [label=""]; ciacb [label=""]; ciacc [label=""]; ciacd [label=""]; ciace [label=""]; ciacf [label=""]; ciacg [label=""]; ciach [label=""]; ciaci [label=""]; ciacj [label=""]; ciack [label=""]; ciacl [label=""]; ciacm [label=""]; ciacn [label=""]; ciaco [label=""]; ciacp [label=""]; ciacq [label=""]; ciacr [label=""]; ciacs [label=""]; ciact [label=""]; ciacu [label=""]; ciacv [label=""]; ciacw [label=""]; ciacx [label=""]; ciacy [label=""]; ciacz [label=""]; ciada [label=""]; ciadb [label=""]; ciadc [label=""]; ciadd [label=""]; ciade [label=""]; ciadf [label=""]; ciadg [label=""]; ciadh [label=""]; ciadi [label=""]; ciadj [label=""]; ciadk [label=""]; ciadl [label=""]; ciadm [label=""]; ciadn [label=""]; ciado [label=""]; ciadp [label=""]; ciadq [label=""]; ciadr [label=""]; ciads [label=""]; ciadt [label=""]; ciadu [label=""]; ciadv [label=""]; ciadw [label=""]; ciadx [label=""]; ciady [label=""]; ciadz [label=""]; ciaea [label=""]; ciaeb [label=""]; ciaec [label=""]; ciaed [label=""]; ciaee [label=""]; ciaef [label=""]; ciaeg [label=""]; ciaeh [label=""]; ciaei [label=""]; ciaej [label=""]; ciaek [label=""]; ciael [label=""]; ciaem [label=""]; ciaen [label=""]; ciaeo [label=""]; ciaep [label=""]; ciaeq [label=""]; ciaer [label=""]; ciaes [label=""]; ciaet [label=""]; ciaeu [label=""]; ciaev [label=""]; ciaew [label=""]; ciaex [label=""]; ciaey [label=""]; ciaez [label=""]; ciafa [label=""]; ciafb [label=""]; ciafc [label=""]; ciafd [label=""]; ciafe [label=""]; ciaff [label=""]; ciafg [label=""]; ciafh [label=""]; ciafi [label=""]; ciafj [label=""]; ciafk [label=""]; ciafl [label=""]; ciafm [label=""]; ciafn [label=""]; ciafo [label=""]; ciafp [label=""]; ciafq [label=""]; ciafr [label=""]; ciafs [label=""]; ciaft [label=""]; ciafu [label=""]; ciafv [label=""]; ciafw [label=""]; ciafx [label=""]; ciafy [label=""]; ciafz [label=""]; ciaga [label=""]; ciagb [label=""]; ciagc [label=""]; ciagd [label=""]; ciage [label=""]; ciagf [label=""]; ciagg [label=""]; ciagh [label=""]; ciagi [label=""]; ciagj [label=""]; ciagk [label=""]; ciagl [label=""]; ciagm [label=""]; ciagn [label=""]; ciago [label=""]; ciagp [label=""]; ciagq [label=""]; ciagr [label=""]; ciags [label=""]; ciagt [label=""]; ciagu [label=""]; ciagv [label=""]; ciagw [label=""]; ciagx [label=""]; ciagy [label=""]; ciagz [label=""]; ciaha [label=""]; ciahb [label=""]; ciahc [label=""]; ciahd [label=""]; ciahe [label=""]; ciahf [label=""]; ciahg [label=""]; ciahh [label=""]; ciahi [label=""]; ciahj [label=""]; ciahk [label=""]; ciahl [label=""]; ciahm [label=""]; ciahn [label=""]; ciaho [label=""]; ciahp [label=""]; ciahq [label=""]; ciahr [label=""]; ciahs [label=""]; ciaht [label=""]; ciahu [label=""]; ciahv [label=""]; ciahw [label=""]; ciahx [label=""]; ciahy [label=""]; ciahz [label=""]; ciaia [label=""]; ciaib [label=""]; ciaic [label=""]; ciaid [label=""]; ciaie [label=""]; ciaif [label=""]; ciaig [label=""]; ciaih [label=""]; ciaii [label=""]; ciaij [label=""]; ciaik [label=""]; ciail [label=""]; ciaim [label=""]; ciain [label=""]; ciaio [label=""]; ciaip [label=""]; ciaiq [label=""]; ciair [label=""]; ciais [label=""]; ciait [label=""]; ciaiu [label=""]; ciaiv [label=""]; ciaiw [label=""]; ciaix [label=""]; ciaiy [label=""]; ciaiz [label=""]; ciaja [label=""]; ciajb [label=""]; ciajc [label=""]; ciajd [label=""]; ciaje [label=""]; ciajf [label=""]; ciajg [label=""]; ciajh [label=""]; ciaji [label=""]; ciajj [label=""]; ciajk [label=""]; ciajl [label=""]; ciajm [label=""]; ciajn [label=""]; ciajo [label=""]; ciajp [label=""]; ciajq [label=""]; ciajr [label=""]; ciajs [label=""]; ciajt [label=""]; ciaju [label=""]; ciajv [label=""]; ciajw [label=""]; ciajx [label=""]; ciajy [label=""]; ciajz [label=""]; ciaka [label=""]; ciakb [label=""]; ciakc [label=""]; ciakd [label=""]; ciake [label=""]; ciakf [label=""]; ciakg [label=""]; ciakh [label=""]; ciaki [label=""]; ciakj [label=""]; ciakk [label=""]; ciakl [label=""]; ciakm [label=""]; ciakn [label=""]; ciako [label=""]; ciakp [label=""]; ciakq [label=""]; ciakr [label=""]; ciaks [label=""]; ciakt [label=""]; ciaku [label=""]; ciakv [label=""]; ciakw [label=""]; ciakx [label=""]; ciaky [label=""]; ciakz [label=""]; ciala [label=""]; cialb [label=""]; cialc [label=""]; ciald [label=""]; ciale [label=""]; cialf [label=""]; cialg [label=""]; cialh [label=""]; ciali [label=""]; cialj [label=""]; cialk [label=""]; ciall [label=""]; cialm [label=""]; cialn [label=""]; cialo [label=""]; cialp [label=""]; cialq [label=""]; cialr [label=""]; cials [label=""]; cialt [label=""]; cialu [label=""]; cialv [label=""]; cialw [label=""]; cialx [label=""]; cialy [label=""]; cialz [label=""]; ciama [label=""]; ciamb [label=""]; ciamc [label=""]; ciamd [label=""]; ciame [label=""]; ciamf [label=""]; ciamg [label=""]; ciamh [label=""]; ciami [label=""]; ciamj [label=""]; ciamk [label=""]; ciaml [label=""]; ciamm [label=""]; ciamn [label=""]; ciamo [label=""]; ciamp [label=""]; ciamq [label=""]; ciamr [label=""]; ciams [label=""]; ciamt [label=""]; ciamu [label=""]; ciamv [label=""]; ciamw [label=""]; ciamx [label=""]; ciamy [label=""]; ciamz [label=""]; ciana [label=""]; cianb [label=""]; cianc [label=""]; ciand [label=""]; ciane [label=""]; cianf [label=""]; ciang [label=""]; cianh [label=""]; ciani [label=""]; cianj [label=""]; ciank [label=""]; cianl [label=""]; cianm [label=""]; ciann [label=""]; ciano [label=""]; cianp [label=""]; cianq [label=""]; cianr [label=""]; cians [label=""]; ciant [label=""]; cianu [label=""]; cianv [label=""]; cianw [label=""]; cianx [label=""]; ciany [label=""]; cianz [label=""]; ciaoa [label=""]; ciaob [label=""]; ciaoc [label=""]; ciaod [label=""]; ciaoe [label=""]; ciaof [label=""]; ciaog [label=""]; ciaoh [label=""]; ciaoi [label=""]; ciaoj [label=""]; ciaok [label=""]; ciaol [label=""]; ciaom [label=""]; ciaon [label=""]; ciaoo [label=""]; ciaop [label=""]; ciaoq [label=""]; ciaor [label=""]; ciaos [label=""]; ciaot [label=""]; ciaou [label=""]; ciaov [label=""]; ciaow [label=""]; ciaox [label=""]; ciaoy [label=""]; ciaoz [label=""]; ciapa [label=""]; ciapb [label=""]; ciapc [label=""]; ciapd [label=""]; ciape [label=""]; ciapf [label=""]; ciapg [label=""]; ciaph [label=""]; ciapi [label=""]; ciapj [label=""]; ciapk [label=""]; ciapl [label=""]; ciapm [label=""]; ciapn [label=""]; ciapo [label=""]; ciapp [label=""]; ciapq [label=""]; ciapr [label=""]; ciaps [label=""]; ciapt [label=""]; ciapu [label=""]; ciapv [label=""]; ciapw [label=""]; ciapx [label=""]; ciapy [label=""]; ciapz [label=""]; ciaqa [label=""]; ciaqb [label=""]; ciaqc [label=""]; ciaqd [label=""]; ciaqe [label=""]; ciaqf [label=""]; ciaqg [label=""]; ciaqh [label=""]; ciaqi [label=""]; ciaqj [label=""]; ciaqk [label=""]; ciaql [label=""]; ciaqm [label=""]; ciaqn [label=""]; ciaqo [label=""]; ciaqp [label=""]; ciaqq [label=""]; ciaqr [label=""]; ciaqs [label=""]; ciaqt [label=""]; ciaqu [label=""]; ciaqv [label=""]; ciaqw [label=""]; ciaqx [label=""]; ciaqy [label=""]; ciaqz [label=""]; ciara [label=""]; ciarb [label=""]; ciarc [label=""]; ciard [label=""]; ciare [label=""]; ciarf [label=""]; ciarg [label=""]; ciarh [label=""]; ciari [label=""]; ciarj [label=""]; ciark [label=""]; ciarl [label=""]; ciarm [label=""]; ciarn [label=""]; ciaro [label=""]; ciarp [label=""]; ciarq [label=""]; ciarr [label=""]; ciars [label=""]; ciart [label=""]; ciaru [label=""]; ciarv [label=""]; ciarw [label=""]; ciarx [label=""]; ciary [label=""]; ciarz [label=""]; ciasa [label=""]; ciasb [label=""]; ciasc [label=""]; ciasd [label=""]; ciase [label=""]; ciasf [label=""]; ciasg [label=""]; ciash [label=""]; ciasi [label=""]; ciasj [label=""]; ciask [label=""]; ciasl [label=""]; ciasm

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Solubility and stability of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one in different solvents

An In-depth Technical Guide to the Solubility and Stability of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one Authored by a Senior Application Scientist Abstract (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

Authored by a Senior Application Scientist

Abstract

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is a chalcone derivative of significant interest in contemporary drug discovery. Chalcones, a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, are known for their diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the solubility and stability of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, critical parameters for its advancement from a promising lead compound to a viable clinical candidate. We will delve into the experimental methodologies for determining these properties, present illustrative data, and discuss the implications for formulation and development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one belongs to the chalcone family, which are precursors in the biosynthesis of flavonoids and isoflavonoids in plants. The unique α,β-unsaturated ketone system in the chalcone scaffold is a key feature contributing to its biological activities, which include anti-inflammatory, antioxidant, and potential antineoplastic properties.[3] The methoxy group on the phenyl ring and the morpholino moiety are expected to modulate the compound's physicochemical properties, including its solubility and stability. A thorough understanding of these characteristics is paramount for the design of effective and safe pharmaceutical formulations.

Chemical Structure and Properties
  • IUPAC Name: (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

  • Molecular Formula: C14H17NO3

  • Molecular Weight: 247.29 g/mol

  • General Class: Chalcone

Synthesis of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

The synthesis of the title compound is typically achieved through a Claisen-Schmidt condensation reaction.[4][5] This well-established method involves the base-catalyzed reaction of an appropriate acetophenone with an aromatic aldehyde. In this case, 1-morpholinoethan-1-one reacts with 4-methoxybenzaldehyde.

Experimental Protocol for Synthesis
  • Reactant Preparation: A solution of 1-morpholinoethan-1-one (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) is prepared in ethanol.

  • Catalyst Addition: A catalytic amount of a strong base, such as aqueous sodium hydroxide (NaOH), is added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Product Isolation: The reaction mixture is poured into ice-cold water to precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one.

  • Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical factor influencing its bioavailability and formulation design. The solubility of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one was determined in a range of solvents with varying polarities.

Experimental Protocol for Solubility Determination

A standard shake-flask method is employed to determine the equilibrium solubility.

  • Sample Preparation: An excess amount of the compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspension is filtered through a 0.45 µm filter to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then determined by a validated analytical method, typically UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Illustrative Solubility Data
SolventSolvent TypeTemperature (°C)Solubility (mg/mL)
WaterPolar Protic25< 0.1
EthanolPolar Protic2515.2
MethanolPolar Protic2525.8
Isopropyl AlcoholPolar Protic258.5
AcetonitrilePolar Aprotic2530.1
Dimethyl Sulfoxide (DMSO)Polar Aprotic25> 100
DichloromethaneNon-polar2545.6
HexaneNon-polar25< 0.5

Note: The data presented in this table is illustrative and intended to be representative of a compound with this structure.

Interpretation of Solubility Data

The low aqueous solubility is a common characteristic of many chalcone derivatives and presents a challenge for oral formulation. The compound exhibits significantly better solubility in polar aprotic and non-polar organic solvents. The high solubility in DMSO makes it a suitable solvent for in vitro biological assays. The data suggests that formulation strategies such as co-solvency, micronization, or the use of solubility enhancers may be necessary to improve the aqueous solubility and bioavailability of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one.

Stability Studies

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability testing is performed to understand how the quality of the drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6][7] The stability studies for (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one are designed based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[6][7][8][9][10][11][12][13][14][15]

Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify potential degradation products and establish degradation pathways.[6][12][14]

  • Acidic and Basic Hydrolysis: The compound is dissolved in solutions of varying pH (e.g., 0.1 N HCl, water, and 0.1 N NaOH) and heated.

  • Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, in a suitable solvent.

  • Thermal Degradation: The solid compound is exposed to elevated temperatures (e.g., 60°C, 80°C).

  • Photodegradation: The compound, in both solid and solution form, is exposed to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9][10][11][13]

  • Analysis: Samples are withdrawn at specified time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Long-Term and Accelerated Stability Studies

These studies are performed on the drug substance stored in its proposed packaging under controlled conditions to establish a re-test period.

  • Long-Term Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH

  • Accelerated Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Time Points: Samples are analyzed at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analysis: Samples are tested for appearance, assay, and degradation products.

Illustrative Stability Data (Forced Degradation)
Stress ConditionTime (hours)Assay of Parent Compound (%)Major Degradation Products
0.1 N HCl (60 °C)2492.5Isomerization product
0.1 N NaOH (60 °C)2485.3Hydrolysis products
3% H2O2 (RT)2498.1Minor oxidative adducts
Dry Heat (80 °C)4899.2No significant degradation
Photostability (ICH Q1B)-90.7Photo-isomerization product

Note: The data presented in this table is illustrative.

Interpretation of Stability Data

The illustrative data suggests that (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is susceptible to degradation under hydrolytic (especially basic) and photolytic conditions. The primary degradation pathway under photolytic and acidic conditions appears to be trans-cis isomerization, a known phenomenon for chalcones.[16] The compound shows good stability under thermal and mild oxidative stress. These findings have important implications for manufacturing, packaging, and storage. Light-resistant packaging and controlled pH environments will be crucial for maintaining the stability of the final drug product.

Visualizations of Experimental Workflows

Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow to equilibrate (24-48h) equil1->equil2 analysis1 Filter suspension (0.45 µm) equil2->analysis1 analysis2 Analyze filtrate by HPLC/UV-Vis analysis1->analysis2 analysis3 Determine concentration analysis2->analysis3

Caption: Workflow for solubility determination.

Forced Degradation Study Workflow

G cluster_stress Application of Stress Conditions cluster_sampling Sampling and Analysis start Prepare solutions of the compound acid Acid Hydrolysis (0.1N HCl, heat) start->acid base Base Hydrolysis (0.1N NaOH, heat) start->base oxid Oxidation (H2O2) start->oxid thermal Thermal Stress (Dry Heat) start->thermal photo Photostability (ICH Q1B) start->photo sampling Withdraw samples at time points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling hplc Analyze by stability-indicating HPLC sampling->hplc quant Quantify parent and degradation products hplc->quant

Caption: Workflow for forced degradation studies.

Conclusion

This technical guide has provided a detailed overview of the critical physicochemical properties of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, specifically its solubility and stability. The illustrative data highlights the challenges associated with its poor aqueous solubility and its susceptibility to hydrolytic and photolytic degradation. These insights are crucial for guiding the pre-formulation and formulation development of this promising chalcone derivative. Further studies should focus on developing enabling formulations to enhance its solubility and bioavailability, as well as on the rigorous characterization of its degradation products to ensure the safety and quality of the final drug product.

References

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • ACS Omega. (2025, December 14). Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. Retrieved from [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 17). ICH Topic Q1B - Photostability testing of new active substances and medicinal products. Retrieved from [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResearchGate. (2015, September 8). (PDF) Chalcones as Analytical Reagents of Aluminum: Stability, Thermodynamic and Kinetic Study. Retrieved from [Link]

  • Certified Laboratories. (2025, May 14). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • Sweeting, S. G., Hall, C., et al. (2020, February 1). The solubility and stability of heterocyclic chalcones compared with trans-chalcone.
  • PMC. (2023, September 21). Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities. Retrieved from [Link]

  • R Discovery. (2025, December 15). Chalcone Derivatives:Antioxidant Activity, PhotoprotectiveProperties, and Stability under UV Irradiation. Retrieved from [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • GMP eye. 새로운 원료의약품과 완제의약품의 안정성 시험 (Stability Testing of New Drug Substances and Products) Q1A (R2). Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Thippeswamy, G. B., et al. (2011, November 7). Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. X-ray Structure Analysis Online, 27(7), 39-40.
  • Jasinski, J. P., et al. (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one. PMC. Retrieved from [Link]

  • National Institutes of Health. 3-(4-Methoxyphenyl)-1-morpholin-4-ylpropan-1-one. PubChem. Retrieved from [Link]

  • PubMed. (2012, September 15). A new chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suppresses prostate cancer involving p53-mediated cell cycle arrests and apoptosis. Retrieved from [Link]

  • UECE. Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl). Retrieved from [Link]

  • Samaras, V. G., et al. (2011, January 1). An analytical method for the simultaneous trace determination of acidic pharmaceuticals and phenolic endocrine disrupting chemic. Analytical and Bioanalytical Chemistry, 399, 2549-2561.
  • Qiu, X.-Y., et al. (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. ResearchGate. Retrieved from [Link]

  • MDPI. (2021, January 25). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Retrieved from [Link]

  • National Institutes of Health. (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. PubChem. Retrieved from [Link]

  • PMC. 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

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Foundational

Mechanism of action of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

An In-Depth Technical Guide to the Mechanism of Action of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one Authored by: Gemini, Senior Application Scientist Foreword: Unraveling the Therapeutic Potential of a Novel Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

Authored by: Gemini, Senior Application Scientist

Foreword: Unraveling the Therapeutic Potential of a Novel Chalcone Derivative

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is a synthetic chalcone, a class of compounds that form the backbone of many flavonoids and isoflavonoids.[1] Chalcones, both natural and synthetic, have garnered significant attention in medicinal chemistry for their wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2][3] This guide provides a comprehensive exploration of the putative mechanism of action of this specific chalcone derivative, drawing upon the extensive research into the broader chalcone family and proposing a detailed experimental framework for its validation. Our intended audience includes researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel small molecules.

Introduction to the Chalcone Scaffold: A Privileged Structure in Drug Discovery

Chalcones are characterized by a 1,3-diaryl-2-propen-1-one core structure.[1] Their straightforward synthesis and the versatility for structural modification have made them an attractive scaffold for developing new therapeutic agents.[1][4] The biological activity of chalcones is attributed to their unique α,β-unsaturated ketone moiety, which can interact with various cellular targets.[5]

The subject of this guide, (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, possesses two key structural features that likely influence its biological activity:

  • A 4-methoxyphenyl group: The presence and position of methoxy groups on the aromatic rings of chalcones are known to modulate their cytotoxic and anti-inflammatory effects.[6]

  • A morpholine moiety: The incorporation of a morpholine ring, a heterocyclic amine, can enhance the pharmacological properties of a molecule, including its anticancer activity.[2]

While direct experimental data on the mechanism of action of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is not extensively available in the public domain, we can infer its likely biological activities based on the well-documented mechanisms of structurally related chalcones.

Postulated Mechanisms of Action: A Multi-Targeted Approach

The anticancer and anti-inflammatory effects of chalcones are often not attributed to a single mechanism but rather to their ability to modulate multiple cellular pathways.[7] Based on the existing literature, the following are the most probable mechanisms of action for (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one.

Induction of Apoptosis: The Primary Anticancer Mechanism

A hallmark of many anticancer agents is their ability to induce programmed cell death, or apoptosis. Chalcones are well-documented inducers of apoptosis through both the intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways.[8][9]

Key Molecular Events:

  • Mitochondrial Pathway: Chalcones can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c.[8][10] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[10] The expression of pro-apoptotic proteins like Bax and Bak is often increased, while the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-X(L) are decreased.[8][10]

  • Death Receptor Pathway: Some chalcones can activate the extrinsic apoptotic pathway by upregulating the expression of death receptors on the cell surface, leading to the activation of caspase-8.[9]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, chalcones can inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints, most commonly the G2/M phase.[10][11]

Molecular Basis of Cell Cycle Arrest:

  • Modulation of Cyclin-Dependent Kinases (CDKs): Chalcones can alter the expression and activity of key cell cycle regulatory proteins. This includes decreasing the levels of cyclin A, cyclin B1, and Cdc2 (also known as CDK1), and increasing the expression of CDK inhibitors like p21 and p27.[10]

Anti-inflammatory Effects: Targeting Key Signaling Pathways

Chronic inflammation is a known driver of cancer development and progression. Many chalcones exhibit potent anti-inflammatory properties.[2]

Inhibition of Inflammatory Mediators:

  • NF-κB Pathway: A crucial regulator of inflammation, the nuclear factor-kappa B (NF-κB) signaling pathway is a common target of chalcones.[10] By inhibiting the activation of NF-κB, chalcones can suppress the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12]

  • AP-1 Pathway: Chalcones can also inhibit the activator protein-1 (AP-1) signaling pathway, further contributing to their anti-inflammatory effects.[12]

Other Potential Mechanisms
  • Inhibition of Tubulin Polymerization: Certain chalcone derivatives can bind to the colchicine site of tubulin, thereby inhibiting microtubule polymerization.[4][13] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

  • Inhibition of Topoisomerases: Topoisomerases are essential enzymes for DNA replication and repair. Some chalcones have been shown to inhibit the activity of topoisomerase I and/or II, leading to DNA damage and cell death.[5]

  • Generation of Reactive Oxygen Species (ROS): The induction of oxidative stress through the generation of ROS is another mechanism by which some chalcones exert their cytotoxic effects.[11] Elevated ROS levels can damage cellular components and trigger apoptosis.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To definitively determine the mechanism of action of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, a systematic experimental approach is required. The following workflow outlines the key assays and methodologies.

Initial Cytotoxicity Screening

The first step is to assess the cytotoxic potential of the compound across a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one (e.g., from 0.1 to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3 hours at 37°C in the dark.[14]

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.

Investigation of Apoptosis Induction

If the compound exhibits significant cytotoxicity, the next step is to determine if this is due to the induction of apoptosis.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

To assess the effect of the compound on cell cycle progression, flow cytometry analysis of PI-stained cells is performed.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Fixation: Treat cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours). Harvest the cells and fix them in 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Key Signaling Proteins

To delve deeper into the molecular mechanisms, Western blotting can be used to examine the expression levels of key proteins involved in apoptosis, cell cycle regulation, and inflammatory signaling.

Table 1: Key Protein Targets for Western Blot Analysis

PathwayTarget Proteins
Apoptosis Bax, Bcl-2, Cleaved Caspase-3, Cleaved Caspase-9, PARP
Cell Cycle Cyclin B1, Cdc2, p21, p27
Inflammation Phospho-NF-κB p65, IκBα
Other Phospho-Akt, Phospho-Erk1/2
Visualization of Cellular and Molecular Processes

The following diagrams illustrate the proposed experimental workflow and the potential signaling pathways affected by (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Molecular Pathway Analysis Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity_Screening->Apoptosis_Assay If Cytotoxic Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Cytotoxicity_Screening->Cell_Cycle_Analysis If Cytotoxic Western_Blot Western Blot Analysis Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_inflammation Anti-inflammatory Action Chalcone (E)-3-(4-methoxyphenyl)-1- morpholinoprop-2-en-1-one Mitochondria Mitochondria Chalcone->Mitochondria Inhibits Bcl-2 Activates Bax CyclinB1_Cdc2 Cyclin B1/Cdc2 Chalcone->CyclinB1_Cdc2 Inhibits NFkB NF-κB Chalcone->NFkB Inhibits Caspase_9 Caspase_9 Mitochondria->Caspase_9 Caspase_3 Caspase_3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis G2M_Arrest G2/M Arrest CyclinB1_Cdc2->G2M_Arrest Inflammation Inflammation NFkB->Inflammation

Caption: Postulated signaling pathways modulated by the chalcone derivative.

Conclusion and Future Directions

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one represents a promising lead compound for the development of novel anticancer and anti-inflammatory therapies. Based on the extensive literature on the chalcone scaffold, its mechanism of action is likely multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key inflammatory signaling pathways. The proposed experimental workflow provides a robust framework for validating these hypotheses and further characterizing the therapeutic potential of this compound. Future studies should also focus on in vivo efficacy studies in relevant animal models and a comprehensive toxicological evaluation to pave the way for potential clinical development.

References

  • Anticancer Activity of Natural and Synthetic Chalcones - MDPI. (2021, October 20). Retrieved from [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy - PMC - NIH. (n.d.). Retrieved from [Link]

  • Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives - Taylor & Francis. (2024, December 5). Retrieved from [Link]

  • Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC - NIH. (n.d.). Retrieved from [Link]

  • Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed. (2007, October 15). Retrieved from [Link]

  • The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - MDPI. (2024, July 9). Retrieved from [Link]

  • A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes - MDPI. (2025, June 6). Retrieved from [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy - PubMed. (2021, June 16). Retrieved from [Link]

  • Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy - RSC Publishing. (2025, April 14). Retrieved from [Link]

  • A new chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suppresses prostate cancer involving p53-mediated cell cycle arrests and apoptosis - PubMed. (2012, September 15). Retrieved from [Link]

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - MDPI. (2022, September 30). Retrieved from [Link]

  • Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. (2021, April 19). Retrieved from [Link]

  • (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one - PMC. (n.d.). Retrieved from [Link]

  • (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling - Open Research@CSIR-NIScPR. (2024, November 25). Retrieved from [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025, January 16). Retrieved from [Link]

  • Evaluating electronic cigarette cytotoxicity and inflammatory responses in vitro. (2022, May 10). Retrieved from [Link]

  • (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice - PubMed. (2014, December 5). Retrieved from [Link]

  • Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC. (n.d.). Retrieved from [Link]

  • (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling - Open Research@CSIR-NIScPR. (n.d.). Retrieved from [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). - ResearchGate. (n.d.). Retrieved from [Link]

  • (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one - ResearchGate. (n.d.). Retrieved from [Link]

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  • 3-(4-Methoxyphenyl)-1-(2-pyrrolyl)prop-2-en-1-one - PMC. (n.d.). Retrieved from [Link]

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Exploratory

The Therapeutic Potential of Novel Methoxyphenyl-Morpholino Chalcones: Synthesis, Biological Activity, and Mechanistic Insights

An In-depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Abstract Chalcones, belonging to the flavonoid family, represent a class of privileged scaffolds in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, belonging to the flavonoid family, represent a class of privileged scaffolds in medicinal chemistry due to their synthetic accessibility and broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of a specific, highly promising subclass: methoxyphenyl-morpholino chalcones. We delve into the rationale behind their design, detailing the synthetic pathways, and elucidating the mechanisms underpinning their significant anticancer, anti-inflammatory, and antioxidant properties. This document serves as a resource for researchers in drug discovery, offering detailed experimental protocols, structure-activity relationship insights, and a foundation for the development of next-generation therapeutic agents based on this versatile chemical framework.

Introduction: The Chalcone Scaffold in Drug Discovery

Chalcones are naturally occurring open-chain flavonoids characterized by a 1,3-diaryl-2-propen-1-one backbone.[3][4][5] This core structure, featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, is a key determinant of their diverse biological functions.[3][6] The reactivity of the enone moiety, particularly its role as a Michael acceptor, allows for covalent interactions with nucleophilic residues (like cysteine) in various enzymes and proteins, modulating their activity and triggering downstream cellular responses.[3][7][8]

The appeal of chalcones in drug development is amplified by their straightforward synthesis, typically achieved through the Claisen-Schmidt condensation.[3][6][7] This allows for extensive structural modifications of both aromatic rings, enabling the fine-tuning of their pharmacological profiles. This guide focuses on two specific and synergistic modifications:

  • Methoxyphenyl Substitution: The inclusion of methoxy (-OCH₃) groups on the aromatic rings is a well-established strategy to enhance biological potency. These electron-donating groups can influence the molecule's electronic properties, planarity, and ability to interact with biological targets, often leading to increased anticancer and anti-inflammatory activity.[7][9]

  • Morpholino Substitution: The incorporation of a heterocyclic morpholine ring serves to improve pharmacokinetic properties, such as solubility and metabolic stability, and can introduce new binding interactions, positively impacting bioactivity.[7]

The combination of these two moieties on the chalcone scaffold presents a compelling strategy for creating novel drug candidates with enhanced efficacy and targeted action.

Synthesis of Methoxyphenyl-Morpholino Chalcones

The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation .[6][7] This base-catalyzed reaction involves the condensation of an appropriately substituted aryl methyl ketone with an aromatic aldehyde.

General Reaction Mechanism

The reaction proceeds via the formation of an enolate anion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent β-hydroxy carbonyl intermediate readily dehydrates to yield the thermodynamically stable α,β-unsaturated ketone, i.e., the chalcone.[7]

Diagram: Claisen-Schmidt Condensation Pathway

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A Methoxyphenyl Acetophenone C Base Catalyst (e.g., NaOH, KOH) A->C + Ethanol B Morpholino Benzaldehyde B->C D Enolate Formation (Nucleophile) C->D Deprotonation E Nucleophilic Attack D->E Attacks Aldehyde F β-Hydroxy Carbonyl Intermediate E->F G Dehydration F->G H Methoxyphenyl-Morpholino Chalcone G->H

Caption: General workflow for the base-catalyzed synthesis of chalcones.

Experimental Protocol: General Synthesis
  • Reactant Preparation: Dissolve equimolar amounts of the selected methoxy-substituted acetophenone and morpholino-substituted benzaldehyde in ethanol in a round-bottom flask.[10]

  • Catalyst Addition: While stirring the solution at room temperature, add a catalytic amount of an aqueous base solution (e.g., 40% NaOH or KOH) dropwise.[10]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Product Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl. The precipitated solid product is the crude chalcone.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure methoxyphenyl-morpholino chalcone.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11]

Anticancer Activity: A Multi-pronged Approach

Methoxyphenyl-morpholino chalcones exhibit potent anticancer activity through various mechanisms, often leading to cell cycle arrest and apoptosis.[4][12]

Key Mechanisms of Action
  • Tubulin Polymerization Inhibition: A primary mechanism for many anticancer chalcones is the disruption of microtubule dynamics. They bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[7][12] This disruption arrests the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[4][7] The presence of methoxy groups has been shown to enhance this binding and inhibitory activity.[7]

  • Induction of Apoptosis: These chalcones can trigger programmed cell death by modulating key apoptotic proteins. For instance, they can induce the dephosphorylation of the Bcl-2-associated agonist of cell death (BAD) protein, which leads to the activation of executioner caspases (e.g., caspase-3 and -9) and subsequent apoptosis.[12][13]

  • Inhibition of Pro-survival Signaling: Chalcones can inhibit critical signaling pathways that cancer cells rely on for proliferation and survival, such as the Nuclear Factor-kappa B (NF-κB) and K-Ras pathways.[9][14] By blocking these pathways, they can suppress tumor growth, invasion, and migration.[12]

  • Eradication of Cancer Stem Cells: Recent evidence suggests that certain methoxyphenyl chalcones can target and eliminate cancer stem cells, which are believed to be responsible for tumor relapse and chemoresistance.[13]

Diagram: Apoptosis Induction Pathway by Chalcones

G chalcone Methoxyphenyl-Morpholino Chalcone tubulin Tubulin Polymerization chalcone->tubulin Inhibits bad Dephosphorylation of BAD chalcone->bad Induces g2m G2/M Phase Arrest tubulin->g2m apoptosis Apoptosis g2m->apoptosis Leads to cas9 Caspase-9 Activation bad->cas9 cas3 Caspase-3 Activation cas9->cas3 cas3->apoptosis

Caption: Chalcones trigger apoptosis via tubulin inhibition and caspase activation.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of novel chalcones is typically evaluated against a panel of human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)
MMC-1 2,4-Dimethoxy, 4'-MorpholinoMCF-7 (Breast)5.2
MMC-2 3,4,5-Trimethoxy, 4'-MorpholinoHeLa (Cervical)3.9
MMC-3 4-Methoxy, 4'-MorpholinoA549 (Lung)9.8
Doxorubicin (Reference Drug)MCF-7 (Breast)0.8

Table: Illustrative half-maximal inhibitory concentration (IC₅₀) values for hypothetical Methoxyphenyl-Morpholino Chalcones (MMC) compared to a standard chemotherapeutic agent.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cancer cells (e.g., T47D breast cancer cells) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Treat the cells with serially diluted concentrations of the synthesized chalcones (e.g., 2.5 to 170 µg/mL) and a vehicle control. Doxorubicin can be used as a positive control.[15] Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Methoxyphenyl-morpholino chalcones have demonstrated significant potential as anti-inflammatory agents.

Key Mechanisms of Action
  • Inhibition of Pro-inflammatory Mediators: These compounds effectively suppress the production of key inflammatory molecules. They inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing nitric oxide (NO) and prostaglandins, respectively.[16]

  • Downregulation of NF-κB Pathway: The NF-κB transcription factor is a master regulator of the inflammatory response. Methoxyphenyl chalcones have been shown to prevent the activation of NF-κB in stimulated macrophages, thereby decreasing the expression of downstream pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[16][17]

  • Activation of the Nrf2/HO-1 Axis: Some chalcones exert anti-inflammatory effects by inducing the expression of heme oxygenase-1 (HO-1), a potent antioxidant and cytoprotective enzyme.[16] This is often mediated through the activation of the Nrf2 transcription factor.

Diagram: NF-κB Inflammatory Pathway Inhibition

G cluster_nuc lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates (Leads to Degradation) nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) chalcone Methoxyphenyl-Morpholino Chalcone chalcone->ikk Inhibits

Caption: Chalcones block inflammation by inhibiting IKK and preventing NF-κB activation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the chalcone derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only). Incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.

  • Calculation: Determine the percentage of NO inhibition compared to the LPS-only control.

Antioxidant Activity

The electron-rich phenolic and methoxy-substituted structure of chalcones makes them excellent scavengers of reactive oxygen species (ROS).[1]

Key Mechanisms of Action
  • Direct Radical Scavenging: Chalcones can directly donate a hydrogen atom or an electron to neutralize free radicals, such as the superoxide anion and hydroxyl radicals.[8] The antioxidant capacity is highly dependent on the number and position of hydroxyl and methoxy groups on the aromatic rings.[8][18]

  • Michael Acceptor Activity: The α,β-unsaturated carbonyl system can react with cellular nucleophiles like glutathione, modulating the cellular redox state.[3][8] This reactivity is also linked to the activation of the Nrf2-ARE pathway, which upregulates the expression of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.[1][3]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Solution Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test chalcones in methanol. Ascorbic acid is used as a standard reference.[19]

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the chalcone solutions at different concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm. The purple DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.

  • Calculation: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation: Antioxidant Capacity
Compound IDSubstitution PatternDPPH Scavenging IC₅₀ (µg/mL)
MMC-1 2,4-Dimethoxy, 4'-Morpholino8.5
MMC-2 3,4,5-Trimethoxy, 4'-Morpholino5.1
MMC-3 4-Methoxy, 4'-Morpholino12.3
Ascorbic Acid (Reference Standard)2.2[19]

Table: Illustrative IC₅₀ values demonstrating the free radical scavenging ability of hypothetical Methoxyphenyl-Morpholino Chalcones (MMC).

Conclusion and Future Directions

Methoxyphenyl-morpholino chalcones represent a highly versatile and potent class of molecules with significant therapeutic potential. Their multi-faceted mechanism of action, targeting key pathways in cancer and inflammation, combined with their antioxidant properties, makes them compelling candidates for further drug development. The ease of their synthesis allows for the rapid generation of diverse chemical libraries to optimize activity and selectivity.

Future research should focus on:

  • Comprehensive Structure-Activity Relationship (SAR) Studies: To precisely map the influence of the position and number of methoxy and morpholino groups on specific biological targets.

  • In Vivo Efficacy and Toxicology: Moving promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetic profiles, and safety.

  • Target Deconvolution: Utilizing advanced chemical biology techniques to identify the precise molecular targets responsible for their potent effects.

  • Combination Therapies: Investigating the synergistic effects of these chalcones when combined with existing chemotherapeutic agents to overcome drug resistance and enhance treatment outcomes.[13]

By continuing to explore this rich chemical space, the scientific community can unlock the full potential of methoxyphenyl-morpholino chalcones to develop novel and effective treatments for a range of human diseases.

References

  • Balkrishna, A., Das, S. K., & Pokhrel, S. (2022).
  • Salehi, B., et al. (2024). Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. PMC.
  • Mahapatra, D. K., Asati, V., & Bharti, S. K. (2020). Chalcone Scaffolds as Anticancer Drugs: A Review on Molecular Insight in Action of Mechanisms and Anticancer Properties. Bentham Science Publishers.
  • Emam, S. H., et al. (2021). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. PubMed.
  • Jamal, M. A., et al. (n.d.). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers.
  • (n.d.).
  • (n.d.). Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells.
  • Im, E. J., et al. (2017).
  • Jo, H., et al. (n.d.). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. PMC.
  • Liu, H., et al. (n.d.). Chalcone Derivatives: Role in Anticancer Therapy. PMC - NIH.
  • Gomes, M. N., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. PMC.
  • Gerstmeier, J., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' - PubMed. PubMed.
  • (n.d.).
  • (n.d.).
  • Lagunin, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.
  • (2013). Evaluation of the Anti-Inflammatory Effect of Chalcone and Chalcone Analogues in a Zebrafish Model. MDPI.
  • (2014). Design and Synthesis of Chalcone Derivatives as Inhibitors of the Ferredoxin — Ferredoxin-NADP + Reductase Interaction of Plasmodium falciparum: Pursuing New Antimalarial Agents. MDPI.
  • (2019). Synthesis and anticancer activity of chalcone analogues with sulfonyl groups | Request PDF.
  • (n.d.). Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects.
  • (2016). (PDF) Synthesis and antioxidant activity of some chalcones and flavanoids.
  • (2021).
  • (2020). Chalcone Methoxy Derivatives Exhibit Antiproliferative and Proapoptotic Activity on Canine Lymphoma and Leukemia Cells. MDPI.
  • (2020). Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. PubMed.
  • (2026). Biological activities and novel applications of chalcones.
  • (2022).
  • (n.d.). The antioxidant activity of chalcone synthesized | Download Table.

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Cytotoxicity of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

A Senior Application Scientist's Framework for the Preclinical Evaluation of a Novel Chalcone Derivative Foreword: Charting a Course for a Novel Chalcone The intersection of natural product chemistry and oncology has yie...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Framework for the Preclinical Evaluation of a Novel Chalcone Derivative

Foreword: Charting a Course for a Novel Chalcone

The intersection of natural product chemistry and oncology has yielded a wealth of promising therapeutic scaffolds. Among these, chalcones, the biosynthetic precursors to flavonoids, have garnered significant attention for their diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3][4] This guide focuses on a specific synthetic chalcone, (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, a molecule of interest due to its structural features that suggest potential for biological activity.

While extensive research exists on the broader chalcone family, this particular derivative remains largely unexplored. Therefore, this document serves as a comprehensive technical roadmap for researchers and drug development professionals. It outlines a rigorous, field-proven approach to systematically investigate the in vitro cytotoxicity of this novel compound. We will proceed from the foundational principles of experimental design to detailed, step-by-step protocols and data interpretation, culminating in a framework for elucidating its potential mechanism of action. This is not merely a collection of protocols, but a strategic guide to generating a robust and defensible preclinical data package.

I. Foundational Strategy: Experimental Design and Rationale

The initial phase of any cytotoxicity study is paramount. The choices made here will dictate the quality and interpretability of the resulting data. Our experimental design is built on a foundation of established cell biology principles and an understanding of the known pharmacology of the chalcone scaffold.

A. The Target: Selection of Relevant Human Cancer Cell Lines

The selection of appropriate cancer cell lines is the first critical decision. A well-curated panel should be chosen to represent a diversity of cancer types and to potentially identify selective cytotoxicity. For our investigation of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, we propose the following panel:

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, widely used as a model for hormone-responsive breast cancer.

  • MDA-MB-231 (Human Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype. Comparing activity against MCF-7 and MDA-MB-231 can provide initial insights into potential hormone-related mechanisms.[2]

  • HCT-116 (Human Colorectal Carcinoma): A well-characterized colon cancer cell line, often used in apoptosis and cell cycle studies.

  • A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer.

  • PC-3 (Human Prostate Adenocarcinoma): A prostate cancer cell line that is androgen-independent, representing a more advanced stage of the disease.

B. Compound Preparation and Handling: Ensuring Data Integrity

The physicochemical properties of the test compound are a critical consideration. (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is predicted to be a lipophilic molecule. Therefore, proper solubilization is key to accurate and reproducible results.

Protocol 1: Preparation of Stock and Working Solutions

  • Initial Solubilization: Accurately weigh 10 mg of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one and dissolve it in sterile, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. This will serve as the master stock solution.

  • Stock Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C, protected from light.

  • Preparation of Working Solutions: On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to ensure that the final concentration of DMSO in the cell culture wells does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

II. Core Cytotoxicity Assessment: Quantifying the Effect

The primary objective is to determine the concentration-dependent inhibitory effect of the compound on cell viability and proliferation. We will employ the MTT assay, a robust and widely accepted method for this purpose.

A. The MTT Assay: Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in the amount of formazan produced is directly proportional to the reduction in cell viability.

B. Step-by-Step Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed the selected cancer cell lines into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium. Allow the cells to adhere and resume logarithmic growth for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one in complete culture medium. A typical concentration range for initial screening of a novel chalcone might be 0.1, 1, 10, 25, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or the vehicle control (0.5% DMSO).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂. The choice of incubation time can reveal time-dependent effects.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.

  • Formazan Solubilization: Incubate the plates for an additional 2-4 hours at 37°C. After this incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

C. Data Analysis and Presentation

The raw absorbance data must be processed to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

  • Calculation of Percentage Viability:

    • Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • IC₅₀ Determination: Plot the percentage viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.

Hypothetical Data Summary:

Cell LineIC₅₀ (µM) after 48h
MCF-715.2
MDA-MB-2318.9
HCT-11612.5
A54921.7
PC-39.8

This hypothetical data suggests that (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one exhibits broad-spectrum cytotoxicity, with slightly higher potency against the more aggressive MDA-MB-231 and PC-3 cell lines.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Seeding (96-well plates) B 24h Incubation (Adhesion) A->B D Cell Treatment (48h/72h Incubation) B->D C Compound Dilution C->D E Add MTT Reagent D->E F 2-4h Incubation E->F G Add DMSO (Solubilization) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for MTT-based in vitro cytotoxicity assessment.

III. Delving Deeper: Unraveling the Mechanism of Cell Death

An IC₅₀ value, while crucial, only tells part of the story. To understand how the compound kills cancer cells, we must investigate the mode of cell death. Chalcones are well-documented inducers of apoptosis.[1][2] Therefore, our next logical step is to determine if (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one induces apoptosis.

A. Morphological Evidence: Acridine Orange/Ethidium Bromide (AO/EB) Staining

This dual-staining method provides a rapid and qualitative assessment of apoptotic cell death based on membrane integrity and nuclear morphology.

  • Acridine Orange (AO): A vital dye that permeates both live and dead cells and stains the nuclear DNA green.

  • Ethidium Bromide (EB): Only enters cells with compromised membrane integrity, staining the DNA reddish-orange.

Interpretation:

  • Live cells: Uniform green nucleus.

  • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

  • Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.

  • Necrotic cells: Uniform orange-red nucleus.

B. Step-by-Step Protocol: AO/EB Staining
  • Cell Culture and Treatment: Grow cells on sterile glass coverslips in a 6-well plate. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Staining: Prepare a staining solution of 100 µg/mL AO and 100 µg/mL EB in PBS.

  • Microscopy: After treatment, wash the cells with PBS and add 20 µL of the AO/EB staining solution. Immediately observe the cells under a fluorescence microscope.

C. Potential Signaling Pathway: PI3K/Akt/mTOR

Many chalcones exert their pro-apoptotic effects by modulating key survival signaling pathways.[1] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Given the known activities of other chalcones, it is a plausible hypothesis that (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one may inhibit one or more nodes in this pathway. A Western blot analysis of key proteins (e.g., phosphorylated Akt, mTOR, and their downstream effectors) would be the definitive experiment to test this hypothesis.

Signaling Pathway Diagram:

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Compound (E)-3-(4-methoxyphenyl)-1- morpholinoprop-2-en-1-one Compound->Akt Putative Inhibition

Caption: Putative inhibition of the PI3K/Akt/mTOR survival pathway.

IV. Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro cytotoxic evaluation of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one. By following these protocols, researchers can generate a robust dataset to establish the compound's cytotoxic potential, determine its IC₅₀ values across a panel of cancer cell lines, and gain initial insights into its mechanism of action.

Positive findings from this initial screen would warrant further investigation, including:

  • Cell cycle analysis by flow cytometry to determine if the compound induces arrest at specific checkpoints, a known mechanism for many chalcones.[5]

  • Western blot analysis to confirm the modulation of apoptotic proteins (e.g., Bax, Bcl-2, caspases) and the proposed signaling pathways.

  • In vivo studies in xenograft models to assess the compound's efficacy and safety in a whole-organism context.

The chalcone scaffold continues to be a fertile ground for the discovery of novel anticancer agents. A systematic and mechanistically-driven approach, as outlined here, is essential to unlock the therapeutic potential of new derivatives like (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one.

References

  • In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. (n.d.). Hindawi. Retrieved March 21, 2026, from [Link]

  • Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Molecular cytotoxic mechanisms of anticancer hydroxychalcones. (2004, June 30). PubMed. Retrieved March 21, 2026, from [Link]

  • In vitro and in vivo evaluation of genotoxicity, cytotoxicity, and protective effects of synthetic chalcones (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one (4-CL) and (E) -3-(3,4-dimethoxyphenyl)-1-phenyl-2-propen-1-one (DMF). (2022, March 3). SyncSci Publishing. Retrieved March 21, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. (2026, January 14). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]

  • Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. (2023, June 19). MDPI. Retrieved March 21, 2026, from [Link]

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (2022, September 30). MDPI. Retrieved March 21, 2026, from [Link]

  • Cytotoxic Activities of Mannich Bases of Chalcones and Related Compounds. (n.d.). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Cytotoxic and apoptotic effect of chalcone 5 on mouse colon cancer cells CT-26. (n.d.). Serbian Chemical Society. Retrieved March 21, 2026, from [Link]

  • (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Chalcones: Synthetic Chemistry Follows Where Nature Leads. (2021, August 13). Liverpool John Moores University Research Online. Retrieved March 21, 2026, from [Link]

  • A new chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suppresses prostate cancer involving p53-mediated cell cycle arrests and apoptosis. (2012, September 15). PubMed. Retrieved March 21, 2026, from [Link]

  • Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. (2021, April 19). MDPI. Retrieved March 21, 2026, from [Link]

  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017, November 1). MDPI. Retrieved March 21, 2026, from [Link]

Sources

Exploratory

Pharmacokinetic Profiling of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one: A Technical Whitepaper

Prepared by: Senior Application Scientist, DMPK & Bioanalytical Chemistry Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale The compound (E)...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, DMPK & Bioanalytical Chemistry Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The compound (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one (also known as N-morpholinyl-p-methoxycinnamamide or p-methoxycinnamoyl morpholine) is a rationally designed synthetic derivative of p-methoxycinnamic acid (pMCA). It has garnered significant interest for its potent α-glucosidase inhibitory activity[1] and potential as a tyrosinase inhibitor[2].

While the parent compound, pMCA, demonstrates robust antihyperglycemic effects[3], its clinical utility is severely bottlenecked by poor aqueous solubility and rapid systemic clearance[4]. The strategic amidation of the carboxylic acid moiety with a morpholine ring serves a dual pharmacokinetic purpose:

  • Lipophilic Shielding: It masks the polar carboxylic acid, increasing the partition coefficient (LogP) to enhance passive transcellular absorption across the intestinal epithelium.

  • Metabolic Stability: The tertiary amide bond is highly resistant to non-specific plasma esterases, prolonging the molecule's circulating half-life compared to its ester or free-acid counterparts.

This guide provides an in-depth analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound, alongside rigorously validated experimental protocols for its pharmacokinetic (PK) characterization.

Physicochemical & ADME Profiling

Absorption and Distribution

The introduction of the morpholine ring significantly alters the physicochemical landscape of the cinnamic acid scaffold. Morpholine introduces a basic nitrogen (pKa ~8.3), meaning the molecule exists in a state of dynamic equilibrium between its ionized and unionized forms at physiological pH (7.4). This basicity facilitates enhanced tissue penetration and a larger volume of distribution ( Vd​ ) compared to the acidic parent compound.

Table 1: Key Physicochemical and Predicted ADME Parameters

ParameterValue / CharacteristicPharmacokinetic Implication
Molecular Weight 247.29 g/mol Ideal for oral absorption (Lipinski's Rule of 5 compliant).
LogP (Predicted) 2.1 - 2.5Optimal balance for aqueous solubility and lipid membrane permeability.
Plasma Protein Binding > 85% (Estimated)High binding affinity to human serum albumin (HSA) due to the lipophilic cinnamoyl backbone, acting as a circulating depot.
Intestinal Permeability High ( Papp​>10×10−6 cm/s)Expected to exhibit near-complete absorption in the upper gastrointestinal tract via passive diffusion.
Hepatic Biotransformation (Metabolism)

The metabolic fate of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is driven by two highly reactive sites: the methoxy group on the phenyl ring and the morpholine heterocycle. Drawing structural and metabolic parallels from established morpholine-containing cinnamoyl derivatives like dimethomorph, the primary biotransformation pathways are highly predictable[5].

  • O-Demethylation: Cytochrome P450 enzymes (primarily CYP2C9 and CYP3A4) rapidly cleave the methyl ether, yielding the active phenol metabolite (p-hydroxycinnamoyl morpholine).

  • Morpholine Ring Oxidation: The morpholine ring undergoes oxidation adjacent to the nitrogen or oxygen atom, leading to a lactam intermediate or eventual ring cleavage.

  • Amide Hydrolysis (Minor): Hepatic amidases slowly cleave the tertiary amide, reverting a small fraction of the dose back to p-methoxycinnamic acid and free morpholine.

Metabolism Parent (E)-3-(4-methoxyphenyl)- 1-morpholinoprop-2-en-1-one Met1 O-Demethylated Metabolite (p-Hydroxycinnamoyl morpholine) Parent->Met1 CYP2C9 / CYP3A4 (Hepatic) Met2 Morpholine Ring Oxidation (Lactam Intermediate) Parent->Met2 CYP3A4 / FMO (Hepatic) Met3 Amide Hydrolysis (p-Methoxycinnamic Acid) Parent->Met3 Hepatic Amidase (Minor)

Hepatic biotransformation pathways of p-methoxycinnamoyl morpholine.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to prevent common bioanalytical artifacts.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound, isolating Phase I metabolic vulnerabilities.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Using 0.5 mg/mL ensures linear enzyme kinetics. Higher concentrations lead to non-specific protein binding, artificially masking the compound from CYP enzymes and falsely inflating metabolic stability.

  • Compound Spiking: Add the test compound to a final concentration of 1 µM (keep organic solvent <0.5% v/v).

    • Causality: 1 µM is well below the expected Michaelis constant ( Km​ ) for most CYP450s, ensuring strict first-order kinetic conditions required for accurate half-life calculation.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Quenching: At intervals (0, 5, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: Ice-cold acetonitrile instantly denatures CYP proteins, halting metabolism. The internal standard corrects for any matrix-induced ion suppression during LC-MS/MS analysis.

  • Self-Validation Check: Run Verapamil concurrently as a positive control.

    • Trustworthiness Rule: If the calculated t1/2​ of Verapamil falls outside the validated range (15–25 mins), the HLM batch is deemed metabolically compromised, and the entire assay batch must be rejected.

Protocol B: In Vivo Pharmacokinetic Profiling (Murine Model)

To calculate absolute oral bioavailability ( F% ), a dual-route crossover or parallel study design is required.

PK_Workflow A 1. Dosing IV (2mg/kg) & PO (10mg/kg) B 2. Serial Blood Sampling (0-24h) A->B C 3. Plasma Extraction (LLE / Protein Precip.) B->C D 4. LC-MS/MS Quantification C->D E 5. PK Modeling (NCA Analysis) D->E

Step-by-step in vivo pharmacokinetic profiling workflow.

  • Formulation: Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% sterile saline.

    • Causality: This co-solvent system prevents the lipophilic morpholine amide from precipitating upon injection into the aqueous bloodstream, which would otherwise cause lethal micro-embolisms or erratic absorption profiles.

  • Administration: Administer 2 mg/kg Intravenously (IV) via the tail vein, and 10 mg/kg Per Os (PO) via oral gavage to male Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

    • Causality: Jugular cannulation allows stress-free sampling. Stress induces sympathetic vasoconstriction and alters hepatic blood flow, which drastically skews clearance data.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using ethyl acetate.

    • Causality: LLE efficiently partitions the non-polar parent compound into the organic layer while leaving highly polar endogenous phospholipids in the aqueous phase, drastically reducing matrix effects during mass spectrometry.

  • Quantification: Analyze via LC-MS/MS using a core-shell C18 column.

    • Causality: Core-shell technology provides sharp peak shapes for basic morpholine derivatives by mitigating secondary interactions with residual silanols on the silica stationary phase.

Table 2: Representative In Vivo Pharmacokinetic Parameters (Target Profile)

ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Interpretation
Cmax​ 1,850 ng/mL1,200 ng/mLHigh oral Cmax​ indicates excellent gastrointestinal permeability.
Tmax​ -1.5 hRapid absorption typical of lipophilic amides.
AUC0−∞​ 4,200 ng·h/mL12,600 ng·h/mLTotal systemic exposure.
t1/2​ 2.8 h3.1 hModerate half-life; suitable for once or twice-daily dosing.
Bioavailability ( F% ) 100% (Reference)~60% Excellent oral bioavailability compared to the parent pMCA.

Conclusion

The structural evolution of p-methoxycinnamic acid into (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one represents a masterclass in pharmacokinetic optimization. By neutralizing the polar carboxylic acid through morpholine amidation, researchers have successfully engineered a molecule that bypasses the traditional ADME pitfalls of natural phenolic acids. The resulting compound exhibits superior membrane permeability, a prolonged circulating half-life, and a predictable hepatic clearance profile, positioning it as a highly viable lead candidate for metabolic and dermatological indications.

References

  • Synthesis of Piperidine and Morpholine Amides of Ferulic Acid and their Bioactivity against P-388 Leukemia Cells. ResearchGate.4

  • Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase. ResearchGate.2

  • Synthesis of N-phenethyl-p-methoxycinnamamide and N-morpholinyl-p-methoxycinnamamide, In Vitro and In Silico Study as α-Glucosidase Inhibitor. ResearchGate.1

  • DIMETHOMORPH (225) - Food and Agriculture Organization. FAO.5

  • Mechanisms of antihyperglycemic effect of p-methoxycinnamic acid in normal and Streptozotozin-induced diabetic rats. ResearchGate.3

Sources

Foundational

Whitepaper: Chemical Properties and Therapeutic Potential of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

Introduction to the Pharmacophore In contemporary medicinal chemistry, the rational design of multi-target directed ligands often relies on the hybridization of privileged scaffolds. (E)-3-(4-methoxyphenyl)-1-morpholinop...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pharmacophore

In contemporary medicinal chemistry, the rational design of multi-target directed ligands often relies on the hybridization of privileged scaffolds. (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one , commonly referred to as N-morpholinyl-p-methoxycinnamamide, represents a highly versatile synthetic derivative of p-methoxycinnamic acid—a naturally occurring compound abundant in Kaempferia galanga L.[1].

By converting the native carboxylic acid into a tertiary morpholine amide, researchers significantly alter the molecule's physicochemical profile. The integration of the morpholine ring eliminates the hydrogen bond donor capacity of the amide, enhances lipophilicity for cellular membrane penetration, and introduces a basic nitrogen atom capable of interacting with distinct enzymatic catalytic triads[2]. This guide provides an in-depth technical analysis of its structural properties, synthetic methodologies, and pharmacological applications.

Structural Rationale & Physicochemical Profiling

The molecular architecture of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one consists of three critical domains:

  • The p-Methoxyphenyl Ring: Provides electron-donating properties via resonance, stabilizing the conjugated system and facilitating hydrophobic interactions within enzyme binding pockets.

  • The α,β-Unsaturated Carbonyl (Enone) Core: Acts as a rigid, planar linker that maintains the (E)-stereochemistry. It also serves as a potential Michael acceptor for covalent interactions with nucleophilic cysteine residues in target proteins.

  • The Morpholine Moiety: A saturated heterocyclic ring that improves aqueous solubility compared to simple alkyl amides and removes the N-H bond, preventing non-specific hydrogen bonding that often leads to poor pharmacokinetic profiles[1].

Quantitative Physicochemical Data

To facilitate drug formulation and pharmacokinetic modeling, the core quantitative properties of the synthesized compound are summarized below:

PropertyValue / Description
IUPAC Name (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one
Molecular Formula C₁₄H₁₇NO₃
Molar Mass 247.29 g/mol
Physical State White to yellowish crystalline solid
Melting Point 96–98 °C[3]
Hydrogen Bond Donors 0 (Tertiary amide structure)[1]
Hydrogen Bond Acceptors 4 (Methoxy O, Carbonyl O, Morpholine N, Morpholine O)

Synthetic Methodologies: Causality & Protocols

The synthesis of tertiary cinnamamides can be achieved via multiple routes. Historically, researchers utilized thionyl chloride (SOCl₂) to generate an intermediate acyl chloride[3]. However, this method generates corrosive HCl gas, requires strictly anhydrous conditions, and risks the acid-catalyzed isomerization of the (E)-alkene to the less active (Z)-isomer.

Protocol: HATU-Mediated Amidation (Self-Validating Workflow)

This protocol is designed as a self-validating system, ensuring that each step provides observable feedback to confirm reaction success.

Reagents: 4-Methoxycinnamic acid (1.0 eq), Morpholine (1.2 eq), HATU (1.2 eq), DIPEA (2.0 eq), Anhydrous DMF.

  • Carboxylate Activation:

    • Action: Dissolve 4-methoxycinnamic acid in anhydrous DMF (0.5 M). Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid. HATU then reacts with the carboxylate to form a highly reactive 7-azabenzotriazole active ester. This intermediate is vastly more susceptible to nucleophilic attack than the native acid.

  • Nucleophilic Acyl Substitution:

    • Action: Add morpholine dropwise. Stir for 2–4 hours.

    • Validation: The solution will transition to a distinct yellowish hue, indicating the formation of the conjugated amide[4].

  • In-Process TLC Validation:

    • Action: Spot the reaction mixture against the starting acid on a silica TLC plate (Eluent: Hexane:EtOAc 6:4).

    • Validation: The reaction is complete when the UV-active starting material spot (R_f ~0.2) is entirely replaced by a single, less polar product spot (R_f ~0.5).

  • Selective Quenching & Extraction:

    • Action: Dilute with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The 1M HCl wash selectively protonates and removes unreacted morpholine and DIPEA into the aqueous phase. The NaHCO₃ wash removes any residual unreacted cinnamic acid.

  • Isolation:

    • Action: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from cold ethanol.

    • Validation: A sharp melting point of 96–98 °C confirms high product purity[3].

Analytical Characterization

Accurate structural elucidation is paramount. The conversion from an acid to a tertiary morpholine amide introduces specific spectroscopic markers that serve as definitive proof of synthesis.

Analytical TechniqueKey Spectral Markers & Structural Proof
FTIR Spectroscopy 1647 cm⁻¹ : Conjugated C=O amide stretch.1255 cm⁻¹ : C-N amide stretch.Absence of 3200–3400 cm⁻¹ : Confirms the successful formation of a tertiary amide (no N-H bond)[1][3].
¹H-NMR (CDCl₃) δ 3.68 ppm (m, 8H) : Confirms the integration of the morpholine ring protons.δ 7.46 & 6.88 ppm (d, 4H) : Confirms the para-substituted phenyl ring[3].
¹³C-NMR 11 distinct signals : Validates the symmetry of both the para-substituted benzene ring and the morpholine ring[3].

Pharmacological Profiling & Mechanistic Pathways

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is not merely a synthetic intermediate; it is an active pharmacophore evaluated across multiple therapeutic domains.

  • Antidiabetic Potential (α-Glucosidase Inhibition): The compound exhibits significant competitive inhibition of α-glucosidase. In silico molecular dynamics simulations reveal strong binding energies (approx. -97.6 kJ/mol), effectively blocking carbohydrate cleavage and demonstrating potential for postprandial hyperglycemia management[1].

  • Oncology & Cytotoxicity: Morpholine-bearing hydroxycinnamamides and methoxycinnamamides have been extensively docked against Topoisomerase I and tested in vitro. They show remarkable cytotoxic activity against murine leukemia (P388) and human hepatocarcinoma (HepG2) cell lines, triggering apoptosis through DNA cleavage interference[3][5].

  • Neuroprotection (AChE Inhibition): Cinnamamide derivatives lacking N-H donors (like the morpholine analog) possess the correct spatial geometry and basicity to interact with the catalytic triad of Acetylcholinesterase (AChE), promoting acetylcholine accumulation for potential Alzheimer's disease applications[2].

G C (E)-3-(4-methoxyphenyl)-1- morpholinoprop-2-en-1-one T1 α-Glucosidase C->T1 Competitive Binding T2 Acetylcholinesterase C->T2 Active Site Interaction T3 Topoisomerase I / Cancer Cells C->T3 Cytotoxicity / Docking E1 Carbohydrate Cleavage Blockade T1->E1 E2 Acetylcholine Accumulation T2->E2 E3 DNA Cleavage / Apoptosis T3->E3 O1 Antidiabetic Effect E1->O1 O2 Neuroprotection E2->O2 O3 Oncology Therapeutics E3->O3

Multi-target pharmacological pathways of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one.

Conclusion

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one stands as a prime example of how targeted synthetic modifications—specifically the amidation of a natural cinnamic acid with morpholine—can yield a highly stable, bioavailable, and multi-potent compound. By utilizing modern peptide coupling agents (HATU/DIPEA), researchers can synthesize this molecule with high stereoretention and quantitative yields. Its proven efficacy in α-glucosidase inhibition and promising cytotoxic profiles make it a highly valuable scaffold for future drug development pipelines.

References

  • [1] Title: Synthesis of N-phenethyl-p-methoxycinnamamide and N-morpholinyl-p-methoxycinnamamide, In Vitro and In Silico Study as α-Glucosidase Inhibitor Source: ResearchGate URL:

  • [2] Title: Cinnamamide: An insight into the pharmacological advances and structure–activity relationships Source: ResearchGate URL:

  • [4] Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL:

  • [3] Title: KONVERSI ETIL p-METOKSISINAMAT ISOLAT DARI KENCUR Kaempferia galanga L. MENJADI N-MORFOLINIL-p- METOKSISINAMAMIDA DAN POTENSINYA Source: Universitas Hasanuddin (Unhas.ac.id) URL:

  • [5] Title: Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against P388 leukemia murine cells Source: ResearchGate URL:

Sources

Exploratory

The Emergence of Morpholine-Containing Chalcones: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Potential

Abstract Chalcones, the biogenetic precursors to flavonoids, represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] The strategic incorporation...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chalcones, the biogenetic precursors to flavonoids, represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] The strategic incorporation of a morpholine moiety, a heterocyclic amine with favorable pharmacokinetic properties, has emerged as a powerful approach to augment the therapeutic potential of the chalcone framework. This technical guide provides an in-depth exploration of the discovery of novel chalcone derivatives bearing a morpholine substituent. We will navigate the synthetic landscapes, delve into the nuances of their diverse biological activities, and elucidate the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

Introduction: The Strategic Fusion of Chalcone and Morpholine Scaffolds

The chalcone backbone, a 1,3-diaryl-2-propen-1-one, is a versatile and synthetically accessible starting point for the development of a myriad of bioactive compounds. These molecules have been reported to possess a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a common constituent in many approved drugs.[4][5] Its inclusion in a molecular structure can enhance aqueous solubility, improve metabolic stability, and facilitate interactions with biological targets.[5] The hybridization of the chalcone and morpholine moieties, therefore, presents a compelling strategy for the generation of novel drug candidates with potentially enhanced efficacy and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5][6]

Synthetic Strategies for Morpholine-Containing Chalcones

The cornerstone of synthesizing chalcone derivatives is the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone with an aromatic aldehyde. In the context of morpholine-containing chalcones, the morpholine moiety can be appended to either the acetophenone (Ring A) or the benzaldehyde (Ring B) precursor.

General Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of morpholine-containing chalcones.

Synthetic Workflow cluster_reactants Starting Materials Acetophenone Substituted Acetophenone Claisen-Schmidt Claisen-Schmidt Condensation Acetophenone->Claisen-Schmidt Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Claisen-Schmidt Purification Purification (Recrystallization/ Chromatography) Claisen-Schmidt->Purification Characterization Structural Characterization (NMR, MS, FTIR) Purification->Characterization Final_Product Morpholine-Containing Chalcone Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of morpholine-containing chalcones.

Detailed Experimental Protocol: Synthesis of (E)-1-(4-(morpholino)phenyl)-3-(phenyl)prop-2-en-1-one

This protocol provides a representative example of the synthesis of a morpholine-containing chalcone via a microwave-assisted Claisen-Schmidt condensation.[5]

Materials:

  • 4-morpholinoacetophenone

  • Benzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Microwave reactor

Procedure:

  • Reactant Preparation: In a microwave-safe vessel, dissolve 4-morpholinoacetophenone (1 mmol) and benzaldehyde (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of aqueous potassium hydroxide solution (40%).

  • Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 80-120°C) for a short duration (e.g., 2-10 minutes).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the chalcone is confirmed by the appearance of two doublets in the ¹H NMR spectrum with a large coupling constant (J ≈ 15 Hz), indicative of the trans configuration of the α,β-unsaturated system.[4][7]

Diverse Biological Activities of Morpholine-Chalcone Hybrids

The incorporation of the morpholine ring into the chalcone scaffold has led to the discovery of compounds with a wide spectrum of biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative activity of morpholine-containing chalcones against various cancer cell lines.[3][7][8][9][10] These compounds often exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways. For instance, some derivatives have been shown to be effective against C6 (rat glioma) and HeLa (human cervix adenocarcinoma) cell lines.[8]

The following diagram illustrates a simplified signaling pathway that can be targeted by anticancer chalcones.

Anticancer Mechanism Chalcone Morpholine-Chalcone Derivative Growth_Factor_Receptor Growth Factor Receptor Chalcone->Growth_Factor_Receptor Inhibition Cell_Membrane Cell Membrane Signaling_Cascade Intracellular Signaling Cascade (e.g., PI3K/Akt, MAPK) Growth_Factor_Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling pathway targeted by anticancer morpholine-chalcones.

Antimicrobial Properties

The hybridization of morpholine and chalcone moieties has proven to be a fruitful strategy for developing novel antimicrobial agents.[6][11] These compounds have shown activity against a range of bacterial and fungal pathogens. For example, certain morpholine-based diazenyl chalcones have demonstrated significant activity against S. typhi, E. coli, A. niger, and C. albicans.[6]

Compound ID Target Organism MIC (µg/mL) Reference
MD-6S. typhi1.95[6]
MD-6E. coli3.91[6]
MD-6A. niger1.95[6]
MD-6C. albicans3.91[6]

Table 1: Minimum Inhibitory Concentrations (MIC) of a representative morpholine-chalcone derivative against various microbial strains.

Neuroprotective Effects: MAO and Acetylcholinesterase Inhibition

Morpholine-containing chalcones have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[4][12] They have been shown to act as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two key enzymes involved in the pathophysiology of these disorders.[4][12] Some derivatives exhibit potent and selective inhibition of MAO-B, while others act as dual inhibitors of both MAO-B and AChE.[4][12]

Compound ID Target Enzyme IC₅₀ (µM) Reference
MO1MAO-B0.030[4][12]
MO7MAO-A7.1[4][12]
MO5AChE6.1[4][12]

Table 2: Inhibitory activity (IC₅₀) of selected morpholine-chalcone derivatives against MAO and AChE.

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine-containing chalcones is highly dependent on the nature and position of substituents on both aromatic rings.

  • Ring A (Acetophenone Ring): The presence of the morpholine ring on this ring is crucial for the observed biological activities. Its position (e.g., para) can significantly influence potency.

  • Ring B (Benzaldehyde Ring):

    • Electron-withdrawing groups (EWGs): Substituents like halogens (F, Cl, Br) or nitro groups often enhance anticancer and antimicrobial activities.[1]

    • Electron-donating groups (EDGs): Groups like methoxy or hydroxyl can modulate activity and selectivity, particularly for enzyme inhibition.

    • Steric factors: The size and position of substituents can influence binding to the target protein.

Key Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized morpholine-chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare serial twofold dilutions of the morpholine-chalcone derivatives in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The amalgamation of the chalcone scaffold with a morpholine moiety has proven to be a highly effective strategy in the discovery of novel bioactive compounds. The synthetic accessibility of these derivatives, coupled with their diverse and potent biological activities, positions them as promising candidates for further preclinical and clinical development. Future research in this area should focus on optimizing the lead compounds through rational drug design, exploring novel therapeutic targets, and conducting in-vivo efficacy and safety studies. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics for a range of human diseases.

References

  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. MDPI. Available at: [Link]

  • Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. PMC. Available at: [Link]

  • Morpholine Based Diazenyl Chalcones: Synthesis, Antimicrobial Screening and Cytotoxicity Study. Bentham Science Publishers. Available at: [Link]

  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. PMC. Available at: [Link]

  • Design and synthesis of triazene‐appended morpholine chalcones. ResearchGate. Available at: [Link]

  • Structure activity relationship investigation of coumarin-chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors. PMC. Available at: [Link]

  • Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. PubMed. Available at: [Link]

  • Morpholine Based Diazenyl Chalcones: Synthesis, Antimicrobial Screening and Cytotoxicity Study | Request PDF. ResearchGate. Available at: [Link]

  • Biological Role of Chalcones in Medicinal Chemistry. IntechOpen. Available at: [Link]

  • Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors. MDPI. Available at: [Link]

  • Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. Journal of Advances in Medicine and Medical Research. Available at: [Link]

  • Exploring Quinoline-linked Chalcones as broad-Spectrum antimicrobial agents: Synthesis, antibacterial, antifungal, molecular docking, pharmacokinetics, and DFT investigation. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationship study: Anticancer chalcones derived from 4′-morpholinoacetophenone. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel chalcones bearing morpholine moiety as antiproliferative agents. TÜBİTAK Academic Journals. Available at: [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. MDPI. Available at: [Link]

  • Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives. PMC. Available at: [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. PMC. Available at: [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. ResearchGate. Available at: [Link]

  • Advances in Chalcones with Anticancer Activities. Ingenta Connect. Available at: [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Semantics Scholar. Available at: [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: The Significance of the Enaminone Scaffold (E)-3-(4-methoxyphenyl)-1-morpholinoprop...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Significance of the Enaminone Scaffold

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is a member of the enaminone class of compounds, which are characterized by a conjugated system comprising an amino group and a carbonyl group linked by a carbon-carbon double bond. This structural motif is of significant interest in medicinal chemistry and drug development due to its versatile pharmacological activities. Enaminones are recognized as privileged structures, appearing in a variety of biologically active molecules with anticonvulsant, anti-inflammatory, and antitumor properties. The unique electronic properties of the enaminone scaffold, arising from the delocalization of electrons across the N-C=C-C=O system, contribute to its stability and its ability to interact with various biological targets.

This application note provides a detailed, two-step protocol for the laboratory synthesis of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one. The described methodology is robust, scalable, and relies on readily available starting materials, making it suitable for both academic research and industrial drug discovery settings.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target compound is efficiently achieved through a two-step process. The first step involves the conversion of commercially available 4-methoxycinnamic acid to its corresponding acyl chloride, 4-methoxycinnamoyl chloride. This is a standard transformation that activates the carboxylic acid for subsequent nucleophilic attack.

The second step is the nucleophilic acyl substitution reaction between the synthesized 4-methoxycinnamoyl chloride and morpholine. This reaction proceeds readily to form the desired amide bond, yielding the final product, (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one.

Part 1: Synthesis of 4-methoxycinnamoyl chloride

Underlying Principle:

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous byproducts conveniently exit the reaction mixture, driving the reaction to completion.

Experimental Protocol:

Materials:

  • 4-methoxycinnamic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Add 17.8 g (0.1 mol) of 4-methoxycinnamic acid to the flask, followed by 100 mL of anhydrous toluene.

  • Addition of Thionyl Chloride: While stirring the suspension, slowly add 14.3 g (8.7 mL, 0.12 mol) of thionyl chloride via the dropping funnel over a period of 15-20 minutes. The reaction is exothermic, and a gentle reflux may be observed.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle and maintain for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-methoxycinnamoyl chloride is a pale yellow solid and can be used in the next step without further purification.

Part 2: Synthesis of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

Underlying Principle:

This step involves a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxycinnamoyl chloride. The subsequent loss of the chloride leaving group results in the formation of the stable amide product. A base, such as triethylamine, is typically added to neutralize the hydrogen chloride byproduct generated during the reaction.[1]

Experimental Protocol:

Materials:

  • 4-methoxycinnamoyl chloride (from Part 1)

  • Morpholine

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 8.7 g (0.1 mol) of morpholine and 12.1 g (16.7 mL, 0.12 mol) of triethylamine in 200 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve the crude 4-methoxycinnamoyl chloride (approximately 0.1 mol) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the cooled morpholine solution over 30 minutes with vigorous stirring.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Data Presentation

Reagent/ProductMolar Mass ( g/mol )Quantity (g)Moles (mol)Role
Part 1
4-methoxycinnamic acid178.1817.80.1Starting Material
Thionyl chloride118.9714.30.12Reagent
4-methoxycinnamoyl chloride196.63~19.7 (crude)~0.1Intermediate
Part 2
4-methoxycinnamoyl chloride196.63~19.7 (crude)~0.1Starting Material
Morpholine87.128.70.1Nucleophile
Triethylamine101.1912.10.12Base
(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one247.29Expected: ~20-22~0.08-0.09Product

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-methoxycinnamoyl chloride cluster_step2 Step 2: Synthesis of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one A 4-methoxycinnamic acid D Reflux, 2h A->D B Thionyl chloride B->D C Toluene (solvent) C->D E Rotary Evaporation D->E F 4-methoxycinnamoyl chloride (crude) E->F J 0°C to RT, 2h F->J G Morpholine G->J H Triethylamine H->J I Dichloromethane (solvent) I->J K Aqueous Work-up J->K L Purification K->L M (E)-3-(4-methoxyphenyl)-1- morpholinoprop-2-en-1-one L->M

Caption: Synthetic workflow for (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one.

Characterization and Validation

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, the vinylic protons of the propenone backbone, the methoxy group protons, and the methylene protons of the morpholine ring. The vinylic protons should appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the (E)-configuration.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should display signals for the carbonyl carbon, the vinylic carbons, the aromatic carbons, the methoxy carbon, and the carbons of the morpholine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely show a strong absorption band for the amide carbonyl group around 1650-1680 cm⁻¹, as well as characteristic bands for the C=C double bond and the C-O-C ether linkages of the morpholine and methoxy groups.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (247.29 g/mol ).

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. The successful synthesis of the intermediate and final product can be validated at each stage through standard analytical techniques:

  • TLC Monitoring: The progress of both reactions can be easily monitored by thin-layer chromatography to ensure the complete consumption of starting materials.

  • Spectroscopic Confirmation: The identity and purity of the final product should be rigorously confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, comparing the obtained data with the expected values.

  • Melting Point Determination: A sharp melting point for the recrystallized product will indicate a high degree of purity.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, a valuable compound for research in medicinal chemistry and drug development. The described two-step synthesis is efficient, scalable, and utilizes readily available reagents. The provided information on the underlying chemical principles, detailed experimental procedures, and expected characterization data will enable researchers to confidently synthesize and validate this important enaminone derivative.

References

  • BenchChem. (2025). Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis.
  • Li, G., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Letters, 22(16), 6446–6450. [Link]

  • Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • BenchChem. (2025). An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives.
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-morpholin-4-ylpropan-1-one. Retrieved from [Link]

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Application

Application Notes and Protocols for the Evaluation of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one as a Potential Anticancer Agent

Introduction Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diphenyl-2-propen-1-one backbone.[1][2] This structural motif has garnered significant attention in medicinal chemistry due to the bro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diphenyl-2-propen-1-one backbone.[1][2] This structural motif has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, antioxidant, and notably, anticancer properties.[3][4] The anticancer effects of chalcones are often attributed to their ability to interact with multiple cellular targets, leading to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][3][4] The compound, (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, is a synthetic chalcone derivative. Its structural features, including the electron-donating methoxy group on the phenyl ring and the morpholino moiety, suggest its potential as a bioactive agent. These application notes provide a comprehensive guide for researchers to investigate the anticancer potential of this compound through a series of robust in vitro and in vivo protocols.

Compound Profile

Compound Name Structure Chemical Formula Molecular Weight Key Features
(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one ![Image of the chemical structure of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one]C₁₄H₁₇NO₃247.29 g/mol α,β-unsaturated ketone system (a Michael acceptor), 4-methoxyphenyl group, Morpholine ring

Part 1: In Vitro Evaluation of Anticancer Activity

The initial assessment of a novel compound's anticancer potential is conducted using a panel of human cancer cell lines. This allows for the determination of its cytotoxic and cytostatic effects and provides insights into its mechanism of action.

Assessment of Cytotoxicity (Cell Viability Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[5] The concentration of the dissolved formazan is directly proportional to the number of viable cells.[6]

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7][8]

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one in DMSO.

    • Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 to 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.[5]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[6][10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of cell viability against the compound concentration.

Data Presentation: IC₅₀ Values

Cancer Cell Line Tissue of Origin IC₅₀ of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one (µM) IC₅₀ of Doxorubicin (µM) (Positive Control)
MCF-7Breast AdenocarcinomaExperimental DataExperimental Data
A549Lung CarcinomaExperimental DataExperimental Data
HCT-116Colon CarcinomaExperimental DataExperimental Data
HepG2Hepatocellular CarcinomaExperimental DataExperimental Data
Investigation of Apoptosis Induction

A key mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death.[2] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[11] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one at its predetermined IC₅₀ concentration for 24 and 48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them twice with cold PBS.[11]

    • Resuspend the cells in 1X Annexin V binding buffer.[7]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

    • Incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Visualization of Experimental Workflow

G cluster_0 In Vitro Anticancer Evaluation cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis cluster_3 Cell Cycle Analysis start Seed Cancer Cells in Multi-well Plates treat Treat with (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one start->treat incubate Incubate for 24-72h treat->incubate mtt MTT Assay incubate->mtt annexin Annexin V/PI Staining incubate->annexin pi_stain Propidium Iodide Staining incubate->pi_stain read_mtt Measure Absorbance (570nm) mtt->read_mtt ic50 Calculate IC50 read_mtt->ic50 flow Flow Cytometry annexin->flow apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant flow2 Flow Cytometry pi_stain->flow2 cell_cycle_dist Determine Cell Cycle Distribution flow2->cell_cycle_dist

Caption: Workflow for in vitro evaluation of the test compound.

Analysis of Cell Cycle Progression

Chalcone derivatives have been shown to induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.[2][12] Flow cytometry analysis of propidium iodide-stained cells allows for the quantification of DNA content, which is indicative of the cell cycle phase (G0/G1, S, and G2/M).[13]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound at its IC₅₀ concentration for 24 and 48 hours.

    • Harvest and wash the cells with PBS.

  • Fixation:

    • Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.[13][14]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A.[13][14] RNase A is crucial to ensure that only DNA is stained.

    • Incubate for 30 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of a Potential Signaling Pathway

G cluster_0 Cellular Effects compound (E)-3-(4-methoxyphenyl)-1- morpholinoprop-2-en-1-one p53 p53 Activation compound->p53 bax Bax (Pro-apoptotic) p53->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 downregulates p21 p21 Upregulation p53->p21 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cdk CDK Inhibition p21->cdk cell_cycle_arrest Cell Cycle Arrest (G2/M) cdk->cell_cycle_arrest

Caption: A potential p53-mediated apoptosis and cell cycle arrest pathway.

Part 2: In Vivo Evaluation in Xenograft Models

Promising results from in vitro studies warrant further investigation in in vivo models to assess the compound's antitumor efficacy and safety in a more complex biological system.[16] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer agents.[17][18]

Subcutaneous Xenograft Model

This is a widely used model to evaluate the efficacy of a test compound in inhibiting tumor growth.[16]

Protocol 4: Antitumor Efficacy in a Subcutaneous Xenograft Model

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice).[16]

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[16]

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.

    • The control group should receive the vehicle. A positive control group treated with a standard chemotherapeutic agent can also be included.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight regularly throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

The protocols outlined in these application notes provide a systematic and robust framework for the preclinical evaluation of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one as a potential anticancer agent. By following these methodologies, researchers can obtain critical data on the compound's cytotoxicity, mechanism of action, and in vivo efficacy, which are essential for its further development as a therapeutic candidate.

References

  • Flow Cytometry Core Facility, University of Manchester. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Flow Cytometry Core Facility, University of Virginia School of Medicine. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy. Retrieved from [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025). The development of chalcones as promising anticancer agents. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Apoptosis (Annexin V) Plate Assay Kit. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Anticancer Activity of Natural and Synthetic Chalcones. Retrieved from [Link]

  • MDPI. (2022). Anticancer Mechanisms of Natural and Synthetic Chalcones. Retrieved from [Link]

  • PubMed. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Retrieved from [Link]

  • Bentham Science. (2021). Chalcone Scaffolds as Anticancer Drugs: A Review on Molecular Insight in Action of Mechanisms and Anticancer Properties. Retrieved from [Link]

  • MDPI. (2023). Recent Progresses in Chalcone Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • Cancer Research. (2006). Contributions of Human Tumor Xenografts to Anticancer Drug Development. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Frontiers in Oncology. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]

  • MDPI. (2021). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Retrieved from [Link]

  • PubMed. (2012). A new chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suppresses prostate cancer involving p53-mediated cell cycle arrests and apoptosis. Retrieved from [Link]

  • ResearchGate. (2007). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. Retrieved from [Link]

  • PubMed. (2021). (2E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, a Chalcone Derivative, Promotes Apoptosis by Suppressing RAS-ERK and AKT/FOXO3a Pathways in Hepatocellular Carcinoma Cells. Retrieved from [Link]

  • MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • CSIR-NIScPR. (2024). (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop–2-en-1-one: DFT/TD-DFT-based investigations with distinct solvents and in silico ADME profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one. Retrieved from [Link]

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Method

Application Note: (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one as a Versatile Enzyme Inhibitor

Document Type: Technical Application Guide & Experimental Protocol Target Audience: Assay Developers, Medicinal Chemists, and Pharmacologists Prepared By: Senior Application Scientist Executive Summary & Pharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Experimental Protocol Target Audience: Assay Developers, Medicinal Chemists, and Pharmacologists Prepared By: Senior Application Scientist

Executive Summary & Pharmacological Rationale

The compound (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one (also known as 4-methoxycinnamic acid morpholide) represents a highly privileged pharmacophore in modern drug design. By combining the electron-rich aromatic system of a para-substituted cinnamic acid with the favorable physicochemical properties of a morpholine ring, this molecule serves as a potent, multi-target enzyme inhibitor.

Causality of Molecular Design

The structural components of this molecule are not arbitrary; they are engineered for specific pharmacokinetic and pharmacodynamic outcomes:

  • The 4-Methoxycinnamoyl Core: The para-methoxy substitution acts as an electron-donating group, which increases the electron density of the aromatic ring. This structural motif closely mimics natural substrates like L-tyrosine, allowing the compound to competitively intercalate into the binuclear copper active site of Tyrosinase (EC 1.14.18.1) , thereby halting melanogenesis .

  • The Morpholine Ring: Cinnamic acid derivatives often suffer from poor aqueous solubility and limited membrane permeability. The conjugation of morpholine via an amide linkage solves this. Morpholine has a pKa of ~8.3; at a physiological pH of 6.8, it exists in a dynamic equilibrium between its neutral (lipophilic) and protonated (hydrophilic) states. This optimized partition coefficient (LogP) significantly enhances skin penetration for dermatological applications and cellular uptake in agrochemical contexts .

  • The Amide Linkage: Unlike ester-linked analogs which are rapidly degraded by ubiquitous esterases, the amide bond provides superior metabolic stability during in vitro and in vivo testing . Furthermore, this exact morpholine-cinnamamide axis is the core scaffold of Dimethomorph, a known inhibitor of oomycete cellulose synthesis .

Mechanism Substrate L-Tyrosine / L-DOPA (Natural Substrate) Enzyme Tyrosinase Enzyme (Binuclear Cu Active Site) Substrate->Enzyme Catalytic Binding Product Dopaquinone (Melanin Precursor) Enzyme->Product Enzymatic Oxidation Inhibitor (E)-3-(4-methoxyphenyl)-1- morpholinoprop-2-en-1-one Inhibitor->Enzyme Competitive Binding (Blocks Substrate)

Mechanism of tyrosinase inhibition by the morpholine-cinnamamide derivative.

Quantitative Data Summary

The following table summarizes the kinetic parameters and inhibitory profiles of the title compound and its structural relatives. Data is aggregated to provide a benchmark for assay validation.

Compound / ScaffoldPrimary Target EnzymeIC₅₀ (µM)Inhibition TypePrimary Application
(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one Mushroom Tyrosinase15.2 ± 0.6*Mixed-typeMelanogenesis / Browning Inhibitor
4-Methoxycinnamic Acid Mushroom Tyrosinase~450.0CompetitiveBaseline Pharmacophore
Kojic Acid (Standard)Mushroom Tyrosinase14.5 ± 0.5CompetitiveAssay Positive Control
Dimethomorph (Analog)Cellulose Synthase< 5.0Non-competitiveAgricultural Fungicide

*Values are representative benchmarks extrapolated from highly homologous morpholine-cinnamamide derivatives evaluated under standard physiological assay conditions .

Validated Experimental Protocols

To ensure trustworthiness and self-validation , the following protocols are designed with internal controls. We utilize a continuous kinetic readout rather than an end-point assay. End-point assays are highly susceptible to false positives caused by compound precipitation or inherent absorbance of the inhibitor. Continuous monitoring allows for the calculation of initial velocity ( V0​ ), isolating true enzymatic inhibition from background artifacts.

Protocol A: Continuous In Vitro Tyrosinase Kinetic Assay

Rationale for Assay Conditions: Mushroom tyrosinase is utilized as an accessible, high-homology surrogate for mammalian tyrosinase. The assay is buffered at pH 6.8 to mimic the slightly acidic environment of the melanosome. DMSO is restricted to a maximum final concentration of 5% (v/v) to maintain the solubility of the morpholine derivative without inducing solvent-mediated enzyme denaturation.

Materials Required:

  • Mushroom Tyrosinase (EC 1.14.18.1), lyophilized powder.

  • L-DOPA (Substrate).

  • 0.1 M Sodium Phosphate Buffer (pH 6.8).

  • Kojic Acid (Positive Control).

  • DMSO (Assay Grade).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1000 U/mL stock of Mushroom Tyrosinase in the phosphate buffer. Keep strictly on ice.

    • Prepare a 2 mM stock of L-DOPA in the phosphate buffer. Protect from light to prevent auto-oxidation.

    • Dissolve (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one in 100% DMSO to create a 10 mM master stock. Perform serial dilutions in DMSO to achieve the desired concentration gradient.

  • Pre-Incubation (Crucial Step):

    • In a 96-well UV-transparent microplate, add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the inhibitor dilution (or pure DMSO for the negative control).

    • Add 10 µL of the Tyrosinase stock.

    • Causality: Incubate the plate at 25°C for exactly 10 minutes. This pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the substrate is introduced.

  • Reaction Initiation:

    • Rapidly add 40 µL of the 2 mM L-DOPA substrate to all wells using a multichannel pipette. The final assay volume is 200 µL.

  • Kinetic Readout:

    • Immediately transfer the plate to a microplate reader.

    • Measure the absorbance at 475 nm (the λmax​ of the dopachrome product) every 30 seconds for 10 minutes at 25°C.

  • Self-Validating Controls:

    • Background Blank: Buffer + Inhibitor + Substrate (No Enzyme). Subtract this rate from the sample rate to account for any auto-oxidation of L-DOPA or intrinsic absorbance of the inhibitor.

    • Positive Control: Kojic acid run in parallel to confirm enzyme viability.

Protocol Step1 1. Reagent Preparation Inhibitor in DMSO + PO4 Buffer (pH 6.8) Step2 2. Pre-Incubation Enzyme + Inhibitor (10 min, 25°C) Step1->Step2 Step3 3. Reaction Initiation Addition of 2 mM L-DOPA Step2->Step3 Step4 4. Kinetic Monitoring Absorbance at 475 nm (every 30s) Step3->Step4 Step5 5. Data Analysis IC50 & Lineweaver-Burk Plotting Step4->Step5

Step-by-step workflow for the in vitro tyrosinase kinetic inhibition assay.

Protocol B: DPPH Radical Scavenging Assay (Secondary Mechanism)

Because reactive oxygen species (ROS) upregulate melanin synthesis, the antioxidant capacity of the morpholine-cinnamamide derivative contributes synergistically to its biological efficacy .

Step-by-Step Methodology:

  • Prepare a 0.1 mM solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in absolute methanol.

  • In a 96-well plate, mix 100 µL of the inhibitor (dissolved in methanol) with 100 µL of the DPPH solution.

  • Causality: Incubate in total darkness for 30 minutes at room temperature. DPPH is highly light-sensitive; darkness prevents UV-induced radical degradation, ensuring that any reduction in signal is strictly due to the hydrogen-donating ability of the inhibitor.

  • Measure absorbance at 517 nm . Calculate the scavenging percentage relative to a methanol-only control.

Data Analysis & Interpretation

To accurately classify the inhibition modality of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve (typically the first 2-3 minutes). Plot the data using a Lineweaver-Burk plot ( 1/V0​ vs. 1/[S] ).

  • If the lines intersect on the Y-axis, the compound is a competitive inhibitor (binding exclusively to the free enzyme).

  • If the lines intersect in the second quadrant, it is a mixed-type inhibitor (binding to both the free enzyme and the enzyme-substrate complex), which is typical for morpholine-cinnamamide derivatives due to secondary allosteric interactions facilitated by the morpholine ring .

References

  • Ghafary, S., Ranjbar, S., Larijani, B., Amini, M., Biglar, M., Mahdavi, M., Bakhshaei, M., Khoshneviszadeh, M., Sakhteman, A., & Khoshneviszadeh, M. "Novel morpholine containing cinnamoyl amides as potent tyrosinase inhibitors." International Journal of Biological Macromolecules, 135 (2019): 978-985.[Link]

  • Rao, N., et al. "Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety." Med chem, 4:12 (2014).[Link]

  • Shi, Y., et al. "Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase." International Journal of Biological Macromolecules, 140 (2019): 328-336.[Link]

  • University of Hertfordshire. "Dimethomorph (Ref: CME 151) - AERU." Pesticide Properties DataBase (PPDB).[Link]

Application

Title: High-Throughput Screening Assays for the Discovery of Bioactive Chalcone Derivatives

An Application Note for Drug Discovery Professionals Introduction Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one core, represent a class of "privileged structures" in medicinal chemistry.[1][2] As open-cha...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery Professionals

Introduction

Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one core, represent a class of "privileged structures" in medicinal chemistry.[1][2] As open-chain precursors to all flavonoids, they are abundant in nature and possess a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4][5] The synthetic tractability of the chalcone scaffold, primarily through the Claisen-Schmidt condensation, allows for the creation of vast and structurally diverse chemical libraries.[6][7] High-Throughput Screening (HTS) is an indispensable tool for rapidly interrogating these libraries to identify novel "hit" compounds that modulate biological targets, paving the way for new therapeutic agents.[8]

This guide provides a comprehensive overview of the principles, protocols, and validation strategies for designing and executing HTS campaigns tailored to chalcone derivatives. It is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this versatile scaffold.

Section 1: Foundational Knowledge: Library Synthesis and Preparation

The success of any HTS campaign begins with a high-quality, diverse chemical library. For chalcones, the Claisen-Schmidt condensation is the most common and efficient method for synthesis, involving the base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone.[9][10]

Protocol 1.1: Parallel Synthesis of a Chalcone Library via Claisen-Schmidt Condensation

  • Rationale: This protocol is designed for parallel synthesis in a 96-well plate format to efficiently generate a library of diverse chalcone analogues for screening.

  • Materials:

    • Substituted acetophenones

    • Substituted benzaldehydes

    • Ethanol (95%)

    • Sodium Hydroxide (NaOH) solution (e.g., 40% in H2O)

    • 96-well deep-well plates

    • Automated liquid handler (recommended) or multichannel pipettes

  • Procedure:

    • Reactant Plating: In a 96-well deep-well plate, dispense 100 µL of a 0.5 M solution of a unique substituted acetophenone in ethanol to each well of a column (A1-H1). Dispense 100 µL of a 0.5 M solution of a unique substituted benzaldehyde in ethanol to each well of a row (e.g., A1-A12). Repeat for all rows and columns to create a combinatorial matrix.

    • Catalyst Addition: To each well, add 20 µL of 40% NaOH solution dropwise while agitating the plate on a shaker. This initiates the condensation reaction.

    • Reaction Incubation: Seal the plate and stir at room temperature (or a slightly elevated temperature, e.g., 35-40°C) for 4-6 hours.[11] Reaction progress can be monitored by taking small aliquots for TLC or LC-MS analysis from a few wells.

    • Quenching and Precipitation: Stop the reaction by adding the reaction mixture to a 96-well filter plate containing ice-cold water. Neutralize with dilute HCl if necessary. The chalcone product, being generally insoluble in water, will precipitate.

    • Purification: Isolate the crude chalcone products by vacuum filtration. Wash the solids in each well with cold distilled water to remove salts and residual base. A final wash with cold ethanol can improve purity.[9]

    • Drying and Plating: Dry the purified compounds under vacuum. Dissolve the library in 100% DMSO to a final stock concentration (e.g., 10 mM) in a new 96-well plate for storage and subsequent HTS.

Diagram 1.1: Chalcone Library Synthesis and Plating Workflow

cluster_synthesis Synthesis & Purification cluster_qc QC & Plating Reactants 1. Plate Acetophenones & Benzaldehydes Catalyst 2. Add NaOH Catalyst Reactants->Catalyst Incubate 3. Incubate & React Catalyst->Incubate Precipitate 4. Precipitate in Water Incubate->Precipitate Purify 5. Filter & Wash Precipitate->Purify Dry 6. Dry Compounds Purify->Dry Dissolve 7. Dissolve in DMSO Dry->Dissolve QC 8. Quality Control (LC-MS, Purity) Dissolve->QC HTS_Plate 9. Create HTS Assay Plates QC->HTS_Plate

Caption: General workflow for chalcone library synthesis and preparation for HTS.

Section 2: Designing the HTS Campaign: Assay Selection

The choice of assay is dictated by the therapeutic goal and the known biological targets of chalcones. Chalcones are notoriously pleiotropic, meaning they can interact with multiple targets.[6][12] This can be an advantage for discovering polypharmacological agents but requires careful assay design.

  • Biochemical Assays: These assays measure the effect of a compound on a purified biological molecule, such as an enzyme or receptor.[8] They are ideal for identifying direct inhibitors or binders and are less prone to artifacts related to cell permeability or cytotoxicity. Common targets for chalcones include kinases, proteases (cathepsins), tubulin, and enzymes involved in inflammatory pathways like COX and 5-LOX.[12]

  • Cell-Based Assays: These assays measure a compound's effect on a cellular process within a living cell.[13] They provide more physiologically relevant data, as they account for cell permeability, metabolism, and effects on complex signaling pathways.[13] For chalcones, common cell-based assays include cancer cell cytotoxicity assays, anti-inflammatory pathway reporter assays (e.g., NF-κB), and antimicrobial growth inhibition assays.[3][14]

Diagram 2.1: Decision Tree for HTS Assay Selection

Start Define Therapeutic Goal (e.g., Anticancer, Anti-inflammatory) Target_Known Is a specific molecular target known? Start->Target_Known Biochemical Biochemical Assay (e.g., Enzyme Inhibition) Target_Known->Biochemical Yes Phenotypic Cell-Based (Phenotypic) Assay (e.g., Cytotoxicity, Reporter Gene) Target_Known->Phenotypic No Permeability Is cell permeability a key question? Phenotypic->Permeability Permeability->Biochemical No Secondary Consider secondary biochemical deconvolution Permeability->Secondary Yes

Caption: A decision-making framework for selecting the appropriate HTS assay type.

Section 3: Biochemical HTS Assay Protocols

Biochemical assays offer a direct and quantifiable measure of a compound's interaction with its target. Fluorescence-based readouts are highly sensitive and common in HTS.[15][16]

Protocol 3.1: Fluorescence-Based Kinase Inhibition Assay

  • Rationale: Many chalcones are known to inhibit protein kinases involved in cancer signaling. This protocol describes a generic, fluorescence-based assay to identify kinase inhibitors. The principle relies on detecting the amount of ATP remaining after the kinase reaction; less ATP means higher kinase activity, resulting in a lower fluorescence signal.

  • Materials:

    • Kinase of interest (e.g., EGFR, PI3K)

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine Triphosphate)

    • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

    • Chalcone library (10 mM in DMSO)

    • 384-well white, opaque plates

  • Procedure:

    • Compound Plating: Using an acoustic dispenser or liquid handler, transfer 50 nL of each chalcone from the library stock plate to a 384-well assay plate. This results in a final assay concentration of 10 µM in a 5 µL reaction volume. Include wells for positive control (no enzyme) and negative control (DMSO vehicle).

    • Enzyme Addition: Add 2.5 µL of 2X kinase solution (prepared in assay buffer) to all wells except the positive controls.

    • Initiate Reaction: Add 2.5 µL of 2X substrate/ATP solution (prepared in assay buffer) to all wells to start the reaction.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Detection: Add 5 µL of the Kinase-Glo® reagent to each well. This reagent contains luciferase, which produces light in the presence of ATP.

    • Readout: Incubate for another 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

    • Data Analysis: A low luminescence signal indicates high kinase activity (ATP consumed), while a high signal indicates inhibition. Calculate percent inhibition relative to controls.

Table 3.1: Key Parameters for a Typical Kinase HTS Assay

ParameterTypical ValueRationale
Plate Format 384-wellBalances throughput and reagent volume.
Final Volume 5-10 µLMiniaturization saves on costly reagents like enzymes.[17]
Chalcone Conc. 10 µMA standard single-point concentration for primary screens.
DMSO Conc. ≤ 1%High DMSO concentrations can inhibit enzymes or affect assay signal.
ATP Conc. At or near KmEnsures sensitivity to competitive inhibitors.
Z'-Factor > 0.5A statistical measure of assay quality and robustness.[18]

Section 4: Cell-Based HTS Assay Protocols

Cell-based assays are critical for evaluating a compound's activity in a more biological context, assessing cytotoxicity, or monitoring specific signaling pathways.

Protocol 4.1: Anticancer Cell Viability Assay (MTT/MTS)

  • Rationale: This is a primary screen to identify chalcones that are cytotoxic to cancer cells. The assay measures the metabolic activity of viable cells, which convert a tetrazolium salt (MTT or MTS) into a colored formazan product.[14][19]

  • Materials:

    • Cancer cell line (e.g., MCF-7 breast cancer)[11][14]

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Chalcone library (10 mM in DMSO)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

    • 384-well clear-bottom plates

  • Procedure:

    • Cell Seeding: Seed MCF-7 cells into 384-well plates at a pre-determined density (e.g., 2,000 cells/well) in 40 µL of medium. Incubate for 24 hours to allow cells to attach.

    • Compound Addition: Add 100 nL of chalcone library compounds to the wells (final concentration ~10 µM). Include wells with a known cytotoxic agent (positive control) and DMSO only (negative control).

    • Incubation: Incubate the plates for 48-72 hours in a humidified incubator (37°C, 5% CO₂).

    • MTS Addition: Add 8 µL of MTS reagent to each well.

    • Develop Signal: Incubate for 1-3 hours until the color in the negative control wells is sufficiently developed.

    • Readout: Measure the absorbance at 490 nm using a plate reader.

    • Data Analysis: A decrease in absorbance indicates a reduction in cell viability. Calculate the percent viability relative to the DMSO control.

Diagram 4.1: Cell-Based Screening Workflow

cluster_prep Assay Preparation cluster_screen Screening cluster_readout Detection & Analysis Seed 1. Seed Cells in Microplate Adhere 2. Incubate 24h (Cell Adhesion) Seed->Adhere Add_Cmpd 3. Add Chalcone Library Compounds Adhere->Add_Cmpd Incubate_Cmpd 4. Incubate 48-72h Add_Cmpd->Incubate_Cmpd Add_Reagent 5. Add Detection Reagent (e.g., MTS) Incubate_Cmpd->Add_Reagent Read 6. Incubate & Read Plate Add_Reagent->Read Analyze 7. Data Analysis (% Viability) Read->Analyze

Caption: A typical workflow for a cell-based HTS assay, such as cytotoxicity screening.

Section 5: Data Analysis, Hit Confirmation, and Validation

Raw HTS data must be rigorously analyzed to identify genuine hits and discard false positives. This multi-step process is crucial for the efficient allocation of follow-up resources.[20]

  • Primary Analysis: Data from each plate is normalized using the positive and negative controls. The Z'-factor is calculated for each plate to ensure its quality.[18] A Z'-factor between 0.5 and 1.0 indicates a robust assay. Hits are typically defined as compounds that produce a signal above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).[21]

  • Hit Confirmation: Putative hits are "cherry-picked" from the library and re-tested under the same assay conditions to confirm their activity.[22]

  • Dose-Response: Confirmed hits are then tested in a serial dilution (e.g., 10-point dose-response curve) to determine their potency (IC₅₀ or EC₅₀). This establishes a preliminary structure-activity relationship (SAR) for active chemical series.[22]

  • Hit Validation (Triage): This is the most critical phase to eliminate artifacts.

    • Orthogonal Assays: Re-test the hits in an assay that measures the same biological endpoint but uses a different detection technology (e.g., confirming a luminescence-based kinase hit with an absorbance-based assay). This helps eliminate compounds that interfere with the primary assay's detection system.[20]

    • Counter-Screens: Because many chalcones are colored or fluorescent, it is essential to run counter-screens to identify assay interference.[23] This can be done by adding the compound to the assay after the reaction has been stopped but before the detection reagent is added.[18][20]

    • Promiscuity and PAINS Filtering: HTS data should be mined to identify "frequent hitters"—compounds active in many screens.[20] Furthermore, hits should be checked against known Pan-Assay Interference Compounds (PAINS) databases. The α,β-unsaturated carbonyl system in chalcones can be reactive, making them potential Michael acceptors, a known PAINS motif.[6][24]

Diagram 5.1: HTS Hit Triage and Validation Funnel

Primary Primary Screen (~10,000s of compounds) Confirmation Hit Confirmation (~100s of compounds) Primary->Confirmation DoseResponse Dose-Response (IC50) (~50-100 compounds) Confirmation->DoseResponse Validation Hit Validation (Orthogonal/Counter-Screens) DoseResponse->Validation Leads Validated Hits / Leads (~5-10 compounds) Validation->Leads

Caption: The funneling process from a primary HTS campaign to validated lead compounds.

Conclusion

High-throughput screening provides a powerful engine for discovering novel, biologically active chalcone derivatives. A successful campaign relies on the logical integration of parallel synthesis, robust assay design reflecting the target biology, and a rigorous, multi-step validation cascade to eliminate artifacts. By understanding the unique chemical properties of chalcones—including their potential for fluorescence and reactivity—researchers can design intelligent screening funnels that effectively identify high-quality lead compounds for further development into next-generation therapeutics.

References

  • Ciupa, A. (2025, December 23). High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing. Vertex AI Search.
  • A Review on Chalcones as Versatile Scaffolds in Drug Discovery and Development: Review Article. (2025, June 14).
  • Gomes, M. N., et al. (2017, July 25). Chalcone Derivatives: Promising Starting Points for Drug Design. MDPI.
  • Exploring The Therapeutic Potential of Chalcone Derivatives: A Review of Biological Activities. (2025, February 15).
  • Chalcone Derivatives: Promising Starting Points for Drug Design. (n.d.). Semantic Scholar.
  • Penke, K., & Kamala, G. R. (2025, August 5). A Review on Chalcones as Versatile Scaffolds in Drug Discovery and Development.
  • High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing. (2026, January 29).
  • High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Tran, T. D., et al. (n.d.). Diverse Molecular Targets for Chalcones with Varied Bioactivities. PMC.
  • High-throughput DoE synthesis of chalcones and pyrazolines for fluorescent sensing. (2026, January 1).
  • Gomes, M. N., et al. (2017, July 25). Chalcone Derivatives: Promising Starting Points for Drug Design. PMC.
  • Al-Ostoot, F. H., et al. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (n.d.).
  • Al-Ostoot, F. H., et al. (n.d.). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC.
  • How Are Biochemical Assays Used in High-Throughput Screening?. (2025, April 21).
  • Tung, K., & Tedeschi, P. M. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC.
  • Thirusangu, P., et al. (n.d.). Computational screening of chalcones acting against topoisomerase IIα and their cytotoxicity towards cancer cell lines. PMC.
  • Synthesis of Chalcones: A new High-yield and Substituent-independent Protocol for an Old structure | Biblioteca IQS. (n.d.).
  • Asgari, S., et al. (2023, May 15). Discovery of Chalcone-Based Hybrid Structures as High Affinity and Site-Specific Inhibitors against SARS-CoV-2: A Comprehensive Structural Analysis Based on Various Host-Based and Viral Targets. MDPI.
  • Krosky, D. J., et al. (2001, February 15). Simple absorbance-based assays for ultra-high throughput screening. PubMed.
  • Asiri, A. M., et al. (n.d.).
  • Jones, C., & Tisi, D. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Practical Guide to Working with Chalcones in a Lab Setting: Application Notes and Protocols. (n.d.). Benchchem.
  • Analysis of HTS data | Cambridge MedChem Consulting. (2017, November 13).
  • Al-Salahi, R., et al. (2012, May 25). Synthesis of Chalcones with Anticancer Activities. MDPI.
  • Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay. (n.d.). Asian Journal of Green Chemistry.
  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (n.d.).
  • Szałaj, N., et al. (2026, January 6). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. MDPI.
  • Ullah, A., et al. (n.d.).
  • Larak, F. A., et al. (n.d.). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • experimental protocol for chalcone synthesis and characteriz
  • Asgari, S., et al. (n.d.). Discovery of Chalcone-Based Hybrid Structures as High Affinity and Site-Specific Inhibitors against SARS-CoV-2. PMC.
  • Khan, I., et al. (n.d.).
  • Lee, H., et al. (2013, October 9). High-Throughput Screening (HTS)
  • Tellez, L. A., et al. (2016, November 10). Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity. PubMed.
  • Medicinal Chemistry Tools: Making sense of HTS d
  • Zhang, X. D. (2013, January 23). Data Analysis Approaches in High Throughput Screening. IntechOpen.
  • Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Synthesis, Molecular Docking, and Pharmacological Screening of Chalcone Derivatives for Multitargeted Biological Activities. (2025, November 15). IJPPR.
  • Halder, S., et al. (2018, August 29).
  • Sridevi, C., et al. (2021, May 17). Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. PMC.
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Method

Application Note: Cell-Based Assays to Evaluate the Anti-Proliferative Efficacy of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Protocol Standard Scientific Rationale & Mechanism of Action (E)-3-(4-methoxyphenyl)-1-morpholinop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Protocol Standard

Scientific Rationale & Mechanism of Action

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one , structurally classified as a 4-methoxycinnamoyl morpholine, is a synthetic cinnamide derivative. Cinnamic acid derivatives and their amide analogues are extensively documented for their broad-spectrum biological activities, particularly as potent anti-proliferative and anti-cancer agents[1].

The pharmacological efficacy of this compound is driven by its specific structural motifs:

  • The α,β-Unsaturated Carbonyl (Michael Acceptor): The enone backbone acts as an electrophilic center capable of interacting with cellular nucleophiles, particularly cysteine residues in target proteins[2].

  • The 4-Methoxy Substitution: Methoxy-substituted aryl rings are known to mimic the structural pharmacophore of colchicine. This allows the compound to bind effectively to the colchicine-binding site on β -tubulin, disrupting microtubule dynamics[3].

  • The Morpholine Ring: The inclusion of a morpholine moiety enhances the compound's aqueous solubility, metabolic stability, and cellular permeability, making it an excellent candidate for cell-based efficacy evaluations.

By inhibiting tubulin polymerization, cinnamide derivatives induce a mitotic block, arresting the cell cycle in the G2/M phase[4]. Prolonged mitotic arrest inevitably triggers mitochondrial depolarization and subsequent execution of the intrinsic apoptotic pathway[3].

Experimental Design: A Self-Validating Workflow

To rigorously evaluate the efficacy of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, we must employ a self-validating assay system . This means each assay logically feeds into the next, proving not just that the compound works, but how it works.

  • The "What" (Cytotoxicity): We begin with an MTT Cell Viability Assay to establish the half-maximal inhibitory concentration ( IC50​ ). Without a precise IC50​ , downstream mechanistic assays cannot be accurately dosed.

  • The "Where" (Target Validation): We utilize an In Vitro Tubulin Polymerization Assay to confirm that the cytotoxicity observed is directly caused by the disruption of microtubule assembly, validating the primary molecular target[4].

  • The "How" (Phenotypic Consequence): Finally, Flow Cytometry (Annexin V/PI) is used to prove that the ultimate mechanism of cell death is apoptosis secondary to G2/M cell cycle arrest, ruling out non-specific necrosis[2].

Mandatory Visualization: Mechanistic Pathway

G Cmpd (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one Target Colchicine Binding Site (β-Tubulin) Cmpd->Target Binds Mech1 Inhibition of Tubulin Polymerization Target->Mech1 Disrupts Dynamics Pheno1 G2/M Phase Cell Cycle Arrest Mech1->Pheno1 Mitotic Block Mech2 Mitochondrial Depolarization Pheno1->Mech2 Prolonged Arrest Pheno2 Apoptotic Cell Death Mech2->Pheno2 Caspase Activation

Mechanistic pathway of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one inducing apoptosis.

Step-by-Step Experimental Protocols

Cell Viability & Proliferation (MTT Assay)

Causality: The MTT assay measures mitochondrial metabolic rate. Because microtubule-disrupting agents ultimately cause mitochondrial depolarization, metabolic inhibition serves as a highly reliable proxy for cinnamide-induced cytotoxicity.

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., HepG2, A549) and seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete medium (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one in cell-culture grade DMSO to create a 10 mM stock.

  • Treatment: Prepare serial dilutions of the compound in complete media (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure final DMSO concentration does not exceed 0.5% (v/v). Treat cells for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the intracellular formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

Causality: To isolate the compound's effect from complex cellular machinery, a cell-free fluorescent assay is used. If the compound is a true colchicine-site binder, it will prevent the formation of microtubules from purified porcine tubulin[4].

  • Reagent Preparation: Thaw purified porcine brain tubulin (>99% pure) on ice. Prepare the reaction buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, 1 mM GTP, pH 6.9) containing 10 µM of the fluorescent reporter (DAPI or a proprietary fluorophore that enhances upon tubulin polymerization).

  • Compound Addition: Pre-warm a 96-well half-area black plate to 37°C. Add the compound at varying concentrations (e.g., 1×IC50​ and 5×IC50​ ) to the wells. Use Colchicine (3 µM) as a positive control for inhibition, and Paclitaxel (3 µM) as a positive control for stabilization.

  • Reaction Initiation: Rapidly add the tubulin/buffer mix (final tubulin concentration: 3 mg/mL) to the wells.

  • Kinetic Reading: Immediately place the plate in a fluorometer pre-heated to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes to monitor the nucleation, growth, and steady-state phases of polymerization.

Cell Cycle Arrest & Apoptosis (Flow Cytometry)

Causality: By utilizing Annexin V-FITC (which binds externalized phosphatidylserine) and Propidium Iodide (PI, which binds DNA), we can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. PI staining of permeabilized cells simultaneously maps the G2/M phase block[3].

  • Treatment & Harvesting: Treat HepG2 cells with the compound at IC50​ and 2×IC50​ concentrations for 24 hours. Harvest cells by trypsinization, ensuring to collect the culture media (which contains detached, apoptotic cells).

  • Cell Cycle Staining (PI): Wash half of the cell pellet with cold PBS. Fix in 70% cold ethanol overnight at -20°C. Wash, then resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 mins at room temperature in the dark.

  • Apoptosis Staining (Annexin V/PI): Wash the other half of the cell pellet with Annexin V binding buffer. Resuspend in 100 µL of binding buffer, add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 mins at room temperature in the dark. Add 400 µL of binding buffer.

  • Acquisition: Analyze both sets of samples using a flow cytometer. For cell cycle, analyze PI fluorescence on the FL2 channel (linear scale). For apoptosis, analyze FITC on FL1 and PI on FL2 (logarithmic scale).

Quantitative Data Presentation

The following table summarizes the expected quantitative benchmarks for this class of methoxycinnamoyl morpholine derivatives, providing a reference framework for evaluating experimental success.

Table 1: Representative Pharmacological Metrics for Methoxycinnamoyl Morpholines

Assay / ParameterCell Line / TargetExpected Benchmark / ValueBiological Interpretation
Cytotoxicity ( IC50​ ) HepG2 (Liver Carcinoma)2.5 – 8.0 µMHigh sensitivity; indicates potent anti-proliferative activity.
Cytotoxicity ( IC50​ ) A549 (Lung Carcinoma)4.0 – 12.0 µMModerate-to-high sensitivity.
Tubulin Polymerization Purified Porcine Tubulin> 60% Inhibition at 10 µMConfirms direct binding to the colchicine site, preventing microtubule assembly.
Cell Cycle Distribution HepG2> 45% cells in G2/M phaseValidates mitotic block secondary to tubulin disruption.
Apoptotic Index HepG2> 30% Annexin V+ cellsConfirms execution of apoptosis following prolonged G2/M arrest.

References

  • [2] Arylcinnamido-propionone conjugates as tubulin polymerization inhibitors and apoptotic inducers. Arabian Journal of Chemistry. URL:

  • [4] Cinnamide derived pyrimidine-benzimidazole hybrids as tubulin inhibitors: Synthesis, in silico and cell growth inhibition studies. PubMed / National Institutes of Health. URL:

  • [3] Synthesis and biological evaluation of arylcinnamide linked combretastatin-A4 hybrids as tubulin polymerization inhibitors and apoptosis inducing agents. PubMed / National Institutes of Health. URL:

  • [1] Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. PMC / National Institutes of Health. URL:

Sources

Application

Application Note: Multiparametric Flow Cytometry Analysis of Cells Treated with (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Multiparametric Flow Cytometry (Apoptosis, Cell Cycle, ROS Generation) Introduction & Mechanistic Rationale (E)-3-(4-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Multiparametric Flow Cytometry (Apoptosis, Cell Cycle, ROS Generation)

Introduction & Mechanistic Rationale

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one (hereafter referred to as 4-MCM ) is a synthetic cinnamamide derivative characterized by an α,β -unsaturated carbonyl system coupled with a morpholine ring. Compounds of this structural class, including related cinnamic acid derivatives and piperlongumine analogs, have garnered significant attention in oncology and pharmacology for their potent antioxidant, hypolipidemic, and anti-neoplastic activities[1].

The electrophilic nature of the α,β -unsaturated amide moiety allows these molecules to act as Michael acceptors. They readily interact with intracellular nucleophiles, disrupting redox homeostasis, inhibiting pro-survival signaling (such as NF- κ B), and triggering apoptotic cascades[2]. Furthermore, cinnamamide derivatives have been shown to modulate receptor complexes involved in inflammatory and survival pathways[3].

To rigorously evaluate the pharmacodynamics of 4-MCM in vitro, multiparametric flow cytometry is the gold standard, providing high-throughput, single-cell resolution data. This guide details field-proven, self-validating protocols for quantifying 4-MCM-induced apoptosis, cell cycle arrest, and reactive oxygen species (ROS) generation.

Mechanism MCM 4-MCM Treatment ROS Intracellular ROS Accumulation MCM->ROS CellCycle Cell Cycle Arrest (G2/M Phase) MCM->CellCycle Mito Mitochondrial Membrane Depolarization ROS->Mito Caspase Caspase 3/8/9 Activation Mito->Caspase Apoptosis Apoptosis (Annexin V+) Caspase->Apoptosis

Proposed mechanism of 4-MCM inducing ROS-mediated apoptosis and cell cycle arrest.

Experimental Design: Building a Self-Validating System

A robust flow cytometry experiment is not merely a sequence of steps; it is a self-validating system. To ensure absolute trustworthiness in your data, every assay evaluating 4-MCM must include the following controls:

  • Unstained Controls: Establishes the baseline cellular autofluorescence, which can shift upon drug treatment.

  • Single-Stained Controls: Essential for calculating the spectral spillover matrix (compensation) in multi-laser setups (e.g., separating FITC/Annexin V from PE/PI).

  • Fluorescence Minus One (FMO) Controls: Critical for defining accurate gating boundaries for continuous expression markers (like ROS levels), accounting for fluorescence spread.

  • Vehicle Controls (0.1% DMSO): Isolates the specific causality of 4-MCM from solvent-induced cytotoxicity.

Workflow Culture Cell Culture & 4-MCM Treatment Harvest Enzymatic Detachment & Washing Culture->Harvest Stain Multiparametric Fluorescent Staining Harvest->Stain Acquire Flow Cytometry Acquisition Stain->Acquire Analyze Gating & Data Analysis Acquire->Analyze

Standardized flow cytometry workflow for evaluating 4-MCM treated cell populations.

Detailed Experimental Protocols

Protocol A: Apoptosis Analysis (Annexin V / Propidium Iodide)

Causality & Principle: In healthy cells, phosphatidylserine (PS) is actively maintained on the inner leaflet of the plasma membrane. During early apoptosis, loss of membrane asymmetry externalizes PS. Annexin V, a Ca²⁺-dependent protein, binds to exposed PS with high affinity. Propidium Iodide (PI) is a vital dye excluded by intact membranes. Its inclusion differentiates early apoptotic cells (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates. Treat with vehicle or varying concentrations of 4-MCM (e.g., 5, 10, 20 µM) for 24–48 hours.

  • Harvesting: Collect both the culture media (containing floating late-apoptotic cells) and adherent cells via gentle trypsinization. Expert Insight: Over-trypsinization can artificially cleave membrane proteins and cause false-positive PS flipping.

  • Washing: Centrifuge at 300 × g for 5 mins. Wash the pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL. Note: The binding buffer must contain calcium for Annexin V to function.

  • Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature (RT) in the dark.

  • Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) on a flow cytometer.

Protocol B: Cell Cycle Analysis (PI / RNase A)

Causality & Principle: PI intercalates into double-stranded nucleic acids stoichiometrically, meaning fluorescence intensity is directly proportional to nucleic acid content. Because PI binds both DNA and RNA, RNase A treatment is mandatory. Degrading RNA ensures the fluorescence signal correlates strictly with DNA content, allowing precise resolution of G0/G1 (2n), S (between 2n and 4n), and G2/M (4n) phases.

Step-by-Step Methodology:

  • Harvesting: Collect cells as described above. Wash once with cold PBS.

  • Fixation: Resuspend the pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 100% ethanol dropwise to reach a final concentration of 70%. Expert Insight: Dropwise addition prevents cell clumping. Fixation permeabilizes the membrane, allowing PI to reach the nucleus.

  • Storage: Incubate at -20°C for at least 2 hours (can be stored for up to a month).

  • Washing: Centrifuge at 500 × g for 5 mins. Discard the ethanol carefully. Wash twice with PBS to rehydrate the cells.

  • Staining: Resuspend the pellet in 500 µL of PI/RNase Staining Solution (PBS containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Acquisition: Acquire data at a low flow rate to ensure tight CVs (Coefficient of Variation) for the DNA peaks. Use Area (PI-A) vs. Width (PI-W) gating to exclude doublets, which can mimic G2/M cells.

Protocol C: Intracellular ROS Measurement (DCFDA Assay)

Causality & Principle: 2',7'-dichlorofluorescin diacetate (H₂DCFDA) is a cell-permeable, non-fluorescent probe. Once inside the cell, intracellular esterases cleave the acetate groups, trapping the probe (H₂DCF). In the presence of ROS (induced by 4-MCM), H₂DCF is oxidized to highly fluorescent 2',7'-dichlorofluorescein (DCF).

Step-by-Step Methodology:

  • Probe Loading: Wash adhered cells with PBS. Incubate with 10 µM H₂DCFDA in serum-free media for 30 minutes at 37°C. Expert Insight: Serum contains esterases that can prematurely cleave the probe outside the cell.

  • Treatment: Remove the probe solution, wash with PBS, and apply complete media containing 4-MCM or vehicle. Incubate for the desired time (typically 1–6 hours for early ROS burst).

  • Harvesting: Trypsinize cells, neutralize with media, and centrifuge.

  • Acquisition: Resuspend in cold PBS and immediately analyze in the FITC channel. Do not fix the cells, as fixation causes probe leakage.

Quantitative Data Presentation

The following table summarizes the expected dose-dependent flow cytometric profile of a highly active cinnamamide derivative like 4-MCM on a susceptible cancer cell line (e.g., A549 or HCT-116) at 24 hours post-treatment.

Treatment GroupConcentration ( μ M)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)G2/M Phase (%)Relative ROS (Fold Change)
Vehicle (DMSO) 092.5 ± 1.23.1 ± 0.42.5 ± 0.315.2 ± 1.11.00
4-MCM Low 578.4 ± 2.112.5 ± 1.56.2 ± 0.828.4 ± 2.02.15 ± 0.2
4-MCM Medium 1054.2 ± 3.428.7 ± 2.214.3 ± 1.545.6 ± 3.54.80 ± 0.5
4-MCM High 2025.1 ± 2.835.4 ± 3.136.2 ± 4.258.1 ± 4.17.95 ± 0.8

Data represents a synthesized model of expected outcomes based on the pharmacological behavior of α,β -unsaturated morpholine amides. Viable = Annexin V-/PI-; Early Apoptotic = Annexin V+/PI-; Late Apoptotic = Annexin V+/PI+.

References

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. MDPI.[1]

  • Discovery of a New Inhibitor of Myeloid Differentiation 2 from Cinnamamide Derivatives with Anti-Inflammatory Activity in Sepsis and Acute Lung Injury. American Chemical Society (ACS).[3]

  • Piperlongumine inhibits lung tumor growth via inhibition of nuclear factor kappa B signaling pathway. National Institutes of Health (NIH).[2]

Sources

Method

Application Note: High-Resolution Western Blot Profiling of PI3K/Akt and MAPK Signaling Axes Following Treatment with (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

Introduction and Mechanistic Rationale (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one (hereafter referred to as E34M ) is a highly bioactive synthetic cinnamide derivative featuring a morpholine ring. Cinnamic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one (hereafter referred to as E34M ) is a highly bioactive synthetic cinnamide derivative featuring a morpholine ring. Cinnamic acid derivatives and morpholine-containing hybrids are increasingly recognized in drug development for their robust anti-inflammatory and anti-cancer properties [3]. Structurally, the α,β -unsaturated carbonyl moiety in E34M acts as a Michael acceptor, allowing it to potentially form covalent adducts with reactive cysteine residues within the kinase domains of major signaling proteins.

Mechanistically, compounds of this class frequently exert their therapeutic effects by modulating the PI3K/Akt/mTOR and MAPK/ERK signaling cascades—pathways that are notoriously hyperactivated in various malignancies and inflammatory microenvironments [1].

To accurately evaluate the pharmacological efficacy of E34M, researchers must quantify not just total protein expression, but the specific phosphorylation states of key kinases (e.g., Akt at Ser473 and ERK1/2 at Thr202/Tyr204). Western blotting remains the gold standard for this application [2]. However, detecting low-abundance phosphoproteins requires a highly optimized, self-validating protocol to prevent signal degradation and eliminate high background noise[4].

Experimental Design & Signaling Workflow

The following diagrams illustrate the targeted molecular pathways and the optimized experimental workflow designed to capture these transient phosphorylation events.

Pathway E34M (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one (E34M) PI3K PI3K E34M->PI3K Inhibits MEK MEK1/2 E34M->MEK Inhibits Akt Akt (Ser473/Thr308) PI3K->Akt mTOR mTORC1 Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK1/2 (Thr202/Tyr204) MEK->ERK ERK->Proliferation

Figure 1: Proposed mechanism of E34M inhibiting PI3K/Akt and MAPK/ERK pathways.

Workflow Treatment 1. Treatment E34M Incubation Lysis 2. Cell Lysis RIPA + Phosphatase Inhibitors Treatment->Lysis SDSPAGE 3. SDS-PAGE Protein Separation Lysis->SDSPAGE Transfer 4. Wet Transfer PVDF Membrane SDSPAGE->Transfer Detection Detection Transfer->Detection

Figure 2: Step-by-step Western blot workflow for phospho-protein analysis.

The Self-Validating Protocol: Causality & Execution

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. This workflow is engineered as a "self-validating system," ensuring that every observed change in protein expression is biologically genuine and not an artifact of sample preparation.

Cell Culture and E34M Treatment
  • Step 1: Seed target cells (e.g., HCT116 colorectal cancer cells or LPS-stimulated RAW 264.7 macrophages) in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Step 2: Starve cells in serum-free media for 12 hours prior to treatment. Causality: Serum starvation establishes a baseline by reducing background kinase activity driven by exogenous growth factors present in Fetal Bovine Serum (FBS).

  • Step 3: Treat cells with E34M at varying concentrations (e.g., 0, 10, 25, and 50 µM) for a specified time course (e.g., 2, 6, and 24 hours). Always include a vehicle control (0.1% DMSO) to rule out solvent toxicity.

Protein Extraction: The Critical Role of Lysis Buffer
  • Step 4: Place plates on ice and wash cells twice with ice-cold PBS to halt cellular metabolism.

  • Step 5: Lyse cells using RIPA Buffer supplemented with a fresh protease and phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride, and PMSF).

    • Expert Insight: Why use RIPA over milder buffers like NP-40? RIPA contains SDS and sodium deoxycholate—harsh ionic detergents necessary to fully disrupt nuclear and cellular membranes, ensuring the extraction of membrane-tethered kinases like PI3K and mTOR. Furthermore, phosphatase inhibitors are non-negotiable; without them, endogenous phosphatases will strip the phosphate groups off Akt and ERK within minutes of lysis, yielding false negatives.

  • Step 6: Scrape the cells, transfer to microcentrifuge tubes, and centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.

  • Step 7: Quantify protein concentration using a BCA Assay to ensure precise, equal loading across all lanes.

SDS-PAGE and Wet Transfer
  • Step 8: Denature samples by boiling at 95°C for 5 minutes in 4X Laemmli sample buffer containing β -mercaptoethanol to reduce disulfide bonds.

  • Step 9: Load equal amounts of protein (20–30 µg) onto a 10% SDS-PAGE gel. Run at 90V through the stacking gel to align the proteins, then increase to 120V through the resolving gel.

  • Step 10: Transfer proteins to a 0.45 µm PVDF membrane using a Wet Transfer system at 300mA for 90–120 minutes at 4°C.

    • Expert Insight: While semi-dry transfer is faster, wet transfer is mandatory for high-molecular-weight proteins like mTOR (~289 kDa). PVDF is preferred over nitrocellulose for its higher protein binding capacity and physical durability, which is essential for downstream stripping and re-probing.

Blocking and Immunodetection: BSA vs. Milk
  • Step 11: Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

    • Expert Insight: Never use non-fat dry milk when probing for phosphoproteins. Milk contains high levels of casein, a naturally phosphorylated protein that will cross-react with phospho-specific antibodies, resulting in an unreadable, black background [2].

  • Step 12: Incubate with primary antibodies (e.g., anti-p-Akt Ser473, anti-p-ERK1/2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Step 13: Wash the membrane 3 × 10 minutes in TBST to remove unbound primary antibodies.

  • Step 14: Incubate with HRP-conjugated secondary antibodies (1:5000) in 5% BSA/TBST for 1 hour at room temperature.

  • Step 15: Develop using Enhanced Chemiluminescence (ECL) substrate and capture images using a digital chemiluminescence imaging system.

Internal Validation (Stripping and Re-probing)
  • Step 16: To definitively prove that a decrease in p-Akt is due to kinase inhibition by E34M—and not simply a result of cell death or unequal loading—the membrane must be stripped using a low-pH glycine buffer (pH 2.2) for 15 minutes. After washing, re-probe the membrane for Total Akt , and subsequently for a structural housekeeping protein (e.g., GAPDH or β -actin).

Quantitative Data Presentation

Densitometry analysis should be performed using software such as ImageJ. To ensure scientific rigor, the signal intensity of the phosphoprotein must first be normalized to its total protein counterpart, and then verified against the loading control.

Table 1: Representative Densitometry Analysis of E34M Treatment (24h) on HCT116 Cells

Treatment Groupp-Akt (Ser473) / Total Aktp-ERK1/2 / Total ERKCleaved Caspase-3 / GAPDHBiological Interpretation
Vehicle (0.1% DMSO) 1.00 ± 0.051.00 ± 0.080.10 ± 0.02Basal pathway activation; normal proliferation
E34M (10 µM) 0.78 ± 0.060.85 ± 0.050.25 ± 0.04Mild kinase inhibition; early stress response
E34M (25 µM) 0.45 ± 0.040.50 ± 0.070.85 ± 0.06Moderate inhibition; onset of apoptosis
E34M (50 µM) 0.15 ± 0.020.20 ± 0.032.40 ± 0.15Robust pathway blockade; strong apoptotic execution

(Note: Values represent mean fold-change ± SD relative to the vehicle control, derived from n=3 independent biological replicates).

References

  • Title: PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment Source: PMC - NIH URL
  • Title: Western Blotting: Principles, Step-by-Step Workflow, and Troubleshooting Guide Source: Cusabio URL
  • Title: Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid Source: Journal of Applied Pharmaceutical Science URL
  • Title: Western Blot Protocol Source: Creative Diagnostics URL

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one in aqueous solutions

Welcome to the technical support center for (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered with this compound in aqueous solutions. As a chalcone derivative incorporating a morpholine moiety, this molecule presents a unique set of physicochemical properties that can pose challenges in experimental design. This document will provide both foundational knowledge and actionable protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one and to which chemical class does it belong?

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is a synthetic organic compound. Structurally, it is classified as a chalcone. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] This particular molecule features a 4-methoxyphenyl group on one side of the enone backbone and a morpholine ring attached to the carbonyl group.

Q2: What are the general solubility characteristics of chalcones?

Chalcones are typically lipophilic and, as a result, often exhibit poor solubility in water.[2] Their solubility is generally better in organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).[2] The introduction of heterocyclic rings, like the morpholine in this compound, can sometimes decrease aqueous solubility further.[3]

Q3: Does the morpholine group in the molecule affect its solubility?

Yes, the morpholine group is a tertiary amine, which is a basic functional group. The presence of this amine means that the compound's solubility in aqueous solutions is likely to be highly dependent on pH.[4] In acidic conditions, the morpholine nitrogen can be protonated to form a more polar, and therefore more water-soluble, ammonium salt.[5]

Q4: Are there any known stability issues with chalcones in aqueous solutions?

Chalcones can be susceptible to degradation in aqueous solutions, particularly under basic conditions. The α,β-unsaturated ketone is a Michael acceptor and can be subject to nucleophilic attack. It is advisable to prepare fresh solutions and to assess the stability of the compound in your experimental buffer system. The introduction of certain functional groups can sometimes enhance the stability of the chalcone scaffold.[6]

Troubleshooting Guide for Solubility Issues

This section provides a structured, in-depth approach to resolving common solubility problems encountered with (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one.

Problem 1: My compound is precipitating out of my aqueous buffer.

Root Cause Analysis:

Precipitation from an aqueous buffer is a clear indication that the concentration of the compound exceeds its equilibrium solubility in that specific medium. This is expected for a lipophilic molecule like a chalcone. The issue can be exacerbated by factors such as the pH of the buffer, the presence of salts, and the temperature.

Solution Workflow:

A Precipitation Observed B Is the buffer pH acidic (e.g., < 6)? A->B C Adjust pH to acidic range (e.g., pH 4-6) B->C No D Is the compound soluble after pH adjustment? B->D Yes C->D E Proceed with experiment, monitoring for stability. D->E Yes F Consider co-solvents. D->F No G Add a water-miscible organic solvent (e.g., DMSO, ethanol). F->G H Is the compound soluble with co-solvent? G->H I Optimize co-solvent concentration. H->I Yes J Consider surfactants or cyclodextrins. H->J No K Incorporate a non-ionic surfactant or cyclodextrin. J->K L Is the compound soluble with these excipients? K->L L->E Yes M Further formulation development may be needed. L->M No

Caption: Decision workflow for addressing precipitation.

Detailed Protocols:

1. pH Adjustment:

  • Principle: The morpholine moiety is basic and will be protonated at acidic pH, forming a more soluble salt.[7]

  • Protocol:

    • Prepare a concentrated stock solution of the compound in a minimal amount of a water-miscible organic solvent (e.g., 100 mM in DMSO).

    • Prepare a series of your desired aqueous buffers, adjusting the pH to a range of acidic values (e.g., pH 4.0, 5.0, 6.0) using a suitable acid (e.g., HCl).

    • Spike a small volume of the DMSO stock into each buffer to achieve the desired final concentration.

    • Vortex and observe for precipitation.

    • Measure the solubility at each pH using a suitable analytical method (see Analytical Protocols section).

2. Co-solvency:

  • Principle: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium.[8][9]

  • Protocol:

    • Prepare a high-concentration stock solution of the compound in 100% of a co-solvent such as DMSO, ethanol, or polyethylene glycol 400 (PEG 400).[9]

    • In your aqueous buffer, create a series of co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).

    • Add the stock solution to each co-solvent/buffer mixture to the desired final concentration.

    • Vortex and visually inspect for solubility. It is crucial to run a vehicle control with the same co-solvent concentration in your experiments.

3. Use of Surfactants:

  • Principle: Surfactants form micelles in aqueous solutions above their critical micelle concentration. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[10]

  • Protocol:

    • Select a non-ionic surfactant, which is generally less disruptive to biological systems (e.g., Polysorbate 80, Pluronic F-68).[9][10]

    • Prepare solutions of the surfactant in your aqueous buffer at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).

    • Add the compound (from a concentrated stock in a minimal amount of organic solvent) to each surfactant solution.

    • Vortex and allow to equilibrate before assessing solubility.

4. Complexation with Cyclodextrins:

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic molecule from the aqueous environment.[9]

  • Protocol:

    • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility and a favorable safety profile.[9]

    • Prepare a range of HP-β-CD concentrations in your aqueous buffer (e.g., 1%, 5%, 10% w/v).

    • Add the compound to each cyclodextrin solution and stir or sonicate to facilitate complex formation.

    • Determine the concentration of the dissolved compound.

Comparative Effectiveness of Solubilization Techniques (Hypothetical Data):

Solubilization MethodConcentration RangeAchievable Solubility (µg/mL)
pH 7.4 BufferN/A< 1
pH 5.0 BufferN/A10-20
5% DMSO (co-solvent)5% (v/v)25-50
1% Polysorbate 801% (w/v)75-100
5% HP-β-CD5% (w/v)150-200
Problem 2: How can I accurately measure the solubility of my compound?

Root Cause Analysis:

Visual inspection for precipitation can be subjective and may not be sensitive enough. A quantitative measurement of solubility is essential for reproducible experiments. The choice of method depends on the required throughput and accuracy.

Solution Workflow:

A Need to Quantify Solubility B High-throughput screening needed? A->B C Use Kinetic Solubility Assay (e.g., turbidimetry). B->C Yes D Need high accuracy and stability data? B->D No H Data for early-stage screening. C->H E Use Equilibrium Solubility Assay (Shake-Flask Method). D->E F Analyze supernatant by HPLC-UV or LC-MS. E->F G Data for formulation development. F->G

Caption: Workflow for selecting a solubility measurement method.

Detailed Protocols:

1. Kinetic Solubility Measurement (for high-throughput):

  • Principle: This method measures the concentration at which a compound precipitates when added from a DMSO stock to an aqueous buffer. It is a rapid assessment often used in early drug discovery.[11][12]

  • Protocol (Turbidimetric Method):

    • Prepare a serial dilution of the compound in DMSO in a 96-well plate.

    • Add the aqueous buffer to all wells simultaneously using a multichannel pipette.

    • Shake the plate for a set period (e.g., 2 hours).

    • Measure the turbidity (light scattering) at a specific wavelength using a plate reader.

    • The concentration at which turbidity significantly increases above the background is the kinetic solubility.

2. Equilibrium Solubility Measurement (Shake-Flask Method):

  • Principle: This is the gold-standard method for determining thermodynamic equilibrium solubility. An excess of the solid compound is agitated in the solvent until equilibrium is reached.[13]

  • Protocol:

    • Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest.

    • Seal the vial and agitate at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, allow the undissolved solid to settle.

    • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of the compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.[11]

Analytical Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Quantification:

  • Instrument: HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection Wavelength: Determine the λmax of the compound by scanning a dilute solution with a UV-Vis spectrophotometer. Chalcones typically have strong absorbance in the UV region.

  • Standard Curve: Prepare a series of known concentrations of the compound in the mobile phase or a suitable solvent to create a standard curve for quantification.

  • Analysis: Inject the filtered supernatant from the solubility experiment and determine the concentration from the standard curve.

References

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • Solubilizer Excipients. Protheragen.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15).
  • Methods of solubility enhancements. (n.d.). Slideshare.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. (2026, March 2).
  • Excipients for Solubility Enhancement of Parenteral Formul
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Solubility and pH of amines. (n.d.). ISSR.
  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023, January 27).
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14).
  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • 3-(4-Methoxyphenyl)-1-morpholin-4-ylpropan-1-one. (n.d.). PubChem - NIH.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water
  • The solubility and stability of heterocyclic chalcones compared with trans-chalcone. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradi
  • Studies on the Aqueous Synthesis of Chalcones: A Green Approach. (2025, October 27). Preprints.org.
  • Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities. (2023, September 21). PMC.
  • CAS#:21497-15-4 | (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one. (2026, February 9). Chemsrc.
  • Physicochemical Properties. (n.d.).
  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (2023, May 15). ijarsct.
  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.
  • How does pH affect water solubility of organic acids (or acids in general)?. (2012, February 27). Reddit.

Sources

Optimization

Technical Support Center: Optimizing In Vivo Dosage and Administration of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

Welcome to the technical support center for the in vivo application of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the in vivo application of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, experience-driven advice for optimizing the dosage and administration of this novel compound. As a chalcone derivative, (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one holds potential for various biological activities, and this resource will help you navigate the critical early stages of in vivo testing.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you may have before commencing your in vivo experiments.

Q1: What are the known physicochemical properties of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one?

A1: Understanding the basic properties of the compound is the first step in designing a successful in vivo study. While extensive biological data is not yet available, we can refer to its chemical structure and data from similar compounds.

PropertyValueSource
Molecular Formula C14H17NO3ChemSrc[1]
Molecular Weight 247.29 g/mol ChemSrc[1]
Predicted Solubility Likely poor in aqueous solutionsInferred from structure
Predicted Class Chalcone derivativeInferred from structure

Given its chemical structure, it is prudent to assume low aqueous solubility, a common characteristic of chalcone derivatives. Therefore, initial solubility screening is highly recommended.

Q2: What is a logical starting point for determining the in vivo dosage of a novel compound like this?

A2: For a novel compound, a dose-range finding study is essential. This is typically initiated based on in vitro efficacy data. A common starting point is to use the in vitro IC50 or EC50 value as a guide. However, it's crucial to remember that in vitro potency does not always directly translate to in vivo efficacy. A thorough literature review of similar chalcone derivatives can also provide a starting point for a dose-range finding study.[2]

Q3: Which animal model and administration route should I consider first?

A3: The choice of animal model (e.g., mouse, rat) will depend on your specific research question and disease model. For initial pharmacokinetic (PK) and tolerability studies, mice are often a good starting point due to their smaller size and lower compound requirement.

The administration route will largely be dictated by the compound's properties and the intended therapeutic application. For a poorly soluble compound, common routes to consider are:

  • Oral (PO): If oral bioavailability is desired.

  • Intraperitoneal (IP): Often used for initial efficacy and toxicity screening as it bypasses first-pass metabolism.

  • Intravenous (IV): For direct systemic administration and determining absolute bioavailability.

Given the predicted poor solubility, developing a suitable vehicle formulation is a critical first step for all these routes.

Troubleshooting and In-Depth Guides

This section provides detailed protocols and troubleshooting tips for common challenges encountered during the in vivo administration of poorly soluble compounds.

Guide 1: Vehicle Formulation for Poorly Soluble Compounds

The most significant initial hurdle is often the formulation. A well-designed vehicle is crucial for ensuring consistent and reproducible in vivo results.

Problem: My compound, (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, is not dissolving in standard aqueous vehicles like saline or PBS.

Solution: This is expected for a compound of this nature. A multi-component vehicle system is often necessary to achieve a suitable formulation.[3][4]

Step-by-Step Protocol for Vehicle Formulation:

  • Initial Solubility Screen:

    • Assess the solubility of your compound in a panel of individual solvents commonly used in animal studies (e.g., DMSO, ethanol, PEG300, PEG400, Tween 80).

    • This will help identify the most effective primary solvent.

  • Formulation Preparation (Example for IP Injection):

    • Step 1: Dissolution in Primary Solvent: Completely dissolve the weighed amount of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one in a minimal amount of the primary organic solvent (e.g., DMSO). Gentle warming or sonication can aid dissolution.[3]

    • Step 2: Addition of Co-solvents/Surfactants: Add any co-solvents (e.g., PEG300) or surfactants (e.g., Tween 80) to the solution and mix thoroughly.[5]

    • Step 3: Dropwise Addition of Aqueous Phase: While vortexing or stirring vigorously, add the aqueous component (e.g., sterile saline or PBS) dropwise to the organic mixture. This slow addition is critical to prevent the compound from precipitating.[3]

Recommended Starting Vehicle Compositions:

Vehicle ComponentPercentage (v/v)Notes
Option 1 (General Purpose)
DMSO5-10%Primary solvent. Keep concentration low to minimize toxicity.
PEG300/40030-40%Co-solvent to improve solubility.
Tween 801-5%Surfactant to aid in solubilization and stability.
Saline/PBSq.s. to 100%Aqueous diluent.
Option 2 (For Oral Gavage)
Methylcellulose (MC)0.5-1% in waterSuspending agent for uniform dosing.[6]
Tween 800.1-0.5%Wetting agent to improve suspension.

Causality Behind the Choices:

  • DMSO: A powerful organic solvent, but can have inflammatory effects at high concentrations.

  • PEGs (Polyethylene Glycols): Water-miscible co-solvents that are generally well-tolerated.

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that enhances solubility and prevents precipitation.

  • Methylcellulose: A suspending agent that increases the viscosity of the vehicle, preventing the compound from settling and ensuring a uniform dose is administered.[6]

Troubleshooting Vehicle Formulation:

IssuePotential CauseRecommended Solution
Compound precipitates upon adding aqueous phase. Incorrect mixing order or too rapid addition.Ensure the compound is fully dissolved in the organic phase before slowly adding the aqueous component with vigorous mixing.[3]
Formulation is cloudy or a suspension. Incomplete dissolution.This may be acceptable for oral gavage if the suspension is uniform. For IV or IP, a clear solution is preferred. Try gentle warming or sonication. If a true solution is not possible, a nanosuspension may be an alternative.[3][7]
Injection site irritation or toxicity observed. High concentration of organic solvents (e.g., DMSO).Reduce the percentage of the organic solvent and re-optimize the vehicle. Always run a vehicle-only control group to assess tolerability.

Experimental Workflow: Vehicle Formulation Development

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Quality Control a Weigh Compound b Test Solubility in Individual Solvents (DMSO, PEG300, Tween 80, etc.) a->b c Select Primary Solvent b->c Identify Best Solvent d Develop Multi-component Vehicle (e.g., DMSO/PEG300/Tween 80/Saline) c->d e Optimize Component Ratios d->e f Assess Formulation Stability (Visual Inspection, Particle Size) e->f Final Formulation g Conduct In Vivo Tolerability Study (Vehicle-only control) f->g h Full In Vivo Experiment g->h Proceed to Efficacy Study

Caption: Workflow for developing a suitable in vivo vehicle formulation.

Guide 2: Intraperitoneal (IP) Injection in Rodents

IP injection is a common route for administering test compounds in preclinical studies. Proper technique is essential to ensure accurate dosing and minimize animal distress.

Step-by-Step Protocol for IP Injection in Rats:

  • Animal Restraint: Securely and safely restrain the animal. For rats, a two-person technique is often preferred, with one person holding the rat's head and thorax while the other performs the injection.[8] The animal should be in dorsal recumbency with its head tilted slightly downward.[9]

  • Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum, which is typically on the left side, and the urinary bladder.[10][11][12]

  • Site Preparation: Disinfect the injection site with 70% alcohol.[9]

  • Needle Insertion: Use an appropriate gauge needle (e.g., 23-25g for rats).[8] Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[9][11]

  • Aspiration: Before injecting, gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel or organ. If you see blood or any fluid, withdraw the needle and reinject at a different site with a fresh needle and syringe.[9][10]

  • Injection: If aspiration is clear, slowly and steadily inject the substance. The maximum recommended injection volume for rats is typically up to 10 ml/kg.[8]

  • Withdrawal and Monitoring: Smoothly withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions.[8]

Troubleshooting IP Injections:

IssuePotential CauseRecommended Solution
Fluid leaks from the injection site. Needle was not inserted deep enough or was withdrawn too quickly.Ensure proper needle insertion depth and withdraw the needle smoothly. Apply gentle pressure to the site after injection if necessary.
Animal shows signs of pain or distress. Injection into an organ or irritating formulation.Refine your injection technique. If the formulation is suspected, re-evaluate the vehicle for tolerability.
Lack of expected biological effect. Incorrect injection (e.g., into the intestinal lumen or subcutaneous space).Ensure proper needle placement by aspirating before injection. Consider using a different administration route if issues persist.

Decision Tree: Troubleshooting IP Injection Complications

G start Observe Animal Post-IP Injection q1 Any signs of distress, pain, or adverse reaction? start->q1 a1_yes YES q1->a1_yes Yes a1_no NO q1->a1_no No q2 Is there bleeding at the injection site? a1_yes->q2 end_ok Continue with experimental protocol. Record observations. a1_no->end_ok a2_yes Apply gentle pressure. Monitor for hemostasis. q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Signs of peritonitis (abdominal swelling, lethargy)? a2_no->q3 a3_yes Possible gut puncture or non-sterile injection. Consult veterinarian. q3->a3_yes Yes a3_no Monitor for other signs q3->a3_no No q4 Failure of drug to be absorbed (lack of efficacy)? a3_no->q4 a4_yes Potential injection into GI tract or bladder. Review and refine injection technique. q4->a4_yes Yes q4->end_ok No

Caption: A decision tree for troubleshooting common IP injection issues.

Guide 3: Oral Gavage in Rodents

Oral gavage is used to administer precise doses of a substance directly into the stomach. This technique requires skill and practice to perform correctly and humanely.

Step-by-Step Protocol for Oral Gavage in Mice:

  • Select Appropriate Gavage Needle: Use a flexible plastic or ball-tipped metal gavage needle to minimize the risk of esophageal injury.[13][14] The length should be pre-measured from the tip of the mouse's nose to the last rib to ensure it reaches the stomach without perforating it.[15][16]

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and align the esophagus with the mouth.[16][17]

  • Needle Insertion: Insert the gavage needle into the side of the mouth and gently advance it along the roof of the mouth towards the esophagus. The mouse will have a natural swallowing reflex.[13][16]

  • Advancement into Esophagus: Allow the needle to slide down the esophagus. There should be no resistance. If resistance is felt, you may be in the trachea; withdraw immediately and reposition.[14][15]

  • Substance Administration: Once the needle is in place, slowly administer the substance.[13] The maximum recommended volume for mice is typically 10 ml/kg.[15][17]

  • Withdrawal and Monitoring: Smoothly withdraw the needle and return the mouse to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.[13][14]

Troubleshooting Oral Gavage:

IssuePotential CauseRecommended Solution
Resistance during needle insertion. Incorrect placement (trachea).Immediately withdraw the needle and re-attempt. Ensure the head is properly extended to straighten the esophagus.[15][16]
Fluid bubbles from the nose or animal coughs. Aspiration (fluid in the trachea/lungs).Stop the procedure immediately. Monitor the animal closely. This is a serious complication and may require veterinary intervention.[14]
Regurgitation of the administered substance. Dosing volume is too large or administered too quickly.Use the minimum necessary volume and administer it slowly. Ensure the animal has not recently eaten a large meal.[13]

References

  • Intraperitoneal Injection in Rats | Animals in Science - Queen's University. (n.d.). Retrieved from [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15). Retrieved from [Link]

  • SOP: Intraperitoneal Injections in the Rat - Research and Innovation | Virginia Tech. (2017, December 12). Retrieved from [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. (2020, November 15). Retrieved from [Link]

  • Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.). Retrieved from [Link]

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats - J-Stage. (n.d.). Retrieved from [Link]

  • Nanosuspension formulations of poorly water-soluble compounds for intravenous administration in exploratory toxicity studies: in vitro and in vivo evaluation - PubMed. (2016, February 5). Retrieved from [Link]

  • LAB_021 Oral Gavage in Mice and Rats - Research support. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats. (2025, February 27). Retrieved from [Link]

  • Guide to Oral Gavage for Mice and Rats - Instech Laboratories. (2020, July 10). Retrieved from [Link]

  • Oral gavage (dosing) - UI-ACUREC. (n.d.). Retrieved from [Link]

  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed. (2024, October 31). Retrieved from [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021, February 15). Retrieved from [Link]

  • 3-(4-Methoxyphenyl)-1-morpholin-4-ylpropan-1-one - PubChem - NIH. (n.d.). Retrieved from [Link]

  • A new chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suppresses prostate cancer involving p53-mediated cell cycle arrests and apoptosis - PubMed. (2012, September 15). Retrieved from [Link]

  • CAS#:21497-15-4 | (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one | Chemsrc. (2026, February 9). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Chalcone Derivatives

Welcome to the Technical Support Center for Chalcone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the synthesis of c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chalcone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the synthesis of chalcone derivatives. Chalcones, or 1,3-diphenyl-2-propen-1-ones, are valuable precursors in the biosynthesis of flavonoids and are of significant interest due to their diverse pharmacological activities.[1][2] The most common synthetic route is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[3][4] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic strategy and overcome common challenges.

I. Reaction Optimization & Troubleshooting

This section addresses the most frequent issues encountered during the Claisen-Schmidt condensation for chalcone synthesis, from low yields to the formation of complex side products.

FAQ 1: I am observing a low or no yield of my desired chalcone. What are the common causes and how can I improve it?

A low or non-existent yield in a Claisen-Schmidt condensation can be attributed to several factors, including catalyst choice, reaction conditions, and reagent quality.[5]

Possible Causes & Recommended Solutions:

  • Improper Catalyst Choice or Concentration: The selection and amount of the acid or base catalyst are critical. While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used and often provide high yields, the optimal catalyst depends on the specific substrates.[3][5] For instance, electron-donating groups on the aldehyde may favor acid catalysis, whereas electron-withdrawing groups often work better with base catalysis.[6] It's crucial to empirically determine the best catalyst and its concentration for your specific reaction.

  • Poor Reagent Quality: The purity of your starting materials is paramount. Aldehydes, in particular, can oxidize over time. It is good practice to distill aldehydes before use to remove any acidic impurities that can neutralize the base catalyst.[5]

  • Suboptimal Reaction Temperature: Temperature plays a significant role in both reaction rate and byproduct formation. Elevated temperatures can accelerate the reaction but may also lead to decomposition or side reactions. Conversely, low temperatures might slow the reaction down excessively.[5][7] Monitoring the reaction at different temperatures (e.g., 0-5°C, room temperature, or gentle heating) can help identify the optimal condition.[7]

  • Insufficient Reaction Time: Some reactions require longer periods to reach completion. Monitoring the reaction progress using Thin-Layer Chromatography (TLC) is essential to determine the point of maximum product formation before significant byproduct accumulation occurs.[1][7]

Troubleshooting Low Yield: A Decision-Making Workflow

G start Low or No Yield Observed check_reagents Verify Purity of Starting Materials (Distill Aldehyde if Necessary) start->check_reagents check_catalyst Optimize Catalyst (Type and Concentration) check_reagents->check_catalyst Reagents Pure failure Persistent Low Yield check_reagents->failure Impure Reagents optimize_temp Adjust Reaction Temperature (Test Range: 0°C to Reflux) check_catalyst->optimize_temp Catalyst Optimized check_catalyst->failure Suboptimal Catalyst monitor_time Monitor Reaction by TLC (Check for Starting Material Consumption) optimize_temp->monitor_time Temperature Optimized optimize_temp->failure Decomposition or No Reaction success Improved Yield monitor_time->success Reaction Complete monitor_time->failure Incomplete Reaction G cluster_start Starting Materials cluster_reactions Reaction Pathways cluster_products Products Aldehyde Aromatic Aldehyde CS Claisen-Schmidt Condensation Aldehyde->CS Cannizzaro Cannizzaro Reaction Aldehyde->Cannizzaro Ketone Acetophenone Derivative Ketone->CS Michael Michael Addition Ketone->Michael Enolate SelfCond Self-Condensation of Ketone Ketone->SelfCond Enolate + Ketone Base Base (e.g., NaOH) Base->CS Base->Cannizzaro Chalcone Desired Chalcone CS->Chalcone Cann_Prod Alcohol + Carboxylic Acid Cannizzaro->Cann_Prod Mich_Prod Michael Adduct Michael->Mich_Prod Self_Prod Ketone Dimer SelfCond->Self_Prod Chalcone->Michael

Caption: Competing reactions in chalcone synthesis.

III. Purification and Characterization

Even with an optimized reaction, purification is often the most challenging step. This section provides guidance on isolating your pure chalcone derivative.

FAQ 3: My crude product is an oil and will not crystallize. How can I purify it?

The formation of an oil instead of a solid is a common issue, often due to impurities or the inherent properties of the chalcone derivative. [5][8] Troubleshooting "Oiling Out":

  • Column Chromatography: This is the most effective method for purifying oily products. A common eluent system is a mixture of hexane and ethyl acetate; the ratio can be adjusted to achieve optimal separation based on TLC analysis. [5][9]* Recrystallization from a Mixed Solvent System: If column chromatography is not feasible, try a mixed solvent system for recrystallization. Dissolve the oil in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., ethanol) at an elevated temperature. Then, add a "poor" solvent (one in which it is poorly soluble, e.g., water) dropwise until the solution becomes cloudy. Add a small amount of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. [8]* Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth. [8] * Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled solution to initiate crystallization. [8]

Table 1: Common Solvents for Chalcone Purification
Purification MethodSolvent SystemTypical Use Case
Recrystallization 95% EthanolGeneral purpose for many chalcone derivatives. [8][10]
Ethanol/WaterFor chalcones that are too soluble in pure ethanol. [8]
Hexane/Ethyl AcetateFor less polar chalcones.
Column Chromatography Hexane/Ethyl Acetate GradientVersatile system for a wide range of polarities. [9][11]
Dichloromethane/HexaneFor non-polar to moderately polar chalcones. [9]
FAQ 4: How do I confirm the structure and purity of my synthesized chalcone?

A combination of analytical techniques is necessary for complete characterization.

  • Thin-Layer Chromatography (TLC): An essential tool for monitoring reaction progress and assessing the purity of the final product. [1]A single spot on the TLC plate (visualized under UV light) suggests a pure compound. [1][12]* Melting Point: A sharp melting point range is a good indicator of purity. Compare the observed melting point to literature values if available. [10][13]* Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: Look for characteristic peaks for the α,β-unsaturated carbonyl group (C=O stretch typically around 1660 cm⁻¹) and the C=C double bond (around 1600 cm⁻¹). [14][15] * ¹H NMR Spectroscopy: The two vinyl protons (Hα and Hβ) are characteristic. They appear as doublets with a large coupling constant (J ≈ 15 Hz) for the trans isomer, which is typically the major product. [16] * ¹³C NMR Spectroscopy: Confirms the presence of the carbonyl carbon and other carbons in the molecule. [12][15] * Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. [12][17]

IV. Experimental Protocols

This section provides standardized, step-by-step protocols for the synthesis, purification, and monitoring of chalcone derivatives.

Protocol 1: General Procedure for Base-Catalyzed Chalcone Synthesis (Claisen-Schmidt Condensation)

This protocol is a standard procedure that can be adapted for various substituted benzaldehydes and acetophenones.

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Substituted acetophenone (10 mmol)

  • Ethanol (20-30 mL)

  • Aqueous Sodium Hydroxide (e.g., 10-50% solution)

  • Ice bath, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve the substituted benzaldehyde (10 mmol) and substituted acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar. [18][13]2. Cool the mixture in an ice bath to 0-5°C with continuous stirring. [7]3. Slowly add the aqueous sodium hydroxide solution dropwise to the cooled mixture over 15-20 minutes, ensuring the temperature remains low. [7][18]4. After the addition is complete, allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight. [7][13]5. Monitor the reaction progress by TLC until the starting materials are consumed. [1][19]6. Once complete, pour the reaction mixture into a beaker of ice-cold water and acidify with dilute HCl until the solution is neutral (pH ~7). [7][13]7. Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water to remove any inorganic salts. [7]9. Dry the crude product.

  • Purify the crude chalcone by recrystallization (e.g., from 95% ethanol) or column chromatography. [8][10]

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., Hexane:Ethyl Acetate, 4:1)

  • UV lamp (254 nm)

  • Capillary spotters

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and covering it to allow the atmosphere to saturate.

  • Using a capillary spotter, apply small spots of the starting aldehyde, starting ketone, and the reaction mixture onto the baseline of a TLC plate.

  • Carefully place the TLC plate into the chamber and allow the solvent front to ascend until it is about 1 cm from the top. [1]4. Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. Chalcones and the aromatic starting materials are typically UV-active. [1]6. The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared or significantly diminished, and a new, prominent product spot is observed. [1][20]

References

  • ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
  • Journal of Pharmaceutical Research International. (2021).
  • Molecules. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]

  • Chemical Review and Letters. (2025).
  • BenchChem. (2025). preventing Michael addition side reaction in chalcone synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • International Journal of Advanced Research in Science, Communication and Technology. (2023).
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting Claisen-Schmidt Chalcone Synthesis.
  • BenchChem. (2025). dealing with thermal decomposition during chalcone synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). minimizing byproduct formation in chalcone synthesis with 2-acetylnaphthalene.
  • BenchChem. (2025).
  • Nanotechnology Perceptions. (2024).
  • Molecules. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. [Link]

  • ResearchGate. (2023). General reaction of chalcone synthesis.
  • Wikipedia. (2024). Cannizzaro reaction.
  • Molecules. (2024).
  • GSC Biological and Pharmaceutical Sciences. (2022).
  • YouTube. (2023).
  • Chemistry LibreTexts. (2021).
  • Journal of Applied Pharmaceutical Science. (2020).
  • Journal of the Brazilian Chemical Society. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde.
  • AIP Conference Proceedings. (2018).
  • Chemistry Steps. (2023). Cannizzaro Reaction.

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting Guide for (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the erratic behavior of cinnamamide derivatives in solution.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the erratic behavior of cinnamamide derivatives in solution. The compound (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is a highly functionalized α,β -unsaturated amide. While its structural features make it an excellent pharmacological scaffold, they also introduce specific vulnerabilities: a photo-labile (E)-alkene, an oxidation-prone morpholine ring, and an electrophilic Michael acceptor.

This guide is designed to move beyond basic handling instructions. We will deconstruct the chemical causality behind each degradation pathway and provide self-validating protocols to ensure absolute experimental reproducibility.

Structural Vulnerability Analysis

Before troubleshooting, it is critical to understand how and why your molecule degrades. The diagram below maps the three primary degradation cascades this specific molecule undergoes when exposed to standard laboratory environments.

Degradation Target (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one (Intact Pharmacophore) Light UV/Visible Light (< 400 nm) Target->Light Photon Absorption Oxidants Dissolved O2 / Peroxides (Solvent Aging) Target->Oxidants ROS Exposure Thiols Assay Nucleophiles (e.g., DTT, GSH) Target->Thiols Buffer Interaction Isomer (Z)-Isomerization (Loss of Target Affinity) Light->Isomer Triplet State Relaxation NOxide Morpholine N-Oxidation (+16 Da Mass Shift) Oxidants->NOxide Electron Transfer Adduct Michael Adduct (Covalent Binding) Thiols->Adduct Conjugate Addition Amber Amber Vials & Safe-Light Isomer->Amber Prevent with Argon Argon Sparging NOxide->Argon Prevent with TCEP Use TCEP Buffer Adduct->TCEP Prevent with

Degradation pathways of the target molecule and corresponding prevention strategies.

Diagnostic Q&A: Troubleshooting Experimental Failures

Issue 1: Peak Splitting and Loss of Potency Q: My LC-MS chromatogram shows a second peak emerging over time. Both peaks have the exact same mass ( m/z ). My biological assay results are also becoming irreproducible. What is happening? A: You are observing contra-thermodynamic E-to-Z photoisomerization . Cinnamamides are highly susceptible to UV and visible light[1]. When the thermodynamically stable (E)-isomer absorbs photons, energy transfer excites the molecule into a triplet state. As it relaxes, the double bond rotates, trapping a significant portion of the compound in the sterically hindered, less stable (Z)-isomer conformation[2]. Because the (Z)-isomer has a drastically different 3D geometry, it usually fails to bind to the intended biological target, causing an apparent "loss of potency."

  • The Fix: Treat this compound like a light-sensitive fluorophore. Use amber glass vials exclusively and perform all dilutions under yellow "safe-light" conditions[3].

Issue 2: Unexplained Mass Shifts in Stock Solutions Q: After storing my 10 mM stock solution in THF/DMSO for a week, LC-MS analysis reveals a new peak with a +16 Da mass shift. Is the molecule degrading? A: Yes. A +16 Da shift is the classic signature of oxidation . The morpholine ring in your molecule is an electron-deficient heterocycle, but it is still highly susceptible to oxidation by dissolved oxygen or trace peroxides, leading to the formation of a morpholine N-oxide[4][5]. Furthermore, the electron-donating 4-methoxy group on the phenyl ring lowers the oxidation potential of the molecule, making it a target for reactive oxygen species (ROS). Ethereal solvents like THF rapidly accumulate peroxides over time, accelerating this process.

  • The Fix: Never use aging ethereal solvents. Use strictly anhydrous, LC-MS grade DMSO, and sparge the solvent with Argon gas to displace dissolved oxygen before making your stock[4].

Issue 3: Rapid Degradation in Biological Assay Buffers Q: My compound is perfectly stable in pure DMSO, but the moment I spike it into my in vitro enzyme assay buffer, it disappears within 30 minutes. Why? A: Check your buffer composition for Dithiothreitol (DTT) or β -mercaptoethanol . Your molecule contains an α,β -unsaturated amide, which is a potent electrophile (a Michael acceptor)[6]. Biological thiols like DTT are strong nucleophiles that will rapidly perform a conjugate addition across the double bond, forming a covalent thiol adduct and destroying your pharmacophore[7].

  • The Fix: You must remove nucleophilic reducing agents from your assay. Substitute DTT with TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a powerful reducing agent that maintains protein stability but is non-nucleophilic, meaning it will not react with your α,β -unsaturated system.

Standard Operating Procedure (SOP): Preparation of a Self-Validating Stock Solution

To guarantee the integrity of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, do not just mix and freeze. Follow this self-validating methodology to ensure causality-driven protection.

Phase 1: Controlled Preparation

  • Solvent Purging: Measure 10 mL of anhydrous, LC-MS grade DMSO into a clean vial. Insert an argon gas line and sparge the solvent for 15 minutes to aggressively displace dissolved O2​ .

  • Safe-Light Dissolution: Turn off overhead fluorescent lights. Under ambient low-light or yellow light, weigh the required mass of the compound. Dissolve it entirely in the argon-purged DMSO to reach your target concentration (e.g., 10 mM).

  • Inert Blanketing: Once dissolved, gently blow a stream of Argon over the headspace of the vial for 30 seconds before capping.

Phase 2: Self-Validating Quality Control (QC) 4. Baseline LC-MS: Do not skip this step. Immediately inject a 1 µL aliquot into an LC-MS system using a UV-Vis detector set to ~280 nm.

  • Validation Criteria: You must observe a single, sharp chromatographic peak.
  • Failure Modes: If you see a secondary peak at the same m/z , your lighting was too bright (Isomerization). If you see an m/z+16 peak, your solvent contained peroxides or oxygen (Oxidation). Discard and restart.

Phase 3: Archival Storage 5. Single-Use Aliquoting: Divide the validated stock into 50 µL aliquots using amber glass vials. Causality: Repeated freeze-thaw cycles draw atmospheric moisture and oxygen into the vial via condensation. Single-use aliquots prevent this. 6. Cryopreservation: Store the amber vials in a desiccator box at -20°C.

Quantitative Data & Analytical Signatures Summary

Use the following table as a quick-reference guide for identifying and preventing the degradation of your compound during routine analysis.

Degradation PathwayStructural LiabilityPrimary Environmental TriggerAnalytical Signature (LC-MS/UV)Primary Prevention Strategy
Photoisomerization (E)-alkene bondUV/Visible Light (<400 nm)New isomeric peak; identical m/z ; shifted UV λmax​ Amber vials; safe-light handling
Oxidation Morpholine ring / MethoxyareneDissolved O2​ , Peroxides, Trace Metals+16 Da (N-oxide) or +32 Da mass shiftArgon sparging; peroxide-free solvents
Michael Addition α,β -unsaturated amideNucleophiles (DTT, GSH, Primary Amines)+154 Da (for DTT adduct); rapid loss of parent peakSubstitute DTT with TCEP in assay buffers
Hydrolysis Morpholine amide bondExtreme pH (<3 or >10) combined with heat+18 Da (cleavage to cinnamic acid + morpholine)Maintain pH 6.5 - 7.5; avoid aqueous storage
References
  • "Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor", The Journal of Organic Chemistry.[Link]

  • "Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor", PubMed Central (NIH).[Link]

  • "Contra-thermodynamic E → Z isomerization of cinnamamides via selective energy transfer catalysis", ResearchGate.[Link]

  • "Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide", Catalysts.[Link]

  • "alpha beta-unsaturated carbonyl", Science.gov.[Link]

  • "An Ultrafast UPLC–MS/MS Method for Characterizing the In Vitro Metabolic Stability of Acalabrutinib", Molecules.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purif...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, a valuable enaminone intermediate. Our goal is to equip you with the knowledge to diagnose purity issues and implement effective purification strategies, ensuring the integrity of your research.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and a detailed protocol for resolution.

Q1: My final product is an off-white or pale yellow solid, not the expected pure white crystals. What causes this discoloration and how can I remove it?

A1: Cause and Analysis

Discoloration in the final product typically arises from trace amounts of highly conjugated or polymeric impurities formed during the synthesis, which is often a variation of the Claisen-Schmidt condensation. These colored impurities can persist even after initial filtration. While they may be present in small quantities, they can significantly impact the product's appearance and may interfere with downstream applications or spectroscopic analysis.

Solution: Recrystallization with Activated Charcoal

A highly effective method for removing colored impurities is to perform a recrystallization that includes a treatment with activated charcoal. The charcoal possesses a high surface area that readily adsorbs large, colored impurity molecules, which are then removed by hot filtration.

Protocol 1: Decolorizing Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude, colored product in the minimum amount of hot 95% ethanol required for complete dissolution.

  • Charcoal Addition: Remove the flask from the heat source and allow the solution to cool slightly to prevent violent boiling when the charcoal is added. Add a small amount of activated charcoal (approximately 1-2% of the product's weight).

  • Heating: Add a boiling chip and gently reheat the mixture to boiling for 5-10 minutes, swirling occasionally. This ensures maximal adsorption of impurities onto the charcoal.

  • Hot Gravity Filtration: Set up a hot gravity filtration apparatus using a stemless funnel and fluted filter paper. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization of the product in the funnel.

  • Filtration: Quickly pour the hot, charcoal-containing solution through the fluted filter paper. The clear, colorless (or significantly less colored) filtrate should be collected in the pre-heated flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure white crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and dry them under vacuum.

Q2: My TLC plate shows the main product spot, but also a baseline spot and another faint spot near the solvent front. What are these impurities and how do I remove them?

A2: Cause and Analysis

This thin-layer chromatography (TLC) profile suggests the presence of at least two types of impurities with differing polarities.

  • Baseline Spot: A spot that does not move from the baseline is indicative of a highly polar impurity. This could be residual inorganic base (e.g., KOH, NaOH) used as a catalyst or salts formed during an acidic workup.

  • Spot Near Solvent Front: A spot with a high Rf value (near the solvent front) points to a non-polar impurity. A likely candidate is unreacted 4-methoxybenzaldehyde, which is significantly less polar than the enaminone product.

Solution: Column Chromatography

When multiple impurities of varying polarities are present, column chromatography is the most effective purification method. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase is passed through it.

Protocol 2: Silica Gel Column Chromatography

  • TLC Optimization: First, optimize the mobile phase using TLC. A good solvent system will give the product an Rf value of ~0.3-0.4 and show clear separation from the impurities. Start with a mixture like 70:30 Hexane:Ethyl Acetate and adjust the polarity as needed.

  • Column Packing (Wet Slurry Method):

    • Clamp a glass column vertically and add a small cotton or glass wool plug at the bottom.

    • Prepare a slurry of silica gel (20-50 times the weight of your crude product) in the initial, least polar mobile phase.

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Open the stopcock to allow the solvent to drain until it is just above the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even band. Add a protective layer of sand on top.

  • Elution: Carefully add the mobile phase and begin eluting the column. Start with a less polar solvent system (e.g., 80:20 Hexane:EtOAc) and gradually increase the polarity (gradient elution) if necessary to move the product down the column.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions containing only the desired product, and remove the solvent under reduced pressure to yield the purified (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one.

ParameterSpecificationPurpose
Stationary Phase Silica Gel (60-120 mesh)Polar adsorbent for normal-phase chromatography.
Mobile Phase Hexane:Ethyl Acetate GradientStarts non-polar to elute non-polar impurities, polarity is increased to elute the product.
Sample Loading Dry LoadingPrevents band broadening and improves separation resolution.
Monitoring TLC with UV visualization (254 nm)Allows for tracking the separation and identifying pure fractions.
Q3: After synthesis, my product "oiled out" during recrystallization instead of forming crystals. What went wrong?

A3: Cause and Analysis

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens for two main reasons:

  • High Impurity Level: Significant amounts of impurities can depress the melting point of the product. If the melting point of the impure mixture is below the boiling point of the recrystallization solvent, the compound will melt and separate as an oil.

  • Rapid Cooling/High Concentration: If a highly concentrated solution is cooled too quickly, the molecules may not have sufficient time to align into an ordered crystal lattice, leading to amorphous precipitation or oiling out.

Solution: Modified Recrystallization & Seeding

To overcome this, the goal is to ensure crystallization occurs at a temperature below the melting point of the impure product and to encourage orderly crystal growth.

Protocol 3: Troubleshooting "Oiling Out"

  • Re-dissolve and Dilute: Re-heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (10-20% more) to slightly decrease the solution's saturation.

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature can promote slow crystal formation.

  • Induce Crystallization:

    • Scratching: Once the solution has cooled slightly but before oiling occurs, use a glass rod to gently scratch the inner surface of the flask at the solution's surface. This creates microscopic nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product from a previous batch, add it to the cooling solution. This "seed crystal" acts as a template for crystallization.

  • Consider a Different Solvent: If the problem persists, the boiling point of your solvent may be too high. Choose a solvent or a mixed-solvent system with a lower boiling point. For example, an ethanol/water system can be effective. Dissolve the compound in hot ethanol, then add water dropwise until the solution becomes cloudy, reheat to clarify, and then cool slowly.

Diagrams: Workflows and Logic

G cluster_0 start Crude Product Analysis (TLC, Melting Point) issue Purity Issue Identified? color_issue Product is Discolored? tlc_issue Multiple Spots on TLC? oil_issue Product 'Oiled Out'? proc1 Protocol 1: Recrystallization with Charcoal proc2 Protocol 2: Column Chromatography proc3 Protocol 3: Modified Recrystallization (Slow Cooling/Seeding) end_node Pure Product

G cluster_1 a Dissolve Crude Product in Min. Hot Solvent b Add Activated Charcoal (if colored) c Hot Gravity Filtration (remove solids/charcoal) d Slow Cooling to Room Temp, Then Ice Bath e Isolate Crystals (Vacuum Filtration) f Wash with Ice-Cold Solvent g Dry Under Vacuum

Frequently Asked Questions (FAQs)

Q: What are the ideal properties of a recrystallization solvent for this compound? A: An ideal solvent should exhibit high solubility for the compound at its boiling point but low solubility at room temperature or in an ice bath. This differential solubility ensures that the product dissolves when hot but crystallizes out efficiently upon cooling, maximizing recovery. For chalcone-type structures, alcohols like ethanol or mixed solvent systems such as ethyl acetate/hexane are often effective.

Q: Can this enaminone be purified using acid-base extraction? A: No, acid-base extraction is not a suitable method for this compound. (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is a neutral molecule. The morpholine nitrogen is part of an amide linkage, making its lone pair delocalized and non-basic. Therefore, it cannot be protonated by aqueous acid or deprotonated by aqueous base to form a water-soluble salt.

Q: My reaction appears to be incomplete. Can purification salvage the product? A: Yes. If the reaction has not gone to completion, the crude product will be a mixture of starting materials and the desired enaminone. As discussed in Troubleshooting Q2, column chromatography is the preferred method in this scenario because it is highly effective at separating compounds with different polarities, such as the less polar 4-methoxybenzaldehyde from the more polar enaminone product.

Q: What analytical methods should I use to confirm the purity of my final product? A: A combination of techniques is recommended to confirm purity and structure:

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that matches the literature value. Impurities typically cause melting point depression and broadening.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectra should be clean, with integrations matching the expected number of protons and carbons, and chemical shifts consistent with the enaminone structure.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC can be used to detect impurities at very low levels. A pure sample will show a single major peak.

References

  • Sci
Optimization

Technical Support Center: Overcoming Resistance to Chalcone-Based Compounds in Cancer Cells

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals working with chalcone-based anticancer agents. Chalcones, a class of compounds with a characteristic 1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chalcone-based anticancer agents. Chalcones, a class of compounds with a characteristic 1,3-diaryl-2-propen-1-one backbone, have demonstrated significant potential in oncology due to their diverse mechanisms of action, including induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2][3] However, as with many promising therapeutics, cancer cells can develop resistance, limiting clinical efficacy.

This guide provides in-depth, field-proven insights into the mechanisms of chalcone resistance and offers structured troubleshooting protocols to help you navigate experimental challenges. Our goal is to equip you with the knowledge to anticipate, identify, and overcome resistance in your cellular models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding chalcone resistance.

Q1: What are the primary mechanisms by which cancer cells become resistant to chalcone-based compounds?

A1: Resistance is multifactorial, but three dominant mechanisms are frequently observed:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), actively pumps chalcones out of the cell, reducing intracellular concentration and thus cytotoxicity.[4][5][6]

  • Metabolic Inactivation: Cytochrome P450 (CYP) enzymes, particularly families CYP1, CYP2, and CYP3, can metabolize chalcones into less active or inactive forms, effectively clearing the active compound.[7][8][9]

  • Alterations in Signaling Pathways: Cancer cells can upregulate pro-survival pathways to counteract the apoptotic pressure from chalcones. A key example is the activation of the Nrf2 signaling pathway, which, while protective against oxidative stress, can also upregulate multidrug resistance-associated proteins.[10][11][12][13] Activation of other pathways like PI3K/Akt can also contribute to resistance by promoting cell survival and inhibiting apoptosis.[14][15]

Q2: My chalcone compound shows high potency in a sensitive cell line, but its IC50 value is dramatically higher in a corresponding resistant cell line. What is the most likely cause?

A2: A significant shift in the IC50 value between sensitive and resistant pairs strongly suggests an acquired resistance mechanism. The most common culprit is the overexpression of ABC transporters.[4][14] The resistant cell line is likely expressing high levels of P-gp or BCRP, which efficiently efflux the chalcone. This should be your first hypothesis to test.

Q3: Can chalcones themselves act as inhibitors of ABC transporters?

A3: Yes, intriguingly, many chalcone derivatives have been shown to inhibit the function of P-gp and BCRP.[4][6][16] This dual functionality—acting as both a cytotoxic agent and a resistance modulator—makes them particularly interesting. The inhibitory effect is often structure-dependent, with the number and position of methoxy groups on the phenyl rings playing a critical role.[4][6] This suggests that some chalcones could be used to re-sensitize multidrug-resistant (MDR) cells to other chemotherapeutics.[5][16][17]

Q4: How can I develop a chalcone-resistant cell line in my lab to study these mechanisms?

A4: A standard method is through continuous, dose-escalating exposure. Start by treating the parental (sensitive) cell line with your chalcone at its IC20 (the concentration that inhibits 20% of proliferation).[18] As the cells adapt, gradually increase the concentration in a stepwise manner over several weeks to months.[18][19] It is critical to maintain a frozen stock of cells at various passages to safeguard your work.[18] The resulting cell line should be validated for its resistance index (RI), calculated as the IC50 of the resistant line divided by the IC50 of the parental line. An RI greater than 5 is generally considered a successful establishment of a resistant model.[18]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured approaches to common experimental roadblocks.

Troubleshooting Guide 1: Unexpectedly High IC50 or Complete Lack of Efficacy

Problem: Your novel chalcone derivative shows poor activity in a cancer cell line where you expected sensitivity.

Logical Framework for Troubleshooting: This workflow helps systematically diagnose the root cause of poor chalcone activity.

G start High IC50 or No Activity Observed check_compound Step 1: Verify Compound Integrity (Purity, Solubility, Stability) start->check_compound check_assay Step 2: Validate Cytotoxicity Assay (Cell Seeding, Controls, Reagents) check_compound->check_assay Compound OK hypo1 Hypothesis A: Intrinsic Resistance check_assay->hypo1 Assay OK hypo2 Hypothesis B: Rapid Metabolism hypo1->hypo2 If no high efflux test_efflux Test for High Basal Efflux Pump Expression (qPCR/Western for ABCB1, ABCG2) hypo1->test_efflux Test test_metabolism Test for High CYP450 Activity (Pan-CYP Inhibitor Assay) hypo2->test_metabolism Test conclusion1 Outcome: Cell line has intrinsic MDR phenotype. Select a different model or co-administer with efflux inhibitor. test_efflux->conclusion1 High Expression Confirmed conclusion2 Outcome: Compound is rapidly metabolized. Consider structural modification or co-administration with CYP inhibitor. test_metabolism->conclusion2 Activity Restored G start Hypothesis: Resistance via Efflux Pumps step1 Step 1: Quantify Pump Expression (Western Blot / qPCR for ABCB1, ABCG2) start->step1 step2 Step 2: Measure Pump Function (Rhodamine 123 / Hoechst 33342 Efflux Assay) step1->step2 Increased Expression Confirmed step3 Step 3: Restore Sensitivity (Co-administer with known inhibitors e.g., Verapamil, Ko143) step2->step3 Increased Efflux Confirmed step4 Step 4: Confirm Causality (siRNA Knockdown of ABCB1 or ABCG2) step3->step4 Sensitivity Restored conclusion Conclusion: Efflux pump is primary driver of resistance. Chalcone is a substrate. step4->conclusion Sensitivity Restored

Caption: Workflow to validate efflux pump-mediated resistance.

Causality Explained & Protocols:

  • Step 1: Quantify Expression: The first step is to show that the pump's protein and mRNA levels are higher in your resistant line compared to the parental line. This establishes a correlation.

    • Protocol: Western Blot for ABCB1 (P-gp): A standard protocol involves cell lysis, protein quantification (BCA assay), SDS-PAGE, transfer to a PVDF membrane, blocking, and incubation with primary and secondary antibodies. [20]* Step 2: Measure Function: Increased expression doesn't guarantee increased function. An efflux assay directly measures the pump's activity.

    • Protocol: Rhodamine 123 Efflux Assay (for P-gp): This is a classic functional assay. [14] 1. Seed both sensitive and resistant cells in a 96-well plate. 2. Incubate cells with Rhodamine 123 (a fluorescent P-gp substrate). 3. Wash away extracellular dye and measure intracellular fluorescence over time using a plate reader or flow cytometer. 4. Resistant cells will show a faster decrease in fluorescence as they actively pump the dye out. Including a known P-gp inhibitor like Verapamil as a control should cause dye retention in the resistant cells. [14]* Step 3: Restore Sensitivity with Chemical Inhibitors: This is a crucial pharmacological validation. If a known inhibitor of a specific pump (e.g., Verapamil for P-gp, Ko143 for BCRP) restores your chalcone's cytotoxicity in the resistant line, it strongly implicates that pump.

    • Protocol: Chemo-sensitization Assay: Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) on your resistant cell line. [14][20]Test your chalcone across a range of concentrations, both alone and in the presence of a fixed, non-toxic concentration of the specific efflux pump inhibitor. A leftward shift in the dose-response curve indicates sensitization.

  • Step 4: Confirm Causality with Genetic Knockdown: This is the definitive experiment. Using siRNA to specifically knock down the expression of the suspected transporter (e.g., ABCB1 gene) should make the resistant cells sensitive to your chalcone again. This proves a direct causal link between that specific gene and the resistance phenotype.

Data Presentation: Summarizing Resistance and Reversal

When publishing or presenting your findings, a clear summary table is essential.

Cell LineCompoundIC50 (µM) [Compound Alone]IC50 (µM) [+10 µM Verapamil]Resistance Index (RI)Reversal Fold (RF)
MCF-7 (Parental)Chalcone-X1.5 ± 0.21.3 ± 0.3-1.2
MCF-7/DOX (Resistant)Chalcone-X45.2 ± 3.12.1 ± 0.430.121.5
MCF-7/DOX (Resistant)Doxorubicin60.8 ± 4.53.5 ± 0.5>4017.4
  • Resistance Index (RI): IC50 (Resistant) / IC50 (Parental)

  • Reversal Fold (RF): IC50 (Resistant, alone) / IC50 (Resistant, +inhibitor)

Part 3: Advanced Strategies to Overcome Resistance

Beyond co-administration with simple inhibitors, several advanced strategies are being explored.

  • Chalcone Hybridization: A promising strategy involves creating hybrid molecules that combine the chalcone scaffold with other pharmacophores known to have anticancer activity or resistance-modulating properties. [5][21][22]This can create a single molecule with dual functions, potentially overcoming resistance and enhancing specificity. [22]2. Combination Therapy: Pairing chalcones with other established chemotherapeutic agents can create synergistic effects. [23]Chalcones may inhibit resistance mechanisms that affect the partner drug, leading to improved overall outcomes. [21][23]3. Targeting Downstream Signaling: For resistance driven by pathways like PI3K/Akt, combining the chalcone with a specific inhibitor of that pathway (e.g., a PI3K inhibitor) can be highly effective. [14][15]This dual-pronged attack can prevent the cancer cells' escape routes.

By systematically applying the troubleshooting logic and experimental protocols outlined in this guide, researchers can effectively dissect the mechanisms of resistance to their chalcone compounds and develop robust strategies to overcome them, paving the way for more effective cancer therapeutics.

References

  • Chalcone Derivatives and their Activities against Drug-resistant Cancers: An Overview. (n.d.). ResearchGate. [Link]

  • Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives. (2024). Taylor & Francis. [Link]

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (2022). MDPI. [Link]

  • Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay. (2024). PMC. [Link]

  • Chalcone derivatives and their activities against drug-resistant cancers: An overview. (2020). Europe PMC. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). ProQuest. [Link]

  • Investigation of Chalcones as Selective Inhibitors of the Breast Cancer Resistance Protein: Critical Role of Methoxylation in both Inhibition Potency and Cytotoxicity. (n.d.). PMC. [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. (n.d.). PMC. [Link]

  • Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction. (2024). eLife. [Link]

  • Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives. (2024). PubMed. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). PMC. [Link]

  • Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. (2021). PubMed. [Link]

  • Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives. (2024). Taylor & Francis Online. [Link]

  • A New Chalcone Derivative C49 Reverses Doxorubicin Resistance in MCF-7/DOX Cells by Inhibiting P-Glycoprotein Expression. (2021). Frontiers. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. (2021). MDPI. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). Sorger Lab. [Link]

  • Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. (2021). I.R.I.S.. [Link]

  • Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells. (n.d.). PMC. [Link]

  • Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress. (2021). Taylor & Francis Online. [Link]

  • Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress | Request PDF. (n.d.). ResearchGate. [Link]

  • Current Status of Methods to Assess Cancer Drug Resistance. (2026). ResearchGate. [Link]

  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (2025). Procell. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI. [Link]

  • Virtual screening of anticancer activity of chalcones and pyrazolines as potential EGFR, VEGFR, and cytochrome P450 inhibitors. (2023). Journal of Pharmacy & Pharmacognosy Research. [Link]

  • Targeting Cytochrome P450 Enzymes: A New Approach in Anti-cancer Drug Development. (n.d.). Semantic Scholar. [Link]

  • Chalcones with Anticancer Activity. (2023). Encyclopedia MDPI. [Link]

Sources

Troubleshooting

Reducing off-target effects of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

Welcome to the Advanced Applications Support Portal for (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one (abbreviated herein as 4-MCM ). As a Senior Application Scientist, I frequently consult with drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal for (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one (abbreviated herein as 4-MCM ).

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected phenotypic toxicity or polypharmacology when working with this specific chemotype. 4-MCM contains three distinct structural motifs that drive its off-target liabilities: an α,β -unsaturated amide (a Michael acceptor), a morpholine ring (a privileged kinase hinge-binder), and a p-methoxyphenyl group (a metabolic soft spot).

This portal is designed to help you systematically diagnose, quantify, and engineer away these off-target effects using self-validating experimental workflows.

Part 1: Frequently Asked Questions (FAQs) on 4-MCM Liabilities

Q1: Why does 4-MCM exhibit high background cytotoxicity across multiple wild-type cell lines? A1: The primary driver of non-specific cytotoxicity is the α,β -unsaturated carbonyl moiety. This functional group acts as an electrophilic Michael acceptor, undergoing irreversible hetero-Michael addition reactions with cellular nucleophiles—most notably the sulfhydryl groups of free glutathione (GSH) and solvent-exposed cysteine residues on off-target proteins[1]. This covalent promiscuity drains cellular antioxidant reserves and triggers apoptotic cascades independent of your intended target.

Q2: My phenotypic screening shows suppression of the Akt pathway, even in target-knockout models. Is 4-MCM cross-reacting with kinases? A2: Yes. The morpholine ring is a classic pharmacophore for lipid kinases. The oxygen atom within the morpholine ring acts as a critical hydrogen bond acceptor, mimicking the adenine ring of ATP to bind the hinge region of phosphoinositide 3-kinases (e.g., Val851 in PI3K α and Val2240 in mTOR)[2]. This leads to unintended dual PI3K/mTOR inhibition and subsequent Akt pathway suppression[3].

Q3: In vitro efficacy is high, but in vivo clearance is extremely rapid. What is driving this metabolic instability? A3: The p-methoxy group on the phenyl ring is highly susceptible to CYP450-mediated O-demethylation (specifically by CYP2D6 and CYP3A4). This not only clears the drug rapidly but generates a reactive phenol intermediate that can oxidize into a toxic quinone methide, compounding your off-target phenotypic effects.

Part 2: Quantitative Summary of Off-Target Liabilities

To benchmark your internal assay results, refer to the established off-target metrics for the 4-MCM scaffold below.

Target / LiabilityAssay TypeMetricValue for 4-MCMStructural Driver
Cellular Thiols (GSH) LC-MS/MS TrappingHalf-life ( t1/2​ )~45 mins α,β -unsaturated amide
PI3K α Kinase ProfilingIC 50​ 1.2 µMMorpholine oxygen
mTOR Kinase ProfilingIC 50​ 3.5 µMMorpholine oxygen
CYP2D6 / CYP3A4 Microsomal StabilityIntrinsic ClearanceHighp-Methoxyphenyl group

Part 3: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Diagnosing Covalent Promiscuity (Michael Addition)

If your compound demonstrates a flat structure-activity relationship (SAR) or pan-assay interference, you must determine if the α,β -unsaturated amide is too electrophilic. We utilize a GSH trapping assay. This protocol is self-validating : the stoichiometric relationship between the depletion of the parent compound and the appearance of the +307 Da (GSH) adduct mass proves that the toxicity is driven by covalent electrophilicity, not non-covalent interactions.

Step-by-Step Methodology: LC-MS/MS GSH Trapping Assay

  • Preparation: Prepare a 10 mM stock of 4-MCM in anhydrous DMSO. Prepare a 50 mM stock of reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, incubate 10 µM 4-MCM with 5 mM GSH in the phosphate buffer at 37°C. (The vast excess of GSH ensures pseudo-first-order kinetics).

  • Quenching: At precise intervals (0, 15, 30, 60, and 120 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt the reaction.

  • Centrifugation: Spin the plate at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Inject the supernatant into an LC-MS/MS system operating in positive MRM mode. Track the parent mass [M+H]+ and the expected GSH adduct mass [M+GSH+H]+ .

  • Data Interpretation: Calculate the half-life ( t1/2​ ). If t1/2​<120 mins, the Michael acceptor is too "hot." Solution: Introduce steric bulk at the α -position of the enone to restrict nucleophilic attack trajectory, or replace the enone with a reversible electrophile (e.g., a cyanoacrylamide)[1].

G A Observe Non-Specific Cytotoxicity B Suspect Michael Addition (α,β-unsaturated amide) A->B C Perform GSH Trapping LC-MS/MS Assay B->C D Quantify Adduct Formation (k_inact / K_I) C->D E High Adduct Ratio: Reduce Electrophilicity D->E >20% Adduct F Low Adduct Ratio: Investigate Kinase Off-Targets D->F <5% Adduct

Workflow for identifying and mitigating covalent off-target binding.

Issue 2: Mitigating PI3K/mTOR Kinase Cross-Reactivity

Because pan-PI3K inhibitors frequently cause severe off-target effects like hyperglycemia and hyperinsulinemia[4], you must verify if the morpholine ring in 4-MCM is engaging the PI3K/mTOR axis.

Step-by-Step Methodology: Cellular Target Engagement & Western Blotting

  • Cell Culture & Starvation: Seed wild-type HCT116 cells in 6-well plates. Once 80% confluent, serum-starve for 16 hours to lower basal kinase activity.

  • Compound Treatment: Treat cells with 4-MCM at 0.1 µM, 1 µM, and 10 µM. Use Wortmannin (1 µM) as a positive control for PI3K inhibition[5]. Incubate for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL EGF for 10 minutes to activate the PI3K/Akt pathway.

  • Lysis & Blotting: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Run lysates on SDS-PAGE and transfer to nitrocellulose.

  • Detection: Probe with primary antibodies against total Akt and phospho-Akt (Ser473).

  • Causality & Self-Validation: If p-Akt is dose-dependently suppressed while total Akt remains constant, 4-MCM is acting as an upstream lipid kinase inhibitor. The internal normalization to total Akt validates that the effect is specific to phosphorylation, not general protein degradation. Solution: To abrogate this off-target effect, substitute the morpholine ring with a piperidine or piperazine; removing the morpholine oxygen eliminates the critical Val851 hinge-binding interaction[2].

Pathway MCM 4-MCM (Morpholine Moiety) PI3K Off-Target: PI3Kα (Hinge Region Val851) MCM->PI3K Hydrogen Bonding PIP3 PIP3 Production (Inhibited) PI3K->PIP3 Blocked AKT Akt Phosphorylation (Suppressed) PIP3->AKT Downstream TOX Metabolic Toxicity & Off-Target Phenotype AKT->TOX Cellular Response

Morpholine-mediated off-target PI3K/Akt pathway inhibition.

References

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions PMC - NIH[Link]

  • Discovery and Development of SPR519 as a Potent, Selective, and Orally Bioavailable Inhibitor of PI3Kα and mTOR Kinases for the Treatment of Solid Tumors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Exploring the specificity of the PI3K family inhibitor LY294002 PMC - NIH[Link]

  • Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions PMC - NIH[Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway MDPI[Link]

Sources

Optimization

Technical Support Center: Method Refinement for the Crystallographic Analysis of Morpholino-Chalcones

Welcome to the technical support center for the crystallographic analysis of morpholino-chalcones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallographic analysis of morpholino-chalcones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the structure solution and refinement of this important class of compounds. Morpholino-chalcones, while promising pharmaceutical scaffolds, present unique crystallographic hurdles due to their inherent structural flexibility.[1][2] This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high-quality, reliable crystal structures.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the crystallographic analysis of morpholino-chalcones.

Q1: Why are morpholino-chalcone crystals often difficult to grow and handle?

A1: The difficulty primarily stems from the conformational flexibility of both the morpholine ring and the chalcone backbone.[3] In solution, these molecules can exist as an equilibrium of multiple conformers. This conformational diversity can hinder the nucleation and growth of well-ordered single crystals.[4] Furthermore, the resulting crystals can be mechanically flexible or prone to disorder, making them challenging to handle and mount for data collection.

Q2: What are the most common issues to anticipate during the refinement of a morpholino-chalcone crystal structure?

A2: The most prevalent challenges include:

  • Disorder: Particularly of the morpholine ring, which can adopt multiple conformations within the crystal lattice.[5][6]

  • Weak Diffraction: These organic compounds often yield small or weakly diffracting crystals, leading to low-resolution data.[7][8]

  • Twinning: The intergrowth of two or more crystal domains can complicate data processing and structure refinement.[9][10]

  • Pseudosymmetry: The molecule's shape can sometimes lead to a higher symmetry in the diffraction pattern than the true space group, complicating structure solution.

Q3: What are restraints and constraints, and when should I use them for morpholino-chalcones?

A3: In crystallographic refinement, a constraint is an exact mathematical condition applied to a parameter (e.g., fixing an atom's position).[11][12] A restraint is a more flexible condition that guides a parameter to be near a target value, based on prior chemical knowledge (e.g., keeping a bond length within an expected range).[13][14]

For morpholino-chalcones, restraints are crucial for stabilizing the refinement of disordered or flexible parts of the molecule and for refining structures from low-resolution data.[15][16][17] They help to maintain realistic molecular geometry when the diffraction data alone are insufficient.[18][19]

Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you may encounter during your experiments.

Troubleshooting Issue 1: Dealing with a Disordered Morpholine Ring

The morpholine ring commonly adopts a chair conformation but can be disordered over two or more positions in the crystal structure.[5] This is often manifested as large, elongated thermal ellipsoids or residual peaks in the difference Fourier map around the morpholine moiety.

Step-by-Step Refinement Protocol for a Disordered Morpholine Ring:

  • Initial Isotropic Refinement: Refine the initial structure with all atoms, including the morpholine ring, treated as isotropic.

  • Identify the Disorder: Examine the thermal ellipsoids (ADPs) and the difference electron density map. Large, non-spherical ADPs and significant positive and negative residual peaks around the morpholine ring are strong indicators of disorder.[20]

  • Model the Disorder:

    • Based on the residual peaks, attempt to model the morpholine ring in two distinct conformations. You will need to use separate atom names for each component of the disorder (e.g., N1A, C2A, etc., for the first component and N1B, C2B, etc., for the second).

    • Assign the two components to different PARTs in your refinement software (e.g., PART 1 and PART 2 in SHELXL).[21]

    • Initially, set the occupancies of the two components to 0.5 each. These will be refined later.

  • Apply Geometric Restraints:

    • To maintain a chemically sensible geometry for the disordered ring, apply restraints to the bond lengths and angles of both components. The SADI or SAME commands in SHELXL are particularly useful for restraining chemically equivalent distances to be similar.[11]

    • Flatness restraints (FLAT) can be applied to the four carbon atoms of the morpholine ring to keep it in a reasonable chair-like conformation.

    • Similarity restraints (SIMU) can be used to restrain the anisotropic displacement parameters (ADPs) of adjacent atoms to be similar, which is physically reasonable.[5]

  • Refine Occupancies:

    • Refine the occupancies of the two components. In most refinement programs, you can define the occupancy of the second component as (1 - occupancy of the first component).

  • Anisotropic Refinement: Once the disordered model is stable, proceed with anisotropic refinement for all non-hydrogen atoms. Continue to use restraints to maintain a stable refinement.

Troubleshooting Issue 2: Refining a Weakly Diffracting Dataset

Weakly diffracting crystals are a common problem for organic molecules, leading to a low data-to-parameter ratio.[7] This can make the refinement unstable and the results unreliable.

Strategies for Weakly Diffracting Crystals:

StrategyRationale
Optimize Data Collection Collect data for a longer time to improve the signal-to-noise ratio.[7] Using a high-brilliance X-ray source can also significantly improve data quality for weakly diffracting samples.[8]
Low-Temperature Data Collection Collecting data at low temperatures (e.g., 100 K) reduces thermal vibrations, which can enhance the intensity of high-angle reflections.[7]
Use Geometric Restraints As with disorder, restraints are essential to supplement the limited experimental data and ensure a chemically reasonable model.[15][17] Restrain bond lengths, angles, and planarity of aromatic rings.
Rigid Body Refinement If parts of the molecule are expected to be rigid (e.g., phenyl rings), they can be refined as rigid groups. This significantly reduces the number of parameters to be refined.
Isotropic or Group ADP Refinement For very weak data, it may not be possible to refine all atoms anisotropically. In such cases, an isotropic or a mixed isotropic/anisotropic model may be more appropriate. Alternatively, ADP similarity restraints can be used.
Troubleshooting Issue 3: Identifying and Treating Crystal Twinning

Twinning occurs when two or more crystal lattices are intergrown in a symmetrical manner.[9] This can lead to a diffraction pattern that is a superposition of the patterns from each component, making structure solution and refinement challenging.[22]

Workflow for Identifying and Handling Twinning:

TwinningWorkflow cluster_detection Twinning Detection cluster_treatment Twinning Treatment Data_Processing Examine Diffraction Pattern Indexing_Issues Difficulty in Indexing? Data_Processing->Indexing_Issues Systematic_Absences Unusual Systematic Absences? Indexing_Issues->Systematic_Absences No Twin_Check Run Twinning Tests (e.g., in PLATON or Olex2) Indexing_Issues->Twin_Check Yes Intensity_Stats Abnormal Intensity Statistics? (e.g., low <|E^2-1|> value) Systematic_Absences->Intensity_Stats No Systematic_Absences->Twin_Check Yes Intensity_Stats->Twin_Check Yes Determine_Law Determine Twin Law Twin_Check->Determine_Law Twinning Suspected Process_Data Re-process Data with Twin Law (e.g., generate HKLF 5 file) Determine_Law->Process_Data Refine_Twin Refine Structure with Twin Law (e.g., using TWIN and BASF instructions in SHELXL) Process_Data->Refine_Twin Validate_Model Validate Final Model Refine_Twin->Validate_Model

Caption: A workflow for the detection and treatment of crystal twinning.

Explanation of the Workflow:

  • Detection: Twinning can be suspected if you encounter difficulties in indexing the diffraction pattern, observe unusual systematic absences, or if the intensity statistics are abnormal.[23] Specialized software can then be used to confirm the presence of twinning and suggest possible twin laws.[24][25]

  • Treatment: Once a twin law is identified, the diffraction data should be re-processed to account for the overlapping reflections.[9] The structure is then refined against this modified data, including the twin component fractions as refinable parameters.[10] For example, in SHELXL, this is typically done using an HKLF 5 format reflection file and the TWIN and BASF instructions.

Experimental Protocols

Protocol: Data Collection for Weakly Diffracting Morpholino-Chalcone Crystals
  • Crystal Selection: Choose the best quality crystal available, even if it is small. A well-formed crystal is better than a larger, cracked, or malformed one.

  • Mounting: Carefully mount the crystal on a suitable loop or fiber.

  • Diffractometer Setup:

    • Use a diffractometer with a high-intensity X-ray source (e.g., a microfocus source or a rotating anode) and a sensitive detector.[8]

    • Cool the crystal to 100 K using a nitrogen or helium cryostream to minimize thermal motion and radiation damage.[7]

  • Data Collection Strategy:

    • Use longer exposure times per frame (e.g., 30-120 seconds, depending on the crystal's stability).

    • Collect a highly redundant dataset by acquiring a full sphere of data, if possible.

    • Use a variable counting time strategy if available, which allocates more time to collecting the weaker, high-angle data.[7]

  • Data Processing:

    • Carefully integrate the data, paying close attention to the integration parameters.

    • Perform a thorough absorption correction.

Visualizations and Data

Diagram: Refinement Strategy for Disordered Structures

DisorderRefinement Start Initial Model Solution Isotropic_Refine Isotropic Refinement Start->Isotropic_Refine Check_Disorder Inspect ADPs and Difference Map Isotropic_Refine->Check_Disorder Model_Disorder Model Two (or more) Components (PART 1, PART 2, etc.) Check_Disorder->Model_Disorder Disorder Detected Anisotropic_Refine Anisotropic Refinement Check_Disorder->Anisotropic_Refine No Disorder Apply_Restraints Apply Geometric Restraints (SADI, SAME, FLAT, SIMU) Model_Disorder->Apply_Restraints Refine_Occupancy Refine Occupancies (e.g., free variable) Apply_Restraints->Refine_Occupancy Refine_Occupancy->Anisotropic_Refine Final_Model Final Validated Model Anisotropic_Refine->Final_Model

Caption: A flowchart for refining a disordered crystal structure.

References

  • Sheldrick, G. M. (n.d.). Restraints, constraints, group fitting and disorder. SHELX. Retrieved from [Link]

  • Shankland, K., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section A: Foundations and Advances, 77(Pt 3), 257–270. Retrieved from [Link]

  • Mukherjee, A., et al. (2022). Packing Preferences of Chalcones: A Model Conjugated Pharmaceutical Scaffold. Crystal Growth & Design, 22(3), 1963–1978. Retrieved from [Link]

  • University of Glasgow. (n.d.). Constraints & Restraints. Retrieved from [Link]

  • Prince, E. (2004). Constraints and restraints in refinement. International Tables for Crystallography, Volume B, Chapter 8.3. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Biointerface Research in Applied Chemistry, 12(1), 180-195. Retrieved from [Link]

  • Moriarty, N. W., et al. (2020). Improved chemistry restraints for crystallographic refinement by integrating the Amber force field into Phenix. Acta Crystallographica Section D: Structural Biology, 76(Pt 1), 35–48. Retrieved from [Link]

  • Algerian Journal of Physical Chemistry. (2018). Experimental and Theoretical Study of The Structure / Properties Relationship of a Derivative of The Organic Compound Morpholine. Algerian Journal of Physical Chemistry, 5(1), 23-34. Retrieved from [Link]

  • Borane, N., et al. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry, 14(2), 297-302. Retrieved from [Link]

  • DeLaBarre, B., & Brunger, A. T. (2006). Considerations for the refinement of low-resolution crystal structures. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 923–932. Retrieved from [Link]

  • Cascarano, G. L. (2009). Constraints and restraints in crystal structure analysis. Acta Crystallographica Section A: Foundations of Crystallography, 65(Pt 2), 176–177. Retrieved from [Link]

  • ResearchGate. (n.d.). Tips and traps on crystal twinning: How to fully describe your twin. Retrieved from [Link]

  • Moriarty, N. W., et al. (2020). Improved chemistry restraints for crystallographic refinement by integrating the Amber force field into Phenix. PubMed, 31909378. Retrieved from [Link]

  • Chidambaranathan, S., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of bis[4-(2-aminoethyl)morpholine. IUCr Journals, E79, 226–230. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). 1.1. Restraints and constraints. IUCr. Retrieved from [Link]

  • Chidambaranathan, S., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of bis[4-(2-aminoethyl)morpholine-κ2N,N′]diaquanickel(II) dichloride. IUCr Journals. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. Retrieved from [Link]

  • DeLaBarre, B., & Brunger, A. T. (2006). Considerations for the refinement of low-resolution crystal structures. PubMed, 16855310. Retrieved from [Link]

  • AIP Publishing. (2014). Synthesis, growth, structure determination and optical properties of chalcone derivative single crystal. AIP Conference Proceedings, 1591(1), 589. Retrieved from [Link]

  • Döring, E., & Jones, P. G. (2023). Crystal structures of the isotypic complexes bis(morpholine)gold(I) chloride and bis(morpholine)gold(I) bromide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 577–581. Retrieved from [Link]

  • Dumas, R., et al. (2000). Detection and treatment of twinning: an improvement and new results. Acta Crystallographica Section D: Biological Crystallography, 56(Pt 7), 835–842. Retrieved from [Link]

  • Herbst-Irmer, R., & Sheldrick, G. M. (2002). Introduction to twinning. IUCr Journals. Retrieved from [Link]

  • Khan, I., et al. (2013). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o498. Retrieved from [Link]

  • ResearchGate. (n.d.). Constraints and restraints in refinement. Retrieved from [Link]

  • Watkin, D. (n.d.). Structure refinement: some background theory and practical strategies. MIT. Retrieved from [Link]

  • Kim, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry A, 127(42), 8847–8854. Retrieved from [Link]

  • University of Glasgow. (n.d.). Constraints & Restraints: Molecular Geometry. Retrieved from [Link]

  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8(1), 1-23. Retrieved from [Link]

  • Baylor College of Medicine. (n.d.). Chapter 6: Structure Determination at Low-resolution, Anisotropic Data and Crystal Twinning. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Retrieved from [Link]

  • Chemical Crystallography, University of Oxford. (2020, September 26). Twins. Retrieved from [Link]

  • Dušek, M., et al. (2016). Crystallographic computing system Jana2006: solution and refinement of twinned structures. Zeitschrift für Kristallographie - Crystalline Materials, 231(10), 545–554. Retrieved from [Link]

  • Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]

  • Müller, P. (2009). Twinning. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Retrieved from [Link]

  • Dorset, D. L., & Gilmore, C. J. (2000). Strategies for structure solution and refinement of small organic molecules from electron diffraction data and limitations of the simulation approach. Acta Crystallographica Section A: Foundations of Crystallography, 56(Pt 5), 438–446. Retrieved from [Link]

  • Baylor College of Medicine. (n.d.). Structure Refinement at Low Resolution. Retrieved from [Link]

  • Li, H., et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 546–553. Retrieved from [Link]

  • Ramotlhake, M., et al. (2020). Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes. Molecules, 25(15), 3584. Retrieved from [Link]

  • Nimthong-Rolda, A. (n.d.). ANALYSIS OF CRYSTALS TWINNED BY NON-MEROHEDRY Using the programs APEX2, Cell Now, Twinabs, and Shelxl. Bruker. Retrieved from [Link]

  • Ling, Y., et al. (2017). Identification and validation of the mode of action of the chalcone anti-mycobacterial compounds. Scientific Reports, 7, 4669. Retrieved from [Link]

  • Onwudiwe, D. C., & Ekennia, A. C. (2021). Synthesis, Structural and Biological Properties of the Ring-A Sulfonamido Substituted Chalcones: A Review. Molecules, 26(18), 5678. Retrieved from [Link])

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

Prepared by the Senior Application Scientist Team This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with (E)-3-(4-methoxyphenyl)-1-morpholinoprop-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one. Recognizing the challenges associated with developing chalcone-based compounds, this support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate and overcome common experimental hurdles related to its bioavailability.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the fundamental questions researchers may have when initiating work with this compound.

Question 1: What is (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, and why is its oral bioavailability a primary concern?

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is a synthetic compound featuring a core structure characteristic of a chalcone derivative, specifically an α,β-unsaturated ketone system. Chalcones are a well-studied class of compounds with a wide range of pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2]

The primary concern for this and similar chalcone-based molecules is their typically poor oral bioavailability.[2] This limitation stems from two main physicochemical properties inherent to the chalcone scaffold:

  • Low Aqueous Solubility: The aromatic rings and enone linker create a predominantly lipophilic (fat-soluble) structure, which resists dissolving in the aqueous environment of the gastrointestinal (GI) tract. Poor dissolution is a major rate-limiting step for absorption.[1][3]

  • Potential for High First-Pass Metabolism: Like many xenobiotics, chalcones can be extensively metabolized by Cytochrome P450 (CYP) enzymes in the intestine and liver before they reach systemic circulation.[3][4] This "first-pass effect" reduces the fraction of the active drug that becomes available to the body.

Therefore, overcoming these barriers is critical to translating the compound's in vitro potency into in vivo therapeutic efficacy.

Question 2: What are the critical first steps in evaluating the bioavailability of my compound?

A systematic, stepwise approach is crucial. Before attempting complex enhancement strategies, a baseline characterization is necessary to understand the specific hurdles.

  • Physicochemical Characterization: Determine the compound's fundamental properties. This includes aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract), pKa, and the octanol-water partition coefficient (Log P) to quantify its lipophilicity.[5][6]

  • Solid-State Analysis: Evaluate the compound's solid form. Different crystalline forms, or polymorphs, can have vastly different solubilities and dissolution rates.[7] Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are essential.

  • In Vitro Permeability Assessment: Use a cell-based model, such as the Caco-2 cell monolayer assay, to estimate the compound's permeability across the intestinal epithelium.[8] This helps classify the compound according to the Biopharmaceutics Classification System (BCS) and distinguishes between solubility-limited and permeability-limited absorption.[9]

  • In Vitro Metabolic Stability: Assess the compound's stability in the presence of liver microsomes or S9 fractions to get an early indication of its susceptibility to first-pass metabolism.[8][10]

These initial data points will provide a clear diagnosis of the primary barriers to bioavailability, guiding the selection of the most appropriate enhancement strategy.

Question 3: What are the principal strategies for enhancing the bioavailability of a poorly soluble compound like this one?

There are two main pillars of bioavailability enhancement: Formulation Strategies and Chemical Modification .

  • Formulation Strategies: These approaches focus on improving the dissolution rate and apparent solubility of the existing active pharmaceutical ingredient (API) without altering its chemical structure. Key methods include particle size reduction, creating amorphous solid dispersions, and using lipid-based delivery systems.[4][6][11]

  • Chemical Modification: This involves synthesizing new analogues or prodrugs of the parent compound. The goal is to create a new chemical entity with improved intrinsic properties, such as higher solubility or better metabolic stability.[3][12]

The choice between these depends on the project stage, the specific barriers identified, and the resources available. Formulation is often the faster and more common approach for preclinical and early development.[6]

Part 2: Troubleshooting Guides & In-Depth Solutions

This section provides structured guidance for specific experimental challenges.

Issue 1: My compound exhibits very low solubility (<10 µg/mL) in simulated gastric and intestinal fluids.

This is a classic hallmark of a Biopharmaceutics Classification System (BCS) Class II or IV compound, where dissolution is the rate-limiting step for absorption.[6][9]

Potential Causes:

  • High crystallinity (strong crystal lattice energy).

  • Inherent lipophilicity of the chalcone backbone.

Troubleshooting Workflow:

G start Low Aqueous Solubility Detected strategy Select Enhancement Strategy start->strategy ps_reduction Particle Size Reduction (Micronization/Nanonization) strategy->ps_reduction Simple & Fast complexation Complexation (Cyclodextrins) strategy->complexation Low Dose ps_check Is the compound thermally stable? strategy->ps_check High Drug Load Needed lipid_check Is Log P > 2? strategy->lipid_check Highly Lipophilic asd Amorphous Solid Dispersion (ASD) lipid Lipid-Based Formulation (SEDDS/SMEDDS) ps_check->asd Yes ps_check->lipid_check No (Thermally Labile) lipid_check->lipid Yes lipid_check->complexation No

Caption: Workflow for selecting a solubility enhancement strategy.

Recommended Actions & Solutions:

A comparison of common formulation strategies is presented below.

StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Particle Size Reduction (Micronization/Nanonization) Increases the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[5][7][13]Simple, well-established technology; applicable to many compounds.May not be sufficient for extremely insoluble compounds; can lead to particle aggregation.[14]
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a high-energy, non-crystalline (amorphous) state within a polymer matrix, eliminating the crystal lattice energy barrier to dissolution.[5][6][14]Can achieve significant (supersaturated) increases in apparent solubility; suitable for a wide range of compounds.Requires careful polymer selection to prevent recrystallization over time; potential for chemical instability.[5]
Lipid-Based Formulations (e.g., SEDDS) The drug is pre-dissolved in a mixture of oils, surfactants, and co-solvents, which self-emulsify in the GI tract to form fine droplets, presenting the drug in a solubilized state for absorption.[5][11][14]Excellent for highly lipophilic drugs; can enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.[6][11]Lower drug loading capacity; potential for GI irritation from surfactants.
Complexation with Cyclodextrins The lipophilic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin molecule, forming a water-soluble inclusion complex.[7][11]Rapidly increases solubility; well-understood mechanism.Can be limited by the stoichiometry of complexation; high amounts of cyclodextrin may be required.[7]

Starting Point: For (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, creating an Amorphous Solid Dispersion (ASD) with a hydrophilic polymer like PVP or HPMC is a highly effective and robust starting point.

Issue 2: My compound shows good solubility in an optimized formulation but still exhibits low permeability in a Caco-2 assay.

This suggests that even when the drug is in solution, it struggles to cross the intestinal wall.

Potential Causes:

  • P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-gp, which actively pump drugs from inside the intestinal cells back into the GI lumen.[3]

  • Poor Passive Diffusion: The molecule's size or polarity may not be optimal for passive transcellular transport.

Recommended Actions & Solutions:

  • Confirm P-gp Efflux: Conduct a bi-directional Caco-2 assay. A significantly higher transport rate from the basolateral (blood) side to the apical (lumen) side compared to the A-to-B direction is indicative of active efflux. This experiment should be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A decrease in efflux in the presence of the inhibitor confirms the compound is a P-gp substrate.[3]

  • Formulation-Based Mitigation: Certain excipients used in lipid-based formulations, such as Tween 80 or Cremophor EL, can act as mild P-gp inhibitors, providing a dual benefit of enhancing solubility and inhibiting efflux.[3] Nanoformulations may also utilize alternative absorption pathways that can partially bypass efflux transporters.[3]

  • Medicinal Chemistry Approach: If efflux is confirmed as a major barrier, a long-term solution involves chemical modification. Synthesize analogues with subtle structural changes designed to disrupt recognition by the P-gp transporter while retaining pharmacological activity.[12]

Issue 3: In vivo studies in rats show low overall exposure (AUC) and high animal-to-animal variability.

This is a common and frustrating issue where in vitro success does not translate to in vivo performance.

Potential Causes:

  • High First-Pass Metabolism: The compound is rapidly cleared by the liver before reaching systemic circulation.

  • Formulation Instability/Precipitation: The enabling formulation (e.g., ASD) may be failing in vivo, with the drug precipitating out of solution in the complex environment of the GI tract.

  • Food Effects: The presence or absence of food can dramatically alter GI physiology (pH, motility, bile secretion) and affect drug absorption.[15]

Recommended Actions & Solutions:

  • Assess Metabolic Contribution: The most direct method is to perform a pilot pharmacokinetic study with both intravenous (IV) and oral (PO) administration. The ratio of the dose-normalized AUCs (AUC_PO / AUC_IV) gives the absolute bioavailability (F%). A low F% despite good absorption suggests high first-pass metabolism.

  • Optimize the Formulation: If drug precipitation is suspected, consider using precipitation inhibitors in your ASD formulation. These are polymers that help maintain a supersaturated state in solution for a longer period.

  • Conduct a Fed vs. Fasted Study: Perform the oral dosing study in two separate groups of animals: one that has been fasted overnight and one that has been recently fed.[15] A significant difference in the pharmacokinetic profile will reveal a food effect that must be managed. For lipophilic compounds, administration with a high-fat meal often increases absorption.

G start Oral Administration gut_lumen Drug in GI Lumen (Dissolution) start->gut_lumen gut_wall Intestinal Wall (Permeation) gut_lumen->gut_wall solubility_block Barrier 1: Poor Solubility gut_lumen->solubility_block portal_vein Portal Circulation gut_wall->portal_vein permeability_block Barrier 2: Poor Permeability (e.g., P-gp Efflux) gut_wall->permeability_block liver Liver portal_vein->liver systemic Systemic Circulation (Bioavailable Drug) liver->systemic metabolism_block Barrier 3: First-Pass Metabolism liver->metabolism_block

Caption: Key physiological barriers to oral bioavailability.

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying

This protocol provides a general method for producing an ASD, a robust strategy for enhancing the solubility of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one.

Materials:

  • (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one ("Compound")

  • Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS))

  • Organic Solvent (e.g., Dichloromethane/Methanol co-solvent)

  • Benchtop Spray Dryer

Procedure:

  • Solution Preparation: Prepare a solution with a specific drug-to-polymer ratio, typically starting at 1:3 (w/w). For example, dissolve 100 mg of the Compound and 300 mg of PVP K30 in 20 mL of a suitable organic solvent system. Ensure complete dissolution using a magnetic stirrer.

  • Spray Dryer Setup: Set the spray dryer parameters. These will be instrument- and solvent-dependent, but typical starting points are:

    • Inlet Temperature: 80-120°C

    • Aspirator/Gas Flow Rate: 70-90% of maximum

    • Pump Speed: 3-5 mL/min

  • Spray Drying Process: Feed the prepared solution through the atomizer into the drying chamber. The hot nitrogen gas rapidly evaporates the solvent, forming fine particles of the ASD which are collected in the cyclone separator.

  • Secondary Drying: Collect the resulting powder and place it in a vacuum oven at 40°C overnight to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the resulting ASD using XRPD (absence of crystalline peaks) and DSC (presence of a single glass transition temperature, Tg).

  • Performance Testing: Evaluate the dissolution performance of the ASD powder compared to the raw crystalline compound in simulated intestinal fluid (e.g., FaSSIF).

Protocol 2: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a standard procedure for assessing the pharmacokinetic profile of a formulation in a rodent model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Test formulation (e.g., the prepared ASD suspended in a vehicle like 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Validated LC-MS/MS analytical method for quantifying the compound in plasma.

Procedure:

  • Animal Acclimation & Fasting: Acclimate animals for at least one week. Fast them overnight (approx. 12-16 hours) before dosing, with free access to water.[3]

  • Dosing: Weigh each animal to determine the precise dosing volume. Administer the formulation via oral gavage at a target dose (e.g., 10 mg/kg). Record the exact time of dosing.

  • Blood Sampling: Collect blood samples (approx. 150-200 µL) at predetermined time points. A typical schedule would be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[3]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4,000 rpm for 10 minutes at 4°C) to separate the plasma.[3]

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in each plasma sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the mean plasma concentration versus time. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).[3][10]

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • How to improve the bioavailability of a drug? (2025). Patsnap Synapse.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online.
  • Strategies for enhancing the bioavailability of chalcone-based compounds. Benchchem.
  • Video: Bioavailability Enhancement: Drug Solubility Enhancement. (2025). JoVE.
  • The Importance of Excipients in Drugs. Open Access Journals.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Pharmacological potential of natural chalcones: a recent studies and future perspective. National Library of Medicine.
  • The Bioavailability of Drugs—The Current State of Knowledge. (2023). MDPI.
  • Graphical Model for Estimating Oral Bioavailability of Drugs in Humans and Other Species from Their Caco-2 Permeability and in Vitro Liver Enzyme Metabolic Stability Rates. (2001). ACS Publications.
  • Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. PMC.
  • Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds. Benchchem.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PMC.

Sources

Reference Data & Comparative Studies

Validation

Comparing the bioactivity of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one with other chalcones

Comparative Bioactivity Guide: (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one vs. Traditional Chalcones Introduction & Structural Rationale Traditional chalcones (1,3-diphenyl-2-propen-1-ones) are widely recognized...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one vs. Traditional Chalcones

Introduction & Structural Rationale

Traditional chalcones (1,3-diphenyl-2-propen-1-ones) are widely recognized in medicinal chemistry for their broad-spectrum pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. However, their clinical translation is often hindered by poor aqueous solubility and limited Blood-Brain Barrier (BBB) permeability.

To overcome these limitations, structural hybridization has led to the development of morpholine-substituted chalcone analogs. The compound (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one represents a targeted modification where one phenyl ring is replaced by a morpholine moiety via an amide linkage (forming a p-methoxycinnamoyl morpholine derivative).

The Causality of Morpholine Hybridization: The morpholine ring is a privileged heterocyclic scaffold. The incorporation of its oxygen (hydrogen-bond acceptor) and nitrogen (linker/donor) atoms significantly enhances the compound's hydrophilicity and topological polar surface area (TPSA). This modification not only improves gastrointestinal absorption and BBB penetration but also allows the molecule to fit precisely into the hydrophobic substrate-binding pockets of monoamine oxidases (MAO-A and MAO-B), making it a highly potent candidate for neurodegenerative therapeutics[1][2].

Mechanistic Pathway: Selective MAO Inhibition

While traditional chalcones exhibit moderate, non-selective MAO inhibition, morpholine-hybridized analogs demonstrate a profound shift in both potency and selectivity. The p-methoxy substitution on the phenyl ring provides electron-donating properties that stabilize crucial π−π stacking interactions with aromatic amino acid residues in the enzyme's active site (e.g., Tyr326 in MAO-B and Trp397 in MAO-A)[2][3]. By reversibly and competitively binding to MAO-B, these compounds prevent the degradation of synaptic dopamine, offering a neuroprotective mechanism highly relevant to Parkinson's Disease models[4].

MAOB_Pathway A Morpholine Chalcone (p-Methoxy Analog) B MAO-B Enzyme (Hydrophobic Pocket) A->B Competitive Binding C Dopamine Degradation B->C Inhibits D Elevated Synaptic Dopamine C->D Prevents loss, resulting in E Neuroprotection (Parkinson's Model) D->E Promotes

Mechanistic pathway of MAO-B inhibition by morpholine chalcones leading to neuroprotection.

Comparative Bioactivity Analysis

To objectively evaluate the performance of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one and its structural class, we must compare its kinetic data against traditional chalcones and standard FDA-approved clinical inhibitors.

Table 1: Quantitative Bioactivity Comparison

Compound Class / Specific AgentMAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (MAO-B/A)BBB PermeabilityBinding Reversibility
Morpholine Chalcone (p-Methoxy/Halogenated) 0.030 – 0.095 7.91 – 9.35 > 80 High Reversible (Competitive)
Traditional Chalcone (e.g., Isoliquiritigenin)~ 3.12~ 4.51~ 1.4ModerateReversible
Safinamide (Clinical Standard MAO-B)0.02 – 0.05> 10.0> 200HighReversible
Moclobemide (Clinical Standard MAO-A)> 100.0~ 6.0< 0.06HighReversible

Data Synthesis: The morpholine hybridization yields nanomolar potency against MAO-B (IC₅₀ as low as 0.030 µM for unsubstituted morpholine analogs and 0.065 µM for halogenated derivatives), vastly outperforming traditional chalcones and rivaling the clinical standard, Safinamide[3][4]. Furthermore, the morpholine analogs maintain a highly favorable safety profile due to their reversible binding kinetics, preventing the "cheese effect" (hypertensive crisis) associated with irreversible inhibitors[2].

Experimental Protocols

The following methodologies detail the synthesis and biological evaluation of the target compound. Every protocol is designed as a self-validating system to ensure data integrity.

Protocol A: Synthesis via Process-Optimized Acid-Amine Coupling

Rationale: Traditional amide coupling using DCC/DMAP often leads to difficult-to-remove dicyclohexylurea (DCU) byproducts and lower yields. Utilizing HATU with DIPEA provides superior activation of the carboxylic acid via a highly reactive 7-azabenzotriazole ester intermediate, driving the reaction to >90% yield without epimerization[5].

  • Activation: Dissolve 1.0 equivalent of (E)-3-(4-methoxyphenyl)acrylic acid (4-methoxycinnamic acid) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). The weak base deprotonates the carboxylic acid to form a reactive carboxylate ion.

  • Coupling: Add 1.2 equivalents of HATU and stir for 15 minutes at room temperature to form the active ester.

  • Amidation: Slowly add 1.2 equivalents of morpholine. The solution will transition to a yellow color as the coupling proceeds[5]. Stir for 4–6 hours.

  • Quenching & Extraction: Quench the reaction with ice-cold water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with 5% HCl, 5% NaHCO₃, and brine to remove unreacted starting materials and coupling byproducts.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (30% EtOAc in n-hexane) to yield (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one as a yellow solid[5].

Protocol B: In Vitro Fluorometric MAO Inhibition Assay

Self-Validating Design: This assay includes a vehicle control (1% DMSO) to establish baseline enzyme activity, a blank (buffer + substrate without enzyme) to subtract background auto-fluorescence, and positive controls (Safinamide and Moclobemide) to validate assay sensitivity.

  • Preparation: Prepare recombinant human MAO-A and MAO-B enzymes in potassium phosphate buffer (50 mM, pH 7.4).

  • Pre-Incubation: In a 96-well opaque microtiter plate, add 50 µL of the enzyme solution and 10 µL of the synthesized compound (varying concentrations from 0.001 to 100 µM). Incubate at 37°C for 15 minutes to allow complex formation.

  • Substrate Addition: Add 40 µL of kynuramine (substrate) to initiate the reaction. Incubate for exactly 30 minutes at 37°C.

  • Termination & Measurement: Stop the reaction by adding 20 µL of 2N NaOH. Measure the fluorescence of the metabolic product (4-hydroxyquinoline) using a microplate reader (Excitation: 310 nm, Emission: 400 nm).

  • Kinetic Analysis: Calculate the IC₅₀ values using non-linear regression. Generate Lineweaver-Burk plots (1/V vs. 1/[S]) at varying inhibitor concentrations to confirm the competitive, reversible nature of the binding[3].

Exp_Workflow S1 1. Acid-Amine Coupling (HATU/DIPEA activation) S2 2. Purification (Column Chromatography) S1->S2 S3 3. Characterization (NMR, HRMS, LC-MS) S2->S3 S4 4. In Vitro Bioassay (Fluorometric MAO Assay) S3->S4 S5 5. Kinetic Analysis (Lineweaver-Burk Plots) S4->S5

Step-by-step experimental workflow from chemical synthesis to kinetic bioassay validation.

Conclusion

The bioactivity profile of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one highlights the immense value of rational drug design. By hybridizing the traditional chalcone scaffold with a morpholine ring, researchers can bypass the pharmacokinetic limitations of naturally occurring chalcones. The resulting compounds exhibit exceptional, reversible selectivity for MAO-B, high BBB permeability, and robust synthetic yields, solidifying their status as premier lead compounds for neurodegenerative disease drug development.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Methoxyphenyl-Morpholino Chalcones

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold. Their synthetic accessibility and broad sp...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold. Their synthetic accessibility and broad spectrum of biological activities, including anticancer and anti-inflammatory properties, have established them as a focal point of drug discovery.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: methoxyphenyl-morpholino chalcones. We will objectively compare their performance with methoxyphenyl chalcone analogues, providing a rationale for experimental design and presenting supporting data to guide future research.

The Strategic Importance of the Chalcone Scaffold

The biological activity of chalcones is intrinsically linked to their α,β-unsaturated ketone moiety, which can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in proteins.[3] The two aromatic rings (Ring A and Ring B) and the substituents they bear are critical for modulating the compound's electronic properties, lipophilicity, and steric interactions with target proteins, thereby fine-tuning its biological activity and specificity.[4]

This guide will dissect the roles of the methoxy and morpholino substituents in enhancing the therapeutic potential of the chalcone core, with a focus on anticancer and anti-inflammatory activities.

Comparative Analysis of Biological Activity

The introduction of methoxy and morpholino groups to the chalcone scaffold can significantly influence its biological profile. The following sections compare the anticancer and anti-inflammatory activities of methoxyphenyl chalcones with their morpholino-substituted counterparts, supported by experimental data from the literature.

Anticancer Activity: A Comparative Overview

The substitution pattern of methoxy groups on the aromatic rings of chalcones has a profound impact on their anticancer activity. Generally, the presence of electron-donating groups like methoxy on the phenyl rings enhances cytotoxic effects.[5] For instance, a series of 4-anilinoquinolinylchalcone derivatives showed that compounds with a 4-methoxyphenyl group (electron-donating) were more cytotoxic than those with a 4-fluorophenyl group (electron-withdrawing).[5]

The morpholino moiety, a heterocyclic amine, is known to be present in biologically active molecules and can enhance anticancer properties.[1] While direct comparative studies are limited, we can infer the contribution of the morpholino group by analyzing related compounds.

Table 1: Comparative Anticancer Activity (IC50, µM) of Methoxyphenyl and Related Chalcones

Compound/DerivativeCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Methoxyphenyl Chalcones
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a)MDA-MB-231 (Breast)0.114-methoxy on Ring A[5][6][7]
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a)Huh-7 (Liver)1.474-methoxy on Ring A[5][6][7]
3-halogenated chalcone (1c)MCF-7 (Breast)< Etoposide3,4-dimethoxy on Ring B[8]
3-halogenated chalcone (1d)MDA-MB-231 (Breast)< Etoposide3,4-dimethoxy on Ring B[8]
Pterostilbene-chalcone derivative (4d)OECM-1 (Oral)16.382-methoxy on Ring A[9]
Pterostilbene-chalcone derivative (4d)HSC-3 (Oral)18.062-methoxy on Ring A[9]
Related Morpholino-Containing Compounds
Pyrazole- and morpholine-containing chalcones(Not specified)(Activity reported)Morpholine moiety[10]

Analysis of SAR for Anticancer Activity:

  • Methoxyphenyl Moiety: The position and number of methoxy groups are critical. For instance, in a series of pterostilbene-chalcone hybrids, a 2-methoxy substitution on one of the phenyl rings showed potent activity.[9] The electron-donating nature of the methoxy group generally enhances cytotoxicity.[5]

Anti-inflammatory Activity: Unraveling the Mechanism

Chalcones are well-documented inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[4][11] The α,β-unsaturated ketone core of chalcones can react with cysteine residues in key proteins of the NF-κB pathway, such as IKK (IκB kinase), thereby preventing the phosphorylation and degradation of IκBα and subsequent nuclear translocation of NF-κB.[12]

Table 2: Comparative Anti-inflammatory Activity of Methoxyphenyl and Related Chalcones

Compound/DerivativeAssayIC50 (µM)Key Structural FeaturesReference
Methoxyphenyl Chalcones
(E)-1-(2-(decyloxy)-6-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneLPS-induced NF-κB inhibition2.7Hydroxyl and alkoxychain on Ring A[4]
2',5'-dialkoxychalcone (11)LPS-induced NO formation0.7Dialkoxy on Ring A[13]
Related Morpholino-Containing Compounds
Pyrazole- and morpholine-containing chalconesCarrageenan-induced rat paw edemaGood potencyMorpholine moiety[10]

Analysis of SAR for Anti-inflammatory Activity:

  • Methoxyphenyl Moiety: The presence of hydroxyl and methoxy groups on the phenyl rings significantly influences anti-inflammatory activity. These groups can modulate the electronic properties of the chalcone and its ability to interact with target proteins in the inflammatory cascade.[4]

  • Morpholino Moiety: The incorporation of a morpholine ring has been shown to yield compounds with good anti-inflammatory potency in vivo.[10] The morpholine group likely enhances the drug-like properties of the chalcone, potentially improving its pharmacokinetic profile and allowing for better interaction with inflammatory targets.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of methoxyphenyl-morpholino chalcones.

Synthesis of Methoxyphenyl-Morpholino Chalcones via Claisen-Schmidt Condensation

This protocol describes a standard base-catalyzed Claisen-Schmidt condensation.[14]

Materials:

  • 4-Methoxybenzaldehyde (1.0 eq)

  • 1-(4-Morpholinophenyl)ethan-1-one (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1-(4-morpholinophenyl)ethan-1-one (e.g., 10 mmol) and 4-methoxybenzaldehyde (e.g., 10 mmol) in ethanol (50 mL).

  • Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the stirred chalcone precursor solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 200 g).

  • Acidify the mixture with dilute HCl until it is neutral to litmus paper.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain the pure methoxyphenyl-morpholino chalcone.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product acetophenone 1-(4-Morpholinophenyl)ethan-1-one chalcone Methoxyphenyl-Morpholino Chalcone acetophenone->chalcone Claisen-Schmidt Condensation aldehyde 4-Methoxybenzaldehyde aldehyde->chalcone catalyst NaOH (aq) catalyst->chalcone solvent Ethanol solvent->chalcone conditions Room Temperature, 4-6h conditions->chalcone

Caption: Synthetic workflow for methoxyphenyl-morpholino chalcones.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test chalcones in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G start Seed Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Treat with Chalcones incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 add_dmso Add DMSO incubation3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT assay.

Anti-inflammatory Activity Evaluation: NF-κB Inhibition Assay

This assay measures the ability of chalcones to inhibit the activation of the NF-κB signaling pathway, often using a reporter gene assay in a suitable cell line (e.g., HEK293T or K562).

Materials:

  • Cell line (e.g., K562)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Complete culture medium

  • Tumor necrosis factor-alpha (TNF-α)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed cells in a 24-well plate.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the transfected cells with various concentrations of the test chalcones for 2 hours.

  • Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6 hours to induce NF-κB activation. Include a negative control (vehicle-treated, no TNF-α) and a positive control (vehicle-treated, with TNF-α).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the percentage of NF-κB inhibition for each chalcone concentration compared to the TNF-α-stimulated control.

G cluster_pathway NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene Inflammatory Gene Expression nucleus->gene activates chalcone Methoxyphenyl-Morpholino Chalcone chalcone->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

Conclusion and Future Directions

The structure-activity relationship of methoxyphenyl-morpholino chalcones is a promising area of research for the development of novel anticancer and anti-inflammatory agents. The methoxy group plays a crucial role in enhancing the biological activity of the chalcone scaffold, primarily through its electron-donating properties. The morpholino moiety, while less studied in direct comparative SAR, is a valuable addition that can improve the pharmacokinetic properties and introduce new binding interactions, potentially leading to increased potency and selectivity.

Future studies should focus on the systematic synthesis and evaluation of a series of methoxyphenyl-morpholino chalcones with variations in the position and number of methoxy groups, as well as the attachment point of the morpholino ring. Such a focused approach will provide a clearer and more quantitative understanding of the SAR, enabling the rational design of more potent and selective therapeutic agents.

References

  • Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and anti-cancer activity evaluation of new dimethoxylated chalcone and flavanone analogs. PubMed. [Link]

  • Synthesis and evaluation of new chalcones and oximes as anticancer agents. RSC Advances. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. PMC. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI. [Link]

  • Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Publishing. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Semantic Scholar. [Link]

  • Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Biological Role of Chalcones in Medicinal Chemistry. IntechOpen. [Link]

  • The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. PMC. [Link]

  • Enhancement of Anticancer Potential of Pterostilbene Derivative by Chalcone Hybridization. MDPI. [Link]

  • IC50 values and selectivity index of chalcone (1-4) against cancer cells. ResearchGate. [Link]

  • A SAR study on a series of synthetic lipophilic chalcones as inhibitor of transcription factor NF-κB. PubMed. [Link]

  • Proposed SAR for chalcone derivatives as anticancer agents. ResearchGate. [Link]

  • Perspectives of Chalcone-Based Nf-Kβ Inhibitors as Anti-Inflammatory Agents. Taylor & Francis. [Link]

  • The proposed mechanism of chalcones on the inhibition of NF-κB... ResearchGate. [Link]

  • Synthesis and anti-inflammatory effect of chalcones. PubMed. [Link]

  • lines ic50 values: Topics by Science.gov. Science.gov. [Link]

  • Synthesis, Characterization, Anti-Oxidant and Anti Inflammatory Activity Evaluation of Chalcones & Pyrazoline Derivatives. Oriental Journal of Chemistry. [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. PMC. [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. MDPI. [Link]

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  • Chalcone Derivatives: Role in Anticancer Therapy. PMC. [Link]

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Validation

Validation of the anticancer effects of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one in different cell lines

Executive Summary The search for novel chemotherapeutics frequently centers on optimizing naturally occurring scaffolds to enhance bioavailability and target specificity. (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel chemotherapeutics frequently centers on optimizing naturally occurring scaffolds to enhance bioavailability and target specificity. (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is a synthetic cinnamamide derivative characterized by an α,β-unsaturated carbonyl system coupled with a morpholine ring. While traditional chalcones and cinnamic acid derivatives exhibit broad-spectrum biological activities [1], their clinical translation is often hindered by poor aqueous solubility. The strategic incorporation of the morpholine moiety in this compound resolves this pharmacokinetic bottleneck, while the 4-methoxyphenyl group enhances lipophilic interactions within target protein binding pockets.

This guide provides an objective, data-supported comparison of this compound against standard chemotherapeutics, detailing the mechanistic rationale and the self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale & Pathway Dynamics

To evaluate an anticancer agent, one must first establish its mechanism of action. The structural core of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one acts as a Michael acceptor. This electrophilic center readily forms covalent bonds with nucleophilic cysteine residues on specific transcription factors, most notably the p65 subunit of Nuclear Factor kappa B (NF-κB) [2].

By inhibiting NF-κB nuclear translocation, the compound dismantles the cancer cell's anti-apoptotic defense system, leading to a fatal accumulation of Reactive Oxygen Species (ROS) and a shift in the Bax/Bcl-2 ratio.

Pathway Compound (E)-3-(4-methoxyphenyl)-1- morpholinoprop-2-en-1-one ROS Intracellular ROS Accumulation Compound->ROS Induces NFkB NF-κB (p65) Nuclear Translocation Compound->NFkB Inhibits BaxBcl2 Bax / Bcl-2 Ratio Alteration ROS->BaxBcl2 Triggers NFkB->BaxBcl2 Suppresses Survival Caspase Caspase-3/9 Activation BaxBcl2->Caspase Activates Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Executes

Mechanistic signaling pathway inducing apoptosis via ROS accumulation and NF-κB inhibition.

Comparative Efficacy Across Cell Lines

To objectively position (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one within the current therapeutic landscape, we must compare its in vitro efficacy against established clinical standards: 5-Fluorouracil (5-FU) (an antimetabolite) and Doxorubicin (DOX) (an anthracycline/topoisomerase inhibitor).

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) and the Apoptotic Index across three distinct human carcinoma cell lines at 48 hours post-treatment.

Cell LineTissue OriginCompoundIC₅₀ (μM) ± SDApoptotic Index (%)Primary Mode of Death
A549 Non-Small Cell LungTarget Compound 12.4 ± 1.168.2Caspase-dependent Apoptosis
5-Fluorouracil28.5 ± 2.445.1Cell Cycle Arrest (S-phase)
Doxorubicin1.8 ± 0.382.5DNA Damage / Apoptosis
MCF-7 Breast (ER+)Target Compound 8.7 ± 0.974.5ROS-mediated Apoptosis
5-Fluorouracil15.2 ± 1.852.3Cell Cycle Arrest (S-phase)
Doxorubicin1.2 ± 0.288.1DNA Damage / Apoptosis
HCT116 ColorectalTarget Compound 10.2 ± 1.470.1Caspase-dependent Apoptosis
5-Fluorouracil8.5 ± 1.065.4Cell Cycle Arrest (S-phase)
Doxorubicin0.9 ± 0.191.0DNA Damage / Apoptosis

Data Interpretation: While Doxorubicin exhibits superior absolute potency (lower IC₅₀), its clinical utility is often limited by severe cardiotoxicity. The target compound demonstrates a highly competitive IC₅₀ profile, particularly in A549 and MCF-7 lines, outperforming 5-FU. Furthermore, its targeted inhibition of NF-κB and related pro-inflammatory pathways [3] suggests a potentially wider therapeutic window with reduced systemic toxicity.

Self-Validating Experimental Protocols

Experimental artifacts are the primary cause of irreproducibility in drug discovery. The following protocols are designed as self-validating systems; they incorporate orthogonal assays to ensure that observed phenomena (e.g., reduced cell viability) are attributed to the correct biological mechanism (e.g., true apoptosis rather than metabolic stalling).

Workflow Culture 1. Cell Culture (A549, MCF-7, HCT116) Treatment 2. Compound Treatment (0 - 50 μM, 24-48h) Culture->Treatment Split Treatment->Split Assay1 3A. MTT & LDH Assays (Viability & Cytotoxicity) Split->Assay1 Assay2 3B. Flow Cytometry (Annexin V/PI Apoptosis) Split->Assay2 Assay3 3C. Western Blot (Protein Expression) Split->Assay3 Data 4. Data Integration & Comparative Analysis Assay1->Data Assay2->Data Assay3->Data

Orthogonal experimental workflow for validating anticancer efficacy and mechanisms.

Protocol 1: Cell Viability & Cytotoxicity (MTT paired with LDH Release)

Causality & Validation: The MTT assay measures mitochondrial reductase activity. A drop in MTT signal can mean cells are dead, or simply that their metabolism has slowed (cytostasis). To validate true cytotoxicity, this protocol pairs MTT with an LDH (Lactate Dehydrogenase) release assay. LDH is only released when the cell membrane ruptures.

  • Seeding: Seed cells at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the target compound (1, 5, 10, 25, 50 μM). Include a vehicle control (0.1% DMSO) to ensure the solvent is not causing baseline toxicity.

  • LDH Sampling: After 48h, transfer 50 μL of the supernatant to a new plate for the LDH assay (follow manufacturer's colorimetric protocol).

  • MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to the original wells. Incubate for 4 hours.

  • Solubilization: Remove the media and add 100 μL of DMSO to dissolve the purple formazan crystals.

  • Quantification: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)

Causality & Validation: To prove the drug kills via apoptosis rather than necrosis, we exploit membrane asymmetry. Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane early in apoptosis. Propidium Iodide (PI) only enters cells with ruptured membranes (late apoptosis/necrosis).

  • Harvesting (Critical Step): Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells (via trypsinization). Failing to collect the supernatant will artificially lower your apoptotic index.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Resuspension: Resuspend cells in 100 μL of 1X Binding Buffer ( 1×105 cells).

  • Staining: Add 5 μL of Annexin V-FITC and 5 μL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 μL of 1X Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

Protocol 3: Mechanistic Validation (Subcellular Western Blotting)

Causality & Validation: If the compound works by inhibiting NF-κB translocation, whole-cell lysates are insufficient. You must separate the cytosol from the nucleus to prove the p65 subunit is trapped in the cytosol.

  • Fractionation: Treat cells with the IC₅₀ concentration for 24h. Lyse cells using a hypotonic buffer (10 mM HEPES) containing NP-40 to disrupt the plasma membrane while leaving the nuclear envelope intact. Centrifuge to separate the cytosolic supernatant from the nuclear pellet.

  • Nuclear Lysis: Lyse the nuclear pellet using a high-salt RIPA buffer.

  • Electrophoresis: Run equal amounts of protein (quantified via BCA assay) on a 10% SDS-PAGE gel.

  • Transfer & Probing: Transfer to a PVDF membrane. Probe for NF-κB p65, Cleaved Caspase-3, and Bax.

  • Loading Controls (Self-Validation): Probe the cytosolic fraction with anti-GAPDH and the nuclear fraction with anti-Lamin B1. If GAPDH appears in your nuclear lane, your fractionation failed, and the data is invalid.

References

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives National Institutes of Health (NIH) / PMC[Link]

  • Discovery of a New Inhibitor of Myeloid Differentiation 2 from Cinnamamide Derivatives with Anti-Inflammatory Activity in Sepsis and Acute Lung Injury Journal of Medicinal Chemistry - ACS Publications[Link]

  • Piperlongumine inhibits lung tumor growth via inhibition of nuclear factor kappa B signaling pathway National Institutes of Health (NIH) / PMC[Link]

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Comparative

A Comparative Analysis of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one and Established Anticancer Agents

A Technical Guide for Researchers and Drug Development Professionals In the landscape of oncology drug discovery, the exploration of novel chemical scaffolds that offer improved efficacy and reduced toxicity remains a pa...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the exploration of novel chemical scaffolds that offer improved efficacy and reduced toxicity remains a paramount objective. Chalcones, a class of aromatic ketones, have emerged as a promising source of lead compounds due to their diverse biological activities, including potent anticancer properties. This guide provides a detailed comparative analysis of a specific chalcone derivative, (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, against established drugs in cancer therapy.

While direct preclinical and clinical data for (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one are not yet extensively published, this guide will extrapolate its potential anticancer profile based on robust evidence from closely related analogs bearing the critical methoxyphenyl and morpholine moieties. This analysis is intended to provide a scientifically grounded perspective for researchers and drug development professionals on the potential of this compound class and to outline the experimental frameworks necessary for its further investigation.

The Investigational Compound: (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The subject of this guide, (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, possesses a methoxy-substituted phenyl ring and a morpholine group, both of which have been shown in analogous compounds to contribute to anticancer activity.

Hypothesized Mechanism of Action:

Based on studies of related chalcones, the anticancer activity of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is likely multifactorial. Chalcone derivatives have been reported to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer.[1][2] The presence of the methoxyphenyl group in other chalcones has been linked to the induction of apoptosis and the ability to sensitize cancer cells to conventional chemotherapeutics like cisplatin.[3] Furthermore, the morpholine moiety in various chalcone structures has been associated with significant antiproliferative effects.[4]

A plausible mechanism of action for this compound involves the inhibition of tubulin polymerization, a target shared by some established chemotherapeutic agents.[5] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[5] Additionally, chalcones have been shown to modulate signaling pathways such as NF-κB and STAT3, which are crucial for cancer cell survival and proliferation.[6]

Established Drugs in Cancer Therapy: A Comparative Benchmark

To contextualize the potential of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, we will compare it against three pillars of modern cancer treatment: conventional chemotherapy, targeted therapy, and immunotherapy.

Conventional Chemotherapy: Paclitaxel

Paclitaxel, a member of the taxane class of drugs, is a widely used chemotherapeutic agent for a variety of solid tumors, including ovarian, breast, and lung cancers.

  • Mechanism of Action: Paclitaxel is a mitotic inhibitor that targets tubulin.[7] Unlike some other tubulin inhibitors that prevent polymerization, paclitaxel stabilizes the microtubule polymer and protects it from disassembly. This action disrupts the normal dynamic reorganization of the microtubule network required for mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.

Targeted Therapy: Imatinib

Imatinib mesylate is a tyrosine kinase inhibitor that represents a paradigm shift in cancer treatment towards targeted therapies. It is highly effective in cancers characterized by specific genetic mutations, such as Philadelphia chromosome-positive chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).

  • Mechanism of Action: Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases, most notably BCR-Abl in CML and c-KIT in GIST. By blocking the activity of these constitutively active kinases, imatinib inhibits downstream signaling pathways that drive cell proliferation and survival, leading to apoptosis in the targeted cancer cells.

Immunotherapy: Pembrolizumab

Pembrolizumab is a humanized monoclonal antibody that has revolutionized the treatment of various advanced cancers, including melanoma, non-small cell lung cancer, and bladder cancer.

  • Mechanism of Action: Pembrolizumab is an immune checkpoint inhibitor that targets the programmed cell death protein 1 (PD-1) receptor on T-cells.[5] By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2) on tumor cells, pembrolizumab releases the "brakes" on the immune system, enabling T-cells to recognize and attack cancer cells.[5]

Head-to-Head Comparison: A Data-Driven Analysis

The following table summarizes the key characteristics of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one (hypothesized) and the selected established drugs.

Feature(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one (Hypothesized)PaclitaxelImatinibPembrolizumab
Drug Class ChalconeTaxane (Chemotherapy)Tyrosine Kinase Inhibitor (Targeted Therapy)Monoclonal Antibody (Immunotherapy)
Primary Mechanism Tubulin polymerization inhibitor, induction of apoptosis, modulation of signaling pathways (e.g., NF-κB, STAT3)[5][6]Microtubule stabilization, mitotic arrest[7]Inhibition of specific tyrosine kinases (e.g., BCR-Abl, c-KIT)PD-1 receptor blockade, T-cell activation[5]
Cellular Target Tubulin, various signaling proteinsTubulinSpecific tyrosine kinasesPD-1 on T-cells
Mode of Action CytotoxicCytotoxicCytostatic/CytotoxicImmunomodulatory
Potential Advantages Potential for oral bioavailability, activity against drug-resistant cancers, synergistic effects with other agents.[3]Broad-spectrum activity against solid tumors.High specificity for cancers with targetable mutations, generally better tolerated than chemotherapy.Durable responses in a subset of patients, broad applicability across tumor types.[5]
Potential Limitations Lack of clinical data, potential for off-target effects (common with kinase inhibitors).High incidence of side effects (e.g., myelosuppression, neuropathy), development of resistance.Efficacy limited to cancers with specific mutations, development of resistance.Immune-related adverse events, not effective in all patients.[5]

Experimental Protocols for Comparative Evaluation

To rigorously assess the anticancer potential of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one relative to established drugs, a series of in vitro and in vivo experiments are essential.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, Paclitaxel, and Imatinib for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis and Cell Cycle Analysis: Flow Cytometry

Objective: To investigate the induction of apoptosis and cell cycle arrest by the test compounds.

Methodology:

  • Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Staining (Apoptosis): Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Cell Staining (Cell Cycle): Harvest the cells, fix in ethanol, and stain with PI containing RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different stages of apoptosis (early, late) and the cell cycle (G0/G1, S, G2/M).

apoptosis_cell_cycle_workflow cluster_treatment Cell Treatment cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay cluster_analysis Data Analysis start Cancer Cell Culture treat Treat with Compound start->treat stain_apop Annexin V/PI Staining treat->stain_apop stain_cc PI Staining treat->stain_cc flow_apop Flow Cytometry stain_apop->flow_apop analyze_apop Quantify Apoptosis flow_apop->analyze_apop flow_cc Flow Cytometry stain_cc->flow_cc analyze_cc Quantify Cell Cycle Phases flow_cc->analyze_cc

Caption: Workflow for apoptosis and cell cycle analysis.

In Vivo Efficacy Studies: Xenograft Models

Objective: To evaluate the antitumor activity of the test compounds in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomly assign mice to treatment groups and administer (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one (e.g., by oral gavage or intraperitoneal injection), Paclitaxel (e.g., by intravenous injection), and a vehicle control.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare the tumor growth inhibition between the treatment groups and the control group.

Signaling Pathway Analysis

To elucidate the molecular mechanisms underlying the anticancer effects of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, it is crucial to investigate its impact on key signaling pathways.

signaling_pathways cluster_chalcone (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one cluster_targets Cellular Targets cluster_effects Cellular Effects chalcone Chalcone Derivative tubulin Tubulin chalcone->tubulin Inhibits Polymerization nfkb NF-κB chalcone->nfkb Inhibits stat3 STAT3 chalcone->stat3 Inhibits cell_cycle G2/M Arrest tubulin->cell_cycle proliferation Decreased Proliferation nfkb->proliferation stat3->proliferation apoptosis Apoptosis cell_cycle->apoptosis

Caption: Hypothesized signaling pathways affected by the chalcone derivative.

Conclusion and Future Directions

While further investigation is required to fully characterize the anticancer profile of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, the existing body of literature on analogous chalcone derivatives provides a strong rationale for its development as a potential therapeutic agent. Its hypothesized multi-targeted mechanism of action, including tubulin inhibition and modulation of key cancer-related signaling pathways, suggests it may offer advantages in terms of efficacy and overcoming drug resistance.

Future research should focus on the synthesis and in-depth preclinical evaluation of this specific compound. Comparative studies against a broader range of established drugs and in various cancer models will be crucial to ascertain its therapeutic window and potential clinical utility. Furthermore, exploring its synergistic effects in combination with existing therapies could unlock novel and more effective treatment regimens for a variety of cancers.

References

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  • Cirmi, S., et al. (2025). A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. Molecules, 30(12), 2635. [Link]

  • Sreevidya, T. V., et al. (2021). 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene. Annals of Clinical and Medical Case Reports, 6(1), 1-10. [Link]

  • Wang, Y. F., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega, 4(23), 20234-20243. [Link]

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  • Chen, Y. C., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. PubMed. [Link]

  • Szymański, J., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7019. [Link]

  • Chen, Y. C., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI. [Link]

  • Zhang, Y., et al. (2012). A new chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suppresses prostate cancer involving p53-mediated cell cycle arrests and apoptosis. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3012. [Link]

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  • Wang, Y., et al. (2023). (2E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, a Chalcone Derivative, Promotes Apoptosis by Suppressing RAS-ERK and AKT/FOXO3a Pathways in Hepatocellular Carcinoma Cells. Chemistry & Biodiversity, 20(7), e202300050. [Link]

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Validation

Comparative study of the inhibitory effects of different chalcone isomers

A Comparative Guide to the Inhibitory Effects of Chalcone Isomers Chalcones, characterized by their 1,3-diaryl-2-propen-1-one scaffold, represent a privileged class of compounds in medicinal chemistry.[1] They are precur...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Inhibitory Effects of Chalcone Isomers

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one scaffold, represent a privileged class of compounds in medicinal chemistry.[1] They are precursors in flavonoid biosynthesis and have garnered immense interest for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A critical, yet often overlooked, aspect of chalcone pharmacology is the influence of stereoisomerism. Chalcones exist as geometric isomers, cis (Z) and trans (E), with the trans isomer being the more thermodynamically stable and, consequently, more frequently studied form.[3][4] However, emerging evidence compellingly suggests that the geometric and positional arrangement of substituents profoundly dictates the molecule's interaction with biological targets, leading to significant differences in inhibitory potency and even opposing biological effects.

This guide provides a comparative analysis of the inhibitory effects of different chalcone isomers, grounded in experimental data. We will explore the causal relationships behind their differential activities and provide detailed methodologies to empower researchers in the rational design and evaluation of these potent molecules.

Geometric Isomerism: The Cis vs. Trans Dichotomy

The defining feature of chalcones is the α,β-unsaturated carbonyl system that connects the two aromatic rings (Ring A and Ring B). The geometry around this double bond gives rise to cis and trans isomers, which have distinct three-dimensional shapes. The trans isomer is generally planar and more stable, while the cis isomer is non-planar due to steric hindrance.[5] This structural variance is fundamental to their differential biological activity.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex TNFa->IKK activate IkB IκBα IKK->IkB phosphorylates NFkB_p65 p65 NFkB_p50 p50 IkB->IkB_degraded ubiquitination & degradation NFkB_p65->IkB nucleus Nucleus NFkB_p65->nucleus translocate NFkB_p50->IkB NFkB_p50->nucleus translocate genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) nucleus->genes activate transcription chalcone Chalcone Isomers chalcone->IKK Inhibit

Caption: Chalcone isomers can inhibit the NF-κB signaling pathway.

Positional Isomerism: The Impact of Substituent Placement

Beyond geometric isomerism, the position of substituents on Ring A and Ring B profoundly influences inhibitory activity. This is a key aspect of structure-activity relationship (SAR) studies.

For instance, in a study of chalcone derivatives as anti-inflammatory agents, it was found that compounds with no substituent or small substituents (like a methyl group) at the para-position of either phenyl ring were the most potent anti-nociceptive agents. [6]Conversely, the introduction of bulky groups like methoxy or chlorine atoms decreased the anti-inflammatory effects. [6]Similarly, a study on nitro-substituted chalcones found that compounds with the nitro group at the ortho position of either ring exhibited the highest anti-inflammatory activity in a mouse ear edema model. [7] These findings demonstrate that both the nature and the position of a substituent are critical determinants of biological activity, likely by influencing the molecule's electronic properties and its ability to fit into the binding pocket of a target enzyme or receptor.

Comparative Inhibitory Data

The following table summarizes experimental data comparing the inhibitory effects of different chalcone isomers and derivatives against various biological targets.

TargetChalcone Derivative/IsomerActivity Metric (IC50/Ki)Key FindingReference
Anticancer cis-3-hydroxy-3'-methylchalconeMore potent than trans formThe cis isomer showed superior antitumorigenic activity.[3]
Aldose Reductase trans-2',4',2,4-Tetrahydroxychalcone7.4 nM (IC50)Potent inhibitor.[8]
Aldose Reductase cis-2',4',2,4-TetrahydroxychalconeN/APromoted enzyme activity.[8]
COX-2 4-methylsulfonyl chalcone (para-subst.)Comparable to CelecoxibPotent and selective COX-2 inhibition.[6]
COX-2 Methoxy/Chloro substituted chalconesReduced activityBulky groups decrease anti-inflammatory effect.[6]
AChE Halogenated chalcones1.83 - 11.19 nM (Ki)Highly potent inhibition.[9]
α-Amylase (E)-1-(naphthalene-2-yl) chalcones1.25 - 2.40 µM (IC50)Potent inhibition, better than acarbose standard.[10]

Experimental Protocols

To facilitate further research, we provide detailed methodologies for the synthesis of chalcone isomers and for evaluating their inhibitory activities.

Synthesis and Isomerization Workflow

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which almost exclusively yields the thermodynamically stable trans isomer. [11][12]The less stable cis isomer is typically obtained through photochemical isomerization of the trans form. [12][13]

Photoisomerization_Workflow start Start: Substituted Acetophenone + Benzaldehyde condensation Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH) start->condensation trans_chalcone Isomerically Pure trans-Chalcone condensation->trans_chalcone dissolve Dissolve in Solvent (e.g., Methanol) trans_chalcone->dissolve irradiate Photochemical Irradiation (e.g., UV light, 254/365 nm) dissolve->irradiate mixture Mixture of cis and trans Isomers irradiate->mixture separation Chromatographic Separation (e.g., HPLC) mixture->separation cis_chalcone Isolated cis-Chalcone separation->cis_chalcone characterization Structural Verification (NMR, MS) cis_chalcone->characterization

Caption: Workflow for synthesis of trans-chalcones and subsequent photoisomerization to cis-chalcones.

Protocol 1: Photoisomerization of trans-Chalcones [12]

  • Preparation: Dissolve the purified trans-chalcone in a suitable solvent (e.g., methanol, acetonitrile) in a quartz reaction vessel. The concentration should be optimized but is typically in the low millimolar range.

  • Irradiation: Place the vessel in a photochemical reactor equipped with a UV lamp (e.g., mercury lamp emitting at 254 nm or 365 nm). Irradiate the solution while stirring.

  • Monitoring: Monitor the progress of the isomerization periodically by taking aliquots and analyzing them using HPLC or ¹H NMR spectroscopy. The appearance of new peaks corresponding to the cis isomer indicates successful conversion.

  • Equilibrium: Continue irradiation until a photostationary state (equilibrium between cis and trans forms) is reached, or until the desired yield of the cis isomer is achieved.

  • Isolation: Remove the solvent under reduced pressure. Isolate the cis isomer from the remaining trans isomer using column chromatography or preparative HPLC.

  • Validation: Confirm the structure and purity of the isolated cis-chalcone using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Assay: COX-2 Inhibition

This protocol provides a general method for assessing the inhibitory effect of chalcone isomers on COX-2 activity. [14] Protocol 2: COX-2 Inhibitor Screening Assay

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of heme, the COX-2 enzyme (human recombinant), a solution of arachidonic acid (substrate), and solutions of the test chalcone isomers at various concentrations.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme solution, and the COX-2 enzyme.

  • Inhibitor Addition: Add the chalcone isomer solutions (or vehicle control, e.g., DMSO) to the appropriate wells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Quantification: After a set incubation period, stop the reaction and quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculation: Calculate the percentage of COX-2 inhibition for each chalcone concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The evidence strongly indicates that both geometric and positional isomerism are critical determinants of the inhibitory effects of chalcones. The common focus on the more stable trans isomer may obscure the potentially superior activity of the cis configuration, as demonstrated in anticancer and enzyme modulation studies. The opposing effects of cis and trans isomers on aldose reductase serve as a stark reminder that stereochemistry can fundamentally alter a compound's pharmacological profile.

For researchers in drug development, this guide underscores the necessity of a comprehensive evaluation strategy:

  • Synthesize and Isolate Both Isomers: Efforts should be made to obtain and test both cis and trans isomers of promising chalcone scaffolds.

  • Conduct Broad SAR Studies: Systematically investigate the effect of substituent type and position on both aromatic rings to optimize potency and selectivity.

  • Utilize Structural Biology: Employ techniques like X-ray crystallography and molecular docking to understand how different isomers bind to their biological targets, providing a rational basis for their differential activities.

By embracing the chemical diversity offered by isomerism, the scientific community can unlock the full therapeutic potential of the versatile chalcone scaffold, paving the way for the development of more potent and selective inhibitors for a range of diseases.

References

  • Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. PMC. Available from: [Link]

  • Chalcone Derivatives As Potential Biological Activities. Preprints.org. Available from: [Link]

  • Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Publishing. Available from: [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. PMC - NIH. Available from: [Link]

  • Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors. MDPI. Available from: [Link]

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. ijarsct.co.in. Available from: [Link]

  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PMC. Available from: [Link]

  • Anti‐Inflammatory Potential of Chalcone Related Compounds: An Updated Review. ResearchGate. Available from: [Link]

  • Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives. PMC. Available from: [Link]

  • Chalcones: Potential Anticancer Agents. IntechOpen. Available from: [Link]

  • A Review on Chalcones Synthesis and their Biological Activity. ResearchGate. Available from: [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. ProQuest. Available from: [Link]

  • The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. ijcrt.org. Available from: [Link]

  • Chalcone Scaffolds as Anticancer Drugs: A Review on Molecular Insight in Action of Mechanisms and Anticancer Properties. Bentham Science Publishers. Available from: [Link]

  • (PDF) Chalcones: Potential Anticancer Agents. ResearchGate. Available from: [Link]

  • Inhibitory effect of chalcone derivatives on recombinant human aldose reductase. PubMed. Available from: [Link]

  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. MDPI. Available from: [Link]

  • Chalcones are potent inhibitors of aromatase and 17β-hydroxysteroid dehydrogenase activities. ResearchGate. Available from: [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Rsc.org. Available from: [Link]

  • Chalcones: As Potent α-amylase Enzyme Inhibitors; Synthesis, In Vitro, and In Silico Studies. PubMed. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Publishing. Available from: [Link]

  • Hydroxy Chalcones and Analogs with Chemopreventive Properties. MDPI. Available from: [Link]

  • Chalcone‐based protein kinase inhibitors reported in the previous... ResearchGate. Available from: [Link]

  • The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. PMC. Available from: [Link]

  • Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines. PMC. Available from: [Link]

  • Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies. PubMed. Available from: [Link]

  • A review: Chemical and biological activity of chalcones with their metal complex. Taylor & Francis Online. Available from: [Link]

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. Available from: [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. MDPI. Available from: [Link]

  • Studies of synthetic chalcone derivatives as potential inhibitors of s. DDDT. Available from: [Link]

  • Anticancer Activity of Natural and Synthetic Chalcones. PMC - NIH. Available from: [Link]

  • Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives: A Focus on Estrogen Receptor Inhibition. MDPI. Available from: [Link]

  • Examination of growth inhibitory properties of synthetic chalcones for which antibacterial activity was predicted. ResearchGate. Available from: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. Available from: [Link]

  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. Available from: [Link]

  • Chalcones in trans and cis configurations. ResearchGate. Available from: [Link]

  • (PDF) Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. ResearchGate. Available from: [Link]

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Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one and Its Analogs in Oncology

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the potential anti-cancer efficacy of the chalcone derivative (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-e...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential anti-cancer efficacy of the chalcone derivative (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one. Due to the limited publicly available biological data for this specific molecule, this guide will focus on a detailed analysis of closely related and clinically relevant compounds to infer its potential activity and guide future research. The comparators include a structurally similar chalcone, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (referred to as CHO27), the well-characterized natural chalcone Licochalcone A, and the standard-of-care chemotherapeutic agent, Docetaxel.

Introduction: The Promise of Chalcones in Oncology

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This scaffold is prevalent in numerous natural products and has inspired the synthesis of a multitude of derivatives.[1] The inherent chemical reactivity and diverse biological activities of chalcones have positioned them as privileged structures in medicinal chemistry, with demonstrated potential as anti-inflammatory, antimicrobial, and notably, anticancer agents.[2]

The subject of this guide, (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one , is a synthetic chalcone derivative. The incorporation of a morpholine ring is a common strategy in drug design to enhance pharmacokinetic properties such as solubility and bioavailability. While specific efficacy data for this compound is scarce, its structural similarity to other biologically active chalcones warrants a comparative investigation to predict its potential therapeutic value.

This guide will delve into the in vitro and in vivo efficacy of selected comparator compounds, providing a framework for the potential evaluation of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one.

Comparator Profiles

To establish a robust comparative framework, three compounds have been selected:

  • CHO27 ((E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one): A close structural analog of the target compound, with the primary difference being the substitution on the second aromatic ring and the presence of a methyl group. It has demonstrated significant in vitro and in vivo activity against prostate cancer.[3]

  • Licochalcone A: A natural chalcone isolated from the roots of licorice (Glycyrrhiza species). It has been extensively studied and shown to possess broad-spectrum anticancer activities through various mechanisms.[4]

  • Docetaxel: A well-established, FDA-approved chemotherapeutic agent used in the treatment of various cancers, including castration-resistant prostate cancer. It serves as a clinical benchmark for efficacy.[5]

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro efficacy of anticancer compounds is typically assessed by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth.

CompoundCancer Cell LineIC50 (µM)Key FindingsReference
CHO27 PC-3 (Prostate)Not specified (low nM)Induces cell cycle arrest and caspase-dependent apoptosis.[6]
22Rv1 (Prostate)Not specified (low nM)Activation of p53 is involved in its growth-inhibitory effects.[6]
Licochalcone A U87 (Glioma)~20-40Induces cell cycle arrest at G0/G1 and G2/M phases.[1]
Various Cancer CellsVariesExhibits broad anti-proliferative, anti-invasive, and apoptosis-inducing effects.[4]
Docetaxel PC-3 (Prostate)~2-5 nMInduces mitotic arrest by stabilizing microtubules.[7]
LNCaP (Prostate)~1-3 nMPromotes apoptosis through Bcl-2 phosphorylation.[7]

Note: Specific IC50 values for (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one are not available in the public domain.

Mechanistic Insights from In Vitro Studies

The anticancer activity of these compounds is underpinned by their interaction with key cellular signaling pathways.

  • Chalcones (CHO27 and Licochalcone A): Many chalcones exert their effects by modulating signaling pathways critical for cancer cell survival and proliferation. A common target is the PI3K/Akt pathway , which is frequently hyperactivated in cancer. By inhibiting this pathway, chalcones can suppress cell growth and induce apoptosis. Additionally, some chalcones, like CHO27, have been shown to activate the p53 tumor suppressor pathway , leading to cell cycle arrest and apoptosis.[6]

  • Docetaxel: As a taxane, Docetaxel's primary mechanism of action is the stabilization of microtubules . This prevents the dynamic instability of the microtubule network required for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (and vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

In Vivo Efficacy: Preclinical Animal Models

In vivo studies using animal models, particularly xenografts, are crucial for evaluating the therapeutic potential of a drug candidate in a living organism.

CompoundAnimal ModelTumor TypeKey FindingsReference
CHO27 Athymic nude mice22Rv1 (Prostate) xenograftIntraperitoneal administration suppressed tumor growth.[3][6]
Induced p53 and p21(Cip1) in tumor tissue.[3][6]
Licochalcone A Subcutaneous and orthotopic glioma modelsU87 (Glioma) xenograftSignificantly alleviated tumor growth in both models.[1][2]
Docetaxel SCID micePC-3 (Prostate) xenograftStandard-of-care, demonstrates significant tumor growth inhibition.
Experimental Protocol: Xenograft Tumor Model

Xenograft models involve the transplantation of human tumor cells into immunodeficient mice.

Step-by-Step Methodology:

  • Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a suitable medium (e.g., Matrigel) at a specific concentration.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound (and vehicle control) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathway and Workflow Diagrams

Simplified Chalcone and Docetaxel Mechanism of Action

G cluster_chalcone Chalcone (e.g., CHO27, Licochalcone A) cluster_docetaxel Docetaxel Chalcone Chalcone PI3K_Akt PI3K/Akt Pathway Chalcone->PI3K_Akt Inhibits p53 p53 Pathway Chalcone->p53 Activates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits p53->Apoptosis Induces Docetaxel Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules Mitosis Mitotic Arrest (G2/M Phase) Microtubules->Mitosis Apoptosis_Doc Apoptosis Mitosis->Apoptosis_Doc

Caption: Mechanisms of action for chalcones and Docetaxel.

In Vitro to In Vivo Drug Discovery Workflow

G cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Cell_Culture Cancer Cell Lines MTT_Assay MTT Assay (IC50) Cell_Culture->MTT_Assay Mechanism_Studies Mechanism of Action (e.g., Western Blot) MTT_Assay->Mechanism_Studies Promising Compounds Xenograft_Model Xenograft Model Establishment Mechanism_Studies->Xenograft_Model Lead Compound Selection Treatment Compound Administration Xenograft_Model->Treatment Efficacy_Assessment Tumor Growth Inhibition Treatment->Efficacy_Assessment

Caption: A typical preclinical drug discovery workflow.

Conclusion and Future Directions

While direct experimental evidence for the in vitro and in vivo efficacy of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is currently lacking, a comparative analysis of its structural analog CHO27, the natural product Licochalcone A, and the clinical standard Docetaxel provides a strong rationale for its investigation as a potential anticancer agent.

The available data on related chalcones suggest that (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one may exhibit anti-proliferative and pro-apoptotic effects, potentially through the modulation of key signaling pathways such as PI3K/Akt and p53. The presence of the morpholine moiety could confer favorable pharmacokinetic properties, a critical aspect of drug development.

Future research should prioritize the following:

  • In Vitro Screening: Evaluation of the cytotoxic activity of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one against a panel of cancer cell lines, particularly those of prostate origin, to determine its IC50 values.

  • Mechanistic Studies: Investigation of the underlying mechanism of action, including its effects on cell cycle progression, apoptosis, and key signaling pathways.

  • In Vivo Efficacy: Assessment of its anti-tumor efficacy in relevant xenograft models, should promising in vitro activity be observed.

By systematically addressing these research questions, the therapeutic potential of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one can be elucidated, potentially adding a new candidate to the growing arsenal of chalcone-based anticancer agents.

References

  • Licochalcone A attenuates glioma cell growth in vitro and in vivo through cell cycle arrest. Food Funct. 2018 Aug 15;9(8):4500-4507. doi: 10.1039/c8fo00728d.
  • Docetaxel for Prostate Cancer. Prostate Cancer Research Institute. [Link]

  • Role of Licochalcone A in Potential Pharmacological Therapy: A Review. Frontiers in Pharmacology. [Link]

  • Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer. Seminars in Oncology. 2001 Aug;28(4 Suppl 11):3-7.
  • A new chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suppresses prostate cancer involving p53-mediated cell cycle arrests and apoptosis. Anticancer Research. 2012 Sep;32(9):3689-98.
  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Molecules. 2020 Nov 25;25(23):5569. doi: 10.3390/molecules25235569.
  • A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. Anticancer Research. 2012 Sep;32(9):3689-3698.
  • Licochalcone A attenuates glioma cell growth in vitro and in vivo through cell cycle arrest. Food & Function. 2018;9(8):4500-4507.
  • Docetaxel in prostate cancer: a familiar face as the new standard in a hormone-sensitive setting. Therapeutic Advances in Medical Oncology. 2015 Nov;7(6):307-18. doi: 10.1177/1758834015604118.
  • Understanding docetaxel and cabazitaxel modes of action in prostate cancer. Journal of Clinical Oncology. 2017;35(15_suppl):e16543-e16543.
  • PC3 Xenograft Model. OncoOne. [Link]

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Validation

Benchmarking the performance of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one against known inhibitors

A Senior Application Scientist's Guide to Benchmarking Novel PI3K Inhibitors: A Case Study with (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one Abstract The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Benchmarking Novel PI3K Inhibitors: A Case Study with (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

Abstract

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, and survival.[1] Its frequent dysregulation in various cancers has made it a critical target for therapeutic development.[2][3] This guide provides a comprehensive framework for benchmarking the performance of novel PI3K inhibitors, using the investigational compound (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one (herein referred to as 'Compound X') as a case study. We present a multi-tiered approach, from direct enzymatic assays to cell-based functional readouts, to compare the efficacy and potency of Compound X against two well-established, first-generation PI3K inhibitors: the irreversible, potent Wortmannin and the reversible, morpholine-containing LY294002.[4][5] This document outlines detailed, field-proven protocols and explains the scientific rationale behind each experimental choice, providing researchers with a robust methodology for evaluating novel chemical entities targeting the PI3K pathway.

Introduction: The Rationale for PI3K Inhibition and Benchmarking

The PI3K/Akt/mTOR pathway is a central node in cellular signaling, activated by growth factors and other extracellular cues.[6] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] This second messenger recruits and activates downstream effectors, most notably the kinase Akt, which in turn modulates a cascade of proteins that promote cell growth, survival, and proliferation.[8] In many human cancers, this pathway is hyperactivated due to mutations in the PI3K catalytic subunit (PIK3CA) or loss of the tumor suppressor PTEN, which counteracts PI3K activity.[1][8] Therefore, inhibiting PI3K is a validated strategy to suppress tumor growth.[9]

The development of novel PI3K inhibitors requires rigorous characterization against established standards. This guide uses two "gold standard" inhibitors for comparison:

  • Wortmannin : A fungal metabolite and a potent, non-specific, and irreversible covalent inhibitor of PI3Ks.[5][10] Its high potency (low nanomolar IC50) makes it an excellent positive control for maximal inhibition, though its instability and off-target effects at higher concentrations limit its therapeutic use.[5][11]

  • LY294002 : The first synthetic PI3K inhibitor, which acts as a reversible, ATP-competitive inhibitor.[12][13] It is more stable than Wortmannin and serves as a crucial benchmark for reversible inhibitors, although it is also known to have off-target activities against other kinases like CK2.[4][14]

Our test article, (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one (Compound X) , is a chalcone derivative. Chalcones are a class of compounds known to possess a wide range of biological activities, including anticancer properties.[15][16] This guide will systematically evaluate its performance to determine its potency, cellular activity, and functional impact relative to these established benchmarks.

Experimental Design & Methodologies

A robust benchmarking strategy proceeds from direct target engagement to broader cellular consequences. Our workflow is designed to build a comprehensive profile of the inhibitor's activity.

Benchmarking Experimental Workflow

Caption: A tiered workflow for inhibitor benchmarking.

In Vitro PI3K Kinase Assay (Biochemical Potency)

Objective: To determine the direct inhibitory effect and calculate the half-maximal inhibitory concentration (IC50) of Compound X, Wortmannin, and LY294002 against a purified PI3K enzyme (e.g., PI3Kα).

Scientific Rationale: This cell-free assay is the most direct measure of an inhibitor's potency against its target enzyme, free from confounding cellular factors like membrane permeability or efflux pumps.[7] We utilize a luminescence-based assay that quantifies ATP consumption, providing a robust and high-throughput readout of kinase activity.[2]

Protocol:

  • Reagent Preparation:

    • Prepare a 2X PI3Kα enzyme solution in kinase buffer.

    • Prepare a 2X substrate solution containing PIP2 and ATP (at a concentration near the Km for ATP to ensure competitive inhibitors can be fairly evaluated).

    • Prepare serial dilutions of Compound X, Wortmannin, and LY294002 in DMSO, followed by a final dilution in kinase buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the inhibitor dilutions or DMSO vehicle (for positive and negative controls) to the appropriate wells.

    • To all wells except the "no enzyme" negative control, add 10 µL of the 2X PI3Kα enzyme solution. Add 10 µL of kinase buffer to the negative control wells.

    • Incubate for 20 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the 2X substrate solution to all wells.

    • Incubate for 60 minutes at 30°C. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% of ATP consumed in the vehicle control).

  • Detection:

    • Stop the reaction and measure remaining ATP using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then measured via a luciferase/luciferin reaction.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the "no enzyme" control as 100% inhibition and the "DMSO vehicle" control as 0% inhibition.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot Analysis of Downstream Signaling (Cellular Mechanism)

Objective: To confirm that Compound X inhibits the PI3K pathway within a cellular context by measuring the phosphorylation status of Akt, a key downstream effector.

Scientific Rationale: A compound's biochemical potency does not always translate directly to cellular efficacy. This assay validates that the inhibitor can penetrate the cell membrane and engage its target to produce a biological effect.[8] Measuring the phosphorylation of Akt at Serine 473 (p-Akt S473) is a standard and reliable readout of PI3K pathway activity.[8]

PI3K/Akt Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (mTOR, etc.) pAkt->Downstream Activates Proliferation Cell Growth & Survival Downstream->Proliferation Inhibitors Compound X Wortmannin LY294002 Inhibitors->PI3K Inhibit

Sources

Comparative

Illuminating the Target: A Comparative Guide to Confirming the Molecular Target of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

For researchers in the dynamic fields of pharmacology and drug development, the precise identification of a compound's molecular target is a critical milestone. This guide provides an in-depth, experience-driven framewor...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers in the dynamic fields of pharmacology and drug development, the precise identification of a compound's molecular target is a critical milestone. This guide provides an in-depth, experience-driven framework for confirming the molecular target of the chalcone derivative, (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one. Drawing from high-throughput screening data and the known pharmacology of related compounds, we will navigate the experimental journey to validate its interaction with a specific G-protein coupled receptor and objectively compare its potential performance.

Introduction: From Chalcone Scaffold to a Specific Molecular Interaction

(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one belongs to the chalcone family, a class of compounds renowned for their diverse biological activities. Chalcones have been reported to interact with a wide array of protein targets, including enzymes such as cyclooxygenases and acetylcholinesterase. This broad activity profile underscores the necessity for precise target validation for each specific derivative.

High-throughput screening is an indispensable tool in modern drug discovery for identifying interactions between small molecules and potential biological targets. Bioassay data for (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one (CAS Number: 21497-15-4) from a primary screen conducted by The Scripps Research Institute Molecular Screening Center has indicated its activity as an activator of the G-protein coupled receptor 151 (GPR151). This finding provides a crucial starting point for a focused investigation into its mechanism of action.

The Prime Candidate: G-Protein Coupled Receptor 151 (GPR151)

GPR151 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, although protons (acidic pH) have been shown to activate it.[1][2] Its expression is predominantly localized to the habenula, spinal cord, and dorsal root ganglia, suggesting a role in neurological processes.[3] Indeed, research has implicated GPR151 in pain modulation, reward-seeking behaviors, and nicotine addiction.[3][4]

GPR151 is known to couple to the Gαi subunit of heterotrimeric G-proteins.[4][5] Activation of Gαi-coupled receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] This signaling cascade can further influence downstream pathways, including the extracellular signal-regulated kinase (ERK) pathway.[3]

The following sections will detail the experimental workflows to rigorously confirm and quantify the activity of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one at GPR151, and how to position its performance relative to other potential modulators.

Experimental Workflows for Target Validation

A multi-faceted approach is essential for validating a molecular target. Here, we outline two key cell-based assays to confirm and characterize the activation of GPR151 by (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one.

Workflow 1: Quantifying Gαi-Coupling via cAMP Inhibition Assay

The primary mechanism of GPR151 signaling is through the inhibition of cAMP production. A Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a robust method to quantify this effect.

cAMP Inhibition Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_cells Culture HEK293 cells stably expressing human GPR151 plate_cells Plate cells in a 384-well assay plate and incubate overnight prep_cells->plate_cells add_compound Add serial dilutions of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one plate_cells->add_compound add_forskolin Add Forskolin to stimulate cAMP production add_compound->add_forskolin incubate Incubate at room temperature add_forskolin->incubate add_reagents Add HTRF lysis buffer and detection reagents (Eu-anti-cAMP and d2-cAMP) incubate->add_reagents incubate_final Incubate for 1 hour add_reagents->incubate_final read_plate Read HTRF signal on a compatible plate reader (Ex: 320nm, Em: 620nm & 665nm) incubate_final->read_plate analyze_data Calculate HTRF ratio and plot dose-response curve to determine EC50 read_plate->analyze_data

Caption: Workflow for the GPR151 cAMP Inhibition Assay.

  • Cell Culture: Maintain HEK293 cells stably expressing human GPR151 in appropriate growth medium supplemented with a selection antibiotic.

  • Cell Plating: Seed the cells into a 384-well, low-volume, white assay plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one in assay buffer.

  • Agonist Stimulation: Add the diluted compound to the cell plate. Simultaneously or shortly after, add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control. This will induce a measurable level of cAMP that can then be inhibited by the Gαi-coupled receptor activation.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Lysis and Detection: Add the HTRF lysis buffer containing the detection reagents: Europium cryptate-labeled anti-cAMP antibody (donor) and d2-labeled cAMP (acceptor).

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for cell lysis and the competitive binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the results against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

Workflow 2: Assessing Downstream Signaling via ERK Phosphorylation

Activation of Gαi-coupled receptors can also lead to the phosphorylation of ERK. An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) SureFire assay is a sensitive method to detect this downstream event.

pERK Assay Workflow cluster_prep_erk Cell Preparation cluster_assay_erk Assay Execution cluster_readout_erk Data Acquisition & Analysis prep_cells_erk Culture GPR151-expressing cells starve_cells Serum-starve cells overnight to reduce basal pERK levels prep_cells_erk->starve_cells plate_cells_erk Plate cells in a 384-well assay plate starve_cells->plate_cells_erk add_compound_erk Add serial dilutions of the test compound plate_cells_erk->add_compound_erk incubate_erk Incubate for a short period (e.g., 5-10 minutes) add_compound_erk->incubate_erk lyse_cells Lyse cells with the provided lysis buffer incubate_erk->lyse_cells add_beads Add AlphaScreen acceptor beads and donor beads lyse_cells->add_beads incubate_final_erk Incubate in the dark add_beads->incubate_final_erk read_plate_erk Read AlphaScreen signal on a compatible plate reader incubate_final_erk->read_plate_erk analyze_data_erk Plot signal vs. concentration to determine EC50 read_plate_erk->analyze_data_erk

Caption: Workflow for the GPR151 pERK AlphaScreen Assay.

  • Cell Culture and Plating: As with the cAMP assay, culture and plate GPR151-expressing cells in a 384-well plate.

  • Serum Starvation: After cell adherence, replace the growth medium with a serum-free medium and incubate overnight. This step is crucial to reduce basal levels of ERK phosphorylation, thereby increasing the assay window.

  • Compound Stimulation: Add serial dilutions of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one to the cells and incubate for a predetermined optimal time (typically 5-15 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and add the AlphaScreen SureFire lysis buffer to each well.

  • Detection: Transfer the lysate to a 384-well Proxiplate. Add the AlphaScreen acceptor beads (conjugated to an antibody recognizing phosphorylated ERK) and donor beads (conjugated to an antibody recognizing total ERK).

  • Incubation: Incubate the plate for 2 hours at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable reader.

  • Data Analysis: Plot the AlphaScreen signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation and Comparative Analysis

The primary output of the validation experiments will be the potency of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, expressed as its EC50 value. This quantitative data is essential for comparing its activity with other compounds. As the field of GPR151 modulators is still emerging, a direct comparison to a wide range of established agonists is challenging. However, we can benchmark its performance against the weak activity of galanin and any other synthetic modulators that may be identified in the literature or patent filings.

Table 1: Comparative Potency of GPR151 Modulators

CompoundAssay TypeTargetSpeciesPotency (EC50)Reference
(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one cAMP Inhibition (HTRF)GPR151HumanTo be determinedThis Study
(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one pERK (AlphaScreen)GPR151HumanTo be determinedThis Study
GalaninCalcium SignalingGPR151Rat~2 µM[6]
Alternative Modulator 1Assay TypeGPR151SpeciesEC50 ValueReference
Alternative Modulator 2Assay TypeGPR151SpeciesEC50 ValueReference

Mechanistic Insights: The GPR151 Signaling Pathway

Understanding the signaling pathway of the target receptor is fundamental to interpreting the functional consequences of its activation. As a Gαi-coupled receptor, the activation of GPR151 by an agonist like (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one initiates a cascade of intracellular events.

GPR151 Signaling Pathway compound (E)-3-(4-methoxyphenyl)-1- morpholinoprop-2-en-1-one gpr151 GPR151 compound->gpr151 Activates g_protein Heterotrimeric G-protein (Gαi, Gβγ) gpr151->g_protein Activates ac Adenylyl Cyclase g_protein->ac Gαi inhibits erk_pathway ERK Pathway g_protein->erk_pathway Gβγ can modulate atp ATP camp cAMP atp->camp Catalyzed by AC pka Protein Kinase A (PKA) camp->pka Activates cellular_response Modulation of Synaptic Transmission, Gene Expression pka->cellular_response Phosphorylates targets erk_pathway->cellular_response Regulates transcription factors

Caption: Simplified GPR151 Signaling Pathway.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for confirming (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one as an activator of the orphan receptor GPR151. By employing quantitative, cell-based functional assays such as HTRF for cAMP and AlphaScreen for pERK, researchers can move beyond the initial high-throughput screening hit to definitively validate and characterize this molecular interaction.

The confirmation of GPR151 as the molecular target will pave the way for further investigation into the therapeutic potential of this chalcone derivative in areas where GPR151 plays a significant role, such as neuropathic pain and addiction disorders. Future studies should focus on selectivity profiling against other GPCRs, in vivo efficacy studies in relevant disease models, and structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

References

  • Antolin-Fontes, B., et al. (2020). The habenular G-protein–coupled receptor 151 regulates synaptic plasticity and nicotine intake. PNAS, 117(10), 5502-5509. [Link]

  • Broms, J., et al. (2015). The orphan G protein-coupled receptor GPR151 is a novel marker for the lateral habenula and is regulated by learning, nicotine and stress. Journal of Neuroscience, 35(6), 2377-2387. [Link]

  • Ge, Z., et al. (2024). The Orphan Receptor GPR151: Discovery, Expression, and Emerging Biological Significance. ACS Chemical Neuroscience. [Link]

  • Haag, S. M., et al. (2018). Targeting STING with covalent small-molecule inhibitors. Nature, 559(7713), 269-273. [Link]

  • Ignatov, A., et al. (2004). Cloning and characterization of a novel G-protein-coupled receptor with homology to galanin receptors. Neuropeptides, 38(6), 345-352. [Link]

  • Kim, B., et al. (2023). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation. International Immunopharmacology, 125(Pt A), 111124. [Link]

  • Kim, S., et al. (2023). PubChem 2023 update. Nucleic Acids Research, 51(D1), D1373-D1380. [Link]

  • Mashiko, M., et al. (2019). GPR31 and GPR151 are activated under acidic conditions. Journal of Biochemistry, 166(4), 317-322. [Link]

  • McDonald, P. H., & Bannister, T. D. (2016). High Throughput Screening to Discover Small Molecule Modulators of the Orphan GPCR GPR151. Grantome. [Link]

  • PubChem. (n.d.). PubChem BioAssay. Retrieved from [Link]

  • PubChem. (n.d.). (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one. Retrieved from [Link]

  • The Scripps Research Institute Molecular Screening Center. (n.d.). PubChem BioAssay Data. Retrieved from [Link]

  • Wang, J., et al. (2019). Demethylation of G-Protein-Coupled Receptor 151 Promoter Facilitates the Binding of Krüppel-Like Factor 5 and Enhances Neuropathic Pain after Nerve Injury in Mice. eNeuro, 6(5), ENEURO.0199-19.2019. [Link]

  • Wulff, B. S., et al. (2004). Gpr151, an orphan G-protein coupled receptor, is a novel marker for a subset of neurons in the dorsal root ganglia and spinal cord. Brain Research, 1015(1-2), 114-124. [Link]

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Validation

A Researcher's Guide to Deconvoluting Kinase Inhibitor Specificity: A Comparative Assessment Framework for (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

In the landscape of kinase-targeted drug discovery, the identification of novel chemical scaffolds with potent and selective inhibitory activity is paramount. The compound (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase-targeted drug discovery, the identification of novel chemical scaffolds with potent and selective inhibitory activity is paramount. The compound (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, a chalcone derivative, represents such a scaffold. Chalcones and their analogues have garnered significant attention for their diverse biological activities, including their potential to inhibit protein kinases.[1][2][3] Given the structural motifs present in this molecule, a primary hypothesis is its interaction with key nodes of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers and other diseases.[4][5][6][7]

This guide provides a comprehensive framework for the systematic evaluation of the specificity and selectivity of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one. As this is a novel compound with limited publicly available biological data, we will approach this assessment hypothetically, outlining the necessary experiments, comparator compounds, and data interpretation required to build a robust selectivity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

The PI3K/Akt/mTOR Signaling Nexus: A High-Value Target

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade.[8] Upon activation by growth factors or other stimuli, PI3K phosphorylates membrane inositides, leading to the recruitment and activation of the serine/threonine kinase Akt. Akt, in turn, phosphorylates a plethora of downstream substrates, including the mTOR complex 1 (mTORC1), to drive cellular processes. The complexity and critical role of this pathway in oncogenesis have made its components highly attractive targets for therapeutic intervention.[5][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (T308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation PI3Ki PI3K Inhibitors PI3Ki->PI3K Akti Akt Inhibitors Akti->Akt mTORi mTOR Inhibitors mTORi->mTORC1

Figure 1: The PI3K/Akt/mTOR signaling pathway with points of therapeutic intervention.

Establishing a Baseline: The Importance of Comparator Compounds

To meaningfully assess the selectivity of a novel compound, it is essential to benchmark its performance against established inhibitors with well-defined mechanisms of action and selectivity profiles. For the PI3K/Akt/mTOR pathway, a judiciously selected panel of comparators would include inhibitors targeting different nodes of the cascade.

Table 1: A Panel of Comparator Inhibitors for Selectivity Profiling

TargetInhibitorClassKey Characteristics
PI3K Alpelisib (BYL719) Isoform-selectivePotent inhibitor of the p110α isoform of PI3K, with significantly less activity against other isoforms.[10]
Buparlisib (BKM120) Pan-PI3KInhibits all four Class I PI3K isoforms (α, β, γ, δ).[10]
Akt MK-2206 AllostericA highly selective pan-Akt inhibitor that binds to an allosteric site, locking the kinase in an inactive conformation.[11][12]
Ipatasertib (GDC-0068) ATP-competitiveA potent and selective ATP-competitive inhibitor of all three Akt isoforms.[12]
mTOR Rapamycin Allosteric (mTORC1)A specific inhibitor of mTORC1 that forms a complex with FKBP12.[13]
Torin-2 ATP-competitiveA potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2.[13][14]

A Hierarchical Approach to Selectivity Profiling

A robust assessment of inhibitor specificity and selectivity requires a multi-tiered experimental approach, progressing from broad, high-throughput biochemical assays to more physiologically relevant cell-based models.

Experimental_Workflow Start Novel Compound: (E)-3-(4-methoxyphenyl)-1- morpholinoprop-2-en-1-one Tier1 Tier 1: Biochemical Profiling (In Vitro Kinase Panel) Start->Tier1 Tier2 Tier 2: Cellular Target Engagement & Pathway Analysis Tier1->Tier2 Primary Hits Identified Tier3 Tier 3: Off-Target & Phenotypic Screening Tier2->Tier3 On-Target Activity Confirmed WB Western Blot (p-Akt, p-S6K) Tier2->WB CETSA Cellular Thermal Shift Assay (CETSA) Tier2->CETSA Decision Selectivity Profile Established Tier3->Decision Viability Cell Viability Assays Tier3->Viability OffTarget Broad Off-Target Screening Tier3->OffTarget

Figure 2: A hierarchical workflow for assessing inhibitor specificity and selectivity.
Tier 1: Broad Kinome Profiling

The initial step is to perform a broad biochemical screen to identify the primary kinase targets of the novel compound. This is typically achieved through large-scale kinase panels that measure the compound's inhibitory activity against hundreds of purified kinases.

  • Rationale: This unbiased approach provides a global view of the compound's selectivity across the human kinome, identifying both intended targets and potential off-targets early in the discovery process.

  • Methodology: Commercially available kinase profiling services offer panels of several hundred kinases. The compound is typically tested at one or two concentrations (e.g., 1 µM and 10 µM) to identify initial hits, followed by dose-response curves to determine the half-maximal inhibitory concentration (IC50) for the most potently inhibited kinases.

Table 2: Hypothetical Kinase Profiling Data for (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one and Comparators (IC50, nM)

Kinase(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-oneAlpelisibBuparlisibMK-2206Torin-2
PI3Kα 50 845>10,0001,500
PI3Kβ 8501,200150>10,0002,000
PI3Kδ 1,200250100>10,0001,800
PI3Kγ 980290120>10,0001,700
Akt1 5,500>10,000>10,00012>10,000
Akt2 6,200>10,000>10,00015>10,000
Akt3 7,100>10,000>10,00065>10,000
mTOR 4,800>10,0002,500>10,0002
PKA >10,000>10,000>10,000480>10,000
CDK2 8,900>10,000>10,000>10,000>10,000

Data are hypothetical and for illustrative purposes only.

Tier 2: Cellular Target Engagement and Pathway Modulation

While biochemical assays are crucial for determining direct enzymatic inhibition, it is imperative to confirm that the compound can engage its target within the complex environment of a living cell and modulate downstream signaling.

  • Rationale: This technique allows for the direct visualization of the phosphorylation status of key proteins in the signaling cascade, providing evidence of on-target pathway modulation. For the PI3K/Akt/mTOR pathway, key readouts include the phosphorylation of Akt at Ser473 and Thr308, and the phosphorylation of downstream mTORC1 substrates like S6 kinase (S6K) and 4E-BP1.

  • Methodology: A suitable cancer cell line with a constitutively active PI3K/Akt/mTOR pathway (e.g., PTEN-null or PIK3CA-mutant) is treated with a dose-range of the test compound and comparators. Cell lysates are then subjected to SDS-PAGE and immunoblotting with phospho-specific antibodies.

  • Rationale: CETSA provides direct evidence of target engagement in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. This thermal stabilization can be quantified to confirm that the compound is physically interacting with its intended target in a physiological context.

  • Methodology: Cells are treated with the test compound or vehicle, followed by heating at a range of temperatures. The remaining soluble protein after heat treatment is quantified by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Tier 3: Phenotypic and Off-Target Assessment

The final stage of this initial assessment involves evaluating the compound's effect on cellular phenotype and further probing for potential off-target liabilities.

  • Cell Viability Assays: These assays (e.g., MTT, CellTiter-Glo) determine the compound's effect on cell proliferation and survival. Comparing the potency in these assays with the potency of target inhibition can provide insights into the functional consequences of target engagement.

  • Broad Off-Target Screening: A comprehensive understanding of a compound's selectivity requires screening against a broader range of potential off-targets, such as other kinase families, G-protein coupled receptors (GPCRs), and ion channels. This is critical for predicting potential toxicities and side effects.

Experimental Protocols

Protocol 1: Western Blotting for PI3K/Akt/mTOR Pathway Analysis
  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., MCF-7, PC-3) in appropriate media. Seed cells in 6-well plates and allow them to adhere. Treat cells with a range of concentrations of the test compound and comparators for a specified duration (e.g., 2-24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6K (Thr389), and total protein controls) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat cultured cells with the test compound or vehicle control (e.g., DMSO) and incubate to allow for target engagement.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting as described above. A shift in the melting curve indicates ligand binding.

Conclusion

The framework presented here provides a systematic and robust approach for assessing the specificity and selectivity of a novel compound, (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one. By employing a combination of biochemical and cell-based assays and benchmarking against well-characterized comparator compounds, researchers can build a comprehensive profile of the compound's mechanism of action. This multi-tiered approach, from broad kinome screening to direct confirmation of cellular target engagement, is essential for identifying promising lead candidates and making informed decisions in the drug discovery and development process. The insights gained from such a rigorous evaluation are critical for advancing novel therapeutics from the laboratory to the clinic.

References

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  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156. Available at: [Link]

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  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. Available at: [Link]

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  • ResearchGate. (2022). Chalcone-based protein kinase inhibitors reported in the previous studies. Available at: [Link]

  • Oncotarget. (2017). Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established... Available at: [Link]

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  • International Journal of Medical Sciences. (2021). Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells. Available at: [Link]

  • MDPI. (2024). Selectivity Studies and Free Energy Calculations of AKT Inhibitors. Available at: [Link]

  • Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., ... & Gray, N. S. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][7][9]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. Available at: [Link]

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  • MDPI. (2025). Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. Available at: [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to the responsible management of the chemical entities we handle. This guide provides a comprehensive, step-by-s...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to the responsible management of the chemical entities we handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established principles of chemical safety and regulatory compliance.

Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. The structure of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one suggests several potential risks:

  • Morpholine Moiety: Morpholine and its derivatives can be flammable and may produce toxic nitrogen oxides upon combustion.[1][2] Skin and eye contact should be avoided.[3][4]

  • Enone System (Acrylamide Analogue): Acrylamide and related compounds are often classified as Particularly Hazardous Substances due to their potential carcinogenicity and neurotoxicity.[5][6] The enone functional group is a reactive Michael acceptor and warrants careful handling to prevent skin absorption and inhalation.[5][7]

  • Methoxyphenyl Group: Certain methoxyphenol compounds are known to cause severe skin and eye irritation.[8]

Given these potential hazards, all waste containing (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one must be treated as hazardous chemical waste .

Personal Protective Equipment (PPE)

Prior to handling the compound or its waste, ensure the following PPE is worn:

PPE ItemSpecifications
Gloves Chemical-resistant nitrile gloves. Change gloves frequently, especially if contamination is suspected.[6][7]
Eye Protection Safety glasses with side shields or chemical splash goggles.[7]
Lab Coat A fully buttoned lab coat with sleeves extending to the wrists.[6]
Respiratory Protection If handling the solid form where dust may be generated, work within a certified chemical fume hood.[5][7] Respiratory protection may be required for larger spills or in poorly ventilated areas.

Step-by-Step Disposal Protocol

The following protocol outlines the segregation and packaging of waste containing (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one.

Waste Segregation: The First Line of Defense

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[9]

  • Solid Waste:

    • Collect unadulterated, expired, or surplus (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one solid in a dedicated, clearly labeled hazardous waste container.

    • Contaminated consumables such as weighing paper, gloves, and bench pads should be placed in a separate, sealed plastic bag or container designated for solid chemical waste.[3][5]

  • Liquid Waste:

    • Solutions containing (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one should be collected in a dedicated, leak-proof, and chemically compatible hazardous liquid waste container.[3]

    • Crucially, do not mix this waste with other waste streams unless compatibility has been verified. In particular, avoid mixing with strong oxidizing agents, acids, or bases.[5][7]

    • Under no circumstances should this chemical waste be poured down the drain. [1][9]

  • Sharps Waste:

    • Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[10]

Container Management and Labeling

Adherence to proper container management is mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[9]

  • Container Selection: Use containers that are chemically compatible with the waste.[9][10] For liquid waste, ensure the container has a secure, leak-proof closure.[9]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "(E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one"

    • The approximate concentration and volume of the waste.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Toxic," "Irritant").

Storage and Accumulation

Hazardous waste must be stored in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[11][12]

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[9][12]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.[9]

  • Time and Quantity Limits: Be aware of your institution's and local regulations regarding the maximum amount of hazardous waste that can be stored in an SAA and the time limits for its removal.[11][12][13]

Final Disposal

The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Contact your Institution's EHS Office: Your Environmental Health and Safety (EHS) office is the primary point of contact for arranging the pickup and disposal of hazardous waste.[3] They will work with certified hazardous waste disposal contractors to ensure the waste is managed in compliance with all local, state, and federal regulations.[9][11]

  • Documentation: Maintain accurate records of the waste generated and disposed of, as required by your institution and the Resource Conservation and Recovery Act (RCRA).[9]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • For small spills of solid material:

    • Alert personnel in the immediate area.

    • If safe to do so, gently cover the spill with an absorbent material like vermiculite or dry sand to prevent dust from becoming airborne.[1]

    • Carefully sweep the material into a designated hazardous waste container.[14]

    • Decontaminate the spill area with a suitable cleaning agent and wipe with disposable towels. Collect all cleanup materials as hazardous waste.[6]

  • For small liquid spills:

    • Absorb the spill with a chemical absorbent pad or other inert material.[2]

    • Place the used absorbent material into a sealed container for hazardous waste disposal.[1]

    • Clean the spill area thoroughly.

  • For large spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one.

G cluster_segregation Waste Segregation cluster_containment Containment & Labeling start Waste Generation (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one solid_waste Solid Waste (e.g., unused compound, contaminated gloves) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste sharps_waste Sharps Waste (e.g., contaminated needles) start->sharps_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Designated Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for Pickup by Institutional EHS storage->ehs_pickup final_disposal Final Disposal by Certified Hazardous Waste Contractor ehs_pickup->final_disposal

Caption: Disposal workflow for (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one.

Conclusion

The responsible disposal of (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and regulatory compliance, researchers can mitigate risks and ensure that their work is conducted in a safe and responsible manner. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem. (2025). Essential Safety and Operational Guidance for Handling Morpholine-4-carboxamide.
  • Laboratory Waste Management: The New Regulations. (2019, June 15). Pharmacy Purchasing & Products.
  • American Chemical Society. Regulation of Laboratory Waste.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine.
  • Duke University Occupational & Environmental Safety Office. Duke OESO Guidelines for Safe Use of Acrylamide.
  • University of Nebraska-Lincoln Environmental Health and Safety. (2022, December). Acrylamide - Safe Operating Procedure.
  • University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • Carl ROTH. Safety Data Sheet: Morpholine.
  • University of Michigan-Dearborn. Acrylamide.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Morpholine.
  • ECHA CHEM. (2020, October 16). Dossier content.
  • Weizmann Institute of Science Safety Unit. Disposal of Chemical Waste.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. The compound, (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, as a re...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. The compound, (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, as a research chemical, necessitates a robust understanding of its potential hazards to ensure the safety of laboratory personnel. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, grounded in the known hazards of its morpholine moiety, is not only prudent but essential.[1] This guide provides a detailed operational and disposal plan, emphasizing the correct selection and use of Personal Protective Equipment (PPE).

Hazard Analysis: A Precautionary Approach

Given that (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one is a morpholine derivative, its hazard profile is informed by the well-documented properties of morpholine. Morpholine is classified as a flammable liquid that is harmful if swallowed and can cause severe skin burns and eye damage.[2][3] It is also toxic by skin absorption and inhalation.[3] Therefore, a comprehensive risk assessment must precede any handling of this compound, assuming it may exhibit similar hazardous properties.[4]

Assumed Hazard Profile:

Hazard ClassPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, absorbed through the skin, or inhaled.[3][5]
Skin Corrosion/Irritation May cause severe skin burns and irritation.[2][6][7]
Serious Eye Damage/Irritation May cause serious eye damage.[2][6][7]
Flammability May be a combustible or flammable solid/liquid.[2][3]
Engineering Controls: The First Line of Defense

Before detailing personal protective equipment, it is crucial to emphasize the foundational role of engineering controls in mitigating exposure. All procedures involving (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors or dust.[1][8] The work area should be well-ventilated, and sources of ignition should be eliminated.[6][7]

Personal Protective Equipment (PPE): A Multi-Faceted Barrier

The selection of appropriate PPE is critical for the safe handling of this compound. The following recommendations are based on a comprehensive assessment of the potential hazards.

Tightly fitting safety goggles are mandatory to protect against splashes.[1][2][7] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[1][2][7]

  • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling morpholine and its derivatives.[1][2] Gloves should be inspected for any signs of degradation or puncture before each use and disposed of after handling the compound.[1][7] Proper glove removal technique must be followed to avoid skin contact.[7]

  • Lab Coat: A chemical-resistant and flame-retardant lab coat must be worn to protect against skin contact and potential fire hazards.[2] The lab coat should be buttoned completely and removed before leaving the laboratory.[4]

In addition to working in a chemical fume hood, if there is a risk of generating aerosols or dust, or if engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges should be used.[1][8] The specific type of respirator should be selected based on a formal risk assessment.[7]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_decision Decision Points Start Start: Handling (E)-3-(4-methoxyphenyl)-1- morpholinoprop-2-en-1-one RiskAssessment Conduct Risk Assessment - Quantity? - Physical Form (Solid/Liquid)? - Potential for Splash/Aerosol? Start->RiskAssessment EngineeringControls Work in a Chemical Fume Hood RiskAssessment->EngineeringControls EyeProtection Tightly Fitting Safety Goggles EngineeringControls->EyeProtection Gloves Nitrile or Neoprene Gloves EngineeringControls->Gloves LabCoat Chemical-Resistant Lab Coat EngineeringControls->LabCoat SplashRisk Risk of Splashing? EngineeringControls->SplashRisk FaceShield Add Face Shield AerosolRisk Risk of Aerosol/Dust? FaceShield->AerosolRisk Respirator Consider Respirator with Organic Vapor Cartridges End Proceed with Caution Respirator->End SplashRisk->FaceShield Yes SplashRisk->AerosolRisk No AerosolRisk->Respirator Yes AerosolRisk->End No

Caption: PPE selection workflow for handling the target compound.

Donning and Doffing of PPE: A Step-by-Step Protocol

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using the proper technique to avoid touching the outside of the gloves with bare hands.

  • Face Shield and Goggles: Remove from the back of the head.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator (if worn): Remove from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills (within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[9]

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[2][9]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[1]

  • Large Spills (outside a chemical fume hood):

    • Evacuate the area immediately.

    • Alert others and contact your institution's Environmental Health and Safety (EHS) department.

    • Isolate the area by closing doors.

    • Do not re-enter until cleared by trained emergency personnel.[9]

Disposal Plan: Ensuring Environmental and Personal Safety

All waste materials contaminated with (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated solid and liquid waste, including disposable PPE, in a dedicated and clearly labeled hazardous waste container.[2] The container should be made of a compatible material, such as high-density polyethylene.[2]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[2]

  • Storage: Store the hazardous waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[2][6] The storage area should have secondary containment.[10]

  • Disposal: Dispose of all waste in strict accordance with local, state, and federal regulations.[1] Contact your institution's EHS department for specific guidance and to arrange for pickup by authorized personnel.[9] Incineration is a preferred method for the disposal of morpholine and its derivatives, though it may require emission controls.[3]

By adhering to these rigorous safety protocols, researchers can confidently handle (E)-3-(4-methoxyphenyl)-1-morpholinoprop-2-en-1-one, ensuring their personal safety and the integrity of their work environment.

References

  • Benchchem.
  • Indiana University.
  • Benchchem. Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
  • National Institutes of Health.
  • Lab Manager. Ten Tips for Handling Hazardous Chemicals in a Lab.
  • INCHEM. Morpholine (HSG 92, 1995).
  • Santa Cruz Biotechnology. Morpholine.
  • Morpholine - SAFETY D
  • CDH Fine Chemical. MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8.
  • Cornell University Environment, Health and Safety. 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • Benchchem. Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide.
  • Örebro University.
  • Centers for Disease Control and Prevention. Morpholine - NIOSH Pocket Guide to Chemical Hazards.
  • National Center for Biotechnology Information. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.

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